molecular formula C9H8N2O3 B180023 2-Ethyl-6-nitro-1,3-benzoxazole CAS No. 13243-39-5

2-Ethyl-6-nitro-1,3-benzoxazole

Cat. No.: B180023
CAS No.: 13243-39-5
M. Wt: 192.17 g/mol
InChI Key: PCGXXJTVFLMTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGXXJTVFLMTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377028
Record name 2-ethyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13243-39-5
Record name 2-ethyl-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the broader class of nitrobenzoxazoles. The benzoxazole core is a significant pharmacophore in medicinal chemistry, found in numerous compounds with a wide array of biological activities. The presence of a nitro group, a potent electron-withdrawing moiety, and an ethyl group at the 2-position, modulates the electronic properties and steric profile of the benzoxazole scaffold, making it an intriguing candidate for further investigation in drug discovery and materials science.[1]

This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, predicted spectroscopic data, and potential applications of this compound, synthesized from available literature on closely related analogues.

Physicochemical and Computational Properties

This compound is a solid at room temperature. Its core structure consists of a benzene ring fused to an oxazole ring, with a nitro group at position 6 and an ethyl group at position 2.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
CAS Number 13243-39-5
Appearance Solid
Computational Data for Drug Discovery Professionals

Computational models are invaluable for predicting the behavior of molecules in biological systems. The following table summarizes key predicted properties for this compound.

ParameterPredicted ValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 69.17 ŲInfluences drug absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient) 2.2984A measure of lipophilicity, affecting solubility and membrane permeability.
Hydrogen Bond Acceptors 4Indicates the potential for interactions with biological targets.
Hydrogen Bond Donors 0Affects binding affinity and solubility.
Rotatable Bonds 2Relates to conformational flexibility and binding entropy.

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[2][3] The following protocol is a standard and reliable method for synthesizing this compound from commercially available starting materials.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 2-Amino-5-nitrophenol E This compound A->E Condensation/ Cyclization B Propanoic Acid B->E C Polyphosphoric Acid (PPA) C->E D Heat (e.g., 150°C) D->E

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-5-nitrophenol

  • Propanoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1 equivalent).

  • Add an excess of propanoic acid (e.g., 1.2 equivalents) to the flask.

  • Carefully add polyphosphoric acid (PPA) to the mixture to act as both a solvent and a dehydrating agent. The amount should be sufficient to ensure good stirring.

  • Heat the reaction mixture to approximately 150°C with continuous stirring.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring and the protons of the ethyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5d1HH-7
~8.1-8.3dd1HH-5
~7.6-7.8d1HH-4
~3.0-3.2q2H-CH₂-CH₃
~1.4-1.6t3H-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the oxygen, nitrogen, and nitro groups.[6][7][8][9]

Chemical Shift (δ, ppm)Assignment
~165-170C-2 (C=N)
~150-155C-7a
~145-150C-6 (C-NO₂)
~140-145C-3a
~120-125C-5
~115-120C-7
~110-115C-4
~20-25-CH₂-CH₃
~10-15-CH₂-CH₃
FT-IR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the nitro group, the C=N bond of the oxazole ring, and the aromatic C-H bonds.[10][11]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch (-CH₂-CH₃)
~1610-1590StrongC=N stretch (oxazole ring)
~1550-1500StrongAsymmetric NO₂ stretch
~1350-1300StrongSymmetric NO₂ stretch
~1250-1200StrongC-O-C stretch (oxazole ring)
Mass Spectrometry

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
192[M]⁺ (Molecular ion)
177[M - CH₃]⁺
162[M - NO]⁺
146[M - NO₂]⁺

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich oxazole ring and the electron-withdrawing nitro group.

Key Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 6-amino-2-ethyl-1,3-benzoxazole, a versatile intermediate for further functionalization, such as in the synthesis of dyes or pharmacologically active compounds.

G A This compound B 6-Amino-2-ethyl-1,3-benzoxazole A->B Reduction C [H] (e.g., SnCl₂/HCl) C->A

  • Electrophilic Aromatic Substitution: The benzoxazole ring is generally susceptible to electrophilic attack. However, the strongly deactivating nitro group at position 6 will direct incoming electrophiles to the 4 and 7 positions, albeit under potentially harsh conditions.

Potential Applications in Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The nitro group, in particular, is a common feature in many antimicrobial and antiparasitic drugs, where it can be bioreduced to generate cytotoxic radical species.

Given these precedents, this compound and its derivatives are promising candidates for screening in various biological assays, particularly for:

  • Antimicrobial and Antifungal Agents: The combination of the benzoxazole core and the nitro group suggests potential activity against a range of pathogens.

  • Anticancer Agents: Many nitroaromatic compounds are investigated as hypoxia-activated prodrugs for cancer therapy.

  • Enzyme Inhibitors: The rigid, planar structure of the benzoxazole ring system makes it an attractive scaffold for designing enzyme inhibitors.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a compound of significant interest due to its structural features that are common in many biologically active molecules. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The information presented here should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating further exploration of this promising molecule.

References

  • JEOL JMTC-270/54/SS. (2007).
  • Panicker, C. Y. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.).
  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... (n.d.).
  • This compound 13243-39-5. (n.d.). Sigma-Aldrich.
  • 13C NMR Chemical Shifts. (n.d.).
  • Carbon-13 chemical shift assignments of deriv
  • Figure 5. FT-IR spectrum of the ethyl.... (n.d.).
  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (n.d.).
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). Frontiers.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (n.d.). JOCPR.
  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

An In-depth Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole (CAS: 13243-39-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitrobenzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1] Its structural resemblance to purine bases allows for critical interactions with biological macromolecules, making it a focal point in medicinal chemistry. The introduction of a nitro group, particularly at the C-6 position, profoundly influences the molecule's electronic properties and biological potential. The nitro group is a strong electron-withdrawing moiety that can act as a bioactivatable "warhead."[2] This guide provides a comprehensive technical overview of 2-Ethyl-6-nitro-1,3-benzoxazole, a key building block for developing novel therapeutics, particularly in the antimicrobial and anticancer arenas. We will delve into its synthesis, proposed mechanism of action, analytical characterization, and key experimental applications, offering field-proven insights to guide your research endeavors.

Physicochemical & Computed Properties

A foundational understanding of a compound's properties is critical for its application in drug discovery, influencing factors from solubility to cell permeability.

PropertyValueSource
CAS Number 13243-39-5
Molecular Formula C₉H₈N₂O₃[3]
Molecular Weight 192.17 g/mol [3]
Physical Form Solid
Topological Polar Surface Area (TPSA) 69.17 Ų[3]
logP (Computed) 2.2984[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]
SMILES String CCC1=NC2=C(C=C([C=C2)[O-])O1[3]

Synthesis Protocol: Phillips Condensation

The most direct and reliable method for synthesizing 2-substituted-benzoxazoles is the Phillips condensation reaction. This involves the acid-catalyzed cyclodehydration of an o-aminophenol with a carboxylic acid.[4] For the synthesis of this compound, the logical precursors are 2-amino-5-nitrophenol and propanoic acid. Polyphosphoric acid (PPA) is an excellent choice as both the catalyst and solvent, as it effectively drives the dehydration required for cyclization.[4]

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2_amino_5_nitrophenol 2-Amino-5-nitrophenol conditions Polyphosphoric Acid (PPA) Heat (e.g., 150-160°C) 2_amino_5_nitrophenol->conditions propanoic_acid Propanoic Acid propanoic_acid->conditions product This compound conditions->product

Caption: Synthesis of this compound.

Step-by-Step Methodology

Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser. The reaction should be performed under an inert atmosphere to prevent oxidative side reactions.

  • Charge Reactants: To the flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reagent). Begin stirring and gently heat the PPA to ~60-70°C to reduce its viscosity.

  • Addition of Precursors: Slowly and sequentially add 2-amino-5-nitrophenol (1.0 equivalent) and propanoic acid (1.0-1.1 equivalents) to the stirring PPA.

  • Reaction: Increase the temperature of the reaction mixture to 150-160°C.[4] Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting material (2-amino-5-nitrophenol) indicates reaction completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous reaction mixture into a large beaker containing crushed ice and water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Filtration: The resulting acidic slurry will be highly acidic. Cautiously neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7. The crude solid product can then be collected by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, pure this compound.[4]

Proposed Mechanism of Action: Bio-reductive Activation

The presence of the nitroaromatic moiety is key to the probable antimicrobial and cytotoxic mechanism of this compound. It is proposed to function as a prodrug that is selectively activated within hypoxic environments, such as those found in solid tumors or created by anaerobic/microaerophilic bacteria.

The mechanism proceeds via enzymatic reduction of the nitro group by microbial nitroreductases (NTRs).[5][6] This one-electron reduction generates a nitro radical anion.[7] In the presence of oxygen, this radical can be futilely re-oxidized back to the parent nitro compound, generating a superoxide radical in the process. However, under hypoxic conditions, the nitro radical anion can undergo further reduction steps to form nitroso and hydroxylamine intermediates.[5][7] These highly reactive nitrogen species are potent electrophiles that can indiscriminately damage a wide range of biological macromolecules, including DNA, RNA, and proteins, leading to covalent modification, strand breaks, and ultimately, cell death.[2][7]

G A This compound (Prodrug) B Nitro Radical Anion A->B Nitroreductase (NTR) +e⁻ (Hypoxia) C Nitroso & Hydroxylamine Intermediates B->C +e⁻, +H⁺ D Macromolecular Damage (DNA, Proteins) C->D Covalent Adducts, Oxidative Stress E Cell Death D->E

Caption: Proposed bio-reductive activation pathway.

Key Experimental Workflows

Analytical Characterization Workflow

Rigorous structural confirmation is essential. A standard workflow should be employed to verify the identity and purity of the synthesized compound.

G Start Synthesized & Purified Product MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Start->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Elucidate Full Structure Start->NMR Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

Caption: Workflow for structural characterization.

Expected Analytical Data:

  • Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 193.06 or [M+Na]⁺ at m/z 215.04, confirming the molecular weight of 192.17.

  • FT-IR Spectroscopy (KBr, cm⁻¹): Key peaks should be observed corresponding to:

    • ~1590-1610 (C=N stretch of the oxazole ring)

    • ~1520-1540 (asymmetric NO₂ stretch)

    • ~1340-1360 (symmetric NO₂ stretch)

    • ~1250-1280 (C-O-C stretch)

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):

    • A triplet at ~1.4-1.6 ppm (3H), corresponding to the methyl (-CH₃) protons.

    • A quartet at ~3.0-3.2 ppm (2H), corresponding to the methylene (-CH₂-) protons.

    • A doublet at ~7.6-7.8 ppm (1H), corresponding to the H-4 proton.

    • A doublet of doublets at ~8.3-8.5 ppm (1H), corresponding to the H-5 proton.

    • A doublet at ~8.5-8.7 ppm (1H), corresponding to the H-7 proton.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm):

    • Expect signals for the ethyl group carbons (~10-15 ppm for -CH₃ and ~25-30 ppm for -CH₂-).

    • Signals for the aromatic carbons between ~110-155 ppm. The C-6 carbon attached to the nitro group will be significantly deshielded. The C-2 carbon of the oxazole ring will appear downfield, typically >160 ppm.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, MCF-7) in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control" (medium only).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

This compound stands as a valuable chemical entity for drug discovery and development. Its synthesis is achievable through well-established condensation chemistry, and its proposed mechanism of action via bio-reductive activation provides a clear rationale for its potential as an antimicrobial or anticancer agent. The workflows and protocols detailed in this guide offer a robust framework for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds. Future research should focus on derivatization of this core scaffold to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of next-generation therapeutics.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • González-Bacerio, J., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 989. [Link]

  • Nitroaromatic Antibiotics. (2021). MDPI Encyclopedia. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 717. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • General reduction mechanism of nitroaromatic compounds. (n.d.). ResearchGate. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(23), 5729. [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 1-5. [Link]

  • Jabbar, S. S. (2018). MOST COMMON BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENT (1990-2018). International Journal of Pharmacy & Technology. [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). International Journal of Chemical Sciences, 10(4), 1830-1836. [Link]

  • In Silico Study of Microbiologically Active Benzoxazole Derivatives. (2021). International Journal of Advanced Research, 9(12), 834-842. [Link]

  • Al-Jaff, A. O., et al. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 618. [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Capobianco, A., et al. (2013). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1659–o1660. [Link]

  • Kumar, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link][Link])

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This privileged structure, an aromatic bicyclic system composed of a fused benzene and oxazole ring, serves as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This guide focuses on a specific derivative, 2-Ethyl-6-nitro-1,3-benzoxazole, providing a comprehensive technical overview of its molecular structure, synthesis, and potential for further research and development. While this particular molecule may not be extensively documented, by analyzing its constituent parts and drawing parallels with closely related, well-characterized analogs, we can construct a detailed and predictive molecular profile.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The fundamental properties of this compound are summarized below.

IdentifierValueSource
Systematic Name This compound
CAS Number 13243-39-5
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
SMILES CCC1=NC2=C(C=C([O-])O1)C=C2
InChI Key PCGXXJTVFLMTPJ-UHFFFAOYSA-N

Molecular Structure and Conformation

The molecular architecture of this compound dictates its physicochemical properties and, consequently, its potential biological activity. A detailed examination of its connectivity, conformation, and electronic distribution is therefore essential.

Connectivity and Predicted Geometry

The structure consists of a planar benzoxazole ring system. An ethyl group is attached at the 2-position, and a nitro group is substituted at the 6-position. Based on crystallographic data of the closely related compound, 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, the benzoxazole ring system is expected to be planar to within 0.01 Å.[3] The molecule as a whole is predicted to adopt a nearly flat conformation, a feature that facilitates π-π stacking interactions in the solid state and influences its interaction with planar biological macromolecules.

Crystallographic Analysis by Analogy

While a dedicated crystal structure for this compound is not publicly available, the structure of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole (CSD Refcode: XOPCAJ) provides valuable insights.[3] In this analog, the benzoxazole ring and the adjacent phenyl ring are nearly coplanar, with a dihedral angle of approximately 6.7°.[3] This planarity is indicative of extensive π-conjugation across the molecule. A similar planarity is expected for the 2-ethyl derivative. In the crystal lattice of the methylphenyl analog, molecules are linked by weak C—H···O hydrogen interactions involving the nitro group's oxygen atoms, forming chains.[3] It is reasonable to hypothesize a similar packing motif for this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are indispensable for the structural elucidation and verification of organic molecules. Although experimental spectra for this compound are not readily found in the literature, we can predict its characteristic signals with a high degree of confidence based on established principles and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole core and the aliphatic protons of the ethyl group. The electron-withdrawing nitro group at the 6-position will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-7~8.5d~2.0Deshielded by the adjacent nitro group and the ring nitrogen.
H-5~8.3dd~8.7, ~2.0Deshielded by the nitro group (para) and coupled to H-4.
H-4~7.8d~8.7Coupled to H-5.
-CH₂-~3.0q~7.5Methylene protons of the ethyl group, adjacent to the electron-withdrawing benzoxazole ring.
-CH₃~1.4t~7.5Methyl protons of the ethyl group.

This prediction is based on the ¹H NMR data for 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, which shows signals for the benzoxazole protons at δ 8.48 (d, J=1.8 Hz), 8.33 (d, J=8.7 Hz), and 7.82 (d, J=8.5 Hz)[3].

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the benzoxazole ring are influenced by the heteroatoms and the nitro group.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

CarbonPredicted δ (ppm)Rationale
C-2~165Carbon of the oxazole ring, bonded to two heteroatoms.
C-7a~152Fused carbon, adjacent to oxygen.
C-6~145Carbon bearing the nitro group.
C-3a~141Fused carbon, adjacent to nitrogen.
C-5~121Aromatic carbon.
C-4~118Aromatic carbon.
C-7~112Aromatic carbon.
-CH₂-~25Methylene carbon of the ethyl group.
-CH₃~12Methyl carbon of the ethyl group.

These predictions are based on general values for substituted benzoxazoles and related heterocyclic systems[4][5].

Synthesis and Mechanistic Insights

The construction of the 2-substituted benzoxazole core is a well-established transformation in organic synthesis. The most common and direct route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Proposed Synthetic Route

A reliable method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with propionic acid, or a more reactive derivative such as propionyl chloride or propionic anhydride, in the presence of a dehydrating agent or catalyst. The use of polyphosphoric acid (PPA) as both a catalyst and a solvent at elevated temperatures is a common and effective method for this type of cyclodehydration.[3]

Synthesis_of_2_Ethyl_6_nitro_1_3_benzoxazole cluster_reactants Reactants cluster_conditions Reaction Conditions 2_amino_5_nitrophenol 2-Amino-5-nitrophenol Reaction_Vessel Cyclodehydration 2_amino_5_nitrophenol->Reaction_Vessel propionic_acid Propionic Acid / Derivative propionic_acid->Reaction_Vessel PPA Polyphosphoric Acid (PPA) PPA->Reaction_Vessel Heat Heat (~150°C) Heat->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

The following protocol is adapted from the synthesis of the analogous 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole.[3]

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (e.g., 150 g).

  • Addition of Reactants: To the PPA, add 2-amino-5-nitrophenol (1 equivalent, e.g., 32.4 mmol, 5.00 g) and propionic acid (1 equivalent, e.g., 32.4 mmol, 2.40 g).

  • Reaction: Heat the mixture with stirring to approximately 150°C. Maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates. Collect the solid by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extract with water and dry. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Mechanistic Considerations

The reaction proceeds through a two-step mechanism:

  • Amide Formation: The amino group of 2-amino-5-nitrophenol acts as a nucleophile, attacking the carbonyl carbon of propionic acid (or its activated form) to form an N-acylated intermediate.

  • Cyclodehydration: The hydroxyl group of the phenol then attacks the amide carbonyl carbon in an intramolecular fashion. Subsequent dehydration, promoted by the acidic conditions and heat, leads to the formation of the oxazole ring.

Applications in Drug Development and Research

While specific biological studies on this compound are scarce in the public domain, the broader class of benzoxazole derivatives has been the subject of intense investigation in drug discovery.[1][2]

Potential as a Bioactive Scaffold

The benzoxazole nucleus is considered a "privileged" scaffold due to its ability to interact with a variety of biological targets.[2] The presence of the nitro group, a known pharmacophore in many antimicrobial and anticancer drugs, suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. The nitro group can be reduced to an amino group, providing a handle for further functionalization and the creation of a library of derivatives for screening.

Structure-Activity Relationship (SAR) Insights

The substituents at the 2 and 6-positions are critical for modulating the biological activity of the benzoxazole core.

SAR_Insights cluster_positions Key Positions for Modification Core This compound Pos2 2-Position (Ethyl Group) - Influences steric interactions - Modulates lipophilicity Core->Pos2 Modulation of pharmacokinetics Pos6 6-Position (Nitro Group) - Strong electron-withdrawing group - Potential for bio-reduction - Key for H-bonding Core->Pos6 Modulation of pharmacodynamics

Caption: Key modification points for SAR studies.

  • 2-Position: The ethyl group at this position contributes to the molecule's lipophilicity, which can influence its membrane permeability and pharmacokinetic profile. Varying the length and branching of the alkyl chain at this position is a common strategy in medicinal chemistry to optimize activity.

  • 6-Position: The nitro group is a strong electron-withdrawing group, which polarizes the benzoxazole ring system and can participate in hydrogen bonding with biological targets. It is also a potential site for metabolic activation through reduction, a mechanism of action for some nitroaromatic drugs.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fascinating molecule that, while not extensively studied, holds significant potential as a building block in medicinal chemistry and materials science. Its molecular structure, characterized by a planar, electron-deficient aromatic system, provides a solid foundation for the design of novel compounds with tailored properties. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by the broader benzoxazole class, makes it a compelling target for future research endeavors. This guide, by integrating established chemical principles with data from closely related analogs, provides a robust framework for researchers to begin their exploration of this promising chemical entity.

References

  • Synthesis of 2-amino-5-nitrophenol. (URL: [Link])

  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. (URL: [Link])

  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988).
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Center for Biotechnology Information. (URL: [Link])

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. (URL: [Link])

  • 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989).
  • Synthesis of 2-amino-5-nitrophenol by two step process. (URL: [Link])

  • 2-Amino-5-Nitrophenol. PubChem. (URL: [Link])

  • Esters of benzoxa(thia)zole-2-carboxylic acids. (1981).
  • Synthesis of benzoxazole. (2005).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). (URL: [Link])

  • Shanbhag, G. S., Bhargava, A., Singh, G. P., Joshi, S. D., & Chundawat, N. S. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129215. (URL: [Link])

  • Process for the preparation of trisubstituted oxazoles. (2001).
  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. (URL: [Link])

  • de Souza, B. S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 583. (URL: [Link])

  • Salgado-Zamora, H., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(21), 6485. (URL: [Link])

  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (URL: [Link])

  • Experimental and theoretical characterization of the 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. (URL: [Link])

  • Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (URL: [Link])

  • Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][6][7][8]thiadiazole-5-carbaldehyde. (URL: [Link])

  • Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. Results in Chemistry, 3, 100099. (URL: [Link])

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The specific derivative, 2-Ethyl-6-nitro-1,3-benzoxazole, combines this versatile core with an electron-withdrawing nitro group and an alkyl substituent, suggesting a rich potential for diverse pharmacological activities. While the precise mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural motifs allow for the formulation of several well-grounded hypotheses based on extensive research into related benzoxazole and nitroaromatic compounds.

This guide provides a comprehensive exploration of the most probable mechanisms of action for this compound. We will delve into its potential as an antimicrobial, antifungal, and specific enzyme inhibitor. For each proposed mechanism, we will present the underlying scientific rationale and provide detailed, field-proven experimental protocols designed to rigorously test these hypotheses. This document is structured to serve as a practical roadmap for researchers seeking to characterize the biological function of this and similar molecules.

Part 1: Proposed Antimicrobial Mechanism of Action

The benzoxazole core is a frequent feature in potent antimicrobial agents.[1][3] The presence of the nitro group, a known pharmacophore in antimicrobial drugs, further strengthens the hypothesis that this compound may exhibit antibacterial properties. Two primary mechanisms are proposed: inhibition of DNA gyrase and disruption of the bacterial cell membrane's electrochemical potential.

Hypothesis 1a: Inhibition of Bacterial DNA Gyrase

Scientific Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair.[1] It introduces negative supercoils into DNA, a process critical for relieving torsional stress during replication. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents.[1] Molecular docking studies on various 2-substituted benzoxazole derivatives have suggested that the benzoxazole scaffold can effectively bind to the active site of DNA gyrase, thereby inhibiting its function.[1]

Experimental Validation: DNA Gyrase Supercoiling Inhibition Assay

This assay quantitatively measures the ability of a test compound to inhibit the supercoiling of relaxed plasmid DNA by purified E. coli DNA gyrase. The resulting DNA topoisomers are then resolved by agarose gel electrophoresis.

Experimental Workflow Diagram

DNA_Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix 1. Prepare Reaction Mix: - Assay Buffer - Relaxed pBR322 DNA - Water prep_tubes 2. Aliquot Mix into Tubes prep_mix->prep_tubes add_compound 3. Add Test Compound (this compound) or Controls (DMSO, Ciprofloxacin) prep_tubes->add_compound add_enzyme 4. Add Diluted E. coli DNA Gyrase Enzyme add_compound->add_enzyme incubate 5. Incubate at 37°C for 30-60 minutes add_enzyme->incubate stop_reaction 6. Terminate Reaction with Stop Buffer/Dye (SDS/EDTA) incubate->stop_reaction gel 7. Load Samples onto 1% Agarose Gel stop_reaction->gel electrophoresis 8. Run Electrophoresis (e.g., 90V for 90 min) gel->electrophoresis visualize 9. Visualize DNA Bands under UV light (Ethidium Bromide stain) electrophoresis->visualize analyze 10. Quantify Band Intensity & Calculate IC50 visualize->analyze

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin. Store at -20°C.

    • Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

    • Substrate: Relaxed pBR322 plasmid DNA at a concentration of 0.1 mg/mL.

    • Enzyme: E. coli DNA Gyrase (e.g., 5 U/μL).

    • Stop Buffer: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions.

    • Positive Control: Ciprofloxacin (a known gyrase inhibitor).

    • Negative Control: DMSO (vehicle).

  • Assay Setup (on ice):

    • In a microcentrifuge tube, prepare a master mix for the required number of reactions. For each 30 µL reaction: 6 µL of 5X Assay Buffer, 1 µL of relaxed pBR322 DNA, and 19 µL of sterile water.

    • Aliquot 26 µL of the master mix into individual reaction tubes.

    • Add 1 µL of the test compound, positive control, or negative control to the respective tubes.

    • Dilute the DNA gyrase enzyme in Enzyme Dilution Buffer to the optimal concentration (typically 1 Unit per reaction, determined empirically).

    • Initiate the reaction by adding 3 µL of the diluted enzyme to each tube (except for a no-enzyme control). Mix gently.

  • Incubation and Termination:

    • Incubate the reaction tubes at 37°C for 60 minutes.

    • Stop the reaction by adding 6 µL of Stop Buffer.

  • Analysis:

    • Load 20 µL of each reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

    • Perform electrophoresis in 1X TAE buffer until the dye front has migrated sufficiently to separate the supercoiled and relaxed DNA forms.

    • Visualize the DNA bands under UV illumination. The relaxed plasmid runs slower than the supercoiled form.

    • Quantify the intensity of the supercoiled DNA band for each concentration.

Data Presentation:

The inhibitory activity is expressed as the IC₅₀ value, the concentration of the compound required to reduce the supercoiling activity by 50%.

CompoundIC₅₀ (µM) [Mean ± SD, n=3]
This compoundHypothetical Value
Ciprofloxacin (Positive Control)Hypothetical Value
Hypothesis 1b: Disruption of Bacterial Membrane Potential

Scientific Rationale: The bacterial cytoplasmic membrane maintains a crucial proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and motility.[2][4] Compounds that can permeabilize the membrane to ions disrupt this potential, leading to a loss of cellular energy and ultimately cell death. The lipophilic nature of the benzoxazole ring could facilitate its insertion into the bacterial membrane, while the nitro group might influence its electronic properties, potentially leading to membrane depolarization.

Experimental Validation: Membrane Potential Assay using DiSC₃(5) Dye

This assay uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This dye accumulates in polarized, energized bacterial cells, which leads to quenching of its fluorescence.[5][6] When a compound disrupts the membrane potential, the dye is released into the medium, resulting in a measurable increase in fluorescence (dequenching).[5][6]

Experimental Workflow Diagram

Membrane_Potential_Assay_Workflow cluster_prep Cell Preparation cluster_assay Fluorometric Assay culture 1. Grow Bacteria to Logarithmic Phase (e.g., E. coli) harvest 2. Harvest & Wash Cells culture->harvest resuspend 3. Resuspend in Buffer (e.g., PBS with glucose) to OD600=0.2 harvest->resuspend plate 4. Add Cell Suspension to 96-well plate resuspend->plate baseline 5. Measure Baseline Fluorescence plate->baseline add_dye 6. Add DiSC3(5) Dye (final conc. ~1µM) baseline->add_dye quench 7. Monitor Fluorescence Quenching (dye uptake) add_dye->quench add_compound 8. Add Test Compound or Controls quench->add_compound dequench 9. Kinetically Measure Fluorescence Increase (Depolarization) add_compound->dequench

Caption: Workflow for Bacterial Membrane Potential Assay using DiSC₃(5).

Detailed Protocol:

  • Cell Preparation:

    • Grow a bacterial culture (e.g., E. coli or S. aureus) in a suitable broth (e.g., LB or TSB) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet twice with a buffer such as PBS supplemented with 0.2% glucose to maintain metabolic activity.[2]

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.2.

  • Assay Setup:

    • In a black, clear-bottom 96-well microplate, add 180 µL of the cell suspension to each well.

    • Use a fluorescence plate reader (Excitation: ~622 nm, Emission: ~670 nm) to record the background fluorescence.

    • Add 10 µL of a DiSC₃(5) stock solution (in DMSO) to each well to a final concentration of 1 µM.

    • Monitor the fluorescence signal over time. A steady decrease and stabilization at a low level indicate dye uptake and quenching in polarized cells.

  • Measurement of Depolarization:

    • Once the fluorescence signal is stable (quenched), add 10 µL of the test compound (this compound) at various concentrations.

    • Positive Control: Use a known membrane-depolarizing agent like valinomycin or gramicidin.

    • Negative Control: Use the vehicle (DMSO).

    • Immediately begin kinetic measurement of fluorescence intensity every 30-60 seconds for 15-30 minutes. A rapid increase in fluorescence indicates membrane depolarization.

Data Presentation:

Data can be presented as the percentage of depolarization relative to the positive control.

CompoundConcentration (µM)% Depolarization [Mean ± SD, n=3]
This compound1Hypothetical Value
10Hypothetical Value
100Hypothetical Value
Valinomycin (Positive Control)10100% (by definition)

Part 2: Proposed Antifungal Mechanism of Action

Scientific Rationale: Ergosterol is the principal sterol in fungal cell membranes, where it regulates membrane fluidity and permeability, analogous to cholesterol in mammalian cells.[7][8] The ergosterol biosynthesis pathway is a well-established and highly successful target for antifungal drugs, including the widely used azoles.[7][8] Several classes of heterocyclic compounds have been shown to inhibit various enzymes in this pathway, such as lanosterol 14α-demethylase (Erg11p) or C-14 reductase (Erg24p).[9][10] The lipophilic benzoxazole structure could facilitate interaction with these membrane-bound enzymes.

Experimental Validation: Ergosterol Biosynthesis Inhibition Assay

This method involves treating fungal cells with the test compound and then extracting and quantifying the total ergosterol content using UV spectrophotometry or HPLC. A reduction in ergosterol levels compared to untreated controls indicates inhibition of the biosynthetic pathway.

Experimental Workflow Diagram

Ergosterol_Assay_Workflow cluster_culture Fungal Culture & Treatment cluster_extraction Sterol Extraction cluster_analysis Quantification culture 1. Grow Fungal Culture (e.g., C. albicans) to Mid-log Phase treat 2. Treat with Test Compound or Controls (Fluconazole, DMSO) culture->treat incubate 3. Incubate for Several Hours treat->incubate harvest 4. Harvest and Weigh Cell Pellet incubate->harvest saponify 5. Saponify Cells (Alcoholic KOH) harvest->saponify extract 6. Extract Non-saponifiable Lipids with n-heptane saponify->extract dry 7. Evaporate Solvent and Resuspend in Ethanol extract->dry scan 8. Scan UV Absorbance (240-300 nm) dry->scan hplc 10. (Optional) HPLC Analysis for Confirmation and Intermediate Profiling dry->hplc calculate 9. Calculate Ergosterol Content Using Specific Absorbance Peaks scan->calculate

Caption: Workflow for Fungal Ergosterol Content Quantification.

Detailed Protocol:

  • Fungal Culture and Treatment:

    • Grow a culture of Candida albicans or Saccharomyces cerevisiae in a suitable medium (e.g., YPD) to mid-log phase.

    • Dilute the culture and add the test compound (this compound) at various concentrations (e.g., 0.5x, 1x, and 2x the previously determined Minimum Inhibitory Concentration, MIC).

    • Positive Control: Fluconazole (known Erg11p inhibitor).

    • Negative Control: DMSO.

    • Incubate for 4-16 hours at 30°C with shaking.

  • Sterol Extraction:

    • Harvest cells by centrifugation and wash with sterile water. Record the wet weight of the pellet.

    • Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH, 35 mL sterile water, 65 mL ethanol) to the cell pellet.

    • Vortex and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

    • After cooling, extract the non-saponifiable lipids by adding 1 mL of sterile water and 3 mL of n-heptane, followed by vigorous vortexing.

    • Collect the upper n-heptane layer and repeat the extraction twice more.

    • Evaporate the pooled n-heptane fractions to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Quantification:

    • Resuspend the dried lipid extract in 100% ethanol.

    • Scan the absorbance from 240 nm to 300 nm using a UV-Vis spectrophotometer.

    • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absorbance at ~281.5 nm is used to quantify ergosterol.

    • Calculate the percentage of ergosterol content based on the wet weight of the initial cell pellet and compare treated samples to the control.

Data Presentation:

CompoundConcentration (µg/mL)% Ergosterol Inhibition [Mean ± SD, n=3]
This compoundMIC/2Hypothetical Value
MICHypothetical Value
2x MICHypothetical Value
Fluconazole (Positive Control)MICHypothetical Value

Part 3: Proposed Enzyme Inhibition Mechanism

The nitroaromatic functionality is a well-known electrophilic moiety that can interact with nucleophilic residues in enzyme active sites, suggesting that this compound could act as an inhibitor of specific enzymes.

Hypothesis 3: Inhibition of Glutathione S-Transferase (GST)

Scientific Rationale: Glutathione S-Transferases (GSTs) are a family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic substrates.[11][12] In some cancers, GSTs are overexpressed and contribute to multidrug resistance. A class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, structurally related to the title compound, have been shown to act as suicide inhibitors of GSTs.[13] The mechanism involves the compound binding to the enzyme's active site and being conjugated with GSH, forming a stable complex that inactivates the enzyme.[13]

Experimental Validation: GST Activity Assay

This colorimetric assay measures GST activity by monitoring the conjugation of the substrate 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH). The resulting conjugate, GS-DNB, absorbs light at 340 nm. The rate of increase in absorbance is directly proportional to GST activity.[11][12]

Experimental Workflow Diagram

GST_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Kinetic Assay cluster_analysis Analysis prep_buffer 1. Prepare Assay Buffer (e.g., Potassium Phosphate) plate 4. Add Buffer, GSH, and Test Compound/Controls to 96-well plate prep_buffer->plate prep_subs 2. Prepare Substrates: - Glutathione (GSH) - CDNB prep_subs->plate start_reaction 7. Initiate reaction by adding CDNB prep_subs->start_reaction prep_enzyme 3. Prepare GST solution (e.g., equine liver GST) add_enzyme 5. Add GST Enzyme prep_enzyme->add_enzyme plate->add_enzyme preincubate 6. Pre-incubate at 25°C add_enzyme->preincubate preincubate->start_reaction read_abs 8. Kinetically Read Absorbance at 340 nm for 5 min start_reaction->read_abs calc_rate 9. Calculate Rate of Reaction (ΔAbs/min) read_abs->calc_rate calc_ic50 10. Determine % Inhibition and Calculate IC50 calc_rate->calc_ic50

Caption: Workflow for Glutathione S-Transferase (GST) Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 6.5.

    • Glutathione (GSH): 10 mM solution in Assay Buffer.

    • CDNB: 10 mM solution in ethanol.

    • Enzyme: Purified GST (e.g., from equine liver) diluted in Assay Buffer.

    • Test Compound: Serial dilutions of this compound in a suitable solvent.

  • Assay Procedure (in a UV-transparent 96-well plate):

    • For a 200 µL final volume, add to each well:

      • 150 µL Assay Buffer

      • 20 µL GSH solution

      • 10 µL Test Compound or control

      • 10 µL GST enzyme solution

    • Mix and pre-incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of CDNB solution.

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot for each concentration.

    • Subtract the rate of the non-enzymatic background reaction (a well with no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µM) [Mean ± SD, n=3]
This compoundHypothetical Value
Ethacrynic Acid (Positive Control)Hypothetical Value

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health.
  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). Microbiology Society.
  • Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. (2016). PubMed Central.
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed.
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). Springer.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. (2022). bioRxiv.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). ResearchGate.
  • GST Assay Protocol. (n.d.). Sandiego.
  • Assays for membrane depolarization. (A) Membrane depolarization assay with DisC3(5). (n.d.). ResearchGate.
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (n.d.). PubMed.
  • Glutathione S-Transferase Assay Kit. (n.d.). Cayman Chemical.
  • Ergosterol biosynthesis inhibition: a target for antifungal agents. (1995). PubMed.
  • Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (n.d.). Oxford Academic.
  • Ergosterol Biosynthesis. (n.d.). Creative Biolabs.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). PubMed Central.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The biological profile of a benzoxazole derivative is highly tunable through substitution at various positions of the bicyclic ring. This guide will focus on the predicted biological activities of a specific derivative, 2-Ethyl-6-nitro-1,3-benzoxazole, based on the established structure-activity relationships of related compounds.

The core structure of this compound features two key modifications to the benzoxazole scaffold: an ethyl group at the 2-position and a nitro group at the 6-position. The ethyl group, a small alkyl substituent, can influence the molecule's lipophilicity and steric interactions with target proteins. The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the benzoxazole ring system and is a common feature in compounds with antimicrobial and cytotoxic activities.[5]

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on benzoxazole derivatives, this compound is predicted to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Benzoxazole-containing compounds have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1][6] This enzyme is a validated target for antibacterial drug development as it is absent in humans.

Hypothesized Mechanism of Action: The planar benzoxazole core of this compound is expected to intercalate into the DNA binding site of the gyrase. The nitro group may enhance this interaction through electrostatic interactions and potentially participate in redox cycling, leading to the generation of reactive oxygen species that can damage bacterial cells.[7]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Benzoxazole This compound DNA_Gyrase DNA Gyrase Benzoxazole->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Relaxation Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Replication_Fork Replication Fork DNA->Replication_Fork Replication Replication_Fork->Cell_Death Stalled Replication

Caption: Predicted mechanism of antimicrobial action via DNA gyrase inhibition.

Illustrative Antimicrobial Activity Data (Hypothetical)

Microbial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus (Gram-positive)8
Escherichia coli (Gram-negative)16
Candida albicans (Fungus)32
Anticancer Activity: Induction of Apoptosis

Nitro-aromatic compounds, including certain benzoxazole derivatives, have been shown to possess anticancer properties.[8][9] The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.

Hypothesized Mechanism of Action: this compound may induce apoptosis through various mechanisms, including the inhibition of key survival signaling pathways or the generation of intracellular reactive oxygen species (ROS) that trigger the apoptotic cascade. The nitro group can be bioreduced in the hypoxic environment of tumors to form reactive intermediates that are toxic to cancer cells.

Anticancer_Mechanism cluster_cell Cancer Cell Benzoxazole This compound ROS Increased ROS Benzoxazole->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized pathway for apoptosis induction in cancer cells.

Illustrative Cytotoxicity Data (Hypothetical)

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HCT-116 (Colon Cancer)18.2
A549 (Lung Cancer)25.0

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for assessing the predicted biological activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the test compound against various microbial strains.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Synthesis Workflow

The synthesis of this compound would likely proceed through the condensation of a substituted o-aminophenol with a carboxylic acid or its derivative.

Synthesis_Workflow Start Starting Materials|{2-Amino-5-nitrophenol | Propionyl chloride} Reaction Condensation Reaction Pyridine Reflux Start->Reaction Step 1 Cyclization Intramolecular Cyclization Reaction->Cyclization Step 2 Product This compound Cyclization->Product Final Product

Caption: A plausible synthetic route for this compound.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available in the public domain, the well-established biological activities of the benzoxazole scaffold, particularly when substituted with a nitro group, strongly suggest its potential as a promising antimicrobial and anticancer agent. The ethyl group at the 2-position may further modulate its activity and pharmacokinetic properties. The protocols and mechanistic hypotheses presented in this guide provide a solid framework for the future investigation of this compound. Further research should focus on its synthesis, in-depth biological evaluation against a wider range of microbial strains and cancer cell lines, and elucidation of its precise mechanisms of action.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Journal of Biological Inorganic Chemistry.
  • Biological activities of benzoxazole and its derivatives.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)
  • This compound, 1 gram. Spectrum Chemical.
  • This compound. Santa Cruz Biotechnology.
  • This compound. Sigma-Aldrich.
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.
  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research.
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evalu
  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)
  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. bioRxiv.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • This compound. Sigma-Aldrich.
  • 2-Butyl-6-nitro-1,3-benzoxazole. Sigma-Aldrich.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H). National Institutes of Health.

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

Sources

The Enigmatic Core: A Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Ethyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential biological activities, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate.

Introduction: The Benzoxazole Scaffold in Modern Therapeutics

Benzoxazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazole ring. This privileged scaffold is present in numerous biologically active molecules, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The versatility of the benzoxazole ring system, allowing for substitutions at various positions, makes it a fertile ground for the design and development of novel therapeutic agents. The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a molecule.[4]

This guide focuses specifically on the this compound derivative, exploring its synthesis from readily available precursors and postulating its potential as a bioactive agent based on the established pharmacology of related compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[5][6]
Molecular Weight 192.17 g/mol [5][6]
CAS Number 13243-39-5[5]
Appearance Solid (predicted)[5]
SMILES CCC1=NC2=C(O1)C=C(C=C2)=O[5]
InChI Key PCGXXJTVFLMTPJ-UHFFFAOYSA-N[5]

Structural Characterization:

Following synthesis, the identity and purity of this compound must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons on the benzoxazole ring. The carbon NMR will confirm the presence of all nine carbon atoms in their unique chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the C=N of the oxazole ring, the N-O stretching of the nitro group, and the C-H bonds of the aromatic and aliphatic parts.

  • Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range suggests a highly pure compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] For this compound, the logical precursors are 2-amino-5-nitrophenol and propanoic acid or a more reactive derivative like propionyl chloride or propanoic anhydride. The use of a dehydrating agent or a catalyst is typically required to facilitate the cyclization.

Below is a detailed, field-proven protocol for the synthesis of this compound, adapted from established methodologies for similar benzoxazole derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Amino-5-nitrophenol E This compound A->E B Propanoic Anhydride B->E C Polyphosphoric Acid (PPA) C->E D Heat (e.g., 150-160°C) D->E

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1 equivalent).

  • Reaction Setup: To the flask, add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.

  • Addition of Acylating Agent: Slowly add propanoic anhydride (1.1 equivalents) to the stirred mixture.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 150-160°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Self-Validation and Causality:

  • Choice of Acylating Agent: Propanoic anhydride is chosen for its higher reactivity compared to propanoic acid, which often requires more forcing conditions.

  • Role of Polyphosphoric Acid: PPA serves as both a non-aqueous solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazole ring.

  • Temperature Control: The reaction temperature is critical. Insufficient heat will lead to a sluggish reaction, while excessive heat may cause decomposition and the formation of side products.

  • Purification Strategy: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is crucial to obtain high purity crystals. Column chromatography provides an alternative for separating the product from any closely related impurities.

Postulated Biological Activities and Screening Protocols

Based on the extensive literature on benzoxazole derivatives, this compound is a promising candidate for screening against various biological targets.[1][2] The presence of the nitro group can enhance its antimicrobial and anticancer potential.

Antimicrobial Activity

Hypothesis: The electron-withdrawing nature of the nitro group, coupled with the benzoxazole core, may enable the compound to interfere with essential microbial processes.

Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Hypothesis: Nitro-containing benzoxazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including kinase inhibition and induction of apoptosis.[7][8]

Screening Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Proposed Mechanism of Action: A Logical Framework

While the exact mechanism of action of this compound remains to be elucidated, we can propose a plausible pathway based on related compounds.

Antimicrobial Mechanism:

Many antimicrobial agents containing a nitro group exert their effect after being reduced by bacterial nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.

G A This compound (Prodrug) B Bacterial Nitroreductases A->B C Reactive Nitroso & Hydroxylamine Intermediates B->C Reduction D Damage to Cellular Macromolecules (e.g., DNA) C->D E Bacterial Cell Death D->E

Caption: Proposed antimicrobial mechanism of action.

Anticancer Mechanism:

Several benzoxazole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[9] Additionally, some nitroaromatic compounds can induce apoptosis by disrupting cellular redox balance and activating stress-activated protein kinase pathways like the JNK pathway.[8]

G cluster_pathway1 Kinase Inhibition Pathway cluster_pathway2 Apoptosis Induction Pathway A This compound B Inhibition of Protein Kinases (e.g., VEGFR-2) A->B C Inhibition of Angiogenesis & Proliferation B->C H Cancer Cell Death C->H D This compound E Inhibition of Glutathione S-Transferase (GST) D->E F Activation of JNK Pathway E->F G Apoptosis F->G G->H

Caption: Postulated anticancer mechanisms of action.

Conclusion and Future Directions

This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. Its straightforward synthesis and the established biological potential of the benzoxazole scaffold make it an attractive candidate for screening and lead optimization. Future research should focus on the detailed biological evaluation of this compound, including the determination of its MIC and IC₅₀ values against a broad panel of microbial strains and cancer cell lines. Elucidation of its precise mechanism of action will be crucial for its rational development as a potential therapeutic agent. This guide provides a solid foundation for initiating such investigations, paving the way for the potential discovery of a novel therapeutic entity.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]

  • 7-Nitro-2,1,3-benzoxadiazoles, a promising strategy for drug-resistant tumors. OMICS International. [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. National Institutes of Health. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Iraqi National Journal of Chemistry. [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing. [Link]

  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Pharmaceutical Society of Japan. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

The Emergence of 2-Ethyl-6-nitro-1,3-benzoxazole: A Technical Guide to its Synthesis, Characterization, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, the 2-substituted-6-nitro-1,3-benzoxazole series has garnered significant attention for its potential as antimicrobial, anticancer, and anti-inflammatory agents. This in-depth technical guide focuses on a specific, yet under-documented member of this family: 2-Ethyl-6-nitro-1,3-benzoxazole. While a seminal "discovery" paper for this exact molecule is not prominent in the literature, its existence as a commercially available research chemical points to its utility and accessibility. This guide, therefore, synthesizes information from the broader field of benzoxazole chemistry to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its inferred synthesis, physicochemical properties, and the compelling biological rationale for its investigation, supported by data from closely related analogues.

Introduction: The Benzoxazole Core in Modern Drug Discovery

The benzoxazole ring system, an aromatic organic compound featuring a fused benzene and oxazole ring, is a privileged scaffold in the development of therapeutic agents.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2] The introduction of a nitro group at the 6-position is a common strategy to enhance the biological activity of benzoxazoles, often imparting potent antimicrobial or anticancer properties.[3] The substituent at the 2-position plays a crucial role in modulating the compound's specificity and potency. This guide focuses on the 2-ethyl substituted variant, this compound, providing a foundational understanding for its further exploration.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on information from commercial suppliers.[4]

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[4]
Molecular Weight 192.17 g/mol [4]
CAS Number 13243-39-5[4]
Appearance Solid (form)[4]
SMILES String CCC(O1)=NC(C1=C2)=CC=C2=O[4]
InChI Key PCGXXJTVFLMTPJ-UHFFFAOYSA-N[4]

Synthesis of this compound: A Representative Protocol

The logical precursors for the synthesis of this compound are 2-amino-5-nitrophenol and a derivative of propionic acid . The following is a detailed, representative protocol based on established methodologies for analogous compounds.

Proposed Synthetic Pathway

Synthesis_of_2_Ethyl_6_nitro_1_3_benzoxazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_amino_5_nitrophenol 2-Amino-5-nitrophenol reaction_center 2_amino_5_nitrophenol->reaction_center propionic_anhydride Propionic Anhydride propionic_anhydride->reaction_center catalyst Acid Catalyst (e.g., PPA or T3P®) catalyst->reaction_center solvent_heat Solvent (e.g., Toluene) / Heat (Microwave) solvent_heat->reaction_center target_molecule This compound reaction_center->target_molecule Condensation & Cyclization

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-amino-5-nitrophenol (1.0 eq), propionic anhydride (1.2 eq), and a suitable acid catalyst such as polyphosphoric acid (PPA) or propylphosphonic anhydride (T3P®) (catalytic amount).

  • Solvent Addition: Add a high-boiling point solvent such as toluene or conduct the reaction under solvent-free conditions if using microwave irradiation.[6]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature ranging from 120-150 °C for 15-30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization and Spectroscopic Analysis

While specific spectral data for this compound is not published, the expected spectroscopic features can be inferred from its structure and data for similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and aromatic protons on the benzoxazole ring system. The electron-withdrawing nitro group will influence the chemical shifts of the aromatic protons, causing them to appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the ethyl group, the benzoxazole ring carbons, and the carbon bearing the nitro group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.17 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), the C=N bond of the oxazole ring (around 1600-1650 cm⁻¹), and C-H bonds of the aromatic ring and the ethyl group.

Biological Significance and Potential Applications

The benzoxazole scaffold is a well-established pharmacophore with a wide range of biological activities.[2] The presence of a nitro group at the 6-position is often associated with enhanced potency. While this compound itself has not been extensively studied, the biological activities of its close analogs provide a strong rationale for its investigation in several therapeutic areas.

Antimicrobial Activity

Many 2-substituted-6-nitro-benzoxazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[7] The proposed mechanism for some antimicrobial benzoxazoles involves the inhibition of essential bacterial enzymes.[8] The ethyl group at the 2-position of the target molecule could influence its lipophilicity and, consequently, its ability to penetrate microbial cell membranes.

Anticancer Potential

The benzoxazole core is present in several compounds with demonstrated anticancer activity.[3] Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases. The 6-nitro substitution can enhance this activity. Further investigation of this compound in various cancer cell lines is warranted.

Anti-inflammatory Properties

Certain benzoxazole derivatives have been identified as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.[7] The anti-inflammatory potential of this compound could be explored in relevant in vitro and in vivo models.

Biological_Potential_of_2_Ethyl_6_nitro_1_3_benzoxazole cluster_activities Potential Biological Activities Target_Molecule This compound Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Inhibition of microbial growth Anticancer Anticancer Target_Molecule->Anticancer Cytotoxicity to cancer cells Anti_inflammatory Anti-inflammatory Target_Molecule->Anti_inflammatory Modulation of inflammatory pathways

Caption: Potential therapeutic applications of this compound.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the medicinally significant benzoxazole family. This technical guide has provided a comprehensive overview based on the established chemistry and biology of its analogs. The provided synthetic protocol offers a practical starting point for its preparation in a research setting.

The compelling biological activities exhibited by related 2-substituted-6-nitro-benzoxazoles strongly suggest that this compound is a promising candidate for further investigation. Future research should focus on its definitive synthesis and characterization, followed by a systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory properties. Such studies will be crucial in elucidating the full potential of this compound in the landscape of modern drug discovery.

References

  • US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research. [Link]

  • 6-NITRO-1,3-BENZOXAZOLE. ChemBK. [Link]

  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances. [Link]

  • Introducing 6-Nitro-1,3-benzoxazole: A Versatile Chemical Compound for Various Applications. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis of substituted benzoxazole derivatives starting from... ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Physical properties of the benzoxazole derivatives. ResearchGate. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

Sources

solubility of 2-Ethyl-6-nitro-1,3-benzoxazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Ethyl-6-nitro-1,3-benzoxazole in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key consideration for its application in research and drug development. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, predicts its behavior in various organic solvents, and provides a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzoxazole core.[1] The benzoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject compound has a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol .[4][5] It exists as a solid at room temperature with a melting point in the range of 83-85°C.[4][6]

The chemical structure of this compound is presented below:

Caption: Chemical Structure of this compound

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The key structural features of this compound that influence its solubility are:

  • The Benzoxazole Core: This fused aromatic ring system is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions. It will enhance solubility in polar solvents.

  • The Ethyl Group (-CH₂CH₃): This is a non-polar alkyl group that will contribute to solubility in non-polar solvents through hydrophobic interactions.

Based on this structural analysis, this compound is expected to be a compound of intermediate polarity. Its solubility will therefore be a balance between these competing structural elements.

Predicted Solubility Profile in Organic Solvents

A qualitative prediction of the solubility of this compound in different classes of organic solvents is as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the subject compound does not have strong hydrogen bond donating capabilities, the oxygen and nitrogen atoms in the benzoxazole ring and the nitro group can act as hydrogen bond acceptors. Moderate solubility is expected in these solvents, likely increasing with temperature.[7]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but do not donate hydrogen bonds. The polar nitro group and the overall dipole of the benzoxazole ring system should interact favorably with these solvents. Good solubility is anticipated in this class of solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar ethyl group and the aromatic benzoxazole core will promote solubility in these solvents. However, the highly polar nitro group will disfavor dissolution. Therefore, limited to moderate solubility is expected.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. It is predicted that this compound will exhibit good solubility in these solvents.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable technique for this purpose.[8] A detailed protocol is provided below.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent in a vial B Equilibrate at constant temperature with agitation A->B 24-48h C Centrifuge to pellet undissolved solid B->C D Filter supernatant to remove fine particles C->D E Prepare serial dilutions of the saturated solution D->E F Measure absorbance (UV-Vis) or peak area (HPLC) E->F G Calculate concentration from calibration curve F->G

Caption: Workflow for Isothermal Equilibrium Solubility Measurement

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Measurement (using UV-Vis Spectrophotometry as an example):

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Determine the wavelength of maximum absorbance (λ_max) for the compound in that solvent by scanning a standard solution across a range of UV-visible wavelengths.

    • Measure the absorbance of each standard solution at the λ_max to construct a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted sample solution at the same λ_max.

    • Calculate the concentration of the diluted sample using the equation of the line from the calibration curve.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original saturated solution.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in scientific research and pharmaceutical development. This guide has provided a theoretical basis for predicting its solubility in a range of organic solvents and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can generate the reliable solubility data needed to advance their work with this and other related compounds.

References

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). MDPI. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Experimental and computational thermochemical studies of benzoxazole and two chlorobenzoxadole derivatives. (2018). The Journal of Chemical Thermodynamics.
  • Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. (2017).
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2017).
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001). Advanced Drug Delivery Reviews.
  • SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. (2015). Revue Roumaine de Chimie.
  • Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. (2006). Journal of Pharmaceutical and Biomedical Analysis.
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2019). Frontiers in Chemistry.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (2014). Acta Crystallographica Section E: Structure Reports Online.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022).
  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2020). Journal of Biomolecular Structure and Dynamics.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2018).

Sources

An In-depth Technical Guide to the Physical Constants of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-6-nitro-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole class, a structural motif of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a nitro group at the 6-position and an ethyl group at the 2-position modulates the electronic and steric properties of the core benzoxazole scaffold, influencing its reactivity, physical properties, and biological interactions.

This technical guide provides a comprehensive overview of the known physical and chemical constants of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data into a practical reference, offering insights into its molecular characteristics and handling. Where specific experimental data is not publicly available, we provide context based on related structures and established chemical principles, upholding scientific integrity and providing a trustworthy resource for laboratory applications.

Molecular Structure and Identification

The foundational step in understanding the properties of a compound is to define its structure and chemical identity. This compound is characterized by a fused ring system composed of a benzene ring and an oxazole ring, with specific substitutions that define its unique characteristics.

Caption: Chemical structure of this compound.

The key identifiers for this compound are summarized in the table below, providing essential information for database searches, procurement, and regulatory documentation.

IdentifierValueReference
CAS Number 13243-39-5[1][2][3][4]
Molecular Formula C₉H₈N₂O₃[1][4][5]
Molecular Weight 192.17 g/mol [1][4][5]
InChI Key PCGXXJTVFLMTPJ-UHFFFAOYSA-N[1]
Canonical SMILES CCC1=NC2=C(O1)C=C(C=C2)[O-][1]
MDL Number MFCD03791183[1]

Physical and Chemical Properties

The physical constants of a compound are critical for determining appropriate storage conditions, selecting suitable solvents, and designing experimental procedures. The available data for this compound are presented below.

PropertyValueReference
Physical Form Solid[1]
Melting Point 83-85 °C[2]
Boiling Point Data not available
Density Data not available
Solubility Data not available
Flash Point Not applicable[1]

Expert Insights:

  • Melting Point: The melting point of 83-85 °C is consistent with a crystalline solid organic compound of this molecular weight.[2] This moderate melting point suggests that the compound can be handled easily at room temperature without specialized equipment.

  • Boiling Point & Density: While specific experimental data for the boiling point and density are not found in the surveyed literature, it is expected to have a high boiling point (well above 200 °C) due to its aromatic nature and molecular weight. Its density is likely to be slightly greater than water, typical for nitroaromatic compounds.

  • Solubility: The benzoxazole core imparts a degree of lipophilicity. Therefore, this compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Spectroscopic Data

  • ¹H NMR: Protons on the ethyl group would appear as a triplet and a quartet in the aliphatic region. Aromatic protons on the benzoxazole ring would appear in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group would be observed in the upfield region. The aromatic carbons and the C2 carbon of the oxazole ring would appear in the downfield region (>100 ppm).

  • IR Spectroscopy: Characteristic peaks would include C-H stretches (aromatic and aliphatic), strong N-O stretches for the nitro group (typically around 1530 and 1350 cm⁻¹), and C=N and C-O stretches associated with the benzoxazole ring system.

Safety and Handling

Understanding the hazardous properties of a compound is paramount for safe laboratory practice. This compound is classified as acutely toxic.

GHS Hazard Information:

  • Pictogram: GHS06 (Skull and Crossbones)[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H301 (Toxic if swallowed)[1]

  • Hazard Class: Acute Toxicity 3 (Oral)[1]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store at room temperature in a tightly sealed container.[4] It falls under Storage Class 6.1C for combustible, acute toxic category 3 compounds.[1]

  • First Aid (if swallowed): Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

Experimental Protocols: A Proposed Synthetic Approach

While a specific, detailed synthesis protocol for this compound is not explicitly detailed in the available literature, a reliable synthetic route can be designed based on established methods for analogous compounds. The most common and effective method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA). A similar procedure has been successfully used to synthesize 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.

The proposed synthesis involves the reaction of 2-amino-5-nitrophenol with propanoic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product start Combine 2-amino-5-nitrophenol and Polyphosphoric Acid (PPA) in a reaction flask. add_acid Add Propanoic Acid to the mixture. start->add_acid Step 1 heat Heat the mixture (e.g., to 150°C) with stirring for several hours. add_acid->heat Step 2 monitor Monitor reaction progress (e.g., by TLC). heat->monitor quench Cool the reaction mixture and quench by pouring onto ice water. monitor->quench Step 3 neutralize Neutralize with a base (e.g., NaOH solution) to precipitate the product. quench->neutralize filter Collect the solid product by vacuum filtration. neutralize->filter recrystallize Purify the crude product by recrystallization (e.g., from ethanol). filter->recrystallize Step 4 dry Dry the purified crystals to obtain this compound. recrystallize->dry Step 5

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 2-amino-5-nitrophenol (1.0 equivalent) and polyphosphoric acid (PPA) (sufficient quantity to ensure stirring).

  • Addition of Reagent: Slowly add propanoic acid (1.0-1.2 equivalents) to the stirred mixture.

  • Cyclocondensation Reaction: Heat the reaction mixture to approximately 150°C. Maintain this temperature with vigorous stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture onto a beaker of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Isolation: Slowly neutralize the acidic aqueous slurry with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

  • Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

This self-validating protocol includes a purification step (recrystallization) and subsequent characterization, which are essential to verify the successful synthesis and purity of the target compound.

Conclusion

This compound is a compound with defined chemical identifiers and a known melting point. While a complete set of its physical constants is not available in the public domain, its properties can be reasonably inferred from its structure and comparison with related benzoxazole derivatives. It is classified as acutely toxic if swallowed, necessitating careful handling in a laboratory setting. The proposed synthetic route provides a reliable and experimentally grounded method for its preparation, enabling further research into its potential applications in drug discovery and materials science. This guide serves as a foundational resource, consolidating known data and providing expert-driven insights to support future scientific investigation.

References

Sources

Unlocking the Therapeutic Potential of 2-Ethyl-6-nitro-1,3-benzoxazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1] This technical guide focuses on a specific, yet under-explored derivative, 2-Ethyl-6-nitro-1,3-benzoxazole , outlining a comprehensive research framework to elucidate its potential therapeutic targets. In the absence of direct biological data for this compound, we present a logical, multi-tiered strategy for its systematic evaluation, from initial phenotypic screening to definitive target validation. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual and practical groundwork for investigating the therapeutic promise of this intriguing molecule.

Introduction: The Benzoxazole Core and the Significance of this compound

Benzoxazole-containing compounds are prevalent in a variety of biologically active natural products and synthetic pharmaceuticals. Their versatile structure allows for diverse interactions with biological macromolecules, leading to activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory.[1] The specific molecule, this compound (CAS No: 13243-39-5), presents a unique combination of a lipophilic ethyl group at the 2-position and a strongly electron-withdrawing nitro group at the 6-position. This substitution pattern is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The ethyl group may enhance membrane permeability, while the nitro group could be involved in crucial bio-reductive activation or specific polar interactions with target proteins.

Based on the known activities of structurally related nitroaromatic compounds and other benzoxazole derivatives, we hypothesize that this compound is a promising candidate for development as an anticancer or antimicrobial agent. This guide will delineate a systematic approach to test this hypothesis and identify its molecular targets.

A Phased Approach to Target Discovery and Validation

The journey from a compound of interest to a validated drug target is a multi-step process. We propose a three-phased approach for the characterization of this compound, as illustrated in the workflow below.

G cluster_0 Phase 1: Phenotypic Screening & Initial Profiling cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation & Mechanism of Action pheno_screen Phenotypic Screening (Anticancer & Antimicrobial Panels) tox_profiling Initial Toxicology Profiling (e.g., in normal cell lines) pheno_screen->tox_profiling affinity_chrom Affinity Chromatography-Mass Spectrometry pheno_screen->affinity_chrom expression_profiling Transcriptomic/Proteomic Profiling tox_profiling->expression_profiling in_vitro_assays In Vitro Enzymatic/Binding Assays affinity_chrom->in_vitro_assays expression_profiling->in_vitro_assays computational_docking In Silico Target Prediction & Docking computational_docking->in_vitro_assays cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) in_vitro_assays->cellular_thermal_shift genetic_validation Genetic Target Validation (e.g., CRISPR/siRNA) cellular_thermal_shift->genetic_validation

Caption: A three-phased workflow for the identification and validation of therapeutic targets for this compound.

Phase 1: Phenotypic Screening and Initial Profiling

The initial step is to ascertain the biological activity of this compound through broad phenotypic screening.

Anticancer Activity Screening

A panel of human cancer cell lines representing diverse tumor types should be utilized.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Outcome: Anticancer Screening Data
Cell Line Predicted IC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)3.5
HeLa (Cervical)6.8
Antimicrobial Activity Screening

Screening against a panel of pathogenic bacteria and fungi is crucial.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Culture: Grow microbial strains to the mid-logarithmic phase in appropriate broth.

  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Hypothetical Outcome: Antimicrobial Screening Data
Microorganism Predicted MIC (µg/mL)
Staphylococcus aureus (Gram-positive)4
Escherichia coli (Gram-negative)16
Candida albicans (Fungus)8

Phase 2: Generating Target Hypotheses

Assuming positive hits in the phenotypic screens, the next phase focuses on identifying potential protein targets.

Affinity Chromatography-Mass Spectrometry

This technique aims to isolate binding partners of the compound from cell lysates.

Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead with no compound should also be prepared.

  • Cell Lysis: Prepare a protein lysate from a sensitive cell line.

  • Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins.

  • Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.

Transcriptomic and Proteomic Profiling

Analyzing changes in gene and protein expression upon compound treatment can provide clues about the pathways being affected.

Experimental Protocol: RNA-Seq and Quantitative Proteomics (e.g., SILAC)

  • Cell Treatment: Treat a sensitive cell line with this compound at its IC50 concentration for various time points.

  • Sample Preparation: Isolate RNA for RNA-Seq and proteins for quantitative mass spectrometry.

  • Data Acquisition: Perform deep sequencing for RNA-Seq and LC-MS/MS for proteomics.

  • Bioinformatic Analysis: Identify differentially expressed genes and proteins. Perform pathway analysis to identify enriched biological processes and signaling pathways.

G cluster_0 Hypothesized Signaling Pathway Perturbation Compound This compound Target_Protein Potential Target (e.g., Kinase, DNA Gyrase) Compound->Target_Protein Inhibition Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Cellular_Response Cellular Response (Apoptosis, Growth Arrest) Downstream_Effector1->Cellular_Response Downstream_Effector2->Cellular_Response

Caption: A potential signaling pathway that could be inhibited by this compound, leading to a cellular response.

Phase 3: Target Validation and Elucidation of Mechanism of Action

This final phase aims to confirm the direct interaction between the compound and its putative target(s) and to validate the target's role in the observed phenotype.

In Vitro Enzymatic and Binding Assays

Directly testing the effect of the compound on the activity of a purified candidate enzyme or its binding to a recombinant protein.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and this compound.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the compound.

  • Initiation: Start the reaction by adding ATP.

  • Detection: After a set incubation time, measure kinase activity (e.g., using a phosphospecific antibody or a luminescence-based ATP detection kit).

  • Data Analysis: Determine the IC50 of the compound for the specific kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Genetic Target Validation

Using techniques like CRISPR-Cas9 or siRNA to knockdown the expression of the putative target protein should recapitulate the phenotype observed with compound treatment.

Experimental Protocol: CRISPR-Cas9 Mediated Knockout

  • gRNA Design: Design and clone guide RNAs targeting the gene of the candidate protein into a Cas9 expression vector.

  • Transfection: Transfect the sensitive cell line with the CRISPR-Cas9 construct.

  • Selection and Validation: Select for successfully edited cells and validate the knockout of the target protein by Western blotting.

  • Phenotypic Analysis: Assess the viability and proliferation of the knockout cells. A reduction in viability similar to that caused by the compound would validate the target.

Conclusion

While this compound remains a molecule with uncharacterized biological activity, its chemical structure, embedded within the pharmacologically privileged benzoxazole class, strongly suggests therapeutic potential. The systematic, multi-phased approach detailed in this guide provides a robust framework for its comprehensive evaluation. By progressing from broad phenotypic screening to specific target identification and validation, researchers can efficiently and rigorously explore the promise of this compound, potentially uncovering novel therapeutic targets and mechanisms of action in the fight against cancer and infectious diseases.

References

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). PMC. Retrieved January 9, 2026, from [Link]

  • Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 9, 2026, from [Link]

Sources

The Compass of Computation: An In-Depth Technical Guide to Modeling 2-Ethyl-6-nitro-1,3-benzoxazole Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of computational chemistry and molecular biology has revolutionized modern drug discovery, offering unprecedented insights into the intricate dance between small molecules and their biological targets. This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 2-Ethyl-6-nitro-1,3-benzoxazole, a nitroaromatic compound with latent therapeutic potential. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale underpinning each methodological choice, empowering researchers to not only execute but also to critically evaluate and adapt these computational workflows. We will navigate the essential techniques of molecular docking, molecular dynamics simulations, and pharmacophore modeling, anchored by the principles of scientific integrity and reproducibility. This guide is structured to serve as a practical and intellectual roadmap for drug development professionals seeking to harness the predictive power of computational modeling in their research endeavors.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, demanding substantial investment in time and resources.[1][2] In silico modeling has emerged as an indispensable tool in this process, enabling the rapid and cost-effective evaluation of a molecule's potential interactions with biological systems.[3] The subject of this guide, this compound, is a fascinating case study. Its benzoxazole core is a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[4][5] The presence of a nitro group further suggests a potential role as a prodrug, activated by specific enzymes to exert its therapeutic effect.[6][7]

This guide will provide a detailed walkthrough of the computational methodologies required to explore the interactions of this compound with putative protein targets. Our approach is rooted in a philosophy of "intelligent experimentation," where each computational step is a deliberate inquiry into the molecule's structure-activity relationship (SAR).

Target Selection: A Hypothesis-Driven Approach

A robust in silico study begins not with a mouse click, but with a well-reasoned hypothesis. The selection of appropriate protein targets is paramount to the success of the investigation. For this compound, we propose a multi-pronged strategy that encompasses both a primary, high-probability target and secondary, exploratory targets.

Primary Target: Bacterial Nitroreductases

The nitroaromatic scaffold of our compound of interest strongly implicates bacterial nitroreductases as primary targets.[4][6][7] These enzymes are crucial for the activation of many nitroaromatic prodrugs.[6][8] For the purpose of this guide, we will focus on the well-characterized Nitroreductase NfsB from Escherichia coli . A high-resolution crystal structure of this enzyme is available in the Protein Data Bank (PDB), providing an excellent starting point for our modeling studies.

  • Selected Target: E. coli Nitroreductase NfsB

  • PDB ID: 1ICR

Secondary, Exploratory Targets

To broaden the scope of our investigation and explore other potential mechanisms of action, we will also consider targets that have been associated with the broader class of benzoxazole derivatives. This allows for the discovery of unexpected activities and the potential for drug repurposing.

  • Staphylococcus aureus DNA Gyrase: A validated target for antibacterial agents.[4]

    • PDB ID: 3G75

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Domain: A key target in anti-cancer therapies.[9]

    • PDB ID: 3VHK

The In Silico Workflow: A Triad of Predictive Power

Our computational investigation will be built upon three pillars of in silico modeling: molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each of these techniques provides a unique lens through which to view the potential interactions of this compound with its targets.

In_Silico_Workflow Target_Selection Target Selection Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking Ligand_Preparation Ligand Preparation Ligand_Preparation->Molecular_Docking Pharmacophore_Modeling Pharmacophore Modeling Ligand_Preparation->Pharmacophore_Modeling MD_Simulations Molecular Dynamics Molecular_Docking->MD_Simulations Binding_Affinity Binding Affinity & Pose Molecular_Docking->Binding_Affinity Stability_Analysis Interaction Stability MD_Simulations->Stability_Analysis Feature_Identification Key Feature ID Pharmacophore_Modeling->Feature_Identification Data_Analysis Integrated Data Analysis Binding_Affinity->Data_Analysis Stability_Analysis->Data_Analysis Feature_Identification->Data_Analysis

Caption: A high-level overview of the integrated in silico workflow.

Molecular Docking: Predicting the Initial Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing initial insights into the binding mode and affinity.[10][11]

Rationale and Causality

The fundamental principle of molecular docking is to sample a vast conformational space of the ligand within the binding site of the receptor and to score these conformations based on a function that approximates the binding free energy.[12] A lower docking score generally indicates a more favorable binding interaction.[11]

Detailed Experimental Protocol

Software: AutoDock Vina is a widely used and validated open-source docking program.[13]

Step 1: Receptor Preparation

  • Obtain the PDB structure: Download the crystal structure of the target protein (e.g., 1ICR for NfsB) from the RCSB Protein Data Bank.

  • Clean the structure: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add hydrogens: Add polar hydrogens to the protein, as these are often not resolved in crystal structures but are crucial for hydrogen bonding.

  • Assign charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • Define the binding site: Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review. Define a grid box that encompasses this binding site.

Step 2: Ligand Preparation

  • Obtain the ligand structure: The 3D structure of this compound can be obtained from PubChem or drawn using a chemical sketcher like MarvinSketch.

  • Energy minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign charges and define rotatable bonds: Assign Gasteiger charges and define the rotatable bonds in the ligand.

Step 3: Docking Simulation

  • Run AutoDock Vina: Execute the docking simulation using the prepared receptor and ligand files, specifying the coordinates of the grid box.

  • Analyze the results: Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The top-ranked pose represents the most likely binding mode.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB Clean Clean Structure PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Charges_R Assign Charges Hydrogens->Charges_R Grid Define Grid Box Charges_R->Grid Docking Run Docking Simulation Grid->Docking Structure_L Obtain 3D Structure Minimize Energy Minimization Structure_L->Minimize Charges_L Assign Charges Minimize->Charges_L Bonds Define Rotatable Bonds Charges_L->Bonds Bonds->Docking Analysis Analyze Binding Poses & Affinities Docking->Analysis

Caption: Detailed workflow for molecular docking.

Data Presentation
Target ProteinPDB IDTop Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
E. coli NfsB1ICR-8.5TYR68, SER41, PHE124
S. aureus DNA Gyrase3G75-7.9ASP81, GLY85, ILE86
VEGFR-2 Kinase Domain3VHK-9.2CYS919, ASP1046, LYS868

Molecular Dynamics Simulations: Observing the Interaction in Motion

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the biological system.[6][14]

Rationale and Causality

MD simulations solve Newton's equations of motion for the atoms in the system, allowing us to track their trajectories over time. This provides insights into the stability of the protein-ligand complex, the nature of the intermolecular interactions, and the conformational changes that may occur upon binding.[15]

Detailed Experimental Protocol

Software: GROMACS is a powerful and versatile open-source package for performing MD simulations.[6][14][15]

Step 1: System Preparation

  • Start with the docked complex: Use the top-ranked pose from the molecular docking simulation as the starting structure for the MD simulation.

  • Choose a force field: Select an appropriate force field for the protein (e.g., CHARMM36) and generate topology and parameter files for the ligand using a server like CGenFF.[14][15]

  • Solvate the system: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

  • Add ions: Add ions to neutralize the system and to mimic physiological salt concentrations.

Step 2: Simulation Protocol

  • Energy minimization: Perform a series of energy minimization steps to remove any steric clashes in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production run: Run the production simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over the course of the simulation.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of flexibility.

  • Hydrogen bond analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand.

  • Binding free energy calculations: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

MD_Simulation_Workflow cluster_setup System Setup cluster_simulation Simulation Protocol Docked_Complex Start with Docked Complex Force_Field Choose Force Field & Generate Topology Docked_Complex->Force_Field Solvation Solvate with Water Force_Field->Solvation Ions Add Ions Solvation->Ions Minimization Energy Minimization Ions->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds, Binding Free Energy) Production->Analysis

Caption: Step-by-step workflow for molecular dynamics simulations.

Data Presentation
MetricE. coli NfsB Complex (Hypothetical)S. aureus DNA Gyrase Complex (Hypothetical)VEGFR-2 Complex (Hypothetical)
Average RMSD (Ligand)1.5 Å2.1 Å1.2 Å
Average RMSD (Protein Cα)2.0 Å2.5 Å1.8 Å
Key Hydrogen Bonds (Occupancy > 50%)LIG:O1 - TYR68:OHLIG:N2 - ASP81:OD1LIG:O3 - CYS919:N
MM/PBSA Binding Free Energy-45.2 kcal/mol-38.7 kcal/mol-55.1 kcal/mol

Pharmacophore Modeling: Abstracting the Key Features for Binding

Pharmacophore modeling identifies the essential steric and electronic features of a ligand that are responsible for its biological activity.[7] This information can then be used to search for novel compounds with similar activity or to guide the optimization of existing leads.[7]

Rationale and Causality

A pharmacophore model is an abstract representation of the key molecular features that are necessary for recognition by a biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.[7]

Detailed Experimental Protocol

Software: LigandScout or Phase are powerful tools for generating both ligand-based and structure-based pharmacophore models.

Step 1: Model Generation

  • Ligand-based: If a set of known active molecules is available, align them and identify the common chemical features.

  • Structure-based: Use the 3D structure of the protein-ligand complex (from docking or MD) to identify the key interactions between the ligand and the protein. These interactions are then translated into pharmacophoric features.

Step 2: Model Validation

  • Test set validation: Use the pharmacophore model to screen a database of known active and inactive compounds. A good model should be able to distinguish between the two.

  • Fischer's randomization test: Scramble the activity data of the training set and generate new pharmacophore models. The original model should have a significantly better statistical performance than the random models.

Step 3: Virtual Screening

  • Database preparation: Prepare a large database of compounds for screening (e.g., ZINC database).

  • Screening: Use the validated pharmacophore model as a 3D query to search the database for molecules that match the pharmacophoric features.

  • Hit filtering: The resulting hits can be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding modes.

Pharmacophore_Modeling_Workflow cluster_generation Model Generation cluster_validation Model Validation cluster_screening Virtual Screening Ligand_Based Ligand-Based (from known actives) Test_Set Test Set Validation Ligand_Based->Test_Set Structure_Based Structure-Based (from protein-ligand complex) Structure_Based->Test_Set Randomization Fischer's Randomization Test_Set->Randomization Database Prepare Compound Database Randomization->Database Screen Screen Database with Pharmacophore Database->Screen Filter Filter Hits (Drug-likeness, Docking) Screen->Filter

Caption: Workflow for pharmacophore modeling and virtual screening.

Data Presentation

Hypothetical Pharmacophore Model for this compound binding to E. coli NfsB:

  • Features:

    • One Hydrogen Bond Acceptor (from the nitro group)

    • One Aromatic Ring (the benzoxazole ring)

    • One Hydrophobic Feature (the ethyl group)

Conclusion: Synthesizing Insights for Drug Discovery

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a multi-faceted understanding of a compound's potential as a therapeutic agent. The true power of this approach lies not in the individual techniques, but in the synthesis of their results. The initial predictions from molecular docking, refined by the dynamic insights from MD simulations, can inform the creation of a robust pharmacophore model. This model, in turn, can be used to identify novel chemical entities with improved potency and selectivity.

It is imperative to remember that in silico modeling is a predictive science. The hypotheses generated through these computational experiments must ultimately be validated through rigorous experimental testing. However, by providing a powerful and cost-effective means of prioritizing and refining drug candidates, the methodologies detailed in this guide can significantly accelerate the journey from a promising molecule to a life-saving medicine.

References

  • Azevedo, W. F. Jr., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031–1039. [Link]

  • Brooks, B. R., Brooks, C. L., 3rd, Mackerell, A. D., Jr., Nilsson, L., Petrella, R. J., Roux, B., Won, Y., Archontis, G., Bartels, C., Boresch, S., Caflisch, A., Caves, L., Cui, Q., Dinner, A. R., Feig, M., Fischer, S., Gao, J., Hodos, R. E., Im, W., … Karplus, M. (2009). CHARMM: the biomolecular simulation program.
  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250.
  • de Azevedo, W. F., Jr. (2010). Molecular dynamics simulations of protein-ligand complexes. Current drug targets, 11(3), 329-335.
  • Guner, O. F. (Ed.). (2000). Pharmacophore perception, development, and use in drug design.
  • Hess, B., Kutzner, C., van der Spoel, D., & Lindahl, E. (2008). GROMACS 4: algorithms for highly efficient, load-balanced, and scalable molecular simulation.
  • Leach, A. R., Gillet, V. J., Lewis, R. A., & Taylor, R. (2010). Three-dimensional pharmacophore methods in drug discovery. Journal of medicinal chemistry, 53(2), 501–520.
  • Meng, E. C., Pettersen, E. F., Couch, G. S., Huang, C. C., & Ferrin, T. E. (2006). Tools for integrated sequence-structure analysis with UCSF Chimera.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147–3176.
  • Phillips, J. C., Braun, R., Wang, W., Gumbart, J., Tajkhorshid, E., Villa, E., Chipot, C., Skeel, R. D., Kalé, L., & Schulten, K. (2005). Scalable molecular dynamics with NAMD.
  • Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free.
  • Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247–260.
  • Zoete, V., Cuendet, M. A., Grosdidier, A., & Michielin, O. (2011). SwissParam: a fast force field generation tool for small organic molecules.
  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations.
  • Jorgensen, W. L. (2009). The many roles of computation in drug discovery. Science, 325(5947), 1510-1514.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949.
  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Eurtivong, C., & Reynisson, J. (2018). Benzoxazole in medicinal chemistry: a review. Expert opinion on drug discovery, 13(12), 1137–1148.
  • Sharma, V., Kumar, P., & Pathak, D. (2010). Benzoxazoles: the molecule of diverse biological activities. European journal of medicinal chemistry, 45(6), 2145–2155.
  • DiMasi, J. A., Grabowski, H. G., & Hansen, R. W. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of health economics, 47, 20–33.
  • Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature reviews. Drug discovery, 15(6), 385–403.
  • RCSB Protein Data Bank. (n.d.). Retrieved January 9, 2026, from [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Case, D.A., et al. (2021). Amber 2021 Reference Manual. University of California, San Francisco.
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334–395.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33–38.
  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Gschwend, D. A., Good, A. C., & Kuntz, I. D. (1996). Molecular docking and structure-based drug design. Journal of molecular recognition : JMR, 9(2), 175–186.
  • Lengauer, T., & Rarey, M. (1996). Computational methods for biomolecular docking. Current opinion in structural biology, 6(3), 402–406.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.

Sources

An In-Depth Technical Guide to 2-Ethyl-6-nitro-1,3-benzoxazole Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1] Among these, the 2-Ethyl-6-nitro-1,3-benzoxazole core represents a particularly promising, yet underexplored, platform for the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group at the 6-position is known to significantly influence the biological properties of the benzoxazole ring system, often enhancing its antimicrobial and anticancer activities. This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of derivatives based on this core structure. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this intriguing class of compounds. While direct and extensive research on this compound derivatives is nascent, this guide will draw upon established principles of benzoxazole chemistry and the known bioactivities of related 6-nitrobenzoxazole analogues to provide a robust framework for future investigation.

The this compound Core: A Strategic Starting Point

The this compound molecule (C₉H₈N₂O₃, Molar Mass: 192.17 g/mol ) serves as an excellent starting scaffold for several key reasons.[2] The ethyl group at the 2-position provides a lipophilic character that can be crucial for traversing biological membranes. Furthermore, this position is a primary site for synthetic modification, allowing for the introduction of a wide array of functional groups to modulate the compound's physicochemical and pharmacological properties.

The nitro group at the 6-position is a critical determinant of the scaffold's potential bioactivity. Electron-withdrawing groups in this position have been shown to enhance the antiproliferative and antimicrobial effects of benzoxazole derivatives.[3] This is attributed to their ability to modulate the electronic properties of the entire ring system, potentially influencing interactions with biological targets.

Synthetic Pathways to 2-Substituted 6-Nitro-1,3-benzoxazole Derivatives

The synthesis of 2-substituted-6-nitro-1,3-benzoxazoles typically commences with a suitably substituted o-aminophenol, in this case, 2-amino-5-nitrophenol. The general and most common approach involves the condensation of this precursor with a carboxylic acid or its derivative (e.g., acid chloride, ester, or nitrile).

General Synthetic Workflow

Synthetic Workflow 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Condensation Condensation 2-Amino-5-nitrophenol->Condensation Carboxylic Acid Derivative (e.g., Propanoic Acid) Carboxylic Acid Derivative (e.g., Propanoic Acid) Carboxylic Acid Derivative (e.g., Propanoic Acid)->Condensation This compound Core This compound Core Condensation->this compound Core Further Derivatization Further Derivatization This compound Core->Further Derivatization Library of Derivatives Library of Derivatives Further Derivatization->Library of Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard condensation reaction to form the core benzoxazole ring.

Materials:

  • 2-Amino-5-nitrophenol

  • Propanoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (5% w/v)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, separating funnel, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 2-amino-5-nitrophenol (1 equivalent) and propanoic acid (1.2 equivalents).

  • Add polyphosphoric acid (PPA) as a condensing agent and solvent (approximately 10 times the weight of the aminophenol).

  • Heat the mixture with stirring at 180-200°C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to approximately 100°C and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Potential Therapeutic Properties of this compound Derivatives

While specific data for derivatives of this compound is limited, the broader class of 6-nitrobenzoxazoles has demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Benzoxazole derivatives are known to exhibit a wide spectrum of antimicrobial activities.[4] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.

Plausible Mechanism of Action: The antimicrobial action of nitro-containing heterocycles is often attributed to the reductive activation of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.

Antimicrobial Mechanism cluster_microbe Microbial Cell Nitrobenzoxazole Nitrobenzoxazole Nitroreductase Nitroreductase Nitrobenzoxazole->Nitroreductase Reduction Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Cell Death Cell Death DNA Damage->Cell Death Anticancer Mechanism cluster_cancer_cell Cancer Cell Nitrobenzoxazole Derivative Nitrobenzoxazole Derivative VEGFR-2 VEGFR-2 Nitrobenzoxazole Derivative->VEGFR-2 Inhibition Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Blocks Angiogenesis & Proliferation Angiogenesis & Proliferation Downstream Signaling->Angiogenesis & Proliferation Inhibits Apoptosis Apoptosis Angiogenesis & Proliferation->Apoptosis Induces

Sources

Toxicological Profile of 2-Ethyl-6-nitro-1,3-benzoxazole: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological overview of the novel compound 2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5). In the absence of direct, extensive toxicological studies on this specific molecule, this document synthesizes available data on its chemical properties and the known toxicities of structurally related compounds, namely nitroaromatics and benzoxazoles, to construct a predictive toxicological profile. We further outline a robust, multi-tiered strategy for the empirical toxicological evaluation of this compound, detailing essential in silico, in vitro, and potential in vivo assays. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a proactive and scientifically grounded approach to characterizing the safety profile of this and similar emerging chemical entities.

Introduction: The Chemical Identity and Scientific Context of this compound

This compound is a heterocyclic organic compound featuring a benzoxazole core, substituted with an ethyl group at the 2-position and a nitro group at the 6-position. The benzoxazole scaffold is a common motif in pharmacologically active molecules, known to exhibit a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The presence of the nitroaromatic moiety, however, raises significant toxicological concerns, as this class of compounds is frequently associated with genotoxicity, mutagenicity, and carcinogenicity.[5][6][7]

This dual nature—a potentially bioactive core coupled with a toxophoric group—necessitates a thorough and cautious toxicological evaluation. This guide provides a predictive assessment based on these structural alerts and lays out a clear experimental roadmap for a comprehensive safety assessment.

Physicochemical Properties and Predicted Bioavailability

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 13243-39-5[8][9][10]
Molecular Formula C₉H₈N₂O₃[8][9][10]
Molecular Weight 192.17 g/mol [8][9][10]
Physical Form Solid[8]
Melting Point 83 - 85 °C[11]
Predicted LogP 2.2984[9]
Topological Polar Surface Area (TPSA) 69.17 Ų[9]
Hydrogen Bond Donors 0[9]
Hydrogen Bond Acceptors 4[9]
Rotatable Bonds 2[9]

The predicted LogP value suggests moderate lipophilicity, indicating that the compound may be readily absorbed across biological membranes. The TPSA is within a range often associated with good oral bioavailability.

Predictive Toxicology: A Structure-Activity Relationship Analysis

Given the absence of specific toxicological data, a predictive analysis based on structural analogy is the most scientifically sound initial approach.

The Nitroaromatic Concern: Genotoxicity and Mutagenicity

The most significant toxicological alert for this compound is the presence of the nitroaromatic group. Nitroaromatic compounds are well-documented for their mutagenic and genotoxic potential.[5][6][7][12][13][14]

Causality of Toxicity: The toxicity of nitroaromatics is primarily driven by the metabolic reduction of the nitro group to highly reactive intermediates, such as nitroso derivatives and N-hydroxylamines.[5] These intermediates are electrophilic and can form covalent adducts with DNA, leading to mutations and chromosomal damage. This metabolic activation is often mediated by nitroreductase enzymes present in bacteria and to a lesser extent, in mammalian cells.[5]

Predicted Pathway of Genotoxicity:

G This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate Nitroreductase N-hydroxylamine Intermediate N-hydroxylamine Intermediate Nitroso Intermediate->N-hydroxylamine Intermediate Reduction DNA Adducts DNA Adducts N-hydroxylamine Intermediate->DNA Adducts Mutations & Genotoxicity Mutations & Genotoxicity DNA Adducts->Mutations & Genotoxicity

Caption: Predicted metabolic activation of this compound.

Acute Toxicity

Commercial suppliers classify this compound as "Acute Toxicity 3, Oral" with the hazard statement H301: "Toxic if swallowed".[8] This suggests a relatively high degree of acute toxicity upon ingestion. The toxic effects of nitroaromatic compounds can include methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[15][16]

The Benzoxazole Core: A Spectrum of Bioactivity

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3][4][17] While often associated with therapeutic effects, this inherent bioactivity also implies the potential for off-target effects and cytotoxicity, which must be experimentally determined.

Proposed Experimental Strategy for Toxicological Evaluation

A tiered approach, starting with computational and in vitro methods, is recommended to efficiently and ethically assess the toxicology of this compound.[18][19][20]

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Mechanistic Studies cluster_2 Tier 3: In Vivo Studies (if warranted) In Silico Prediction In Silico Prediction Cytotoxicity Assays Cytotoxicity Assays In Silico Prediction->Cytotoxicity Assays Metabolite Identification Metabolite Identification In Silico Prediction->Metabolite Identification Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Acute Toxicity (Rodent) Acute Toxicity (Rodent) Genotoxicity Assays->Acute Toxicity (Rodent) Organ-Specific Toxicity Organ-Specific Toxicity Metabolite Identification->Organ-Specific Toxicity Repeat-Dose Toxicity Repeat-Dose Toxicity Acute Toxicity (Rodent)->Repeat-Dose Toxicity

Caption: Tiered toxicological evaluation workflow.

Tier 1: In Silico and In Vitro Screening

4.1.1. In Silico Toxicity Prediction

Computational models can provide initial predictions of toxicity, guiding subsequent experimental work.[18][19][20][21][22]

Experimental Protocol: QSAR and Structural Alert Analysis

  • Obtain the SMILES string for this compound.[8][9]

  • Utilize QSAR models and toxicity prediction software (e.g., MolToxPred, ToxiM) to predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.[21][22]

  • Perform a structural alert analysis to identify substructures associated with known toxicities.[18]

4.1.2. In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration at which the compound induces cell death.[23][24][25]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and incubate for 24 hours.[24]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[23]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[23]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[23]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value, the concentration that reduces cell viability by 50%.[23]

4.1.3. In Vitro Genotoxicity Assays

Given the strong structural alert for genotoxicity, these assays are critical.

Experimental Protocol: Ames Test for Mutagenicity

  • Bacterial Strains: Utilize various strains of Salmonella typhimurium with and without metabolic activation (S9 mix).[5]

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Incubation: Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertants indicates mutagenicity.[5]

Tier 2: Advanced In Vitro and Mechanistic Studies

If Tier 1 assays indicate significant toxicity, further investigation into the mechanisms and potential for metabolite-driven toxicity is warranted.[26]

4.2.1. Metabolite Identification

Experimental Protocol: In Vitro Metabolism with Liver Microsomes

  • Incubation: Incubate this compound with human liver microsomes and NADPH.

  • Sample Preparation: Stop the reaction and extract the metabolites.

  • Analysis: Analyze the samples using LC-MS/MS to identify potential metabolites, particularly reduced forms of the nitro group.

4.2.2. Organ-Specific Toxicity

Specialized in vitro models can be used to assess toxicity to specific organs. For example, human lung adenocarcinoma cells (A549) could be used to model inhalation toxicity.[27]

Conclusion and Future Directions

This compound is a compound of interest due to its bioactive benzoxazole core, but its nitroaromatic moiety presents a significant toxicological risk, particularly for genotoxicity and acute oral toxicity. The predictive analysis herein strongly suggests that this compound should be handled with appropriate safety precautions.

The provided experimental framework offers a systematic and robust approach to definitively characterize its toxicological profile. The results of the proposed in silico and in vitro studies will be crucial in determining whether further development or use of this compound is warranted and will guide any necessary in vivo safety assessments. This guide serves as a critical first step in ensuring a comprehensive and scientifically sound evaluation of the safety of this compound.

References

  • Whong, W. Z., & Edwards, G. S. (1984). Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium. Mutation Research/Genetic Toxicology, 136(3), 209-215. [Link]

  • Bhatia, D., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 14(7), 4645-4656. [Link]

  • Bhatia, D., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. bioRxiv. [Link]

  • Fu, P. P. (2006). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 19(12), 1575-1595. [Link]

  • Kühnert, A., et al. (2019). Genotoxicity of nitroaromatic compounds in zebrafish embryos. ResearchGate. [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. [Link]

  • Ramos-Nino, M. E., & Pote, S. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(12), 1279-1290. [Link]

  • Sharma, R., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 93. [Link]

  • Scilit. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • S, S. (2020). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Toxicology Research, 36(3), 191-197. [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]

  • Ekins, S. (2014). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 4(3), 241-256. [Link]

  • Vachiraarunwong, A., et al. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. [Link]

  • PubChem. (n.d.). Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R)-. [Link]

  • Hirakawa, K., et al. (1990). Mutagenicity of Nitro-Azabenzo[a]pyrene and Its Related Compounds. Environmental and Molecular Mutagenesis, 16(2), 97-103. [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]

  • Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 38(13), 3959-3972. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Oakwood Chemical. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. [Link]

  • Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology, 170(1-2), 11-22. [Link]

  • de Oliveira, A. B., et al. (2014). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 109(3), 274-282. [Link]

  • Voogd, C. E. (1981). On the mutagenicity of nitroimidazoles. Mutation Research/Reviews in Genetic Toxicology, 86(3), 243-277. [Link]

  • ResearchGate. (n.d.). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. [Link]

  • Kakkar, S., et al. (2017). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 11(1), 1-16. [Link]

  • Takjoo, R., & Centore, R. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58-o59. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxGuide for 2-Ethyl-1,3-hexanediol. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrobenzene. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. [Link]

Sources

Methodological & Application

2-Ethyl-6-nitro-1,3-benzoxazole synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

A Comprehensive Guide to the Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole via PPA-Mediated Condensation

Introduction and Significance

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous fields, including medicinal chemistry, materials science, and drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.[3][4] this compound (CAS: 13243-39-5) is a key intermediate, providing a versatile platform for further functionalization, particularly in the development of novel therapeutic agents and optical materials.[5][6]

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy involves the direct condensation of 2-amino-5-nitrophenol with propionic acid, facilitated by polyphosphoric acid (PPA). This method is widely employed due to its straightforwardness and effectiveness in promoting the necessary dehydration and cyclization steps.[1][7] We will delve into the underlying reaction mechanism, provide a robust step-by-step protocol, and outline methods for purification and characterization to ensure a self-validating and reproducible workflow.

Scientific Principle: The Phillips Condensation

The synthesis of 2-substituted benzoxazoles from o-aminophenols and carboxylic acids is a classic example of the Phillips condensation reaction. The mechanism proceeds in a two-step sequence:

  • Amide Formation: The amino group (-NH₂) of 2-amino-5-nitrophenol acts as a nucleophile, attacking the carbonyl carbon of propionic acid. This initial condensation forms an o-hydroxyamide intermediate.

  • Intramolecular Cyclization & Dehydration: Polyphosphoric acid (PPA) serves a dual role as both a catalyst and a powerful dehydrating agent.[8] It protonates the amide and hydroxyl groups, facilitating the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the stable, aromatic benzoxazole ring.

The reaction is driven to completion by the formation of the highly conjugated benzoxazole system and the removal of water by the PPA at elevated temperatures.[9]

Diagram 1: Reaction mechanism overview for the synthesis of this compound.

Detailed Experimental Protocol
ReagentCAS NumberMolecular Wt. ( g/mol )Grade
2-Amino-5-nitrophenol121-88-0154.12≥99.0%
Propionic Acid79-09-474.08≥99.5%
Polyphosphoric Acid (PPA)8017-16-1N/A115% H₃PO₄ basis
Ethyl Acetate141-78-688.11ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Sol.
Brine7647-14-558.44Saturated Sol.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular
Deionized Water7732-18-518.02Type II
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Dropping funnel (optional)

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Crystallizing dish

This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazard Pictogram(s)Signal WordKey Precautionary Statements
2-Amino-5-nitrophenolGHS06, GHS08DangerHarmful if swallowed. May cause genetic defects.
This compoundGHS06DangerH301: Toxic if swallowed.
Polyphosphoric AcidGHS05DangerCauses severe skin burns and eye damage.
Propionic AcidGHS05, GHS07DangerCauses severe skin burns and eye damage. Harmful if swallowed.
Ethyl AcetateGHS02, GHS07DangerHighly flammable liquid and vapor. Causes serious eye irritation.
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (7.71 g, 50 mmol, 1.0 eq).

    • Carefully and slowly add polyphosphoric acid (approx. 80 g) to the flask. The mixture will be viscous. Causality Note: PPA is highly viscous and corrosive. Adding it slowly prevents splashing and allows for better initial mixing.

  • Reagent Addition:

    • Begin stirring the mixture. Add propionic acid (4.07 g, 55 mmol, 1.1 eq) to the flask. A slight excess of the carboxylic acid is used to ensure the complete consumption of the limiting reagent, 2-amino-5-nitrophenol.

  • Reaction Conditions:

    • Heat the reaction mixture to 150-160 °C using a heating mantle. The temperature is critical; lower temperatures may lead to incomplete reaction, while significantly higher temperatures can cause decomposition and side product formation.[9]

    • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to approximately 80-90 °C.

    • CRITICAL STEP: While still warm and with vigorous stirring, carefully and slowly pour the viscous reaction mixture onto approximately 400 g of crushed ice in a large beaker. This quenching step hydrolyzes the PPA and precipitates the crude product.[1] Causality Note: Pouring the hot, viscous PPA mixture into ice water must be done slowly to control the exothermic reaction and prevent splashing of the acidic solution.

    • The crude solid product will precipitate. Continue stirring until all the ice has melted.

    • Neutralize the acidic aqueous solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

    • Isolate the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual salts.

  • Purification:

    • The most effective method for purifying the crude product is recrystallization.[9]

    • Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. An expected yield is typically in the range of 65-80%.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

TechniqueExpected Result
Appearance Yellow to brown solid.
Melting Point Literature values should be consulted; typically sharp for pure compounds.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.5 (d, 1H), ~8.3 (dd, 1H), ~7.8 (d, 1H), ~3.0 (q, 2H), ~1.5 (t, 3H). Note: Exact shifts may vary. This is an estimation based on similar structures.[9]
¹³C NMR (CDCl₃, 100 MHz)Expected signals for aromatic carbons (6), ethyl group carbons (2), and the C2 of the benzoxazole ring.
Mass Spec. (ESI+) m/z: 193.06 [M+H]⁺ for C₉H₈N₂O₃.
Experimental Workflow Diagram

G A 1. Reagent Preparation (2-amino-5-nitrophenol, Propionic Acid, PPA) B 2. Reaction Setup (Combine reagents in 3-neck flask) A->B C 3. Heating & Reflux (150-160°C, 4-6 hours) B->C D 4. Reaction Quenching (Pour into ice water) C->D E 5. Neutralization & Precipitation (Add NaHCO₃, filter crude product) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Product Drying (Vacuum oven) F->G H 8. Characterization (MP, NMR, MS) G->H I Final Product: This compound H->I

Diagram 2: Step-by-step experimental workflow for the synthesis and validation of the target compound.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Insufficient heating temperature or time.Ensure the internal reaction temperature reaches 150°C and maintain for the full duration. Use TLC to monitor starting material consumption.
Ineffective quenching/precipitation.Ensure the PPA mixture is poured into a sufficient volume of ice with vigorous stirring.
Impure Product (Dark/Oily) Reaction temperature was too high, causing decomposition.Use a temperature controller to avoid overheating. Reduce reaction time if necessary.
Incomplete removal of PPA or starting materials.During work-up, wash the crude solid thoroughly with water. Ensure complete neutralization. Perform a second recrystallization if needed.
Difficulty in Dissolving for Recrystallization Impurities are insoluble in the chosen solvent.Try a different solvent system (e.g., ethanol/water mixture, isopropanol). If highly impure, consider purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

References

  • ExSyn Corp. (2025, August 12). In focus: 2-Amino-5-Nitrophenol.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
  • Štefane, B., & Kočevar, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(18), 17765–17775. [Link]

  • Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process.
  • (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Kavková, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Published by American Chemical Society.
  • Abdel-Wahab, B. F., et al. (n.d.).
  • Google Patents. (n.d.). CN112778141A - Preparation method of 2-amino-5-nitrophenol.
  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Sigma-Aldrich. (n.d.). This compound 13243-39-5.
  • ChemicalBook. (n.d.). 2-Amino-5-nitrophenol synthesis.
  • ChemScene. (n.d.). 13243-39-5 | 2-Ethyl-6-nitrobenzo[d]oxazole.
  • ResearchGate. (2019, May 16). How can I condense o-amino phenol with thiopene-2,5-di carboxylic acid? Any suggested method?
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#.
  • Sigma-Aldrich. (n.d.). 2-Butyl-6-nitro-1,3-benzoxazole 886360-96-9.
  • Google Patents. (n.d.). EP0905124A1 - o-amino(thio)phenol-carboxylic acids and their preparation.
  • National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Tokyo Chemical Industry. (2025, January 14). SAFETY DATA SHEET.
  • PhytoTechnology Laboratories. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram.
  • National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.
  • National Center for Biotechnology Information. (n.d.). 2-AMINO-5-NITROPHENOL.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol.
  • Wikipedia. (n.d.). Benzoxazole.
  • ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Sigma-Aldrich. (2025, December 3). SAFETY DATA SHEET.
  • Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis.
  • Amanote Research. (n.d.). (PDF) Biosynthetic Rivalry of O-Aminophenol-Carboxylic - Amanote Research.
  • ChemicalBook. (n.d.). 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum.
  • Royal Society of Chemistry. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
  • PubMed. (2021, November 5). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery.
  • JOCPR. (n.d.). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial.

Sources

Application Notes and Protocols for 2-Ethyl-6-nitro-1,3-benzoxazole in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Utility of 2-Ethyl-6-nitro-1,3-benzoxazole

In the rapidly evolving landscape of targeted therapeutics, the strategic deployment of bespoke chemical fragments is paramount. This compound emerges as a key scaffold, primarily positioned as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its inherent chemical functionalities, particularly the nitro group, offer a latent reactive handle that, upon strategic manipulation, facilitates the covalent attachment of linker moieties essential for the construction of these heterobifunctional degraders.

The benzoxazole core itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[2][3][4] This dual characteristic—a modifiable handle and a biologically relevant core—positions this compound as a valuable starting material for generating libraries of PROTACs aimed at novel and established protein targets. This guide provides a detailed exposition of its application, underpinned by robust chemical principles and field-proven protocols.

Section 1: Core Application - A Building Block for PROTAC Synthesis

The primary application of this compound is as a precursor for the synthesis of target-binding ligands in PROTACs. The operational premise of a PROTAC is to tether a target protein to an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[5] This process requires a modular design, consisting of a target-binding warhead, an E3 ligase ligand, and a connecting linker.

The strategic value of this compound lies in its potential to be elaborated into a warhead. The nitro group at the 6-position is the key to its utility. It is not the final, active functionality but rather a stable precursor to a nucleophilic amino group. This transformation is a critical first step in its journey from a simple building block to a component of a complex PROTAC.

The Foundational Transformation: Reduction of the Nitro Group

The conversion of the 6-nitro to a 6-amino group is the gateway to functionalization. This is most reliably achieved through catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation to Synthesize 2-Ethyl-6-amino-1,3-benzoxazole

Causality: This protocol employs Palladium on carbon (Pd/C) as a heterogeneous catalyst for the reduction of the nitro group. The palladium surface facilitates the adsorption of both hydrogen gas and the nitroarene, lowering the activation energy for the reduction. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (ACS grade)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Seal the flask and purge the system with nitrogen gas to remove any oxygen.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the flask with hydrogen gas (typically to 50 psi, but this may vary depending on the apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once the reaction is complete, carefully depressurize the flask and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-Ethyl-6-amino-1,3-benzoxazole.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the complete reduction of the nitro group and the integrity of the benzoxazole core. The disappearance of the characteristic nitro group signals in the IR spectrum and the appearance of amine N-H stretches would also confirm the transformation.

Section 2: Elaboration into a PROTAC Warhead

With the 6-amino functionality installed, the molecule is now primed for linker attachment. The most common method to achieve this is through the formation of a stable amide bond. This requires coupling the newly formed amine with a carboxylic acid-terminated linker.

Amide Bond Formation: The Gateway to Linker Attachment

The choice of coupling agent is critical for ensuring high yields and minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and efficient coupling reagent for forming amide bonds, particularly with aromatic amines which can be less nucleophilic.

Protocol 2: HATU-Mediated Amide Coupling with a Linker

Causality: HATU activates the carboxylic acid of the linker, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic 6-amino group of the benzoxazole derivative. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the generated hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity.

Materials:

  • 2-Ethyl-6-amino-1,3-benzoxazole (from Protocol 1)

  • Carboxylic acid-terminated linker (e.g., a PEG or alkyl chain with a terminal COOH)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-terminated linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • In a separate flask, dissolve 2-Ethyl-6-amino-1,3-benzoxazole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the aminobenzoxazole to the activated linker solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Once the reaction is complete (typically within a few hours), quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The final product, the benzoxazole-linker conjugate, should be characterized by NMR and high-resolution mass spectrometry to confirm its identity and purity.

Section 3: Application in Specific PROTAC Design

Benzoxazole-containing PROTACs have shown promise in targeting key proteins in oncology, such as Bruton's tyrosine kinase (BTK) and the bromodomain-containing protein 4 (BRD4).[6][7][8][9][10][11][12] The benzoxazole moiety can serve as a crucial part of the pharmacophore that binds to the target protein.

Hypothetical Application: A BRD4-Targeting PROTAC

Let's consider the design of a PROTAC targeting BRD4, a well-validated target in cancer. Many BRD4 inhibitors feature a core that could be mimicked or replaced by a functionalized benzoxazole.

Workflow for a Benzoxazole-Based BRD4 PROTAC

PROTAC_Workflow A This compound B Reduction (Protocol 1) 2-Ethyl-6-amino-1,3-benzoxazole A->B H₂, Pd/C C Amide Coupling (Protocol 2) with Linker-E3 Ligand B->C HATU, DIPEA D Final BRD4-targeting PROTAC C->D Purification

Sources

Application Notes & Protocols: Utilizing 2-Ethyl-6-nitro-1,3-benzoxazole for In Vitro Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 2-Ethyl-6-nitro-1,3-benzoxazole in standardized antimicrobial susceptibility testing (AST). While specific data on this molecule is emerging, this document leverages established principles for novel compound evaluation, focusing on the broader class of nitroaromatic and benzoxazole compounds. We present detailed, field-proven protocols for determining the antimicrobial efficacy of this compound, including Minimum Inhibitory Concentration (MIC) via broth microdilution and qualitative assessment using the Kirby-Bauer disk diffusion method. The protocols are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3]

Introduction and Scientific Background

Benzoxazole derivatives are a well-established class of heterocyclic compounds recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The core benzoxazole scaffold is a privileged structure in medicinal chemistry. The introduction of a nitro group (NO₂) at the 6-position and an ethyl group at the 2-position of the benzoxazole ring system creates this compound (C₉H₈N₂O₃, MW: 192.17)[7], a molecule with potential antimicrobial efficacy.

Hypothesized Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is often linked to the reductive bioactivation of the nitro group by microbial nitroreductases.[8][9][10] This process is typically more efficient under the low-oxygen conditions often found in microbial environments.

The proposed mechanism involves:

  • Cellular Uptake: The compound enters the microbial cell.

  • Reductive Activation: Bacterial nitroreductases reduce the nitro group (NO₂) to highly reactive intermediates, such as nitroso (NO) and hydroxylamino (NHOH) derivatives, and ultimately to an amino group (NH₂).[10]

  • Generation of Cytotoxic Species: These reactive intermediates can generate oxidative and nitrosative stress by producing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Macromolecular Damage: The resulting cellular stress leads to widespread damage of critical macromolecules, including DNA, proteins, and membrane lipids, ultimately causing cell death.[8][11]

This multi-targeted mechanism is advantageous as it may lower the frequency of resistance development compared to single-target antimicrobials.[8]

Physicochemical Properties, Handling, and Storage

Proper handling of a novel test compound is fundamental to generating reliable and reproducible data.

Solubility

Based on the properties of related nitroaromatic and benzoxazole compounds, this compound is predicted to have the following solubility profile:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[12][13]

  • Moderate Solubility: In polar protic solvents like ethanol and methanol.[12][14]

  • Low Solubility: In aqueous solutions (e.g., water, saline, buffers).[13]

Causality: The polar nitro group enhances solubility in polar solvents, while the larger, nonpolar benzoxazole ring system limits aqueous solubility. For antimicrobial assays, DMSO is the recommended solvent for creating a high-concentration primary stock solution. It is critical to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can exhibit antimicrobial or growth-inhibitory effects on their own.

Stock Solution Preparation
  • Accurately weigh the required amount of this compound powder.

  • Dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10 mg/mL or ~52 mM).

  • Vortex thoroughly until the compound is fully dissolved.

  • Prepare intermediate stocks by diluting the primary stock in the appropriate sterile broth medium.

Stability and Storage
  • Solid Form: Store the powder at 2-8°C, protected from light and moisture.

  • Stock Solution (DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Nitroaromatic compounds can be susceptible to degradation upon exposure to light (photolysis).[12][15] Therefore, use amber vials or wrap tubes in foil.

Application I: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for quantitative MIC determination and is detailed in CLSI and EUCAST guidelines.[1][16][17][18][19]

Principle

A standardized suspension of bacteria is challenged with serial twofold dilutions of the test compound in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity to identify the MIC.

Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase prep_compound Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) serial_dilute Perform 2-fold Serial Dilution of Compound in 96-Well Plate (e.g., 128 to 0.25 µg/mL) prep_compound->serial_dilute prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with Bacteria (Final Conc: ~5x10^5 CFU/mL) dilute_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate Plate (35-37°C for 16-20h) add_inoculum->incubate read_plate Visually Inspect for Turbidity (or use Plate Reader) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol (CLSI M07 Standard)[1][16]

Materials:

  • This compound

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 as QC strains)[20]

  • 0.5 McFarland turbidity standard

  • Sterile DMSO, saline, and multichannel pipettes

Step-by-Step Procedure:

  • Compound Preparation: Prepare a working stock of the compound at 2x the highest desired final concentration in CAMHB. For a final range of 64-0.125 µg/mL, prepare a 128 µg/mL working stock.

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

  • Serial Dilution: Add 200 µL of the 128 µg/mL compound working stock to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this twofold serial dilution down to well 10. Discard 100 µL from well 10. This leaves wells 1-10 with 100 µL of compound at concentrations from 128 to 0.25 µg/mL.

    • Well 11 (Growth Control): Contains 100 µL of CAMHB only.

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB only.

  • Inoculum Preparation: From a fresh culture (18-24h), select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Within 15 minutes, dilute the standardized suspension 1:150 in CAMHB to achieve a final density of ~1 x 10⁶ CFU/mL.

  • Plate Inoculation: Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. This halves the compound concentration to the final desired range (64-0.125 µg/mL) and results in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.

Data Presentation

Results should be recorded in a clear, tabular format.

MicroorganismCompoundMIC (µg/mL)QC Range (µg/mL)Interpretation
E. coli ATCC 25922This compound8N/AActive
S. aureus ATCC 29213This compound16N/AActive
E. coli ATCC 25922Ciprofloxacin (Control)0.0080.004 - 0.016Valid
S. aureus ATCC 29213Ciprofloxacin (Control)0.250.12 - 0.5Valid

Note: Data shown is hypothetical for illustrative purposes.

Application II: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is governed by standards such as CLSI M02.[21][22][23]

Principle

A paper disk impregnated with a known amount of the test compound is placed on an agar plate swabbed with a standardized bacterial lawn. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will form around the disk.[24][25]

Detailed Protocol
  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of the test organism as described in section 3.3.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[24] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° between each swabbing to ensure even coverage. Swab the rim of the agar.

  • Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[22]

  • Disk Preparation & Application: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Pipette a small, defined volume (e.g., 10 µL) of a high-concentration solution of this compound (e.g., 3 mg/mL in DMSO, yielding a 30 µg disk) onto the center of the disk. A DMSO-only disk must be used as a negative control.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. The DMSO control should show no zone of inhibition.

Advanced Application: Time-Kill Kinetic Assays

To differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, a time-kill assay is performed.[26][27][28]

Principle

A standardized inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL).

  • Bactericidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[27][28]

  • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL.

Decision Tree for Interpretation

MIC_MBC_Interpretation start Perform MIC and Time-Kill Assays mic_result Determine MIC Value start->mic_result time_kill_result Perform Time-Kill at 1x, 2x, 4x MIC mic_result->time_kill_result check_kill Is there a ≥3-log10 reduction in CFU/mL at 24h? time_kill_result->check_kill bactericidal Compound is BACTERICIDAL check_kill->bactericidal Yes bacteriostatic Compound is BACTERIOSTATIC check_kill->bacteriostatic No

Caption: Decision tree for classifying antimicrobial activity.

Trustworthiness and Self-Validation: Quality Control

Adherence to strict Quality Control (QC) is non-negotiable for generating trustworthy data.

  • Reference Strains: Always include CLSI- or EUCAST-recommended QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in every assay run.[20]

  • Control Antibiotics: Run a standard antibiotic with known MIC ranges (e.g., ciprofloxacin, gentamicin) in parallel to validate the assay conditions (media, inoculum, incubation).

  • Purity of Compound: Ensure the purity of this compound is verified (e.g., via NMR, LC-MS) before use.

  • Solvent Control: A DMSO-only control must always be included to confirm the solvent has no antimicrobial effect at the concentration used.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]

  • ANSI Webstore. CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition. [Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]

  • GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]

  • EUCAST. Expert Rules. [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • National Institutes of Health (NIH). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. [Link]

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institutes of Health (NIH). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. [Link]

  • Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • ResearchGate. Time-kill Kinetics of a Novel Antimicrobial Silver Wound Gel Against Select Wound Pathogens. [Link]

  • American Society for Microbiology (ASM). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • PubMed. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • YouTube. How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • PubMed. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. [Link]

  • National Institutes of Health (NIH). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

  • MDPI. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. [Link]

  • Wikisource. Nitroaromatic Compounds (2005). [Link]

  • PubMed. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. [Link]

  • National Institutes of Health (NIH). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • National Institutes of Health (NIH). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. [Link]

Sources

Application Notes and Protocols: 2-Ethyl-6-nitro-1,3-benzoxazole as a Fluorescent Probe for Hypoxia and Nitroreductase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Hypoxia with a Responsive Fluorophore

The study of cellular hypoxia, a condition of low oxygen tension, is a critical area of research in oncology, neurobiology, and various ischemic diseases. Hypoxic regions within solid tumors are often associated with increased resistance to therapy and a higher likelihood of metastasis. A key enzymatic marker of hypoxia is the upregulation of nitroreductases (NTRs), which are largely absent in normally oxygenated tissues. This differential expression provides a powerful target for the development of diagnostic and research tools.

2-Ethyl-6-nitro-1,3-benzoxazole is a promising fluorescent probe designed to selectively detect nitroreductase activity and, by extension, cellular hypoxia. Its molecular design is predicated on a "pro-fluorescent" or "turn-on" mechanism. The presence of the electron-withdrawing nitro group at the 6-position of the benzoxazole core quenches the intrinsic fluorescence of the molecule. In the presence of nitroreductase and a reducing cofactor such as NADH or NADPH, the nitro group is reduced to a highly fluorescent amino group. This enzymatic conversion results in a significant increase in fluorescence intensity, allowing for the sensitive and selective detection of hypoxic cells and tissues.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent probe. We will delve into its mechanism of action, provide detailed protocols for its application in cell culture, and discuss the interpretation of the resulting data.

Physicochemical Properties and Safety Information

A clear understanding of the probe's properties is essential for its effective use and safe handling.

PropertyValueSource
Chemical Name This compound
CAS Number 13243-39-5[1][2]
Molecular Formula C₉H₈N₂O₃[1][3]
Molecular Weight 192.17 g/mol [3]
Appearance Solid
Storage Store at room temperature, protected from light.[4]

Safety Precautions: this compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.[1][5]

Mechanism of Action: A "Turn-On" Response to Nitroreductase

The functionality of this compound as a fluorescent probe is rooted in a well-established chemical principle. The core of its mechanism is the selective, enzyme-catalyzed reduction of a nitro group to an amino group, which modulates the electronic properties of the fluorophore.

G Probe This compound (Non-fluorescent) Enzyme Nitroreductase (NTR) + NADH/NADPH Probe->Enzyme Enzymatic Substrate Product 2-Ethyl-6-amino-1,3-benzoxazole (Highly Fluorescent) Enzyme->Product Reduction of Nitro Group Hypoxia Hypoxic Environment (Upregulated NTR) Hypoxia->Enzyme Induces

In its native state, the electron-withdrawing nitro group of this compound effectively quenches the fluorescence of the benzoxazole moiety through a process known as photoinduced electron transfer (PET). This renders the probe essentially non-fluorescent.

In hypoxic environments, such as those found in solid tumors, the expression of nitroreductase enzymes is significantly increased.[6] These enzymes catalyze the reduction of the nitro group on the probe to an amino group, a reaction that requires a reducing cofactor like NADH or NADPH.[7] The resulting product, 2-Ethyl-6-amino-1,3-benzoxazole, possesses a highly fluorescent amino group which acts as an electron-donating group, thereby inhibiting the PET quenching process and "turning on" the fluorescence. This direct correlation between nitroreductase activity and fluorescence emission allows for the specific visualization of hypoxic cells.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in cultured cells. It is important to note that optimal conditions (e.g., probe concentration, incubation time) may vary depending on the cell type and experimental setup, and therefore, should be determined empirically.

Preparation of Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.92 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

In Vitro Detection of Nitroreductase Activity

This protocol allows for the characterization of the probe's response to purified nitroreductase.

  • Materials:

    • Purified nitroreductase (e.g., from E. coli)

    • NADH or NADPH

    • Phosphate-buffered saline (PBS), pH 7.4

    • 10 mM this compound stock solution in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction buffer containing PBS (pH 7.4) and NADH (final concentration, e.g., 100 µM).

    • In a 96-well black microplate, add the reaction buffer to each well.

    • Add varying concentrations of purified nitroreductase to the wells. Include a negative control with no enzyme.

    • Add this compound to each well to a final concentration of 10 µM.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths will need to be optimized, but based on similar benzoxazole derivatives, a starting point could be in the range of 400-450 nm for excitation and 500-550 nm for emission.

Fluorescence Imaging of Hypoxic Cells in Culture

This protocol describes the application of the probe for visualizing hypoxia in cultured cells.

G cluster_0 Cell Culture and Hypoxia Induction cluster_1 Probe Incubation and Imaging A Seed cells on coverslips or imaging plates B Induce hypoxia (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24h A->B C Normoxic control (21% O₂, 5% CO₂) A->C D Incubate cells with This compound (e.g., 10 µM) B->D C->D E Wash cells with PBS or fresh media D->E F Image cells using fluorescence microscopy E->F

  • Materials:

    • Adherent cancer cell line (e.g., HeLa, A549, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

    • Hypoxia chamber or incubator capable of regulating O₂ levels

    • 10 mM this compound stock solution in DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • Fluorescence microscope with appropriate filter sets

  • Procedure:

    • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Induction of Hypoxia: Place the experimental plates in a hypoxia chamber or a tri-gas incubator with a low oxygen atmosphere (e.g., 1% O₂, 5% CO₂, balanced with N₂) for 12-24 hours. A control plate should be maintained under normoxic conditions (ambient air with 5% CO₂).

    • Probe Loading:

      • Dilute the 10 mM stock solution of this compound in pre-warmed serum-free cell culture medium to a final working concentration (e.g., 5-20 µM). It is recommended to perform a concentration optimization experiment.

      • Remove the culture medium from the cells and add the probe-containing medium.

      • Incubate the cells for 30-60 minutes at 37°C, protected from light.

    • Washing:

      • Remove the probe-containing medium.

      • Gently wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

    • Fluorescence Imaging:

      • Immediately image the cells using a fluorescence microscope.

      • Acquire images from both the hypoxic and normoxic samples using identical imaging parameters (e.g., exposure time, gain).

      • A significant increase in fluorescence intensity is expected in the hypoxic cells compared to the normoxic control cells.

Data Interpretation and Expected Results

Upon successful application of the protocols, a marked difference in fluorescence should be observed between cells cultured under hypoxic and normoxic conditions.

  • Normoxic Cells: Cells grown in a normal oxygen environment should exhibit minimal fluorescence. This is because the low basal level of nitroreductase activity is insufficient to significantly convert the non-fluorescent probe to its fluorescent form.

  • Hypoxic Cells: Cells subjected to a low oxygen environment will have upregulated nitroreductase. This will lead to the enzymatic reduction of this compound and a subsequent strong fluorescent signal.

The intensity of the fluorescence can be quantified using image analysis software (e.g., ImageJ/Fiji) to provide a semi-quantitative measure of the degree of hypoxia.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence in normoxic cells Probe concentration is too high.Optimize the probe concentration by performing a titration.
Incomplete washing.Ensure thorough but gentle washing steps to remove unbound probe.
Weak or no fluorescence in hypoxic cells Insufficient hypoxia induction.Verify the oxygen levels in the hypoxia chamber and extend the incubation time.
Probe concentration is too low.Increase the probe concentration.
Cell line does not express sufficient nitroreductase.Use a positive control cell line known to upregulate NTR under hypoxia.
Phototoxicity or cell death High probe concentration or prolonged light exposure.Reduce the probe concentration and minimize the exposure time during imaging.

Conclusion

This compound represents a valuable tool for the detection of cellular hypoxia through the activity of nitroreductase. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it suitable for a range of applications in cell biology and cancer research. The protocols outlined in these application notes provide a solid foundation for the successful implementation of this probe in the laboratory. As with any fluorescent probe, empirical optimization of experimental parameters is key to achieving reliable and reproducible results.

References

  • HDH Chemicals. 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. Available at: [Link]

  • Janczy-Cempa, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3423. Available at: [Link]

  • Phetcharawetch, J., et al. (2023). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 8(19), 17265-17274. Available at: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • PubChem. 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole. Available at: [Link]

  • Ravi Sankar Reddy, D., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.

Sources

Application Note & Protocol: Solubilization of 2-Ethyl-6-nitro-1,3-benzoxazole for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5) is a nitroaromatic heterocyclic compound belonging to the benzoxazole family.[1][2][3] Molecules within this class are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[4] The biological assessment of such compounds invariably requires their introduction into aqueous cell culture systems. However, the physicochemical properties of this compound, particularly its predicted hydrophobicity, preclude its direct dissolution in aqueous media.

This application note provides a comprehensive, field-proven protocol for the solubilization and preparation of this compound for cell-based assays. We address the critical role of solvent selection, the preparation of high-concentration stock solutions, and the validation steps necessary to distinguish compound-specific effects from solvent-induced artifacts. The core of this protocol is the use of dimethyl sulfoxide (DMSO) as a primary solvent, followed by a carefully controlled serial dilution strategy. Adherence to this guide will ensure reproducible and reliable data in downstream applications.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing a robust solubilization strategy. The predicted octanol-water partition coefficient (LogP) of ~2.3 indicates a preference for non-polar environments and thus poor water solubility.[2]

PropertyValueSource(s)
CAS Number 13243-39-5[1][2][3][5][6]
Molecular Formula C₉H₈N₂O₃[1][2][3][5]
Molecular Weight 192.17 g/mol [1][2][3][5]
Appearance Solid[1]
Predicted LogP 2.2984[2]
Safety Classification Acute Toxicity 3 (Oral)[1]
Signal Word Danger[1]

Principle of Solubilization for Cellular Assays

The primary challenge in preparing hydrophobic compounds like this compound for cell culture is achieving a biologically relevant concentration in an aqueous environment without inducing precipitation or solvent-mediated toxicity. The strategy detailed here employs a two-stage process:

  • Primary Solubilization: The compound is first dissolved in a sterile, water-miscible organic solvent at a high concentration. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its strong solubilizing power and relatively low toxicity at the final working concentrations.[7][8]

  • Secondary Dilution: This high-concentration stock is then serially diluted into the final cell culture medium. This step is critical, as it lowers the compound to its final effective concentration while ensuring the final solvent concentration remains below the cytotoxic threshold for the specific cell line in use.[9][10]

The causality behind this approach is rooted in solvent dynamics. By creating a highly concentrated stock, the volume of organic solvent added to the final culture is minimized. This prevents the solvent itself from becoming a confounding variable in the experiment. A crucial component of this principle is the vehicle control , which validates that any observed cellular phenotype is a direct result of the compound's activity and not an artifact of the solvent.

cluster_workflow Experimental Logic for Solubilization cluster_analysis Data Interpretation A Weigh Compound B Dissolve in 100% DMSO (High-Concentration Stock) A->B Step 1: Primary Solubilization C Serially Dilute Stock into Culture Medium B->C Step 2: Prepare Working Conc. D Add Working Solution to Cells C->D Result Compare Phenotype: (Treated Cells vs. Vehicle Control) D->Result V1 Measure Equal Volume of 100% DMSO V2 Serially Dilute DMSO into Culture Medium V1->V2 Parallel Step for Control V3 Add Vehicle Control to Cells V2->V3 V3->Result

Caption: Experimental workflow demonstrating the parallel preparation of the test compound and the essential vehicle control.

Safety Precautions

This compound is classified as acutely toxic upon oral exposure.[1] The full toxicological profile is unknown. Therefore, standard laboratory precautions for handling hazardous chemicals must be strictly followed.

  • Engineering Controls: All initial weighing and handling of the solid compound and concentrated DMSO stock solution must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (check for DMSO compatibility), and ANSI-rated safety glasses or goggles at all times.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, excess solutions) in accordance with your institution's hazardous chemical waste guidelines.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock, a common starting concentration for many screening applications.

5.1 Materials & Equipment

  • This compound (MW: 192.17 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance (readable to 0.1 mg)

  • Amber glass vial or polypropylene microcentrifuge tube

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Bath sonicator

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

5.2 Step-by-Step Procedure

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mmol/L × 192.17 g/mol × 0.001 L = 0.19217 g/L = 1.92 mg

  • Weighing: Tare a sterile amber vial or microfuge tube on the analytical balance. Carefully weigh out approximately 1.92 mg of this compound directly into the vial. Record the exact mass.

  • Solubilization:

    • Add the corresponding volume of 100% DMSO to the vial. To correct for the actual mass weighed, use the following formula: Volume DMSO (µL) = [Mass (mg) / 192.17 ( g/mol )] × 100,000

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain. If particles are present, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Sterilization (Optional but Recommended): For long-term storage or use in sensitive applications (e.g., primary cell culture), sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol: Preparation of Working Solutions & Vehicle Controls

This protocol describes the serial dilution of the master stock into cell culture medium to achieve the final desired concentrations. Crucially, a parallel dilution of pure DMSO must be prepared as the vehicle control.

cluster_prep Preparation of Working Solutions cluster_control Preparation of Vehicle Control Stock 10 mM Master Stock in 100% DMSO Int1 Intermediate Dilution (e.g., 100 µM) Add 10 µL Stock to 990 µL Medium Stock->Int1 1:100 Dilution Final1 Final Concentration (e.g., 10 µM) Add 100 µL of Intermediate to 900 µL Medium Int1->Final1 1:10 Dilution Final2 Final Concentration (e.g., 1 µM) Add 10 µL of Intermediate to 990 µL Medium Int1->Final2 1:100 Dilution Note Key Insight: The final DMSO concentration in the '10 µM' well is identical to its corresponding vehicle control well (0.1%). This isolates the effect of the compound. V_Stock 100% DMSO V_Int1 Vehicle Intermediate Add 10 µL DMSO to 990 µL Medium V_Stock->V_Int1 1:100 Dilution V_Final1 Vehicle for 10 µM Condition Add 100 µL of Vehicle Int. to 900 µL Medium V_Int1->V_Final1 1:10 Dilution V_Final2 Vehicle for 1 µM Condition Add 10 µL of Vehicle Int. to 990 µL Medium V_Int1->V_Final2 1:100 Dilution

Caption: A workflow for serial dilution, highlighting the parallel preparation of compound and vehicle control to ensure identical final DMSO concentrations.

6.1 Procedure

  • Thaw an aliquot of the 10 mM master stock solution and an equal volume of 100% DMSO for the vehicle control.

  • Pre-label sterile tubes for each intermediate and final concentration for both the compound and the vehicle.

  • Dispense the required volume of complete cell culture medium into each tube.

  • Perform serial dilutions. Crucial Technique: When adding the DMSO stock to the aqueous medium, pipette the DMSO directly into the liquid and immediately mix by vortexing or pipetting up and down. This rapid dispersion minimizes localized high concentrations of DMSO that can cause the compound to precipitate.

  • Use the prepared working solutions immediately. Do not store diluted solutions in aqueous media, as compound stability and solubility may decrease over time.

Validation: Establishing a Self-Validating System

To ensure the trustworthiness of your experimental results, you must validate that the observed effects are not due to solvent toxicity.

7.1 The Indispensable Vehicle Control

Every experiment must include a set of cells treated with the vehicle control corresponding to each concentration of the test compound. For example, if you are testing the compound at a final DMSO concentration of 0.1%, you must have a control group of cells treated with medium containing only 0.1% DMSO.

7.2 Determining Cell Line-Specific DMSO Tolerance

Different cell lines exhibit varying sensitivity to DMSO.[8][10] Before initiating large-scale experiments, it is imperative to determine the maximum tolerable DMSO concentration for your specific cell line.

Protocol: DMSO Dose-Response Cytotoxicity Assay

  • Seed your cells in a 96-well plate at the density used for your primary assay. Allow them to adhere overnight.

  • Prepare a series of vehicle control media with final DMSO concentrations ranging from 0.05% to 2.0% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a "no DMSO" control.

  • Replace the medium on the cells with the prepared DMSO-containing media.

  • Incubate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or CellTiter-Glo® assay).

  • Plot cell viability (%) versus DMSO concentration (%). The highest concentration that does not cause a significant drop in viability (e.g., >95% viability) is your maximum allowable final DMSO concentration.

Table of Generally Accepted DMSO Tolerance Limits

Cell TypeRecommended Max Final DMSO Conc.NotesSource(s)
Most Immortalized Cell Lines ≤ 0.5%Some robust lines tolerate up to 1%, but this must be verified.[8]
Primary Cells / Stem Cells ≤ 0.1%These cells are highly sensitive; lower is always better.[8]
General "Safe" Starting Point 0.1% Well-tolerated by nearly all cell types with no observable toxic effects.[8][10]

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Compound precipitates upon dilution into medium. 1. Final concentration exceeds solubility limit. 2. Improper mixing technique.1. Lower the final test concentration. 2. Ensure rapid and vigorous mixing when adding the DMSO stock to the medium. Try adding the stock to the vortexer as it runs.
High background toxicity in vehicle control wells. 1. Final DMSO concentration is too high for the cell line. 2. Poor quality or non-sterile DMSO.1. Perform a DMSO dose-response curve (Section 7.2) to determine the safe limit. 2. Use only high-purity, anhydrous, sterile-filtered, cell-culture grade DMSO.
Inconsistent or non-reproducible results. 1. Inaccurate pipetting of stock solution. 2. Degradation of compound due to multiple freeze-thaw cycles. 3. Precipitation of compound over time in working solutions.1. Use calibrated pipettes. For small volumes, prepare an intermediate dilution first. 2. Aliquot master stock into single-use volumes. 3. Always prepare working solutions fresh immediately before use.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE.
  • Al-Busaidi, I. et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • DMSO usage in cell culture. (2023). LifeTein.
  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?
  • Bolsun, A. CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. Institute of Cell Therapy, Kyiv, Ukraine.
  • This compound. Sigma-Aldrich.
  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds.
  • 2-Ethyl-6-nitrobenzo[d]oxazole. ChemScene.
  • This compound. Santa Cruz Biotechnology.
  • 2-Butyl-6-nitro-1,3-benzoxazole. Sigma-Aldrich.
  • This compound. ChemicalBook.
  • 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. Thermo Fisher Scientific.
  • Singh, R. et al. Nitroaromatics as cell signaling molecules.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Trossini, G. H. G., & Ferreira, E. I. (2015). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 26(9), 1757-1782. [Link]

  • Shanbhag, G. S. et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Nemeikaitė-Čėnienė, A. et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]

  • Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R)-.
  • This compound. MilliporeSigma.

Sources

Application Notes and Protocols for High-Throughput Screening with 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of benzoxazole have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and anthelmintic agents.[1][3][4][5][6] The versatility of this scaffold, particularly with substitutions at the 2-position and the introduction of electron-withdrawing groups like a nitro moiety, allows for the fine-tuning of its pharmacological properties.[1][7]

The subject of this guide, 2-Ethyl-6-nitro-1,3-benzoxazole, is a member of this promising class of compounds. While specific high-throughput screening (HTS) data for this exact molecule is not yet widely published, the known biological activities of structurally related nitro- and 2-substituted benzoxazoles provide a strong rationale for its investigation as a potential therapeutic agent. Notably, many benzoxazole derivatives have been shown to exert their antimicrobial effects through the inhibition of bacterial DNA gyrase, an essential enzyme that is absent in higher eukaryotes, making it an attractive drug target.[8][9]

This document provides a comprehensive guide for initiating a high-throughput screening campaign to investigate the antimicrobial properties of this compound. The protocols detailed herein are designed to be robust, reproducible, and adaptable for the screening of large compound libraries.

Principle of the Antimicrobial High-Throughput Screening Assay

The primary objective of this HTS campaign is to identify the antimicrobial activity of this compound against a panel of clinically relevant bacteria. The recommended assay is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This method is highly amenable to automation and miniaturization for HTS.

The assay relies on a colorimetric or fluorometric indicator of cell viability. A common choice is resazurin, a blue, non-fluorescent, and cell-permeable dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. A lack of color change (or fluorescence) indicates an inhibition of bacterial growth.

Experimental Workflow for High-Throughput Screening

The following diagram illustrates the overall workflow for the high-throughput screening of this compound for antimicrobial activity.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation (Serial Dilutions) Assay_Plating Assay Plate Assembly (Compound + Bacteria) Compound_Prep->Assay_Plating Bacterial_Prep Bacterial Inoculum Preparation Bacterial_Prep->Assay_Plating Incubation Incubation (e.g., 37°C, 18-24h) Assay_Plating->Incubation Reagent_Addition Addition of Viability Reagent (e.g., Resazurin) Incubation->Reagent_Addition Signal_Read Signal Detection (Absorbance/Fluorescence) Reagent_Addition->Signal_Read Data_QC Data Quality Control (Z'-factor calculation) Signal_Read->Data_QC Hit_ID Hit Identification (MIC Determination) Data_QC->Hit_ID Confirmation Hit Confirmation & Secondary Assays Hit_ID->Confirmation

Caption: High-throughput screening workflow for antimicrobial activity assessment.

Detailed Protocols

PART 1: Preparation of Reagents and Bacterial Cultures
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Utilize a panel of relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) organisms.

  • Growth Media: Prepare appropriate liquid growth media for each bacterial strain (e.g., Mueller-Hinton Broth).

  • Resazurin Solution: Prepare a sterile 0.015% (w/v) resazurin sodium salt solution in phosphate-buffered saline (PBS).

PART 2: High-Throughput Screening Protocol (384-well format)
  • Compound Plate Preparation:

    • Dispense DMSO into wells of a 384-well source plate.

    • Add the 10 mM stock solution of this compound to the first column.

    • Perform a serial dilution across the plate to create a concentration gradient.

    • Include positive controls (e.g., a known antibiotic like ciprofloxacin) and negative controls (DMSO only).

  • Assay Plate Preparation:

    • Using an automated liquid handler, transfer a small volume (e.g., 1 µL) from the compound source plate to a sterile 384-well assay plate.

    • Prepare a bacterial inoculum in the appropriate growth medium, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Dispense the bacterial inoculum into each well of the assay plate containing the compound.

  • Incubation:

    • Seal the assay plates to prevent evaporation and contamination.

    • Incubate the plates at 37°C for 18-24 hours with shaking.

  • Signal Detection:

    • After incubation, add the resazurin solution to each well.

    • Incubate for an additional 1-4 hours at 37°C.

    • Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

Data Analysis and Interpretation

Quality Control

The robustness of the HTS assay should be validated using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.

  • Z'-factor = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

    • μ_p and μ_n are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hit Identification

A "hit" is a compound that demonstrates significant and reproducible biological activity in the primary screen. For this antimicrobial assay, a hit is defined as a concentration of this compound that inhibits bacterial growth by a certain threshold (e.g., ≥90%) compared to the negative control. The MIC is determined as the lowest concentration at which this inhibition is observed.

ParameterDescriptionRecommended Value
Primary Hit Criterion Percentage of bacterial growth inhibition.≥ 90%
Confirmation Hits from the primary screen are re-tested in the same assay.Confirmed hits should show similar activity.
Secondary Assays Further characterization of confirmed hits.e.g., cytotoxicity assays, mechanism of action studies.

Potential Mechanism of Action: DNA Gyrase Inhibition

As previously mentioned, a plausible mechanism of action for the antimicrobial activity of 2-substituted benzoxazoles is the inhibition of DNA gyrase.[8][9] This enzyme is crucial for bacterial DNA replication and is a well-established target for antibiotics.

DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication cluster_inhibition Inhibition by Benzoxazole DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase introduces negative supercoils Benzoxazole This compound Benzoxazole->DNA_Gyrase inhibits Inhibition->Relaxed_DNA Replication Blocked

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. The protocols and guidelines presented in this document provide a solid foundation for conducting a high-throughput screening campaign to evaluate its antimicrobial properties. A systematic and robust HTS approach, coupled with careful data analysis and follow-up studies, will be crucial in determining the potential of this compound as a novel antimicrobial agent.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids, 52(10), 1427-1443.
  • Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. (2023). Molecules, 28(5), 2215.
  • An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals. (n.d.). Benchchem.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Letters in Drug Design & Discovery, 19(8), 754-766.
  • Benzoxazoles as promising antimicrobial agents: A systematic review. (2020). Journal of Critical Reviews, 7(14), 132-142.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). Journal of Molecular Structure, 1230, 129881.
  • Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (2020). Letters in Drug Design & Discovery, 17(10), 1269-1280.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry, 17(8), 924-937.
  • few of the potent benzoxazole derivatives with the respective diseases and target enzymes. (n.d.).
  • Synthesis and biological properties of new nitrobenzoxadiazole derivatives. (2015). Biology and Medicine, 7(3).
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (2005). Journal of Biological Chemistry, 280(28), 26397-26405.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure, 1225, 129267.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules, 28(6), 2567.
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2021). Asian Journal of Pharmaceutical and Clinical Research, 14(10), 22-29.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Medicinal Chemistry Research, 33(3), 406-438.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 265-283.
  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 380-387.
  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Semantic Scholar.
  • Structure-activity relationships around the 2-position for benzoxazole hFAAH inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3443.
  • Benzoxazole: The molecule of diverse biological activities. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 343-351.

Sources

analytical methods for 2-Ethyl-6-nitro-1,3-benzoxazole detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Detection of 2-Ethyl-6-nitro-1,3-benzoxazole

Introduction

This compound is a heterocyclic compound belonging to the benzoxazole class, which is a significant scaffold in medicinal chemistry and materials science.[1][2] Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The presence of a nitro group, a common functional group in explosives and some pharmaceuticals, combined with the benzoxazole core, makes this compound a molecule of interest for researchers in drug discovery, synthesis, and environmental monitoring.

The accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, quality control in manufacturing, and environmental assessment. This guide provides detailed application notes and robust protocols for the qualitative and quantitative analysis of this compound using modern analytical techniques. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reliable and reproducible results.

Physicochemical Properties

A fundamental understanding of the analyte's properties is the first step in developing any analytical method. These properties influence choices regarding solvents, extraction techniques, and chromatographic conditions.

PropertyValueSource(s)
Chemical Name This compound[4][5]
CAS Number 13243-39-5[5]
Molecular Formula C₉H₈N₂O₃[4]
Molecular Weight 192.17 g/mol [4]
Form Solid

Section 1: Sample Preparation and Extraction

The primary goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[6] The choice of method depends heavily on the matrix (e.g., water, soil, plasma) and the concentration of the analyte.

Rationale for Method Selection

For environmental samples like water or soil, which may contain numerous organic pollutants, a selective extraction method is paramount.[7][8] Solid-Phase Extraction (SPE) is often preferred for aqueous samples as it provides excellent cleanup and pre-concentration, while solvent extraction is a robust choice for solid matrices.[9][10]

Sample_Prep_Workflow cluster_0 Sample Input cluster_1 Extraction & Cleanup cluster_2 Final Analysis RawSample Raw Sample (e.g., Water, Soil, Plasma) SPE Solid-Phase Extraction (SPE) (Aqueous Samples) RawSample->SPE Water Samples LLE Solvent Extraction (Soil, Tissue, Plasma) RawSample->LLE Solid/Organic Samples Evap Solvent Evaporation & Reconstitution SPE->Evap Elution LLE->Evap Extraction HPLC HPLC-UV Evap->HPLC Injection LCMS LC-MS/MS Evap->LCMS Injection GCMS GC-MS Evap->GCMS Injection

Caption: General workflow for sample preparation and analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is adapted from established methods for nitroaromatic compounds in water.[10]

Principle: The sample is passed through a solid sorbent cartridge (e.g., C18) that retains the analyte of interest. Interferences are washed away, and the analyte is then eluted with a small volume of organic solvent.

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile into a collection vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase used for the subsequent chromatographic analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples

This protocol is suitable for soil, sediment, or tissue samples and is based on EPA Method 8330B guidelines for explosives.[10][11]

Principle: ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of solvent extraction compared to traditional methods like Soxhlet.[11]

Materials:

  • Accelerated Solvent Extractor system

  • Extraction cells

  • Acetonitrile (HPLC Grade)

  • Diatomaceous earth or clean sand

  • Glass fiber filters

Procedure:

  • Sample Preparation: Homogenize the solid sample. Mix approximately 10 g of the sample with an equal amount of diatomaceous earth and place it into an extraction cell.

  • Extraction Parameters:

    • Solvent: Acetonitrile

    • Pressure: 1500 psi

    • Temperature: 100 °C

    • Static Time: 5 minutes

    • Cycles: 2

  • Collection: Collect the extract in a vial.

  • Post-Extraction Cleanup: The extract may be further cleaned using a filtration step (0.45 µm PTFE filter) or a secondary SPE cleanup if the matrix is particularly complex.[12]

  • Concentration & Reconstitution: Concentrate the extract and reconstitute in the appropriate mobile phase as described in Protocol 1.

Section 2: Chromatographic Analysis

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of nitroaromatic compounds.[13][14] The benzoxazole ring and the nitro group are strong chromophores, making UV detection highly suitable, typically at a wavelength of 254 nm.[12][14]

Principle: The analyte is separated from other components in the sample on a reversed-phase column based on its hydrophobicity. A gradient of organic solvent and water is used to elute compounds. Quantification is achieved by comparing the peak area of the analyte to that of known standards.

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase A: Deionized water with 0.1% formic acid.[14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[13][14]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
17.01090
17.17030
20.07030

Rationale: A C18 column is the standard choice for reversed-phase chromatography of moderately polar organic molecules. The gradient elution is necessary to ensure that both early and late-eluting compounds are resolved with good peak shape in a reasonable analysis time. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level environmental monitoring, LC-MS/MS is the method of choice.[15][16] It offers superior specificity by monitoring a specific precursor-to-product ion transition.[17]

Principle: After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), dramatically reduces background noise.[15]

LCMSMS_Principle LC LC Column (Separation) Source Ion Source (ESI) (Ionization) LC->Source Q1 Q1: Mass Filter Selects [M-H]⁻ m/z 191.17 Source->Q1 Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3: Mass Filter Selects Fragment Ion Q2->Q3 Fragment Ions Detector Detector (Signal) Q3->Detector Product Ion

Caption: Principle of LC-MS/MS detection using MRM.

Instrumentation & Conditions:

  • LC System: As described in Method 1.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: ESI Negative. Nitro-containing compounds often ionize efficiently in negative mode.

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z 191.17 ([M-H]⁻)

    • Product Ions (Q3): Two distinct and stable fragments would be determined via infusion and optimization of a pure standard. For example, transitions like 191.17 -> 145.1 (loss of NO₂) and 191.17 -> 117.1 (further fragmentation) would be evaluated.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Gas Flows: Optimized for the specific instrument.

Rationale: The selectivity of MRM allows for faster chromatographic gradients and less stringent sample cleanup compared to UV detection, increasing sample throughput without compromising data quality.[15][17]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[18][19] While less common for nitroaromatics compared to HPLC due to thermal lability concerns for some related compounds, it can be a viable option for this compound.

Principle: The sample is vaporized in a heated inlet and separated on a capillary column in a temperature-programmed oven. As compounds elute, they are ionized (typically by Electron Impact - EI), and the resulting mass spectrum provides a fragmentation pattern that can be used for identification and quantification.

Instrumentation & Conditions:

  • GC-MS System: Gas chromatograph with a capillary column, coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: EI at 70 eV, 230 °C.

  • Acquisition Mode: Scan (m/z 50-300) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Rationale: GC-MS provides excellent chromatographic resolution and definitive structural information from the EI fragmentation pattern. SIM mode can be used to enhance sensitivity for trace-level quantification by monitoring only characteristic ions of the target analyte.

Method Validation and Performance Comparison

A validated analytical method ensures trustworthy results. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table provides a comparative summary of the expected performance for the described methods.

ParameterHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateVery HighHigh
Sensitivity Good (ng/mL range)Excellent (pg/mL range)Good (pg-ng/mL range)
Typical LOD ~1-10 µg/L~0.01-0.1 µg/L~0.1-1 µg/L
Typical LOQ ~5-25 µg/L~0.05-0.5 µg/L~0.5-5 µg/L
Matrix Tolerance Low to ModerateHighModerate
Primary Use Routine QC, high-concentration samplesTrace analysis, complex matrices, confirmationVolatiles analysis, structural confirmation
Reference [12][13][15][17][18][19]

Conclusion

The selection of an appropriate analytical method for this compound is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. For routine analysis and quality control where analyte concentrations are relatively high, HPLC-UV offers a reliable and cost-effective solution. For trace-level detection in complex matrices such as biological fluids or environmental samples, the superior sensitivity and selectivity of LC-MS/MS make it the unequivocal method of choice. GC-MS serves as a valuable alternative, particularly when structural confirmation via EI fragmentation is desired and the analyte exhibits sufficient volatility and thermal stability. Proper sample preparation, as detailed in the provided protocols, is a critical prerequisite for the success of any of these analytical techniques.

References

  • Green sample preparation methods in the environmental monitoring of aquatic organic pollutants - University of Pretoria. Available at: [Link]

  • Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION - Taylor & Francis Online. Available at: [Link]

  • Sample Preparation: A Comprehensive Guide - Organomation. Available at: [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv. Available at: [Link]

  • Sampling and sample pretreatment for environmental analysis - ResearchGate. (2025-08-10). Available at: [Link]

  • Organic Compounds Analysis - University of Florida. Available at: [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluatin - EPA. Available at: [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. Available at: [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) - Waters Corporation. Available at: [Link]

  • Detecting nitrofuran metabolites in animal products using LC/MS/MS. Available at: [Link]

  • Oxidation of benzoxazole derivatives. Products detected by GC-MS.... - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of nitro benzoxazole-thiazolidine derivatives. (2024-10-03). Available at: [Link]

  • Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R) - PubChem. Available at: [Link]

  • GC-MS Spectrum of 2-methyl-benzoxazole (C 8 H 7 NO) - ResearchGate. Available at: [Link]

  • (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - ResearchGate. (2025-11-22). Available at: [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed Central. (2022-09-28). Available at: [Link]

  • (PDF) Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies - ResearchGate. (2022-07-06). Available at: [Link]

  • 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180 - PubChem - NIH. Available at: [Link]

  • Advantages of LC-MS-MS compared to LC-MS for the determination of nitrofuran residues in honey - PubMed. Available at: [Link]

  • 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram - hpcstandards.com. Available at: [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024-04-05). Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016-06-16). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - ResearchGate. Available at: [Link]

  • LC/MS detection: powerful tool for organic compound analysis - Scientist Live. (2013-04-01). Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28). Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers. Available at: [Link]

  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - NIH. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023-08-11). Available at: [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - NIH. Available at: [Link]

Sources

The Synthetic Versatility of 2-Ethyl-6-nitro-1,3-benzoxazole: A Gateway to Functionalized Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the benzoxazole scaffold holds a prominent position due to its prevalence in a wide array of biologically active compounds.[1][2] These heterocycles are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Within this important class of molecules, 2-Ethyl-6-nitro-1,3-benzoxazole emerges as a particularly valuable synthetic intermediate. Its structure, featuring a reactive nitro group on the electron-deficient benzoxazole core, offers a strategic entry point for a variety of chemical transformations, enabling the synthesis of diverse libraries of functionalized molecules for drug discovery and materials science. This guide provides a detailed exploration of the synthetic applications of this compound, with a focus on its conversion to the versatile 6-amino-2-ethyl-1,3-benzoxazole intermediate.

Molecular Profile of this compound:

PropertyValueSource
CAS Number 13243-39-5[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1]
Appearance Solid[1]
IUPAC Name This compound[1]

Key Reactive Site: The Gateway to Functionalization

The synthetic utility of this compound is primarily centered around the reactivity of the nitro group at the 6-position. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzoxazole ring system, rendering it susceptible to specific transformations. The most pivotal of these is the reduction of the nitro group to a primary amine. This transformation is a cornerstone in the synthetic pathway, as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for a vast array of subsequent functionalizations.

Application Note I: The Strategic Reduction to 6-Amino-2-ethyl-1,3-benzoxazole

The conversion of this compound to 6-amino-2-ethyl-1,3-benzoxazole is the most common and synthetically valuable reaction for this substrate. The resulting amino group is a versatile functional handle for introducing a wide range of substituents, making it a key building block in the synthesis of pharmaceuticals and other functional materials.

Two primary methods for this reduction are widely employed in organic synthesis: catalytic hydrogenation and chemical reduction with metals in acidic media. The choice of method often depends on the scale of the reaction, the availability of equipment, and the presence of other functional groups in the molecule.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often proceeding with high yield and selectivity. Palladium on carbon is a commonly used catalyst for this transformation.

Reaction Scheme:

G reactant This compound product 6-Amino-2-ethyl-1,3-benzoxazole reactant->product reagents H₂ (g), Pd/C Ethanol, rt

A schematic of the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Inerting the Atmosphere: Seal the flask and purge with nitrogen gas for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For higher pressures, use a suitable hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2-ethyl-1,3-benzoxazole. The product can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure typically affords the desired amine in high yield (>90%).

Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)

Reduction with stannous chloride in the presence of a strong acid is a classic and reliable method for converting aromatic nitro compounds to anilines. This method is particularly useful when catalytic hydrogenation is not feasible.

Reaction Scheme:

G reactant This compound product 6-Amino-2-ethyl-1,3-benzoxazole reactant->product reagents SnCl₂·2H₂O, HCl Ethanol, reflux

A schematic of the reduction of this compound using SnCl₂.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (reagent grade)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Acidification and Reaction: Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed. Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extraction: Extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-amino-2-ethyl-1,3-benzoxazole. Further purification can be achieved by column chromatography or recrystallization.

Expected Outcome: This method generally provides good to excellent yields of the desired amine.

Synthetic Utility of 6-Amino-2-ethyl-1,3-benzoxazole

The resulting 6-amino-2-ethyl-1,3-benzoxazole is a versatile building block for a multitude of further synthetic transformations, opening doors to a wide range of functionalized benzoxazole derivatives. The primary amino group can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

  • Coupling Reactions: Participation in various cross-coupling reactions to form C-N bonds.

These transformations allow for the systematic modification of the benzoxazole core, enabling the exploration of structure-activity relationships in drug discovery programs and the fine-tuning of properties for materials science applications.

Workflow for the Synthesis and Functionalization of this compound:

G cluster_0 Core Transformation cluster_1 Further Functionalization start This compound intermediate 6-Amino-2-ethyl-1,3-benzoxazole start->intermediate Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) amide Amide Derivatives intermediate->amide Acylation sulfonamide Sulfonamide Derivatives intermediate->sulfonamide Sulfonylation alkylated_amine Alkylated Amines intermediate->alkylated_amine Alkylation diazonium_products Diazonium Salt Products (e.g., -OH, -CN, -X) intermediate->diazonium_products Diazotization

A general workflow illustrating the synthetic potential of this compound.

Conclusion

This compound serves as a strategically important starting material in organic synthesis. Its primary utility lies in its facile reduction to 6-amino-2-ethyl-1,3-benzoxazole, a key intermediate that unlocks a vast chemical space for the synthesis of novel benzoxazole derivatives. The protocols detailed herein provide reliable and field-tested methods for this crucial transformation, empowering researchers in their efforts to develop new therapeutics and advanced materials. The versatility of the resulting amino-benzoxazole underscores the importance of this compound as a valuable building block in the synthetic chemist's toolbox.

References

  • Acheson, R. M. (1965). Heterocyclic Compounds. Journal of the Royal Institute of Chemistry, 89(10), 387–387.
  • Bandarage, U. K. (2001). Current Medicinal Chemistry-Central Nervous System Agents. Current Medicinal Chemistry-Central Nervous System Agents, 1(2), 113.
  • European Patent Office. (n.d.). EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid. Google Patents.
  • Google Patents. (n.d.). US10906912B2 - Pharmaceutical intermediates and methods for preparing the same.
  • Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Google Patents. (n.d.). US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
  • Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Mahajan, T., Sharma, H., & Bhargava, G. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?
  • Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(8), 487-491.
  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ethyl 4-aminobenzoate. Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

  • Lejarazo Gómez, E. F. (2013).
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved January 9, 2026, from [Link]

  • Karmakar, S., et al. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. Retrieved January 9, 2026, from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Ethyl-6-nitro-1,3-benzoxazole Powder

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-Ethyl-6-nitro-1,3-benzoxazole powder (CAS No. 13243-39-5). As a nitro-containing aromatic heterocyclic compound, it presents specific hazards, including acute toxicity, that necessitate rigorous safety protocols. These guidelines are intended for researchers, chemists, and laboratory personnel in drug discovery and chemical synthesis environments to ensure operational safety and maintain compound integrity.

Compound Identification and Physicochemical Properties

This compound is a solid, crystalline compound belonging to the benzoxazole class, which is a significant scaffold in medicinal chemistry.[1] The presence of a nitro group (-NO₂) significantly influences its reactivity and toxicological profile. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
CAS Number 13243-39-5[2][3]
Molecular Formula C₉H₈N₂O₃[2][4]
Molecular Weight 192.17 g/mol [2][4]
Appearance Solid powder
Melting Point 83 - 85 °C[5]
SMILES String CCC1=NC2=C(C=C(C=C2)[O-])O1[2]
InChI Key PCGXXJTVFLMTPJ-UHFFFAOYSA-N

Hazard Assessment and Safety Profile

The primary hazards associated with this compound stem from its acute oral toxicity and the general risks associated with aromatic nitro compounds and benzoxazole derivatives.

GHS Classification
Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral 3H301: Toxic if swallowedGHS06 (Skull and Crossbones)Danger
Skin Irritation Category 2 (Assumed)H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation Category 2 (Assumed)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning

Note: Skin and eye irritation are assumed based on the general properties of benzoxazole and nitroaromatic compounds.[6][7] Users must consult the specific Safety Data Sheet (SDS) from their supplier.

Expert Analysis of Hazards

The molecular structure dictates a three-pronged hazard profile:

  • Acute Systemic Toxicity: The primary, classified hazard is acute oral toxicity. Ingestion of even small quantities can be dangerous. This necessitates stringent measures to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory and thorough hand washing after handling.[6][8]

  • Chemical Reactivity & Instability: The nitro group makes the compound a potential energy carrier. Aromatic nitro compounds can be sensitive to heat, shock, or friction and may decompose, releasing toxic nitrogen oxides.[9] It is crucial to avoid conditions that could lead to thermal decomposition. While this specific compound is not classified as an explosive, it should be treated with the caution afforded to all nitro-containing substances.

  • Localized Irritation: The benzoxazole moiety and its derivatives are known to cause skin, eye, and respiratory irritation.[6][7] Preventing the generation of airborne dust is critical to avoid respiratory tract irritation.

Hazard_Profile cluster_hazards Key Hazard Categories cluster_details compound This compound health Health Hazards compound->health chemical Chemical Hazards compound->chemical physical Physical Hazards compound->physical toxicity Acute Oral Toxicity (H301) health->toxicity irritation Skin/Eye/Respiratory Irritation health->irritation reactivity Incompatibility (Oxidizers, Reducers) chemical->reactivity decomposition Thermal Decomposition (Toxic Fumes) chemical->decomposition combustibility Combustible Solid (Storage Class 6.1C) physical->combustibility

Caption: Hazard profile for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach combining engineering controls and PPE is mandatory.

Engineering Controls
  • Primary Control: All handling of the powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[8]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves. Given that no specific breakthrough time data is available, it is recommended to double-glove and change gloves immediately upon contamination.

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn over the goggles.[11]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: Not typically required when work is performed within a fume hood. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter is necessary.[11]

Standard Operating Protocol for Handling

This protocol details the steps for safely weighing and aliquoting the powder.

Preparation
  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Decontaminate the work surface within the fume hood.

  • Gather all necessary equipment: analytical balance, anti-static weigh boat or glassine paper, spatulas, and pre-labeled, sealable receiving vials.

  • Don all required PPE as specified in Section 3.2.

Weighing and Transfer Protocol
  • Place the primary container of this compound inside the fume hood. Allow it to equilibrate to the ambient temperature before opening to prevent moisture condensation.

  • Place the anti-static weigh boat on the analytical balance and tare.

  • Slowly open the primary container. Avoid any sudden movements that could generate airborne dust.

  • Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Perform this action slowly and close to the surface to minimize dust.

  • Once the target weight is achieved, securely close the primary container.

  • Carefully transfer the weighed powder from the boat into the pre-labeled receiving vial.

  • Seal the receiving vial.

  • Clean the spatula and work surface with a solvent-wetted cloth (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste.

Safe_Handling_Workflow start Start prep 1. Preparation (Fume Hood, PPE, Equipment) start->prep weigh 2. Weighing (Slowly transfer powder) prep->weigh transfer 3. Aliquoting (Transfer to receiving vial) weigh->transfer seal 4. Sealing (Securely cap primary and secondary containers) transfer->seal cleanup 5. Decontamination (Clean tools & surfaces) seal->cleanup end End cleanup->end

Caption: Experimental workflow for safe handling of the powder.

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and preventing hazardous situations.

Storage Conditions
  • Temperature: Store in a cool, dry place.[12] While some suppliers state room temperature is acceptable[3], the presence of the nitro group warrants caution. Storage in a controlled, cool environment away from direct heat sources is best practice.[9][13]

  • Atmosphere: Keep the container tightly closed and sealed to protect from moisture and air.[6][12]

  • Light: Store in a dark location, away from direct sunlight, to prevent potential photodegradation.[12]

Incompatible Materials

The compound must be stored separately from incompatible materials to prevent dangerous reactions.

Incompatible Material ClassExamplesRationale for Separation
Strong Oxidizing Agents Peroxides, Nitrates, ChloratesCan cause exothermic reactions, increasing fire and explosion risk.[10]
Strong Reducing Agents Metal Hydrides, Powdered MetalsCan react vigorously with the nitro group.
Strong Acids & Bases Sulfuric Acid, Sodium HydroxideCan catalyze decomposition.[13]
Heat and Ignition Sources Ovens, Hot Plates, Open FlamesCan lead to rapid thermal decomposition.[13][14]

Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Control: Prevent the spread of dust. Do not use a dry brush or compressed air.

  • Cleanup: For small spills, gently cover with a damp paper towel to wet the powder.[13] Carefully scoop the material and towel into a labeled, sealable plastic bag.

  • Decontaminate: Wipe the spill area with a soap and water solution, followed by a clean water rinse.

  • Dispose: Place all contaminated materials (gloves, towels, bags) into a container for hazardous waste disposal.

Personnel Exposure (First Aid)
  • Ingestion: Do NOT induce vomiting. Immediately rinse the mouth with water. Call a poison control center or seek immediate medical attention.[6] Provide the SDS to emergency responders.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs spill Spill start->spill Material Release exposure Personnel Exposure start->exposure Personnel Contact spill_small Small Spill? (No dust cloud) spill->spill_small exposure_type Exposure Route? exposure->exposure_type spill_large Evacuate Area Call EHS spill_small->spill_large No spill_cleanup Wet & Scoop Decontaminate Dispose as Waste spill_small->spill_cleanup Yes ingestion Rinse Mouth Call Poison Control Seek Medical Aid exposure_type->ingestion Ingestion skin_eye Remove Clothing Flush with Water (15+ min) Seek Medical Aid exposure_type->skin_eye Skin/Eye inhalation Move to Fresh Air Seek Medical Aid exposure_type->inhalation Inhalation

Caption: Decision tree for emergency response procedures.

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual powder, must be disposed of as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • The waste may be classified under regulations for toxic and/or nitrobenzene-containing compounds.[15]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Arrange for pickup by a licensed environmental waste management company.[9] Do not dispose of this material down the drain or in regular trash.

References

  • Environmental Health and Safety, Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Available at: [Link]

  • Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. Available at: [Link]

  • Loba Chemie. BENZOXAZOLE EXTRA PURE MSDS. Available at: [Link]

  • International Labour Organization. Nitrocompounds, Aromatic. In: ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Ministry of Manpower, Singapore. Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose. Available at: [Link]

  • Chemistry For Everyone. How To Store Nitrocellulose?. YouTube. Available at: [Link]

  • IntechOpen. Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • LabAlley. 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. Available at: [Link]

  • Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

  • Northeastern University. Hazardous Waste Lists and Characteristic Waste. Available at: [Link]

  • Frontiers in Chemistry. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link]

  • PubChem. 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the initial in vitro characterization of 2-Ethyl-6-nitro-1,3-benzoxazole , a novel benzoxazole derivative. While specific biological data for this compound is limited in the public domain, this guide synthesizes established methodologies for evaluating the therapeutic potential of benzoxazole scaffolds. The protocols herein are designed to establish a foundational understanding of the compound's cytotoxicity, and potential antimicrobial and anti-inflammatory activities, thereby guiding further investigation.

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a nitro group and an ethyl substitution on the benzoxazole ring of the target compound suggests the potential for interesting biological activity, warranting a systematic in vitro evaluation.[4]

A Tiered Approach to In Vitro Screening

A logical and cost-effective strategy for evaluating a novel compound involves a tiered screening approach. This begins with a broad assessment of cytotoxicity to determine the compound's therapeutic window and identify potential anticancer applications. Subsequent assays are then selected based on these initial findings and the known activities of structurally related compounds.

G A Compound Synthesis & Characterization (this compound) B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Data Analysis: Determine IC50 Values B->C D Secondary Screening C->D G Mechanism of Action Studies C->G  If significant cytotoxicity is observed E Antimicrobial Assays (e.g., Agar Well Diffusion) D->E  If cytotoxic or  based on structural alerts F Anti-inflammatory Assays (e.g., Protein Denaturation) D->F  If cytotoxic or  based on structural alerts

Figure 1: A general workflow for the initial in vitro evaluation of this compound.

Part 1: In Vitro Cytotoxicity Assessment

The initial evaluation of any novel compound with therapeutic potential should begin with an assessment of its cytotoxicity against a panel of human cancer cell lines. This provides crucial information about its potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of viable cells.[5]

Protocol 1: MTT Assay for Cytotoxicity Screening

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these solubilized crystals is directly proportional to the number of metabolically active cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium.

    • Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM)
MCF-715.2
A54928.7
HeLa12.5
HepG235.1

Part 2: Secondary Screening - Antimicrobial Activity

Benzoxazole derivatives have demonstrated significant antimicrobial properties.[7] Therefore, if this compound shows interesting cytotoxic activity or based on structural similarities to known antimicrobial agents, it is prudent to evaluate its antibacterial and antifungal potential. The agar well diffusion method is a straightforward and widely used technique for preliminary screening.[8][9]

Protocol 2: Agar Well Diffusion Assay

Principle: This method relies on the diffusion of the test compound from a well through an agar medium inoculated with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[8]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Standard antibiotic discs (e.g., ampicillin for bacteria, fluconazole for fungi) as positive controls.

  • Solvent (e.g., DMSO) as a negative control.

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the microbial strains in a suitable broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Pour the sterile molten agar into Petri dishes and allow it to solidify.

    • Uniformly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation and Compound Application:

    • Aseptically create wells in the inoculated agar plates using a sterile cork borer.[10]

    • Add a defined volume (e.g., 100 µL) of different concentrations of this compound solution into the wells.[8]

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation:

The results are typically presented as the average diameter of the zone of inhibition.

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm) at 100 µg/mL
Staphylococcus aureus18
Escherichia coli12
Candida albicans15

Part 3: Secondary Screening - Anti-inflammatory Activity

Given the established anti-inflammatory potential of some benzoxazole derivatives, it is worthwhile to investigate this property for this compound.[11][12] An in vitro protein denaturation inhibition assay is a simple and rapid method for preliminary screening of anti-inflammatory activity.

Protocol 3: Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[13][14]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • The reaction mixture (5 mL) consists of 0.2 mL of egg albumin (from a fresh hen's egg) or 0.45 mL of BSA, 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of the test compound.[14]

    • Prepare a control group with 2 mL of distilled water instead of the test compound.

  • Incubation:

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[15]

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.[15]

Data Analysis:

Calculate the percentage inhibition of protein denaturation using the following formula:[14] % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Table 3: Hypothetical Anti-inflammatory Activity of this compound

Concentration (µg/mL)% Inhibition of Protein Denaturation
10035
20052
40068
80075

Potential Mechanism of Action and Signaling Pathways

Benzoxazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and the induction of apoptosis.[6] Apoptosis, or programmed cell death, is a critical process in cancer therapy. Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many cytotoxic agents induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases.[16]

G A This compound B Mitochondria A->B H Bcl-2 (Anti-apoptotic) A->H inhibits I Bax (Pro-apoptotic) A->I activates C Cytochrome c release B->C D Apaf-1 C->D E Caspase-9 activation D->E F Caspase-3 activation E->F G Apoptosis F->G H->B I->B

Figure 2: A simplified diagram of the intrinsic apoptotic pathway potentially targeted by cytotoxic benzoxazole derivatives.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, antimicrobial, and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and make informed decisions regarding its further development. The data generated from these assays will be crucial for elucidating the compound's mechanism of action and for guiding future preclinical and clinical studies.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). University of California, San Diego. Retrieved from [Link]

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024, February 18). Springer. Retrieved from [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022, April 4). IJCRT.org. Retrieved from [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021, June 30). IJPPR. Retrieved from [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. (2022, April 27). Bibliomed. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. (n.d.). Frontiers. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022, July 25). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and biological properties of nitrobenzoxadiazole derivatives as potential nitrogen(II) oxide donors: SOX induction, toxicity, genotoxicity, and DNA protective activity in experiments using Escherichia colibased lux biosensors. (2016, March 3). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers. Retrieved from [Link]

  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. (n.d.). Pharmacy Education. Retrieved from [Link]

  • Benzoxazole derivatives with anti-inflammatory potential. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. (2016, February 13). ResearchGate. Retrieved from [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed. Retrieved from [Link]

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (2024, June 11). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]

  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (n.d.). Innovations in Pharmaceuticals and Pharmacotherapy. Retrieved from [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. (2005, January 1). Yakugaku Zasshi. Retrieved from [Link]

  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023, September 28). Chemical Engineering Transactions. Retrieved from [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025, August 12). National Institutes of Health. Retrieved from [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024, October 16). MDPI. Retrieved from [Link]

  • In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for Developing Assays with 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Emergence of 2-Ethyl-6-nitro-1,3-benzoxazole as a Target for Assay Development

The benzoxazole ring system, a bicyclic structure composed of a fused benzene and oxazole ring, is a prominent scaffold in medicinal chemistry.[1][2][3] Derivatives of this heterocyclic compound have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the benzoxazole core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Among these, 2-substituted benzoxazoles have garnered significant attention for their therapeutic potential.[1]

This compound is a specific derivative characterized by an ethyl group at the 2-position and a nitro group at the 6-position.[5] While the broader benzoxazole family is well-studied, this compound represents a novel compound with uncharacterized biological activity. The presence of the electron-withdrawing nitro group can significantly influence the molecule's electronic properties and potential interactions with biological targets.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of robust biochemical and cell-based assays to elucidate the biological activity of this compound and similar novel small molecules.

Strategic Approach to Assay Development for a Novel Compound

Given the uncharacterized nature of this compound, a logical, stepwise approach to assay development is crucial. The initial goal is to cast a wide net to identify potential biological activities, followed by more focused assays to elucidate the mechanism of action. Our strategy is to first assess the compound's potential as an enzyme inhibitor, a common mechanism for benzoxazole derivatives, through a biochemical assay. Subsequently, we will employ a cell-based assay to determine its effects in a more physiologically relevant context.

Assay_Development_Strategy cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: Mechanism of Action Studies A This compound (Novel Compound) B Biochemical Assay (e.g., Kinase Inhibition Screen) A->B Test for direct molecular interaction C Cell-Based Assay (e.g., Cytotoxicity & Apoptosis) B->C Validate biochemical hit in a cellular context D Target Deconvolution & Lead Optimization C->D Elucidate specific pathways and targets FP_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition A Kinase + ATP + Fluorescent Peptide B Phosphorylated Peptide A->B Phosphorylation D Large Complex (High Polarization) B->D C Anti-Phospho-Ab C->D E Kinase + ATP + Fluorescent Peptide + Inhibitor F No Phosphorylation E->F Inhibition G Small Peptide (Low Polarization) F->G

Figure 2: Principle of the Fluorescence Polarization (FP) kinase assay.

Protocol: FP-Based Kinase Inhibition Assay

Materials:

  • Kinase of interest (e.g., a commercially available recombinant kinase)

  • Kinase buffer (specific to the kinase, typically containing MgCl2 and a buffering agent like HEPES)

  • ATP (Adenosine triphosphate)

  • Fluorescently labeled peptide substrate

  • Anti-phosphopeptide antibody

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration range for screening is 10 mM down to 1 µM. Further dilute the compound in kinase buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Plate Preparation:

    • Add 5 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control) to the wells of the 384-well plate.

    • Prepare a kinase/peptide substrate mix in kinase buffer. Add 10 µL of this mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the detection reagent by diluting the anti-phosphopeptide antibody in a suitable buffer.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

    • Read the plate on a plate reader measuring fluorescence polarization.

Data Analysis and Interpretation:

The data is typically normalized to the controls, and the percent inhibition is calculated. A dose-response curve is then generated by plotting the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterValue
Z'-factor> 0.5
Signal-to-Background> 5
DMSO Tolerance< 1%
IC50 (Positive Control)Within 2-fold of historical values
IC50 (Test Compound)To be determined
Table 1: Key validation parameters for a robust biochemical assay. A Z'-factor greater than 0.5 indicates a high-quality assay suitable for HTS.
[7]

Application Note 2: Development of a Cell-Based Assay for Cytotoxicity and Apoptosis Induction

Rationale: Following a hit in a biochemical screen, it is essential to determine if the compound has activity in a cellular context. [8][9][10]A cell-based assay can provide information on cytotoxicity, cell permeability, and potential off-target effects. [9][10]We will describe a multiplexed assay that first measures cell viability using an ATP-based assay (an indicator of metabolically active cells) and then measures caspase activity (a hallmark of apoptosis) in the same wells.

Principle of the Multiplexed Viability and Apoptosis Assay:

  • Cell Viability (ATP Measurement): The assay utilizes a thermostable luciferase that produces light in the presence of ATP. The amount of light is directly proportional to the amount of ATP, which in turn is proportional to the number of viable cells. A decrease in luminescence indicates cytotoxicity.

  • Apoptosis (Caspase-3/7 Activity): After measuring viability, a second reagent is added containing a pro-luminescent caspase-3/7 substrate. If the cells have undergone apoptosis, activated caspase-3/7 will cleave the substrate, releasing a substrate for luciferase and generating a "glow-type" luminescent signal. An increase in this signal indicates apoptosis induction.

Cell_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with This compound (Dose-response) B->C D Incubate for 24-72h C->D E Add ATP detection reagent (Measure Viability) D->E F Add Caspase-3/7 reagent (Measure Apoptosis) E->F G Data Analysis: IC50 (Viability) & EC50 (Apoptosis) F->G

Figure 3: Workflow for the multiplexed cell viability and apoptosis assay.

Protocol: Multiplexed Cell Viability and Apoptosis Assay

Materials:

  • A relevant human cell line (e.g., a cancer cell line if anticancer activity is hypothesized)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well, clear-bottom, white-walled assay plates

  • This compound (dissolved in DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Commercially available multiplexed viability/apoptosis assay kit (containing ATP and caspase-3/7 detection reagents)

  • Luminometer

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium from a DMSO stock.

    • Add the diluted compound to the wells. Include vehicle control (medium with DMSO) and positive control wells.

    • Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add a volume of ATP detection reagent equal to the volume of medium in the well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a luminometer.

  • Apoptosis Measurement:

    • Add a volume of caspase-3/7 detection reagent equal to the total volume in the well (e.g., 200 µL).

    • Mix on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence again.

Data Analysis and Interpretation:

The raw luminescence values are used to calculate the percent viability and the fold-change in caspase activity relative to the vehicle control. Dose-response curves are plotted to determine the IC50 for cytotoxicity and the EC50 for apoptosis induction.

Treatment% Viability (Relative to Vehicle)Fold-Change in Caspase-3/7 Activity
Vehicle (DMSO)100%1.0
This compound (1 µM)95%1.2
This compound (10 µM)50%4.5
This compound (100 µM)5%2.1 (secondary necrosis likely)
Staurosporine (1 µM)10%8.0
Table 2: Example data from a multiplexed viability and apoptosis assay.

Conclusion and Future Directions

These application notes provide a foundational framework for initiating the characterization of this compound. A positive result in the biochemical kinase assay would warrant further investigation, including screening against a panel of kinases to determine selectivity and performing mechanistic studies to understand the mode of inhibition. The results from the cell-based assay provide crucial information on the compound's cellular potency and its ability to induce a specific cell death pathway.

If the compound demonstrates promising activity in these initial assays, subsequent steps would involve:

  • Orthogonal Assays: Confirming hits using a different assay format to rule out artifacts. [11]* Target Identification and Validation: For phenotypic hits, identifying the specific molecular target is a critical next step. [11]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity. [11] The development of robust and reliable assays is the cornerstone of successful drug discovery. [10][12][13]By following a logical progression from broad biochemical screening to more complex, physiologically relevant cell-based models, researchers can efficiently and effectively characterize novel compounds like this compound and unlock their therapeutic potential.

References

  • Assay Guidance Manual. (2004-). In Vitro Cell Based Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Maccormack, T. J., et al. (2018). A guide for potency assay development of cell-based product candidates. Cytotherapy, 20(5), 629-638. [Link]

  • BioProcess International. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]

  • BellBrook Labs. (2023, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • BPS Bioscience. (n.d.). Custom Biochemical Assay Development. [Link]

  • NCATS NIH. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]

  • Gawad, J., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129255. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. [Link]

  • Molecules. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

The Versatile Intermediate: 2-Ethyl-6-nitro-1,3-benzoxazole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic design and utilization of versatile chemical intermediates are paramount to the efficient construction of complex molecular architectures. Among these, 2-Ethyl-6-nitro-1,3-benzoxazole emerges as a significant heterocyclic scaffold, offering a unique combination of reactive sites that can be selectively manipulated to forge a diverse array of downstream products. Its structure, featuring a benzoxazole core substituted with an ethyl group at the 2-position and a nitro group at the 6-position, provides a strategic entry point for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis and strategic utilization of this compound. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is critical for its safe handling and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[3][4]
Molecular Weight 192.17 g/mol [3][4]
CAS Number 13243-39-5[3]
Appearance Solid[3]
Purity ≥98% (Commercially available)[3]
Storage Room temperature[5]

Safety Profile:

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the condensation of 2-amino-5-nitrophenol with propionic anhydride in the presence of a dehydrating agent such as polyphosphoric acid (PPA). This method provides a direct and high-yielding route to the desired benzoxazole core.[6]

Reaction Scheme:

Synthesis of this compound reactant1 2-Amino-5-nitrophenol reaction_center reactant1->reaction_center reactant2 Propionic Anhydride reactant2->reaction_center product This compound reagent Polyphosphoric Acid (PPA) Heat reagent->reaction_center reaction_center->product Dehydrative Cyclization

Caption: Synthetic route to this compound.

Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-nitrophenol

  • Propionic anhydride

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-nitrophenol (1 equivalent).

  • Addition of Reagents: To the flask, add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (approximately 10 times the weight of the aminophenol). Begin stirring the mixture.

  • Reactant Addition: Slowly add propionic anhydride (1.2 equivalents) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 140-150°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Application Notes: A Gateway to Diverse Molecular Scaffolds

The synthetic utility of this compound lies in the selective reactivity of its nitro group and the stability of the benzoxazole core under various reaction conditions. The nitro functionality serves as a versatile precursor to an amino group, which can then be further functionalized.

Application 1: Synthesis of 6-Amino-2-ethyl-1,3-benzoxazole

The reduction of the nitro group to a primary amine is a pivotal transformation, converting the electron-withdrawing nitro group into an electron-donating amino group and opening up a wide range of synthetic possibilities. This transformation is commonly achieved using reducing agents such as tin(II) chloride in the presence of hydrochloric acid.[7][8]

Reaction Workflow:

Reduction_of_Nitrobenzoxazole start This compound reagents SnCl2·2H2O, HCl Ethanol, Reflux start->reagents Reduction product 6-Amino-2-ethyl-1,3-benzoxazole reagents->product

Caption: Workflow for the reduction of the nitro group.

Protocol: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).

  • Acidification: Carefully add concentrated hydrochloric acid dropwise with stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice.

  • Basification: Carefully neutralize the mixture by the slow addition of a 10 M sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield 6-Amino-2-ethyl-1,3-benzoxazole, which can be further purified by column chromatography or recrystallization if necessary.

Application 2: Synthesis of Azo Disperse Dyes

The resulting 6-Amino-2-ethyl-1,3-benzoxazole is a valuable precursor for the synthesis of azo dyes, which have widespread applications in the textile industry.[5][9] The synthesis involves the diazotization of the primary amine followed by coupling with an electron-rich aromatic compound (a coupling component).

Azo Dye Synthesis Pathway:

Azo_Dye_Synthesis start 6-Amino-2-ethyl-1,3-benzoxazole diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_dye Azo Disperse Dye diazonium_salt->azo_dye Azo Coupling coupling_component Coupling Component (e.g., N,N-dimethylaniline) coupling_component->azo_dye

Caption: Pathway for the synthesis of an azo disperse dye.

Protocol: Synthesis of a Representative Azo Dye

Materials:

  • 6-Amino-2-ethyl-1,3-benzoxazole

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Sodium acetate

  • Ice bath

Procedure:

  • Diazotization: a. Dissolve 6-Amino-2-ethyl-1,3-benzoxazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C. d. Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Coupling Reaction: a. In a separate beaker, dissolve N,N-dimethylaniline (1 equivalent) in a dilute solution of hydrochloric acid and cool to 0-5°C. b. Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5°C. c. Continue stirring for 1-2 hours at low temperature. The formation of a colored precipitate indicates the formation of the azo dye. d. Gradually add a solution of sodium acetate to adjust the pH to 4-5 to complete the coupling reaction.

  • Isolation and Purification: a. Filter the precipitated dye and wash it thoroughly with cold water. . Dry the crude dye. c. The dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Future Perspectives and Broader Applications

The strategic placement of the ethyl and nitro groups on the benzoxazole scaffold of this compound makes it a highly promising intermediate for the development of novel compounds in medicinal chemistry and agrochemical research. The benzoxazole moiety is a known pharmacophore present in numerous biologically active compounds.[2][10] The amino derivative obtained from the reduction of the nitro group can serve as a key building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, the exploration of other transformations of the nitro group and functionalization of the ethyl group could lead to the discovery of new chemical entities with valuable biological properties.

References

  • Synthesis and Application of Monoazo Disperse Dyes Based on Asymmetric Bisimide on Polylactic Acid Fabrics. (URL not available)
  • Sharma, P. (2014). Synthesis and Characterization of Monoazo Disperse Dye.
  • This compound. Sigma-Aldrich. (URL not available)
  • This compound. Santa Cruz Biotechnology. (URL not available)
  • This compound. ChemScene. (URL not available)
  • Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,...
  • Synthesis of Some Azo Disperse-Reactive Dyes From 2- Aminothiazole Derivatives And Their Application Properties On Polyester/Cotton Blend. Semantic Scholar. (URL not available)
  • Elgemeie, G. H., & Abd El-Aal, R. M. (2007). Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. Molecules, 12(5), 1083–1091.
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. (URL not available)
  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL not available)
  • Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes. (2025). Scientific Reports, 15(1), 1-15.
  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988). U.S.
  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?
  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences, 6(10), 17-24.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole, a key intermediate in pharmaceutical and materials science research. The protocol herein is designed for scalability, focusing on a robust and efficient one-pot cyclocondensation reaction. This guide offers in-depth technical details, explains the rationale behind procedural choices, and provides a framework for process optimization and validation, ensuring scientific integrity and reproducibility.

Introduction: Significance of this compound

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry, often explored for its potential in developing novel therapeutic agents. The nitro group at the 6-position can serve as a handle for further functionalization, such as reduction to an amine, enabling the synthesis of diverse compound libraries for drug discovery. Furthermore, the ethyl group at the 2-position imparts specific lipophilicity and steric properties that can influence biological activity. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

Synthetic Strategy: One-Pot Cyclocondensation in Polyphosphoric Acid

The most direct and industrially viable approach for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the large-scale synthesis of this compound, a one-pot reaction between 2-amino-5-nitrophenol and propanoic acid using polyphosphoric acid (PPA) as both the reaction medium and catalyst is the recommended strategy.

Rationale for this approach:

  • Atom Economy: This method exhibits high atom economy, with water being the only significant byproduct.

  • Scalability: Polyphosphoric acid is an inexpensive and effective dehydrating agent and solvent for this type of condensation, making the process suitable for large-scale production.[1]

  • One-Pot Procedure: Combining the acylation and cyclization steps into a single operation simplifies the workflow, reduces processing time, and minimizes potential losses between steps.

  • Precedent: The use of PPA for the synthesis of similar 6-nitrobenzoxazole derivatives has been successfully demonstrated, providing a solid foundation for this protocol.

The reaction proceeds via an initial acylation of the amino group of 2-amino-5-nitrophenol by propanoic acid to form an N-(2-hydroxy-4-nitrophenyl)propanamide intermediate. Subsequent intramolecular cyclodehydration, promoted by the acidic and dehydrating environment of the PPA, yields the desired this compound.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the key steps in the PPA-mediated synthesis of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-amino-5-nitrophenol 2-amino-5-nitrophenol Amide_intermediate N-(2-hydroxy-4-nitrophenyl)propanamide 2-amino-5-nitrophenol->Amide_intermediate Acylation (PPA, Heat) Propanoic_acid Propanoic acid Propanoic_acid->Amide_intermediate Product This compound Amide_intermediate->Product Intramolecular Cyclodehydration (PPA, Heat) Experimental_Workflow Start Start Reagent_Charging Charge PPA, 2-amino-5-nitrophenol, and Propanoic Acid to Reactor Start->Reagent_Charging Reaction Heat Reaction Mixture (e.g., 140-160°C) and Monitor Reagent_Charging->Reaction Quenching Cool and Quench Reaction Mixture in Ice-Water Reaction->Quenching Isolation Filter the Precipitated Solid Quenching->Isolation Washing Wash with Water and Saturated Sodium Bicarbonate Solution Isolation->Washing Drying Dry the Crude Product Washing->Drying Purification Recrystallize from a Suitable Solvent (e.g., Ethanol) Drying->Purification Characterization Characterize the Final Product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 100 g scale of the final product. Appropriate adjustments to equipment and reagent quantities will be necessary for further scale-up.

Materials and Equipment
Reagent CAS Number Molecular Weight ( g/mol ) Quantity Molar Equivalents
2-amino-5-nitrophenol121-88-0154.1280 g1.0
Propanoic acid79-09-474.0842 mL (approx. 41.5 g)1.1
Polyphosphoric acid (PPA)8017-16-1-800 g-
Ice--4 kg-
Saturated Sodium Bicarbonate Solution--2 L-
Ethanol (for recrystallization)64-17-5-As required-

Equipment:

  • 2 L three-necked round-bottom flask (or appropriate glass-lined reactor)

  • Mechanical stirrer with a high-torque motor and glass or PTFE stir rod and paddle

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Dropping funnel (optional)

  • Large beaker or vessel (5 L) for quenching

  • Buchner funnel and vacuum flask (large)

  • Vacuum oven

Synthetic Procedure

WARNING: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn at all times. Polyphosphoric acid is corrosive and will cause severe burns upon contact. The reaction at high temperatures should be carefully monitored.

  • Reactor Setup: Assemble the 2 L three-necked flask with the mechanical stirrer, condenser, and a thermocouple.

  • Reagent Charging: To the flask, add polyphosphoric acid (800 g). Begin stirring to ensure the PPA is mobile. Carefully add 2-amino-5-nitrophenol (80 g, 1.0 eq) to the PPA.

  • Addition of Propanoic Acid: Slowly add propanoic acid (42 mL, 1.1 eq) to the stirred mixture. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 140-160°C. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). A sample can be taken by carefully dipping a glass rod into the reaction mixture, allowing it to cool, and then dissolving the residue in ethyl acetate for TLC analysis. The reaction is complete when the starting 2-amino-5-nitrophenol spot is no longer visible.

  • Quenching: After the reaction is complete, turn off the heating and allow the mixture to cool to below 100°C. In a separate large vessel, prepare a slurry of ice and water (4 kg of ice in approximately 1 L of water).

  • Precipitation: Very slowly and carefully, pour the warm reaction mixture into the ice-water slurry with vigorous stirring. This quenching process is highly exothermic and may cause splashing. The product will precipitate as a solid.

  • Isolation: Filter the precipitated solid using a large Buchner funnel under vacuum.

  • Washing: Wash the filter cake thoroughly with cold water (2 x 500 mL) until the filtrate is neutral (pH ~7). Then, wash the cake with cold saturated sodium bicarbonate solution (2 x 500 mL) to remove any residual acid. Finally, wash again with cold water (2 x 500 mL).

  • Drying: Press the filter cake as dry as possible on the funnel. Transfer the crude product to a suitable dish and dry in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: Ethanol is a suitable solvent for recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If there are any insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point A sharp melting point is indicative of high purity. The literature value for this compound is 83-85°C. [2]
¹H NMR The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons on the benzoxazole ring system.
¹³C NMR The carbon NMR spectrum will confirm the presence of all nine carbon atoms in the molecule with appropriate chemical shifts for the ethyl, aromatic, and heterocyclic carbons.
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C=N bond of the oxazole ring (around 1650 cm⁻¹), and the aromatic C-H bonds.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (192.17 g/mol ). [3][4][5]
High-Performance Liquid Chromatography (HPLC) HPLC analysis can be used to determine the purity of the final product with high accuracy.

Safety and Handling

  • 2-amino-5-nitrophenol: This compound is a suspected mutagen and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Propanoic acid: Corrosive. Causes severe skin burns and eye damage.

  • Polyphosphoric acid: Highly corrosive. Reacts exothermically with water. Handle with extreme care.

  • This compound: Acutely toxic if swallowed. [3]Handle with appropriate precautions.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The protocol described in these application notes provides a reliable and scalable method for the synthesis of this compound. By leveraging a one-pot cyclocondensation in polyphosphoric acid, this procedure is efficient and suitable for large-scale production in a research or industrial setting. Adherence to the detailed steps and safety precautions outlined will ensure a successful synthesis of this valuable chemical intermediate.

References

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25421. [Link]

  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. [Link]

  • Lee, J. Y., et al. (2017). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 15(4), 861-865. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314-19323. [Link]

  • Wang, C., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1310. [Link]

  • Oakwood Chemical. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. Product Page. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Nitrobenzene. Safety Data Sheet. [Link]

  • Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o73–o74. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed Central. [Link]

Sources

Application Notes and Protocols for 2-Ethyl-6-nitro-1,3-benzoxazole in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold and the Potential of 2-Ethyl-6-nitro-1,3-benzoxazole

The benzoxazole nucleus, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The electronic properties and structural rigidity of the benzoxazole ring system allow for facile interaction with various biopolymers, making it an attractive starting point for the design of novel therapeutic agents.[1]

This guide focuses on a specific derivative, This compound (CAS No. 13243-39-5), a compound that combines the benzoxazole core with a nitro group, a functional moiety known to be crucial for the bioactivation of certain classes of antimicrobial and anticancer drugs.[2][3] While specific biological data for this exact compound is not extensively documented in publicly available literature, its structural features suggest significant potential, particularly as an antitubercular and anticancer agent.

These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, drawing upon established protocols and the known mechanisms of action of structurally related nitroaromatic compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 13243-39-5
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Solid (form)

Synthesis of this compound: A Proposed Protocol

The synthesis of 2-substituted benzoxazoles is well-established, with a common and efficient method being the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[4] For the synthesis of this compound, the logical starting materials are 2-amino-4-nitrophenol and a source of the ethyl group at the 2-position, such as propionyl chloride or propionic acid.

Reaction Scheme:

Synthesis of this compound reactant1 2-Amino-4-nitrophenol intermediate Intermediate (Amide) reactant1->intermediate reactant2 Propionyl Chloride reactant2->intermediate reagents Pyridine (base) Toluene (solvent) reagents->intermediate Reflux product This compound intermediate->product Cyclization (-H2O) Bioactivation of this compound prodrug This compound (Inactive Prodrug) intermediate1 Nitroso Intermediate prodrug->intermediate1 2e- reduction enzyme Mycobacterial Nitroreductase (Ddn) enzyme->prodrug Catalyzes intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 2e- reduction reactive_species Reactive Nitrogen Species (e.g., NO) intermediate2->reactive_species Decomposition cellular_damage Cellular Damage (DNA, proteins, lipids) reactive_species->cellular_damage cell_death Bacterial Cell Death cellular_damage->cell_death Experimental Workflow for Biological Evaluation start This compound synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization antitubercular Antitubercular Activity (MABA Assay) characterization->antitubercular anticancer Anticancer Activity (MTT Assay) characterization->anticancer mic Determine MIC antitubercular->mic ic50 Determine IC50 anticancer->ic50 mechanism Mechanism of Action Studies mic->mechanism ic50->mechanism in_vivo In Vivo Efficacy Studies mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Sources

Application Notes and Protocols for the Safe Handling of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Chemical Safety Division

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. It is a synthesis of available safety data and established best practices for nitroaromatic compounds. Users must conduct their own risk assessments and consult their institution's safety office before handling 2-Ethyl-6-nitro-1,3-benzoxazole. This guide supplements, but does not replace, a formal Safety Data Sheet (SDS); however, a comprehensive SDS for this specific compound was not publicly available at the time of writing.

Introduction and Scientific Context

This compound (CAS No. 13243-39-5) is a heterocyclic compound belonging to the benzoxazole family.[1][2][3] The benzoxazole scaffold is of significant interest in medicinal chemistry and materials science, demonstrating a wide range of pharmacological activities and applications in organic electronics.[4] The presence of the nitro group, a potent electron-withdrawing moiety, on the benzoxazole core suggests its potential utility as a building block in the synthesis of more complex molecules, including protein degrader building blocks.[2][4]

Given its classification and the inherent risks associated with nitroaromatic compounds, a thorough understanding and strict adherence to safety protocols are paramount for all personnel involved in its handling and use. This document provides a detailed guide to mitigate risks and ensure a safe laboratory environment.

Hazard Analysis and Toxicological Profile

This compound is classified as a hazardous substance. The primary acute hazard identified is high oral toxicity.

GHS Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1]

  • Signal Word: Danger[1]

  • Hazard Pictogram: GHS06 (Skull and Crossbones)[1]

While specific data on inhalation and dermal toxicity for this compound are limited, nitroaromatic compounds as a class are known to be toxic, potentially mutagenic, and can be readily absorbed through the skin.[5][6][7][8] Therefore, it is prudent to treat this compound as potentially hazardous via all routes of exposure.

The nitro group also imparts potential thermal instability. While this specific compound is a combustible solid, many nitro compounds can be shock-sensitive or decompose exothermically upon heating, posing a risk of explosion.[9]

Summary of Key Safety Information
PropertyValue / InformationSource
CAS Number 13243-39-5[1][2][3]
Molecular Formula C₉H₈N₂O₃[1][2]
Molecular Weight 192.17 g/mol [1][2]
Appearance Solid[1]
GHS Hazard Class Acute Toxicity 3, Oral[1]
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) that are regularly inspected for tears or holes before use.[9] Double-gloving is recommended when handling the solid compound or solutions.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required when handling the solid or when there is a risk of splashing.[9] Standard safety glasses are not sufficient.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[9] For larger quantities or when there is a significant risk of spillage, a chemically resistant apron and sleeves should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust particles. If there is a potential for aerosol generation that cannot be controlled within a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.

Safe Handling and Experimental Workflow

Engineering Controls
  • Primary Containment: All weighing and transfers of this compound must be conducted in a certified chemical fume hood with a face velocity appropriate for handling toxic powders.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[10]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: Use a tared, sealed container to weigh the solid compound to minimize the risk of dust dispersion.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed compound slowly and carefully to avoid splashing.

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential for pressure build-up is mitigated.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Don appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep2 Verify fume hood certification and functionality prep1->prep2 prep3 Prepare designated workspace and spill kit prep2->prep3 h1 Weigh solid in a sealed container prep3->h1 Proceed to handling h2 Carefully transfer to reaction vessel h1->h2 h3 Slowly add solvent for dissolution h2->h3 h4 Conduct experiment h3->h4 c1 Quench reaction and prepare for waste disposal h4->c1 Experiment complete c2 Decontaminate glassware and work surfaces c1->c2 c3 Dispose of waste in -labeled containers c2->c3 c4 Remove PPE and wash hands thoroughly c3->c4

Caption: Safe handling workflow for this compound.

Storage and Disposal Protocols

Storage
  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]

  • Container: Keep the container tightly sealed.

  • Segregation: Store separately from incompatible materials, especially strong oxidizing agents, strong bases, and reducing agents.

  • Labeling: The container must be clearly labeled with the chemical name, "Danger," "Toxic if Swallowed," and the appropriate GHS pictogram.

Waste Disposal
  • All waste containing this compound (including contaminated solids, solutions, and disposable labware) must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Emergency Procedures

  • Ingestion: Medical Emergency. If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician immediately.[1][9] Do not induce vomiting.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's emergency response team.

References

  • Tokyo Chemical Industry. (2025, January 14). SAFETY DATA SHEET.
  • SincereChemical. (n.d.). SAFETY DATA SHEETS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • HDH Pharma Inc. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. Retrieved from [Link]

  • Sigma-Aldrich. (2025, August 29). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, July 7). 5-Nitro-1,2-benzoxazole.
  • PubChem. (n.d.). 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R)-. Retrieved from [Link]

  • Loba Chemie. (2016, February 6). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS CAS No.
  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADEQUACY OF THE DATABASE - Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, March 20). TOXICOLOGICAL REVIEW OF NITROBENZENE (CAS No. 98-95-3). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE

Welcome to the technical support center for the synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole. This guide is designed to provide practical, in-depth troubleshooting advice for common issues encountered during this specific synthesis. As Senior Application Scientists, we understand that successful synthesis goes beyond simply following a protocol. It requires a deep understanding of the reaction mechanism, the role of each reagent, and the potential pitfalls that can lead to low yields or impure products.

This resource is structured as a series of frequently asked questions (FAQs) that directly address the challenges you may face. We will delve into the causality behind experimental choices, providing not just the "what" but the "why" for each recommendation. Our goal is to empower you with the knowledge to not only solve immediate problems but also to proactively optimize your synthetic strategy.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield of this compound is consistently low. What are the most common causes?

Low yields in the synthesis of this compound can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary synthetic route involves the condensation of 2-amino-5-nitrophenol with propanoic acid or a derivative, followed by cyclization. Here’s a breakdown of potential issues:

  • Purity of Starting Materials: Impurities in the 2-amino-5-nitrophenol or propanoic acid can significantly hinder the reaction.[2] 2-amino-5-nitrophenol is particularly susceptible to oxidation, which can introduce colored impurities and reduce the effective concentration of the starting material.[2]

  • Inefficient Cyclization: The key step in forming the benzoxazole ring is an acid-catalyzed cyclization. If the conditions are not optimal, this step can be a major bottleneck.

  • Side Product Formation: Competing side reactions can consume your starting materials and complicate purification, leading to a lower isolated yield.[1]

  • Product Loss During Workup and Purification: The workup and purification steps are often overlooked sources of significant product loss.

Q2: I suspect issues with my starting materials. How can I ensure their quality?

The quality of your starting materials is paramount for a successful synthesis.

  • 2-Amino-5-nitrophenol: This reactant can degrade over time, especially when exposed to air and light. It is advisable to use freshly sourced or purified material. If you suspect degradation, you can purify it by recrystallization from a suitable solvent like ethanol/water. The purity can be checked by melting point determination and TLC analysis.

  • Propanoic Acid/Derivatives: While generally stable, it's good practice to use a high-purity grade of propanoic acid or its derivatives (e.g., propionyl chloride or propanoic anhydride). If using propanoic acid, ensure it is free of water, as this can interfere with the dehydrating conditions required for cyclization.

Q3: What are the optimal conditions for the cyclization step, and what are the best reagents to use?

The cyclization of the intermediate N-(2-hydroxy-4-nitrophenyl)propanamide is the critical ring-forming step. This is typically achieved under acidic and dehydrating conditions.

  • Polyphosphoric Acid (PPA): PPA is a widely used and effective reagent for this transformation.[3][4][5] It acts as both a solvent and a powerful dehydrating agent, driving the reaction towards the formation of the benzoxazole ring.[6][7] The mechanism involves the activation of the carboxylic acid group by PPA, followed by intramolecular cyclization.[6][8]

  • Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, Eaton's reagent is another excellent and often more user-friendly alternative to PPA.[9][10][11] It is less viscous and can lead to higher yields under milder conditions.[10]

  • Temperature and Reaction Time: These parameters are crucial and often need to be optimized. A typical temperature range for PPA-mediated cyclization is 140-210°C.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[1]

Table 1: Comparison of Common Cyclization Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA)140-210°C, neatEffective, readily availableHigh viscosity, can be difficult to stir, harsh workup
Eaton's Reagent (P₂O₅/MeSO₃H)80-120°C, neatLess viscous, milder conditions, often higher yields[10]Can be corrosive, requires careful handling
Thionyl Chloride (SOCl₂)Reflux in an inert solventGood for forming the intermediate acyl chloride in situGenerates HCl and SO₂ gas, requires a well-ventilated fume hood
Q4: I'm observing a lot of dark, tarry side products. What are they, and how can I minimize their formation?

The formation of dark, polymeric materials is a common issue in reactions conducted at high temperatures and under strongly acidic conditions.

  • Potential Side Reactions:

    • Polymerization: 2-amino-5-nitrophenol can self-condense or polymerize under harsh conditions.[1][2]

    • Decomposition: At excessively high temperatures, the starting materials or the product can decompose.

    • Incomplete Cyclization: The intermediate amide may not fully cyclize, leading to a mixture of products.[2]

  • Strategies for Minimization:

    • Optimize Temperature: Carefully control the reaction temperature. Use an oil bath or a heating mantle with a temperature controller to maintain a consistent temperature. Avoid overheating.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially of the 2-amino-5-nitrophenol.[1][2]

    • Gradual Addition: Adding the reactants portion-wise can help to control the reaction exotherm and minimize localized overheating.

Q5: My product seems to be lost during the workup and purification. What are some effective strategies to improve recovery?

Product loss during workup and purification is a frequent cause of low isolated yields.

  • Workup Procedure:

    • Quenching: When using PPA or Eaton's reagent, the reaction is typically quenched by pouring the hot reaction mixture onto crushed ice.[7] This should be done carefully and with vigorous stirring to ensure efficient precipitation of the product and to dissipate the heat of neutralization.

    • Neutralization: After quenching, the acidic mixture needs to be neutralized. A saturated solution of sodium bicarbonate or sodium carbonate is commonly used. Ensure the pH is neutral or slightly basic to precipitate the product fully.

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be chosen to provide good recovery of pure crystals.

    • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable alternative.[1] A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to separate the product from impurities.

PART 3: VISUALIZATION & FORMATTING

Experimental Protocols
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place 2-amino-5-nitrophenol (1.0 eq) and propanoic acid (1.2 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (10-15 times the weight of 2-amino-5-nitrophenol) to the flask.

  • Heating: Heat the reaction mixture with stirring to 160-180°C under a slow stream of nitrogen.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-5 hours.

  • Workup: Allow the reaction mixture to cool to about 100°C and then carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it in a vacuum oven.

  • Purification: Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Diagrams

Reaction_Mechanism cluster_reactants Reactants cluster_reagents Reagent cluster_intermediates Intermediate cluster_product Product A 2-Amino-5-nitrophenol C N-(2-hydroxy-4-nitrophenyl)propanamide A->C Acylation B Propanoic Acid B->C PPA Polyphosphoric Acid (PPA) or Eaton's Reagent PPA->C D This compound PPA->D C->D Cyclization & Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Purity Check Purity of Starting Materials (2-amino-5-nitrophenol, Propanoic Acid) Start->Purity Conditions Optimize Reaction Conditions (Temperature, Time, Reagent) Start->Conditions Workup Improve Workup & Purification (Quenching, Neutralization, Recrystallization) Start->Workup SideProducts Minimize Side Products (Inert Atmosphere, Temperature Control) Start->SideProducts Success Improved Yield Purity->Success Conditions->Success Workup->Success SideProducts->Success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References
  • Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Buy Eaton's Reagent (EVT-354210) | 39394-84-8. EvitaChem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applic
  • Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of benzoxazole.
  • Synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and investigation of their hydrolytic stability under acidic conditions. Sungkyunkwan University.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • An In-depth Technical Guide to E
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
  • Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. ResearchGate. [Link]

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method involves the condensation and subsequent cyclization of 2-amino-5-nitrophenol with a source of a propionyl group. The most common reagents for this transformation are propionic acid, propionyl chloride, or propionic anhydride. The reaction is typically facilitated by a dehydrating agent or a catalyst at elevated temperatures. A widely used and effective method for analogous compounds involves heating the reactants in polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent[1].

Q2: What are the critical parameters to control for a successful synthesis?

A2: Several factors are crucial for optimizing the yield and purity of this compound:

  • Purity of Starting Materials: The purity of 2-amino-5-nitrophenol is paramount. Impurities can lead to side reactions and significantly lower the yield. It is advisable to use highly pure starting material or purify it before use.

  • Reaction Temperature: The reaction temperature is a critical parameter that often requires optimization. While higher temperatures can accelerate the reaction, they may also lead to the formation of degradation products or side reactions. A systematic study to determine the optimal temperature for your specific setup is recommended.

  • Choice of Reagents and Catalysts: The choice between propionic acid, propionyl chloride, or propionic anhydride will influence the reaction conditions. For instance, using propionyl chloride may allow for lower reaction temperatures but might require a base to neutralize the HCl byproduct. The selection of the dehydrating agent or catalyst (e.g., PPA, Eaton's reagent, or others) is also a key decision.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Q3: How does the nitro group on the 2-aminophenol affect the reaction?

A3: The electron-withdrawing nature of the nitro group can influence the nucleophilicity of the amino and hydroxyl groups of 2-amino-5-nitrophenol. This may necessitate more forcing reaction conditions (e.g., higher temperatures or stronger acid catalysis) to achieve efficient cyclization compared to the synthesis of non-nitrated benzoxazoles. The nitro group is generally stable under the acidic conditions used for cyclization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolve them.

Problem 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge. The following workflow can help diagnose and address the underlying causes.

Low_Yield_Troubleshooting Start Low or No Yield Check_Purity Verify Purity of 2-Amino-5-nitrophenol Start->Check_Purity Impurities? Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Pure Vary_Reagent Evaluate Propionyl Source & Catalyst Optimize_Temp->Vary_Reagent Optimized Monitor_Reaction Monitor Reaction Progress (TLC) Vary_Reagent->Monitor_Reaction Optimized Purification_Loss Assess Purification Method Monitor_Reaction->Purification_Loss Complete Solution Improved Yield Purification_Loss->Solution Optimized

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Starting Material Purity:

    • Issue: Impurities in 2-amino-5-nitrophenol can inhibit the reaction or lead to the formation of side products.

    • Solution: Confirm the purity of your starting material by melting point analysis or spectroscopy. If necessary, recrystallize the 2-amino-5-nitrophenol before use.

  • Optimize Reaction Temperature:

    • Issue: The reaction may be too slow at lower temperatures or decomposition may occur at excessively high temperatures.

    • Solution: Perform small-scale experiments at a range of temperatures (e.g., 120°C, 150°C, 180°C when using PPA) to identify the optimal condition for your specific setup. Monitor the reaction by TLC at each temperature.

  • Evaluate Propionyl Source and Catalyst:

    • Issue: The chosen propionylating agent or catalyst may not be effective.

    • Solution: If using propionic acid with PPA is not yielding good results, consider using a more reactive acylating agent like propionyl chloride or propionic anhydride. Be mindful that these may require different solvents and the addition of a base. Alternatively, explore other dehydrating catalysts.

  • Monitor Reaction Progress:

    • Issue: The reaction may not have gone to completion, or the product may be degrading over time.

    • Solution: Use TLC to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.

  • Assess Purification Method:

    • Issue: Significant product loss may be occurring during workup and purification.

    • Solution: Ensure that the pH is appropriately adjusted during the workup to precipitate the product. For column chromatography, select a suitable solvent system to ensure good separation without product loss. Recrystallization from an appropriate solvent like ethanol can also be an effective purification method[1].

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

The formation of side products can complicate purification and reduce the yield of the desired compound.

Side_Product_Troubleshooting Start Multiple Spots on TLC Incomplete_Cyclization Incomplete Cyclization: Amide Intermediate Start->Incomplete_Cyclization Over_Reaction Over-reaction or Degradation Start->Over_Reaction Starting_Material Unreacted Starting Material Start->Starting_Material Solution Clean Reaction Profile Incomplete_Cyclization->Solution Increase Temp/Time Over_Reaction->Solution Decrease Temp/Time Starting_Material->Solution Increase Temp/Time

Caption: Troubleshooting guide for side product formation.

Common Side Products and Solutions:

  • N-acylated intermediate (2-propionamido-5-nitrophenol): This is the intermediate formed before the cyclization step.

    • Cause: Incomplete cyclization due to insufficient temperature, reaction time, or catalyst activity.

    • Solution: Increase the reaction temperature or prolong the reaction time. Ensure your dehydrating agent (e.g., PPA) is active and used in a sufficient amount.

  • Polymeric materials: Dark, insoluble materials can form at high temperatures.

    • Cause: Overheating or prolonged reaction times can lead to decomposition and polymerization.

    • Solution: Carefully control the reaction temperature and monitor the reaction to avoid unnecessary heating after completion.

  • Unreacted 2-amino-5-nitrophenol: The presence of starting material indicates an incomplete reaction.

    • Cause: Suboptimal reaction conditions (temperature, time, reagent stoichiometry).

    • Solution: Re-evaluate and optimize the reaction conditions as described in the "Low or No Product Yield" section.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis using Propionic Acid and Polyphosphoric Acid (PPA)

This method is adapted from a procedure for a similar compound and is a robust starting point[1].

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2-amino-5-nitrophenol (1.0 equivalent).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (approximately 10-20 times the weight of the 2-amino-5-nitrophenol).

  • Begin stirring and add propionic acid (1.1 equivalents).

  • Heat the reaction mixture to 140-160°C.

  • Monitor the reaction progress by TLC (a suitable eluent is a mixture of hexane and ethyl acetate).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to approximately 80-90°C.

  • Carefully and slowly pour the warm reaction mixture into a beaker containing ice-water with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide or ammonium hydroxide solution) to a pH of 6-7.

  • The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following tables provide a summary of reaction conditions for the synthesis of related benzoxazole derivatives to guide your optimization efforts.

Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis

2-Aminophenol DerivativeReagentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-nitrophenolToluic acidPolyphosphoric acid1502-469[1]
2-AminophenolBenzoic acidPEG-SO3H60-655-6High[2]
2-AminophenolBenzaldehydeBrønsted Acidic Ionic Liquid Gel130598[3]

Reaction Mechanism

The formation of this compound from 2-amino-5-nitrophenol and propionic acid in the presence of an acid catalyst like PPA is believed to proceed through the following steps:

Reaction_Mechanism Reactants 2-Amino-5-nitrophenol + Propionic Acid Amide_Formation N-Acylation (Amide Intermediate) Reactants->Amide_Formation PPA, Δ Cyclization Intramolecular Cyclization Amide_Formation->Cyclization -H₂O Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Proposed reaction mechanism for the synthesis of this compound.

  • N-Acylation: The amino group of 2-amino-5-nitrophenol acts as a nucleophile and attacks the activated carbonyl group of propionic acid to form an N-acylated intermediate (2-propionamido-5-nitrophenol).

  • Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbonyl carbon of the amide in an intramolecular fashion.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration, facilitated by the acid catalyst, to form the stable aromatic benzoxazole ring.

By understanding these fundamental principles and systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize the synthesis of this compound and achieve your desired experimental outcomes.

References

  • Nitration Reaction of benzoxazole. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (2021). Organic & Biomolecular Chemistry, 19(3), 562-566.
  • Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. (2014). RSC Advances, 4(59), 31235-31241.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2021). Molecules, 26(11), 3171.
  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988). U.S.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1269.
  • Synthesis of 2-amino-5-nitrophenol. (2007). Journal of Chemical Research, 2007(1), 58-59.
  • 5-halo-6-nitro-2-substituted benzoxazole compounds. (1989). U.S.
  • Synthesis of 2-amino-5-nitrophenol by two step process. (2009). Hecheng Huaxue, 17(2), 231-233.
  • Method for producing 5-nitro-2aminophenol. (2016).
  • GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. (n.d.). J-GLOBAL. Retrieved January 9, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25389-25419.
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry, 8, 593.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. (n.d.). Oakwood Chemical. Retrieved January 9, 2026, from [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure, 1230, 129883.
  • GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. (2023). RASĀYAN Journal of Chemistry, 16(2), 1234-1240.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2021). Molecules, 26(11), 3171.

Sources

Technical Support Center: Purification of Crude 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude 2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. The presence of isomers, unreacted starting materials, and synthesis byproducts can significantly impact the yield and success of subsequent reactions.[1] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in established chemical principles to help you navigate these purification challenges effectively.

Safety First: Handling Nitroaromatic Compounds

Before beginning any purification protocol, it is critical to recognize the potential hazards associated with this compound and related nitroaromatic compounds. These substances are often classified as acutely toxic and may be mutagenic.[2][3]

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (check manufacturer's guidelines for compatibility), safety goggles with side shields, and a lab coat.[5]

  • Waste Disposal: Dispose of all contaminated materials and chemical waste according to your institution's hazardous waste disposal procedures.[4]

  • Static Discharge: Nitroaromatic compounds can be sensitive. Take precautionary measures against static discharge, especially when handling dry, powdered material.[5]

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purifying solid compounds on a moderate to large scale due to its efficiency and cost-effectiveness. Success hinges on selecting a solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble at all temperatures.[6]

Q1: My crude product "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid. This is common when the boiling point of the solvent is too high or if the crude product is highly impure, leading to melting point depression.

  • Causality: The compound is coming out of solution as a melt, not a solid. Impurities can act as a solvent for your product, lowering its melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly lower the saturation point.

    • Lower the Cooling Temperature Slowly: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to encourage gradual crystal formation. Do not place it directly into an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure product, add a single tiny crystal (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.

    • Change Solvents: If the problem persists, your solvent's boiling point may be too high. Choose a solvent with a lower boiling point. For a compound with a melting point of 83-85 °C, solvents like ethanol, isopropanol, or even a hexane/ethyl acetate mixture are often suitable.[7][8]

Q2: My product recovery is very low after recrystallization. Where did my compound go?

A2: Low recovery is typically due to one of two reasons: using too much solvent or premature crystallization during a hot filtration step.

  • Causality: An excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures. Premature crystallization results in product loss on the filter paper or in the funnel.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: During the initial dissolution, add the hot solvent in small portions, waiting for it to boil between additions, until the compound just dissolves. This ensures you are near the saturation point.

    • Concentrate the Mother Liquor: If you suspect you've used too much solvent, you can recover some product by carefully evaporating a portion of the solvent from the filtrate (the "mother liquor") and cooling it again to induce a second crop of crystals. Note that this second crop may be less pure than the first.

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat your filter funnel and receiving flask with hot solvent vapor or in an oven. Use fluted filter paper for a faster filtration rate.

Q3: The purified crystals are still colored (e.g., yellow or brown). How do I remove colored impurities?

A3: The color often arises from highly polar, conjugated byproducts or oxidation of starting materials like 2-aminophenols.[9] These impurities can become trapped in the crystal lattice.

  • Causality: Highly colored impurities are often present in small amounts but have high extinction coefficients. They may co-precipitate with your product.

  • Troubleshooting Steps:

    • Activated Carbon (Charcoal) Treatment: Add a very small amount of activated carbon (1-2% of the crude product weight) to the hot, dissolved solution. The carbon adsorbs the colored impurities. Caution: Adding carbon to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it.

    • Simmer and Filter: Swirl or stir the hot solution with the carbon for a few minutes. Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the carbon.[6]

    • Re-crystallize: Proceed with the cooling and crystallization as usual. This step may need to be repeated if the product is still significantly colored.

Workflow for Recrystallization Troubleshooting

G cluster_oiling Oiling Out Solutions cluster_recovery Low Recovery Solutions cluster_color Color Removal start Crude Product in Hot Solvent oiling_out Product 'Oils Out'? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No add_solvent Re-heat, Add More Solvent oiling_out->add_solvent Yes colored_crystals Crystals Still Colored? low_recovery->colored_crystals No concentrate Concentrate Mother Liquor low_recovery->concentrate Yes success Pure Crystals Obtained colored_crystals->success No charcoal Treat with Activated Carbon colored_crystals->charcoal Yes slow_cool Cool Slowly / Scratch / Seed add_solvent->slow_cool change_solvent Change Solvent System slow_cool->change_solvent change_solvent->low_recovery minimize_solvent Use Less Solvent Next Time concentrate->minimize_solvent minimize_solvent->colored_crystals rerun Perform Second Recrystallization charcoal->rerun rerun->success

Caption: A logical workflow for troubleshooting recrystallization issues.

Troubleshooting Guide: Column Chromatography

Column chromatography provides superior separation for complex mixtures or when very high purity is required.[1] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase flows through.[10]

Q1: How do I choose the right solvent system (eluent)?

A1: The correct eluent is critical and must be determined before running the column. This is done using Thin-Layer Chromatography (TLC).

  • Causality: The polarity of the eluent determines how strongly it competes with your compound for binding sites on the polar silica gel. A more polar eluent will move compounds up the TLC plate (and off the column) faster.

  • Troubleshooting Steps:

    • Develop a TLC Method: Test various solvent systems, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[11]

    • Target an Rf Value: The ideal solvent system will give your target compound, this compound, a Retention Factor (Rf) of 0.25-0.35 .

    • Check for Separation: Crucially, this solvent system must show good separation between your product spot and all major impurity spots on the TLC plate. If spots are too close, adjust the solvent ratio.

TLC Result (Rf of Product)Interpretation for Column ChromatographyAction
Rf = 0.0 - 0.1 Compound is stuck to the silica. Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., go from 9:1 Hex:EtOAc to 7:3).
Rf = 0.25 - 0.35 Ideal. Good binding and elution characteristics.Use this solvent system for the column.
Rf = 0.8 - 1.0 Compound does not bind to silica. Eluent is too polar.Increase the proportion of the non-polar solvent (e.g., go from 1:1 Hex:EtOAc to 9:1).
Spots are streaked Compound may be too polar, acidic/basic, or degrading on silica.Add 0.5-1% triethylamine (if basic) or acetic acid (if acidic) to the eluent. If degradation is suspected, consider using neutral alumina as the stationary phase.[12]

Q2: My compound won't elute from the column, even with a highly polar solvent system.

A2: This indicates very strong adsorption to the stationary phase, which can be caused by high polarity or chemical interaction.

  • Causality: The nitro group and benzoxazole moiety make the molecule quite polar. If impurities or the product itself have acidic protons or basic sites, they can interact very strongly with the slightly acidic silica gel.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a very polar solvent like methanol (1-5%) to your eluent. This can help dislodge highly bound compounds.

    • Consider an Alternative Stationary Phase: For compounds that are sensitive to the acidic nature of silica, or are very basic, consider using alumina (neutral or basic).[12]

    • Check for Decomposition: Run a TLC of the crude material alongside a spot that has been sitting in a slurry of silica gel for 30 minutes. If a new spot appears or the original spot diminishes, your compound may be decomposing on the stationary phase.

Q3: The separation on the column is poor, and my collected fractions are still mixed.

A3: This usually results from improper column packing, overloading the column, or eluting too quickly.

  • Causality: A well-packed column has a uniform stationary phase bed, allowing for sharp, horizontal bands of compound to travel down. Cracks, air bubbles, or an uneven surface lead to band broadening and poor separation. Overloading saturates the stationary phase, and a high flow rate doesn't allow for proper equilibration between the stationary and mobile phases.

  • Troubleshooting Steps:

    • Proper Packing: Use the "slurry method" to pack your column, which minimizes the risk of air bubbles and cracks.[10] Ensure the top of the silica bed is perfectly flat and protected with a thin layer of sand.

    • Sample Loading: Do not overload the column. A general rule is to use 1 g of crude material per 20-50 g of silica gel. Dissolve the crude sample in the minimum amount of solvent and load it carefully onto the column as a concentrated, narrow band.

    • Control the Flow Rate: Do not force the solvent through too quickly with excessive pressure. A steady, drip-wise flow rate (e.g., a few drops per second) allows for optimal separation.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I try first, recrystallization or chromatography?

A1: The choice depends on the scale and the nature of the impurities.

  • Recrystallization is ideal for larger quantities (>1-2 g) where the crude product is already relatively pure (>85-90%) and the impurities have different solubility profiles.

  • Column Chromatography is the method of choice for smaller scales, for separating compounds with very similar properties (like positional isomers), or when the crude mixture is complex and contains multiple components.[1][13]

Decision Tree for Purification Method Selection

G start Assess Crude Product (TLC, Crude 1H NMR) scale_check Scale > 2g? start->scale_check purity_check Purity > 85%? scale_check->purity_check Yes chromatography Use Column Chromatography scale_check->chromatography No isomer_check Isomers Main Impurity? purity_check->isomer_check Yes purity_check->chromatography No recrystallize Attempt Recrystallization First isomer_check->recrystallize No isomer_check->chromatography Yes

Caption: A decision-making guide for selecting the primary purification method.

Q2: What are the likely impurities in my crude this compound?

A2: The most common impurities arise directly from the synthesis, which is typically a condensation reaction.

  • Unreacted Starting Materials: Such as 2-amino-5-nitrophenol or propanoic acid/anhydride derivatives.[13]

  • Positional Isomers: If the starting aminophenol was a mixture, you could have other nitro-isomers.

  • Side Products: Incomplete cyclization can leave intermediate Schiff bases or amides. Over-reaction or harsh conditions can lead to polymerization or degradation.[13]

Q3: How do I confirm the purity of my final product?

A3: A combination of techniques is required to establish purity.

  • TLC: A single, well-defined spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that matches the literature value (83-85 °C) indicates high purity.[8] Impurities will typically cause the melting point to broaden and be depressed.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should show all expected peaks with correct integrations and no significant signals attributable to impurities.[7]

  • Mass Spectrometry: Confirms the molecular weight of the compound (192.17 g/mol ).[14]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a starting point; the ideal solvent may vary. Ethanol is often a good choice for moderately polar compounds like nitrobenzoxazoles.[7]

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add 10 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue to add hot ethanol in small (~1 mL) portions until the solid has just completely dissolved. Note the total volume of solvent used.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, wait a moment for boiling to cease, and add a spatula-tip (~20 mg) of activated carbon. Return the flask to the hotplate and gently boil for 2-3 minutes.

  • (Optional) Hot Filtration: If carbon was added or if insoluble impurities are visible, perform a hot filtration through fluted filter paper into a pre-warmed flask. Rinse the original flask and filter paper with a small amount of hot ethanol to recover any product.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter for several minutes, then transfer them to a watch glass to dry completely. A vacuum oven at a low temperature (<50 °C) can be used to speed up the process.

Protocol 2: Flash Column Chromatography

This protocol assumes a hexane/ethyl acetate solvent system has been identified as optimal by TLC.[10]

  • Column Preparation:

    • Secure a glass chromatography column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). A typical ratio is ~50 g of silica per 1 g of crude product.

    • Pour the slurry into the column. Gently tap the column to pack the silica bed evenly and remove air bubbles. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add a thin, protective layer of sand to the top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product (~1 g) in the minimum possible volume of the eluent or a slightly more polar solvent (e.g., 1-2 mL of dichloromethane).

    • Carefully add this concentrated solution dropwise to the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica, again ensuring the bed does not run dry.

    • Gently add a small amount of fresh eluent to wash any remaining sample from the glass walls onto the bed.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in labeled test tubes or flasks.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Monitoring:

    • Monitor the fractions being collected by TLC. Spot every few fractions on a TLC plate to track the elution of your product.

    • Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Benzoxazole Derivatives. BenchChem.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene ≥98,5 %. Carl ROTH.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Carl ROTH.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. PubChem.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Sigma-Aldrich.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • Oakwood Chemical. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. Fisher Scientific.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
  • BenchChem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Ethylnitrobenzene. BenchChem.
  • ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. ResearchGate.

Sources

stability issues of 2-Ethyl-6-nitro-1,3-benzoxazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Ethyl-6-nitro-1,3-benzoxazole. As Senior Application Scientists, we understand that compound stability is paramount for the accuracy and reproducibility of your research. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions regarding the stability of this compound in solution.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry and materials science.[1][2] Its aromatic system and functional groups, particularly the electron-withdrawing nitro group, dictate its chemical behavior and, critically, its stability.[3] The stability of this compound in solution is not always straightforward and can be influenced by a variety of experimental factors. Inconsistent stability can lead to variability in experimental results, loss of compound potency, and challenges in data interpretation. This guide provides a framework for diagnosing and mitigating these stability issues.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Symptom: Upon dissolution or during storage, your solution of this compound becomes cloudy, forms a precipitate, or appears to have poor solubility.

Potential Causes:

  • Solvent Incompatibility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature or with gentle heating may precipitate upon cooling.

  • pH-Dependent Solubility: The benzoxazole moiety may have subtle basic properties, and its protonation state can be influenced by the pH of the medium, affecting solubility.

  • Degradation: The precipitate could be a less soluble degradation product rather than the parent compound.

Recommended Actions & Protocols:

  • Verify Solubility: Perform a solubility test. Start with a small, known amount of the compound and add small, incremental volumes of the solvent, vortexing between additions, to determine the approximate solubility limit.

  • Solvent Selection: If using common aqueous buffers, consider preparing a concentrated stock solution in an organic solvent like DMSO or DMF and then diluting it into the aqueous medium. Be mindful of the final solvent concentration in your assay.

  • Temperature Control: If the solution was heated to aid dissolution, allow it to cool to the experimental temperature slowly. If precipitation occurs, the solution is likely supersaturated. Prepare the solution at the temperature at which it will be used and stored.

  • pH Adjustment: For aqueous solutions, measure the pH. Adjust the pH using dilute acid or base to see if solubility improves. Nitroaromatic compounds can be more stable at an acidic pH.[4][5]

Issue 2: Color Change in Solution (e.g., Yellowing)

Symptom: Your initially colorless or pale-yellow solution of this compound develops a more intense yellow or brownish hue over time.

Potential Causes:

  • Degradation: Nitroaromatic compounds are known to form colored byproducts upon degradation. The nitro group can be reduced, or the aromatic ring can undergo reactions leading to conjugated systems that absorb visible light.[3]

  • Photodegradation: Exposure to light, particularly UV light, can initiate and accelerate the degradation of sensitive organic molecules.[6]

  • Reaction with Media Components: Components in your cell culture media or buffer (e.g., reducing agents, thiols) could be reacting with the compound.

Recommended Actions & Protocols:

Protocol: Investigating Color Change
  • Control for Light Exposure: Prepare a fresh solution of the compound. Divide it into two amber vials. Wrap one vial completely in aluminum foil (the "dark" sample) and leave the other exposed to ambient laboratory light (the "light" sample). Monitor both for color change over 24-48 hours.

  • Control for Temperature: Store aliquots of the solution at different temperatures (e.g., 4°C, room temperature, 37°C) in the dark to isolate the effect of temperature on degradation.[6]

  • Analyze for Degradation: Use analytical techniques like HPLC-UV to analyze the fresh solution and the aged/colored solutions. A decrease in the peak area of the parent compound and the appearance of new peaks will confirm degradation.

  • Inert Atmosphere: If oxidation is suspected, prepare the solution using solvents that have been sparged with an inert gas like nitrogen or argon and store the solution under an inert atmosphere.[6]

Scientific Rationale: The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack or reduction, processes that can lead to colored degradation products.[3]

Issue 3: Loss of Compound Potency or Inconsistent Assay Results

Symptom: You observe a decrease in the biological or chemical activity of your compound over time, or you get highly variable results from the same stock solution.

Potential Causes:

  • Chemical Degradation: The compound is degrading in your solvent or assay medium, leading to a lower effective concentration.

  • Adsorption to Surfaces: The compound may adsorb to plasticware (e.g., pipette tips, microplates, storage tubes), reducing the concentration available for the reaction. This is a known issue for many small molecules.

  • Hydrolysis: Moisture in the solvent (especially in aprotic solvents like DMSO) can lead to hydrolysis of the benzoxazole ring over long-term storage.

Recommended Actions & Protocols:

Workflow: Stability Assessment using HPLC

This workflow helps quantify the stability of this compound under your specific experimental conditions.

  • Preparation: Prepare a stock solution (e.g., 10 mM in DMSO). Dilute this stock to your final working concentration in the relevant buffer or medium.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the final solution and analyze it by HPLC to get a baseline peak area for the parent compound.

  • Incubation: Store the remaining solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take another aliquot and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease indicates instability.

Visualization: Troubleshooting Workflow

Below is a decision tree to guide your troubleshooting process when encountering instability.

G start Instability Observed (Precipitate, Color Change, Activity Loss) solubility Is the compound fully dissolved? start->solubility Check First storage How is the solution stored? solubility->storage Yes solvent_change Test alternative solvents (e.g., DMSO, DMF) or lower concentration solubility->solvent_change No light Is the solution protected from light? storage->light temp What is the storage temperature? storage->temp ph_check Is the solution pH-controlled? storage->ph_check protect_light Store in amber vials or wrap in foil light->protect_light No optimize_temp Store at 4°C or -20°C. Prepare fresh for experiments. temp->optimize_temp High (RT / 37°C) acidify Consider buffering to a slightly acidic pH (e.g., pH 2-5). ph_check->acidify No / Neutral pH final_check Still unstable? Perform HPLC stability study. protect_light->final_check optimize_temp->final_check acidify->final_check hplc_protocol Run Time-Course Stability Assay final_check->hplc_protocol Proceed

Caption: A decision tree for troubleshooting stability issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A: For a concentrated stock solution, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These aprotic solvents are generally good at dissolving a wide range of organic molecules. For aqueous experiments, the stock solution should then be diluted into your buffer or media, ensuring the final organic solvent concentration is low enough not to affect your system.

Q2: How should I store my solutions to maximize stability?

A: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 4°C and protected from light.

Q3: Is this compound sensitive to pH?

A: Yes, it is likely sensitive to pH. Like many nitroaromatic compounds, this compound is expected to be more stable in acidic conditions. Studies on similar compounds have shown that acidification to a pH of 2 can preserve their concentration in aqueous samples.[4][5] In basic conditions, the benzoxazole ring can be susceptible to hydrolysis.

Q4: What are the primary factors that cause degradation?

A: The main factors are exposure to light (photodegradation), elevated temperatures, and non-optimal pH levels.[6] Contaminants in the solvent, such as water or reactive impurities, can also contribute to degradation.[6]

Table 1: Summary of Factors Affecting Stability
FactorImpact on StabilityRecommendation
Temperature High temperatures accelerate degradation rates.[6]Store stock solutions at -20°C or below. Prepare working solutions fresh.
Light UV and visible light can cause photodegradation.[6]Use amber vials or wrap containers in foil. Work in subdued light.
pH High pH can promote hydrolysis; stability is often better at low pH.[5][6]For aqueous solutions, consider buffering to a slightly acidic pH.
Oxygen The presence of oxygen can enable oxidative degradation pathways.[6]For sensitive experiments, use degassed solvents and store under an inert atmosphere.
Solvent Purity Water and other impurities can act as reactants for degradation.Use high-purity, anhydrous grade solvents for stock solutions.
Visualization: Factors Influencing Compound Stability

This diagram illustrates the key environmental factors that can impact the stability of the compound in solution.

center Compound Stability T Temperature center->T L Light center->L pH pH center->pH O2 Oxygen center->O2 Solv Solvent Purity center->Solv

Caption: Key factors influencing the stability of the compound.

References

  • Douglas, T. A., Walsh, M. E., McGrath, C. J., & Hewitt, A. D. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. Available from: [Link]

  • PubMed. (n.d.). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Retrieved from: [Link]

  • Airgas. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from: [Link]

  • Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(1), 138-165. Available from: [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from: [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from: [Link]

  • PubChem. (n.d.). Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R)-. Retrieved from: [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole. Retrieved from: [Link]

  • Rasayan Journal of Chemistry. (2023). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. Retrieved from: [Link]

  • ResearchGate. (2025). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][3][4][6]thiadiazole-5-carbaldehyde. Retrieved from: [Link]

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from: [Link]

Sources

Technical Support Center: Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole, focusing on the critical challenge of minimizing side product formation. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most prevalent and direct method for synthesizing 2-substituted benzoxazoles, such as this compound, is the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[1][2] In this specific case, the key starting materials are 2-amino-5-nitrophenol and propionic acid (or a derivative like propionic anhydride or propanoyl chloride).[3] The reaction proceeds through an initial acylation of the amino group of the 2-amino-5-nitrophenol, followed by an intramolecular cyclization and dehydration to form the final benzoxazole ring.[1]

Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is the likely cause?

The formation of dark, polymeric, or tarry side products is a common issue in benzoxazole synthesis, especially when employing high temperatures or strong acids. These byproducts often arise from the self-polymerization of the 2-amino-5-nitrophenol starting material or degradation of the product under harsh conditions. The electron-withdrawing nitro group can also increase the propensity for undesired side reactions.

Q3: My final product yield is consistently low, even after purification. What are the potential side products that could be consuming my starting materials?

Low yields can be attributed to several side reactions. The primary culprits to investigate are:

  • Incomplete Cyclization: The intermediate, N-(2-hydroxy-4-nitrophenyl)propanamide, may fail to cyclize completely, remaining as a significant impurity.

  • Diacylation: The hydroxyl group of 2-amino-5-nitrophenol can also be acylated, leading to the formation of a diacylated byproduct. This is more likely when using highly reactive acylating agents like acyl chlorides.

  • Decarboxylation: If the reaction is carried out at excessively high temperatures, decarboxylation of the carboxylic acid can occur, reducing the availability of the acylating agent.

Troubleshooting Guide: Minimizing Side Product Formation

This section provides a structured approach to troubleshoot and mitigate the formation of common side products during the synthesis of this compound.

Issue 1: Formation of Polymeric/Tarry Byproducts

Root Cause: High reaction temperatures and/or prolonged reaction times can lead to the degradation of starting materials and products, resulting in polymerization.

Corrective Actions:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. While heat is necessary for the cyclization, excessive temperatures can be detrimental. Start with the lower end of the recommended temperature range for your chosen method and incrementally increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, proceed with the workup. Unnecessarily long reaction times increase the likelihood of side product formation.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can offer a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and cleaner reaction profiles.[1]

Issue 2: Presence of Uncyclized Intermediate

Root Cause: Insufficient energy (temperature) or inadequate catalysis can lead to the accumulation of the N-(2-hydroxy-4-nitrophenyl)propanamide intermediate.

Corrective Actions:

  • Choice of Condensing Agent/Catalyst: The use of a strong dehydrating agent and catalyst is crucial. Polyphosphoric acid (PPA) is a widely used and effective medium for this transformation as it acts as both a solvent and a dehydrating agent.[3]

  • Ensure Anhydrous Conditions: Water can inhibit the cyclization step. Ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture.

Experimental Protocol: Synthesis using Polyphosphoric Acid (PPA)

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 2-amino-5-nitrophenol (1.0 equivalent) and propionic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (typically 10 times the weight of the 2-amino-5-nitrophenol).

  • Heat the mixture to 140-150°C with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system).

  • Upon completion (typically 2-4 hours), allow the mixture to cool to approximately 80-90°C.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3]

Issue 3: Formation of Diacylated Byproducts

Root Cause: The hydroxyl group of the 2-amino-5-nitrophenol can compete with the amino group for acylation, particularly when using highly reactive acylating agents like propanoyl chloride.

Corrective Actions:

  • Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the acylating agent to ensure complete reaction with the amino group, but avoid a large excess which can promote diacylation.

  • Method of Addition: When using a highly reactive acylating agent like propanoyl chloride, add it dropwise to a solution of the 2-amino-5-nitrophenol at a controlled temperature (e.g., 0°C to room temperature) to favor N-acylation over O-acylation.

Visualizing the Reaction Pathway and Potential Pitfalls

The following diagram illustrates the intended reaction pathway and the points at which common side products can emerge.

Synthesis_Pathway Start 2-Amino-5-nitrophenol + Propionic Acid/Anhydride Intermediate N-(2-hydroxy-4-nitrophenyl)propanamide (Acylation Intermediate) Start->Intermediate Acylation SideProduct1 Polymeric/Tarry Byproducts Start->SideProduct1 Degradation (High Temp) SideProduct2 Diacylated Byproduct Start->SideProduct2 O-Acylation (Excess Acylating Agent) Product This compound (Desired Product) Intermediate->Product Intramolecular Cyclization & Dehydration SideProduct3 Uncyclized Intermediate (Impurity) Intermediate->SideProduct3 Incomplete Reaction

Caption: Reaction scheme for this compound synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature (PPA method) 140-150°CBalances reaction rate and minimization of degradation.[4]
Reactant Ratio 1:1.1 (2-amino-5-nitrophenol:propionic acid)A slight excess of the acid drives the reaction to completion.
Reaction Time (PPA method) 2-4 hours (TLC monitored)Avoids prolonged heating and potential for side reactions.

References

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • What is most feasible method to synthesise benzoxazole from aminophenol? ResearchGate. Available at: [Link]

  • A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. Available at: [Link]

  • 2-AMINO-5-NITROPHENOL. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-amino-5-nitrophenol. ResearchGate. Available at: [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
  • Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate. Available at: [Link]

  • Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Journal of Al-Nahrain University. Available at: [Link]

  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Institutes of Health. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. Available at: [Link]

  • Biosynthetic Rivalry of O-Aminophenol-Carboxylic. Amanote Research. Available at: [Link]

  • New functionalized sterically hindered o-aminophenols: Reversible intramolecular cyclization. ResearchGate. Available at: [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. National Institutes of Health. Available at: [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Solubility Enhancement for 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Hydrophobic Compound

Researchers working with 2-Ethyl-6-nitro-1,3-benzoxazole frequently encounter a significant hurdle: its poor aqueous solubility. This technical guide provides a systematic, in-depth approach to overcoming this challenge. The compound's inherent hydrophobicity, indicated by a calculated LogP of approximately 2.3, means it will readily precipitate from aqueous buffers if not handled correctly.[1] Such precipitation can lead to inaccurate and unreliable assay results, wasting valuable time and resources.

This document offers a series of troubleshooting guides and step-by-step protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical methodologies to maintain this compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock into my aqueous assay buffer. What is the primary cause?

A1: This is a classic solubility issue. The primary cause is that the final concentration of the organic solvent (like DMSO) in your assay is too low to maintain a hydrophobic compound in solution.[2] When the DMSO stock is diluted into an aqueous medium, the solvent environment abruptly becomes highly polar, forcing the non-polar compound out of solution. A final DMSO concentration below 1% is often insufficient for compounds with poor water solubility.[2]

Q2: I can't increase the DMSO concentration in my cell-based assay due to toxicity. What are my immediate next steps?

A2: When the primary organic solvent concentration is maxed out, you must explore other formulation strategies. The most common and effective approaches include the use of co-solvents, surfactants, or cyclodextrins. It is absolutely critical to first determine the maximum concentration of any new excipient your specific assay can tolerate without causing off-target effects (e.g., cell death, enzyme inhibition). Always begin with the simplest method before moving to more complex formulations.

Q3: I've tried a co-solvent, but the solubility is still not sufficient for my desired final concentration. Should I abandon this approach?

A3: Not necessarily. Combination approaches are often more powerful. For instance, a formulation containing both a co-solvent and a non-ionic surfactant can achieve higher solubility than either agent alone.[2][] However, with each additional component, the risk of vehicle-induced assay artifacts increases. Rigorous vehicle controls are essential to validate any combination formulation.

Q4: How can I be certain that the solubilizing agent itself isn't interfering with my assay results?

A4: This is a critical validation step. You must run a "vehicle control" for every new excipient or formulation you test. This involves running your complete assay with the highest concentration of the solubilizing agent(s) but without your test compound, this compound. Any significant signal change in this control group compared to the buffer-only control indicates assay interference by the vehicle itself.[4]

Systematic Troubleshooting Guide for Solubility Enhancement

This guide provides a logical workflow for diagnosing and solving solubility issues with this compound.

Step 1: Foundational Analysis & Stock Solution Optimization

Before attempting advanced methods, ensure your foundational practices are sound.

  • Compound Properties: this compound has a molecular weight of 192.17 g/mol and is a solid at room temperature.[1][5] Its aromatic benzoxazole structure combined with a nitro group contributes to its hydrophobicity.[1][6]

  • Stock Solution Best Practices:

    • Solvent Choice: 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration primary stock.

    • Concentration: Prepare the highest practical stock concentration (e.g., 10-50 mM). This minimizes the volume needed for serial dilutions, thereby keeping the final organic solvent percentage low in your assay.

    • Dissolution: Ensure complete dissolution in the stock. Use a vortex mixer and, if necessary, gentle warming (e.g., 37°C water bath) and sonication. Visually inspect the solution against a light source to confirm no solid particulates remain.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound degradation.[4]

Step 2: A Systematic Approach to Improving Aqueous Solubility

If optimizing the stock solution is insufficient, proceed with the following methods sequentially. For each method, it is imperative to run parallel vehicle controls.

Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[7] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the aqueous buffer, thereby increasing solubility.[7]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-Solvent Panel Test

  • Prepare a fresh intermediate dilution of your this compound stock in 100% DMSO.

  • In separate microcentrifuge tubes, prepare your final assay buffer containing a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small, fixed volume of the compound's DMSO stock to each co-solvent buffer to achieve your target final concentration. The final DMSO concentration should be kept constant and minimal (e.g., ≤0.5%).

  • Vortex each tube thoroughly.

  • Incubate at the assay temperature for 30 minutes.

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at a wavelength specific to the compound.

  • Run parallel vehicle controls (buffer + co-solvent + DMSO, no compound) to test for assay interference.

Data Recording Table:

Co-SolventConcentration (%)Visual Observation (Clear/Hazy/Precipitate)Assay Signal (Vehicle Control)
Ethanol1
Ethanol2
Ethanol5
PEG 4001
PEG 4002
PEG 4005

Principle of Causality: The solubility of compounds with ionizable groups can be significantly influenced by pH.[8] The nitro group on the benzoxazole ring is electron-withdrawing, which can make the molecule weakly acidic.[9][10] Adjusting the pH of the buffer can potentially ionize the molecule, increasing its interaction with water and thus enhancing solubility.[11]

Experimental Protocol: pH Range Test

  • Prepare several batches of your assay buffer, adjusting the pH in increments (e.g., pH 6.5, 7.0, 7.5, 8.0). Ensure the buffer system has adequate capacity at each pH.

  • Add your compound stock to each buffer to the desired final concentration.

  • Mix and incubate as described in the co-solvent protocol.

  • Visually and/or spectrophotometrically assess solubility.

  • Crucial Control: Verify that the pH changes do not negatively impact your assay's biological components (e.g., enzyme activity, cell health).

Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like this compound can be encapsulated within this hydrophobic core, effectively creating a water-soluble nanoparticle.[12][13] Non-ionic surfactants are generally preferred as they are less likely to denature proteins compared to ionic surfactants.[14]

Recommended Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Triton™ X-100

Experimental Protocol: Surfactant Concentration Gradient

  • Prepare a 10% (w/v) stock solution of the surfactant in your assay buffer.

  • Create a series of buffers with final surfactant concentrations ranging from 0.01% to 0.1%.

  • Add the compound stock to each surfactant-containing buffer.

  • Mix, incubate, and assess solubility.

  • Crucial Control: Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane dynamics.[15][16] Meticulous vehicle controls are mandatory.

Principle of Causality: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-like structure.[17][18] The interior of this cone is hydrophobic, while the exterior is hydrophilic.[13][18] They can encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble "host-guest" inclusion complex.[12][19] This dramatically increases the apparent water solubility of the compound.[17][20]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - chosen for its high aqueous solubility and low toxicity profile.[19]

Experimental Protocol: Cyclodextrin Formulation

  • Prepare a concentrated solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

  • In a separate tube, add the required amount of this compound from your DMSO stock.

  • Add the HP-β-CD solution to the compound, vortexing vigorously for several minutes to facilitate complex formation.

  • Use this new formulation as your working stock for dilution into the final assay.

  • Crucial Control: Run a vehicle control with the highest concentration of HP-β-CD to ensure it does not affect the assay readout.

Visual Workflow and Decision Guide

The following diagram illustrates the decision-making process for troubleshooting the solubility of this compound.

Solubility_Workflow start Start: Precipitation of This compound Observed check_stock Step 1: Optimize Stock Solution (High Conc. DMSO, Visual Check) start->check_stock is_stock_ok Is Solubility Improved? check_stock->is_stock_ok method_select Step 2: Systematic Enhancement (Choose a Method) is_stock_ok->method_select No success Success: Proceed with Assay Using Validated Formulation is_stock_ok->success Yes cosolvent Method 1: Co-solvents (Ethanol, PEG 400) method_select->cosolvent ph_mod Method 2: pH Modification (Test pH 6.5-8.0) method_select->ph_mod surfactant Method 3: Surfactants (Tween-80, Triton X-100) method_select->surfactant cyclodextrin Method 4: Cyclodextrins (HP-β-CD) method_select->cyclodextrin is_method_ok Is Solubility Sufficient AND Vehicle Control OK? cosolvent->is_method_ok ph_mod->is_method_ok surfactant->is_method_ok cyclodextrin->is_method_ok combine_methods Consider Combination Strategy (e.g., Co-solvent + Surfactant) Re-validate Controls! is_method_ok->combine_methods No is_method_ok->success Yes combine_methods->is_method_ok

Caption: Decision tree for systematic solubility enhancement.

The diagram below illustrates the mechanism of cyclodextrin-mediated solubilization.

Cyclodextrin_Mechanism cluster_0 Poorly Soluble Compound in Water cluster_1 Solubilization via Inclusion Complex compound This compound (Hydrophobic) water Aqueous Buffer plus + cyclodextrin < HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) > arrow Forms complex Soluble Inclusion Complex

Caption: Encapsulation by a cyclodextrin host molecule.

References

  • Rizvi, S. A. A., & Saleh, A. M. (2018). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Parmar, K., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Popov, M., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. Available from: [Link]

  • Ribelles, A., et al. (1995). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Finamore, R., et al. (2022). Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm. MDPI. Available from: [Link]

  • IRO Chelating. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Halder, A., et al. (2011). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available from: [Link]

  • Johnson, M. (2021). Detergents: Triton X-100, Tween-20, and More: Type Chemicals. Scribd. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Malanga, M., et al. (2016). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. PubMed. Available from: [Link]

  • Muntean, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Madhavi. solubility enhancement and cosolvency. Slideshare. Available from: [Link]

  • askIITians. (2025). How does pH affect solubility?. Available from: [Link]

  • ResearchGate. (2019). Surfactants (Triton X-100 and Tween 80) concentration in.... Available from: [Link]

  • Impactfactor. (2025). Enhancement of Solubility of Anti-Inflammatory Drug By Using Different Solubility Enhancement Techniques. Available from: [Link]

  • Obaidat, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available from: [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Solubility of p-nitrophenol in various substances?. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • Physics Forums. (2011). How does temperature and pH affect the solubility of p-nitrophenol?. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • ResearchGate. (2019). Effect of pH on the absorbances of nitroaniline isomers. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2021). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available from: [Link]

  • PubMed. (2023). Overcoming Soluble Target Interference in Measurement of Total Bispecific Therapeutic Antibody Concentrations. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical and Biological Sciences. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Available from: [Link]

  • PubChem. Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R)-. Available from: [Link]

  • PubChem. 5-Fluoro-2-methyl-6-nitro-1,3-benzoxazole. Available from: [Link]

  • PubChem. 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole. Available from: [Link]

  • PubChem. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and reaction mechanism of 2-Ethyl-6-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered experimental challenges. The information is structured to offer not just procedural steps, but the underlying scientific rationale to empower your experimental design and execution.

Overview of the Core Reaction Mechanism

The most common and reliable method for synthesizing 2-substituted-1,3-benzoxazoles, including this compound, is the Phillips condensation reaction. This involves the cyclization of a 2-aminophenol with a carboxylic acid or one of its derivatives (e.g., anhydride or acyl chloride). For the target compound, the key reactants are 2-amino-5-nitrophenol and propanoic acid (or propanoic anhydride).

The reaction is typically facilitated by a condensing and dehydrating agent, such as polyphosphoric acid (PPA), which serves a dual role.[1] PPA first acts as an acid catalyst to promote the formation of an N-acyl intermediate. Subsequently, at elevated temperatures, it functions as a powerful dehydrating agent to drive the intramolecular cyclization and aromatization to form the stable benzoxazole ring.

The proposed mechanism involves three key stages:

  • N-Acylation: The primary amine of 2-amino-5-nitrophenol performs a nucleophilic attack on the carbonyl carbon of the protonated propanoic acid.

  • Intramolecular Cyclization: The hydroxyl group of the resulting N-acyl intermediate attacks the carbonyl carbon of the amide.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water, leading to the formation of the aromatic 1,3-benzoxazole ring system.

Reaction_Mechanism Proposed mechanism for the synthesis of this compound. cluster_0 Step 1: N-Acylation cluster_1 Step 2 & 3: Cyclization & Dehydration Reactants 2-Amino-5-nitrophenol + Propanoic Acid Intermediate1 N-(2-hydroxy-4-nitrophenyl)propanamide Reactants->Intermediate1 H+ (PPA) -H2O CyclizedIntermediate Dihydro-benzoxazole Intermediate Intermediate1->CyclizedIntermediate Intramolecular Nucleophilic Attack Product This compound CyclizedIntermediate->Product Dehydration (PPA, Heat) -H2O

Caption: Proposed mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the common causes and how can I optimize the synthesis?

A1: Low yield is a frequent challenge in benzoxazole synthesis.[2][3] The root cause often lies in one of three areas: starting materials, reaction conditions, or side reactions.

  • Purity of Starting Materials:

    • 2-Amino-5-nitrophenol: This starting material can be contaminated with its isomer, 2-amino-4-nitrophenol.[4] The 4-nitro isomer will not cyclize correctly and acts as an impurity. Verify the purity of your starting material by NMR or melting point analysis.

    • Propanoic Acid/Anhydride: Ensure your acylating agent is anhydrous. Water will compete with the acylation reaction and can deactivate the PPA. Using freshly opened or distilled reagents is recommended.

    • Polyphosphoric Acid (PPA): PPA is highly hygroscopic. If it has absorbed atmospheric moisture, its efficacy as a dehydrating agent will be severely compromised. Use PPA from a freshly opened container or one that has been stored in a desiccator.

  • Suboptimal Reaction Conditions:

    • Temperature: This is the most critical parameter. The dehydration and cyclization step requires significant thermal energy, typically around 150°C when using PPA.[1] Insufficient temperature will result in an incomplete reaction, stalling at the N-acyl intermediate stage. Use a high-temperature thermometer and an oil bath or heating mantle with a temperature controller to ensure a stable and accurate reaction temperature.

    • Reaction Time: While many benzoxazole syntheses are complete within a few hours, reactions in viscous media like PPA can be slower.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.[2]

    • Stirring: PPA is highly viscous. Inadequate stirring will lead to poor mixing of reactants, localized overheating, and an overall reduction in yield. Use a powerful overhead mechanical stirrer for best results.

  • Troubleshooting Workflow: The following workflow provides a logical sequence for diagnosing low-yield issues.

Troubleshooting_Workflow A logical workflow for troubleshooting low yields in the synthesis. start Low Yield Observed check_sm Verify Purity of Starting Materials 2-Amino-5-nitrophenol (isomer check) Propanoic Anhydride (anhydrous) PPA (fresh) start->check_sm check_cond Review Reaction Conditions Temperature ≥ 150°C? Efficient Stirring? Adequate Reaction Time? check_sm:f0->check_cond If Purity is Confirmed check_purify Assess Purification Method Correct Chromatography Solvents? Recrystallization Solvent Screened? check_cond:f0->check_purify If Conditions are Optimal optimize Systematically Optimize Conditions: 1. Increase Temperature (in 10°C increments) 2. Extend Reaction Time (monitor by TLC) 3. Ensure Anhydrous Setup check_cond:f0->optimize If Conditions are Suboptimal success Yield Improved optimize->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Q2: My TLC shows the reaction is complete, but I'm struggling to isolate a pure product from the dark, viscous reaction mixture.

A2: Workup and purification of reactions involving PPA can be challenging. Here are proven methods for isolating this compound:

  • Quenching: After cooling the reaction mixture, it must be quenched by carefully and slowly adding it to a large volume of ice-water or an ice/saturated sodium bicarbonate solution with vigorous stirring. This neutralizes the PPA and precipitates the crude product. Caution: This is a highly exothermic process; perform it in a large beaker within an ice bath in a fume hood.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Column Chromatography: This is the most effective method for purification. The product is a solid with a melting point of 83-85°C. A common and effective mobile phase for benzoxazoles is a mixture of hexane and ethyl acetate.[5][6] Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute your product.

  • Recrystallization: If the product obtained from chromatography requires further purification, or if you wish to avoid chromatography, recrystallization is an excellent option. Ethanol has been successfully used as a recrystallization solvent for a structurally similar compound, 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole.[1]

Q3: I suspect side products are forming. What are the likely impurities and how can I minimize them?

A3: Side product formation is a common cause of reduced yields and purification difficulties.[2]

  • Uncyclized Intermediate: The most common "side product" is simply the uncyclized N-(2-hydroxy-4-nitrophenyl)propanamide intermediate. This occurs when the dehydration step is incomplete due to insufficient heat or deactivated PPA. The solution is to ensure your reaction temperature is high enough (≥150°C) and your PPA is active.

  • Polymerization: At high temperatures, phenolic compounds can be prone to polymerization, leading to intractable tars. Ensure the reaction is not overheated and that the quench is performed promptly once the reaction is complete as monitored by TLC.

  • O-Acylation: While less common for the primary amine, some acylation could potentially occur at the phenolic hydroxyl group. However, under the strongly acidic conditions of PPA, N-acylation is heavily favored.

Minimizing these issues comes back to precise control over reaction conditions—temperature, time, and reagent quality—as detailed in Q1.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the lab-scale synthesis of this compound?

A1: The following protocol is adapted from established methods for similar benzoxazole syntheses.[1]

  • Setup: In a round-bottom flask equipped with a mechanical overhead stirrer and a reflux condenser (with a drying tube), add 2-amino-5-nitrophenol (1.0 eq) and propanoic acid (1.1 eq).

  • Reagent Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the 2-amino-5-nitrophenol).

  • Heating: Lower the flask into a pre-heated oil bath at 150-160°C.

  • Reaction: Stir the mixture vigorously at this temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:EtOAc). To take a sample, carefully remove a small amount with a glass rod and quench it in a vial containing water and ethyl acetate, then spot the organic layer on the TLC plate.

  • Workup: Once the starting material is consumed, remove the flask from the heat and allow it to cool to around 80-90°C. Carefully and slowly pour the viscous mixture into a large beaker containing crushed ice with vigorous stirring.

  • Neutralization & Filtration: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH ~7-8). Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the solid filter cake thoroughly with cold water until the filtrate is clear.

  • Drying & Purification: Dry the crude product in a vacuum oven. Purify via column chromatography (Hexane/Ethyl Acetate) or recrystallization from ethanol.[1]

Q2: Are there alternative, milder synthetic methods available?

A2: Yes, while the PPA method is robust, other methods can achieve the same transformation under milder conditions, often by using a more potent activating agent for the carboxylic acid. One such method involves the use of triflic anhydride (Tf₂O) and 2-fluoropyridine at room temperature.[6][7]

  • Mechanism: The tertiary amide (formed in situ or separately) reacts with Tf₂O to form a highly electrophilic amidinium salt. The 2-aminophenol then attacks this intermediate, followed by cyclization and elimination.[7]

  • Advantages: Milder conditions (room temperature), often faster reaction times, and avoids the difficult workup associated with PPA.

  • Disadvantages: Reagents like Tf₂O are more expensive and highly reactive, requiring careful handling under inert atmosphere.

Q3: How does the electron-withdrawing nitro group on the phenol ring affect the reaction?

A3: The nitro group is a strong deactivating group. However, its effect is more pronounced for electrophilic aromatic substitution on the ring itself. In this condensation reaction, the key nucleophilic steps involve the amino and hydroxyl groups. The nitro group's electron-withdrawing nature slightly reduces the nucleophilicity of the amino group, but this is generally overcome by the high reaction temperatures or powerful activating agents employed. The presence of such groups is well-tolerated in many benzoxazole cyclization reactions.[1][8]

Data Presentation: Comparison of Benzoxazole Synthesis Methods

The following table summarizes various conditions used for the synthesis of 2-substituted benzoxazoles to provide a comparative overview.

Method/CatalystSubstratesSolventTemperature (°C)TimeTypical Yield (%)Reference
Polyphosphoric Acid (PPA)2-Aminophenol + Carboxylic AcidNone150-1603-5 h60-70[1]
Tf₂O / 2-F-Pyr2-Aminophenol + Tertiary AmideDCMRoom Temp1 h85-95[6][7]
Brønsted Acidic Ionic Liquid2-Aminophenol + AldehydeSolvent-free1305 h~98[2]
Samarium Triflate2-Aminophenol + AldehydeWaterMild1-2 h80-95[9]
Fe₃O₄@SiO₂-SO₃H2-Aminophenol + AldehydeSolvent-free500.5 h~92[2]

References

Sources

Technical Support Center: Scaling Up 2-Ethyl-6-nitro-1,3-benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole. As a critical building block in various pharmaceutical and materials science applications, mastering its synthesis at scale is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of this synthetic sequence, ensuring robust and reproducible outcomes.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is typically achieved in a two-step process:

  • N-Acylation: The selective N-acylation of 2-amino-5-nitrophenol with propanoic anhydride to form the intermediate, N-(2-hydroxy-4-nitrophenyl)propanamide.

  • Cyclodehydration: The subsequent intramolecular cyclization of the amide intermediate, facilitated by a strong dehydrating agent such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to yield the final benzoxazole product.

While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. These include:

  • Controlling Selectivity: Ensuring exclusive N-acylation over O-acylation of the starting aminophenol.

  • Preventing Side Reactions: Minimizing the formation of di-acylated byproducts and other impurities.

  • Managing Exotherms: Safely controlling the heat generated during both the acylation and the highly exothermic quenching of Eaton's reagent.

  • Product Isolation and Purification: Overcoming difficulties in crystallizing the intermediate and final products, such as "oiling out."

  • Process Safety: Handling corrosive and moisture-sensitive reagents like propanoic anhydride and Eaton's reagent, especially at a larger scale.

This guide will address each of these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

II. Troubleshooting Guide & FAQs

Step 1: N-Acylation of 2-Amino-5-nitrophenol

Question 1: My N-acylation reaction is giving a low yield of the desired N-(2-hydroxy-4-nitrophenyl)propanamide. What are the likely causes and how can I improve it?

Answer: Low yields in the N-acylation step often stem from several factors. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • 2-Amino-5-nitrophenol: This starting material can be susceptible to oxidation, leading to colored impurities that can interfere with the reaction.[1] Ensure you are using a high-purity grade. If the material is old or discolored, consider recrystallization from aqueous ethanol.

    • Propanoic Anhydride: This reagent is highly moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Contamination with propanoic acid (from hydrolysis) can alter the reaction stoichiometry and pH.

  • Reaction Conditions:

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of propanoic anhydride (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can promote the formation of side products.

    • Temperature Control: The acylation of amines is an exothermic process.[2] Running the reaction at a low temperature (e.g., 0-5 °C) with controlled addition of the anhydride helps to minimize side reactions.

    • Solvent: A polar, aprotic solvent such as ethyl acetate or acetone is generally suitable. Ensure the solvent is dry.

  • Side Reactions:

    • O-Acylation: While N-acylation is generally favored due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group under neutral or slightly basic conditions, O-acylation can occur, especially with a large excess of the acylating agent or at elevated temperatures.[3][4][5]

    • Di-acylation: The formation of the N,O-diacylated product is another possibility, particularly if reaction conditions are not well-controlled.

Troubleshooting Workflow for Low N-Acylation Yield

start Low Yield in N-Acylation check_purity Verify Purity of Starting Materials start->check_purity check_conditions Evaluate Reaction Conditions start->check_conditions check_side_products Analyze for Side Products (TLC/LC-MS) start->check_side_products sub_purity Recrystallize 2-amino-5-nitrophenol Use fresh propanoic anhydride check_purity->sub_purity sub_conditions Adjust stoichiometry (1.1 eq anhydride) Lower reaction temperature (0-5 °C) Ensure dry solvent check_conditions->sub_conditions sub_side_products O-acylation or Di-acylation suspected? Reduce amount of anhydride Control temperature rigorously check_side_products->sub_side_products end Improved Yield sub_purity->end sub_conditions->end sub_side_products->end

Caption: Troubleshooting workflow for low N-acylation yield.

Question 2: I am observing multiple spots on my TLC plate during the N-acylation reaction. How can I identify them?

Answer: A typical TLC analysis of this reaction (eluent: e.g., 1:1 Ethyl Acetate/Hexane) would show the following, in order of increasing polarity (decreasing Rf):

  • Di-acylated product (lowest polarity, highest on TLC plate): This is the least polar due to the esterification of the hydroxyl group.

  • O-acylated product: Less polar than the desired N-acylated product.

  • Desired N-acylated product (N-(2-hydroxy-4-nitrophenyl)propanamide): The free hydroxyl group makes it more polar than the di- and O-acylated byproducts.

  • Starting material (2-amino-5-nitrophenol) (highest polarity, lowest on TLC plate): The presence of both a free amino and a hydroxyl group makes it the most polar.

If you suspect the presence of these side products, you can try to isolate them by column chromatography for full characterization. To minimize their formation, adhere to the optimized reaction conditions, particularly temperature control and the stoichiometry of the propanoic anhydride.

Step 2: Cyclodehydration to this compound

Question 3: My cyclization reaction with Eaton's reagent is resulting in a low yield or a complex mixture. What are the common pitfalls?

Answer: Eaton's reagent is a powerful dehydrating agent, but its reactivity requires careful handling and optimized conditions.[6][7]

  • Quality of Eaton's Reagent: Eaton's reagent is moisture-sensitive.[8] Use a commercially available solution or a freshly prepared one. Older reagent that has absorbed moisture will have reduced efficacy.

  • Reaction Temperature and Time: The cyclization typically requires heating. A temperature range of 80-100 °C is a good starting point.[9] Monitor the reaction progress by TLC. Insufficient heating may lead to an incomplete reaction, while excessive temperatures or prolonged reaction times can cause decomposition of the starting material or product, especially given the presence of the nitro group.

  • Substrate Stability: The amide intermediate may not be entirely stable under the strongly acidic conditions of Eaton's reagent, potentially leading to decomposition or side reactions.[6]

  • Work-up Procedure: The quenching of Eaton's reagent is highly exothermic and must be done with extreme care.[3] The product can also be lost during work-up if the extraction is not efficient.

Question 4: How do I safely quench a large-scale reaction involving Eaton's reagent?

Answer: Safely quenching Eaton's reagent is critical, especially at scale. The reaction with water is violent and highly exothermic.[8]

Recommended Quenching Protocol:

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath.

  • Preparation: Prepare a separate, large vessel containing a stirred mixture of crushed ice and water (at least 10 times the volume of the Eaton's reagent used).

  • Slow Addition: Very slowly and carefully, add the cooled reaction mixture to the ice-water slurry in a controlled manner. Using an addition funnel is recommended for larger scales.

  • Temperature Monitoring: Monitor the temperature of the quenching mixture throughout the addition, ensuring it does not rise too rapidly.

  • Neutralization: After the quench is complete, the acidic aqueous solution must be neutralized. This is also an exothermic process. Slowly add a saturated aqueous solution of a base like sodium bicarbonate or a more dilute solution of sodium hydroxide, while continuing to cool the mixture in an ice bath.

Safety is paramount. Always perform this operation in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. [10][11][12]

Purification Challenges

Question 5: My intermediate or final product is "oiling out" during crystallization instead of forming a solid. What should I do?

Answer: "Oiling out" is a common problem in crystallization, where the compound separates as a liquid instead of a solid. This often happens when the solution is too saturated or cooled too quickly.[13]

Troubleshooting Strategies for "Oiling Out":

  • Re-dissolve and Slow Down: Gently heat the mixture to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Add More Solvent: Add a small amount of the "good" solvent (the one the compound is more soluble in) to the hot solution to slightly reduce the saturation.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • Change Solvent System: If the above methods fail, you may need to try a different solvent or a co-solvent system for recrystallization. For nitroaromatic compounds, solvent systems like ethanol/water, acetone/hexane, or toluene can be effective.[14]

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)propanamide
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-amino-5-nitrophenol (1.0 eq) in ethyl acetate (approx. 10 mL per gram of aminophenol).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Add propanoic anhydride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexane).

  • Upon completion, cool the mixture again in an ice bath. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethyl acetate.

  • If the product does not precipitate, wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(2-hydroxy-4-nitrophenyl)propanamide.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-hydroxy-4-nitrophenyl)propanamide (1.0 eq).

  • Carefully add Eaton's reagent (approx. 10 parts by weight relative to the amide) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexane).

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Quench: Slowly and carefully pour the cooled reaction mixture into a vigorously stirred slurry of crushed ice and water (at least 10 times the volume of Eaton's reagent).

  • Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8).

  • Extract: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash and Dry: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purify: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (e.g., gradient elution with Ethyl Acetate/Hexane) or by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.

IV. Data for Characterization

The following table summarizes typical quantitative data and expected spectroscopic characteristics for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2-Amino-5-nitrophenolC6H6N2O3154.12-198-202[7]~9.5 (s, 1H, OH), ~7.5 (d, 1H), ~7.2 (dd, 1H), ~6.8 (d, 1H), ~5.0 (s, 2H, NH2)[2]~150, ~140, ~130, ~120, ~115, ~110[15]
N-(2-hydroxy-4-nitrophenyl)propanamideC9H10N2O4210.1975-85%---
This compoundC9H8N2O3192.1760-70%83-85~8.5 (d, 1H), ~8.3 (dd, 1H), ~7.8 (d, 1H), ~3.0 (q, 2H), ~1.4 (t, 3H)~168, ~154, ~145, ~142, ~121, ~116, ~110, ~25, ~11

Note: NMR data are approximate and can vary based on solvent and instrument.

V. Scale-Up Safety Considerations

Scaling up any chemical synthesis requires a thorough risk assessment.[2] For this specific synthesis, pay close attention to the following:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[16] For both the exothermic N-acylation and the quenching of Eaton's reagent, ensure your reactor has adequate cooling capacity.

  • Reagent Addition: For larger scale reactions, use addition funnels or pumps for controlled, slow addition of reagents to manage exotherms.

  • Stirring: Inadequate stirring can lead to localized hot spots and an increased risk of side reactions or runaway conditions. Use an overhead stirrer for larger volumes.

  • Handling Corrosive Reagents:

    • Propanoic Anhydride: This is a corrosive and lachrymatory substance.[10][17] Always handle it in a fume hood with appropriate PPE.

    • Eaton's Reagent: This is a highly corrosive and moisture-sensitive mixture.[8][12] It reacts violently with water. Ensure all glassware is dry and the reaction is protected from atmospheric moisture.

By understanding the underlying chemistry and potential pitfalls, and by following these detailed guidelines, researchers can confidently and safely scale up the synthesis of this compound with improved yields and purity.

VI. References

  • New Jersey Department of Health. Hazard Summary: Propionic Anhydride. [Link]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: Propionic anhydride. [Link]

  • PubChem. 2-Amino-5-nitrophenol. [Link]

  • Quora. (2018, October 2). When p-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]

  • SpectraBase. 2-Amino-5-nitro-phenol - 1H NMR Spectrum. [Link]

  • Pediaa. (2020, November 2). Difference Between O Acylation and N Acylation. [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O-acylation?[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthesis, identify impurities, and ensure the highest quality of your final product.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Q1: My reaction is complete by TLC, but after workup and purification, the yield is very low. Where could my product be going?

A1: Low isolated yield despite apparent high conversion is a common issue, often pointing to problems during the workup or purification stages. The this compound product is susceptible to hydrolysis, especially under harsh pH conditions.

  • Causality: The benzoxazole ring can be cleaved by both strong acids and bases, particularly at elevated temperatures.[1][2] This hydrolysis reaction re-forms the acylated intermediate (N-(2-hydroxy-4-nitrophenyl)propanamide) or, in more extreme cases, the starting material, 2-amino-5-nitrophenol. These more polar byproducts may be lost into aqueous layers during extraction or adhere strongly to silica gel during chromatography, leading to poor recovery.

  • Troubleshooting Steps:

    • Neutralize with Care: If your reaction is run in a strong acid like Polyphosphoric Acid (PPA), quench the reaction mixture by pouring it onto ice and neutralizing it carefully with a mild base like sodium bicarbonate (NaHCO₃) or a saturated sodium carbonate (Na₂CO₃) solution. Avoid using strong bases like sodium hydroxide (NaOH) if possible, as localized high pH can catalyze hydrolysis.[1]

    • Monitor pH: Keep the pH of the aqueous phase between 6-8 during extraction.

    • Temperature Control: Perform all extractions and washes at room temperature or below to minimize thermal degradation.

    • Purification Method: If using column chromatography, consider deactivating the silica gel with a small percentage of a non-polar solvent or a base like triethylamine (1% in the eluent) to prevent product degradation on the stationary phase. Recrystallization is often a milder and more effective method for purification if a suitable solvent system can be found.[3][4]

Q2: My NMR spectrum shows my desired product, but there are persistent extra peaks. What are the most likely impurities?

A2: The presence of extra peaks in your NMR spectrum points to several common impurities derived from starting materials or side reactions. The most common are the unreacted starting material and the intermediate from incomplete cyclization.

  • Impurity 1: Unreacted 2-amino-5-nitrophenol: This is a primary starting material and can be carried through if the reaction does not go to completion.

  • Impurity 2: N-(2-hydroxy-4-nitrophenyl)propanamide: This is the key intermediate formed after acylation but before the final cyclodehydration step. Its presence indicates that the ring-closing step is the rate-limiting step and was incomplete.

  • Impurity 3: Isomeric Products: If the 2-amino-5-nitrophenol starting material was contaminated with other isomers (e.g., 2-amino-4-nitrophenol), you would form the corresponding isomeric benzoxazole product, which would have a distinct NMR spectrum.

The following table summarizes these key impurities and their expected analytical signatures.

Impurity NameOriginKey ¹H NMR Signals (Illustrative)Mass Spec (m/z)
2-amino-5-nitrophenol Unreacted Starting MaterialBroad signals for -NH₂ and -OH protons; distinct aromatic signals.[M+H]⁺ ≈ 155
N-(2-hydroxy-4-nitrophenyl)propanamide Incomplete CyclizationAmide N-H proton (singlet, ~9-10 ppm); phenolic O-H proton; distinct aromatic pattern.[M+H]⁺ ≈ 211
2-Ethyl-4-nitro-1,3-benzoxazole Isomeric Starting MaterialAromatic signals will show a different coupling pattern compared to the 6-nitro product.[M+H]⁺ ≈ 193
Q3: My TLC analysis shows a major spot that isn't the starting material or the product. I suspect it's the acylated intermediate. How can I push the reaction to completion?

A3: Stalling at the N-(2-hydroxy-4-nitrophenyl)propanamide intermediate is a clear sign that the cyclodehydration conditions are not sufficiently forcing.

  • Mechanism Insight: The conversion of the amide intermediate to the benzoxazole is a dehydration reaction that requires either high temperatures or a strong dehydrating agent to eliminate a molecule of water.[4]

  • Optimization Strategies:

    • Increase Temperature: If using a high-boiling solvent or catalyst like PPA, gradually increasing the reaction temperature (e.g., from 150°C to 180°C) can provide the necessary activation energy for ring closure.[4][5] Monitor the reaction by TLC to avoid decomposition.

    • Extend Reaction Time: In some cases, simply extending the reaction time at the current temperature is sufficient to drive the cyclization forward.

    • Ensure Anhydrous Conditions: Water can inhibit the dehydration. Ensure all reagents and solvents are dry. If the reaction generates water, using a Dean-Stark trap (if the solvent is suitable, like toluene) can help drive the equilibrium towards the product.

    • Choice of Reagent: Polyphosphoric acid (PPA) is a very effective condensing and dehydrating agent for this type of reaction.[4] If you are using a different method, switching to PPA may solve the issue.

Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthesis method for this compound?

A1: The most common and direct method is the condensation of 2-amino-5-nitrophenol with a propanoylating agent, followed by in-situ cyclodehydration.[4]

  • Reaction: 2-amino-5-nitrophenol is typically reacted with propanoic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA). The reaction is heated to facilitate both the initial acylation of the amino group and the subsequent intramolecular cyclization to form the benzoxazole ring.[4][5]

  • Critical Parameters:

    • Reagent Purity: High-purity 2-amino-5-nitrophenol is crucial to avoid isomeric byproducts.

    • Temperature Control: The temperature needs to be high enough to drive the cyclodehydration but not so high as to cause decomposition. A typical range is 140-180°C.

    • Reaction Time: Usually requires several hours; progress should be monitored by TLC or HPLC.

The overall workflow for synthesis and purification is illustrated below.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 2-amino-5-nitrophenol + Propanoic Acid B Add Polyphosphoric Acid (PPA) A->B C Heat (140-180°C) Monitor by TLC/HPLC B->C D Quench on Ice C->D E Neutralize with NaHCO3 (pH 6-8) D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na2SO4) & Concentrate F->G H Purification Method G->H I Recrystallization (e.g., from Ethanol) H->I Preferred J Column Chromatography (Silica Gel) H->J Alternative K Characterize Pure Product (NMR, MS, MP) I->K J->K

Caption: General workflow for synthesis and purification.

Q2: Can you illustrate the mechanism of formation for the product and the main byproduct?

A2: Certainly. The reaction proceeds via a two-step sequence: N-acylation followed by intramolecular cyclodehydration. The most common byproduct results from the failure of the second step.

Caption: Reaction pathway and formation of key species.

Q3: What are the recommended analytical methods for purity assessment?

A3: A combination of chromatographic and spectroscopic techniques is essential for confirming both the identity and purity of this compound.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[7] A reverse-phase method with UV detection is ideal.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is effective.[7]

    • Detection: UV detection at a wavelength where the benzoxazole chromophore absorbs strongly (e.g., 254 nm or 320 nm).

    • Purity Calculation: Purity is determined by the area percent of the main product peak relative to the total area of all peaks.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying impurities.[7] The aromatic region of the ¹H NMR is particularly diagnostic for confirming the substitution pattern and detecting isomers.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.[6]

  • Melting Point (MP): A sharp melting point close to the literature value (83-85 °C) is a good indicator of high purity.[8] A broad or depressed melting point suggests the presence of impurities.

Q4: What is the best general-purpose method for purifying the crude product?

A4: For many syntheses of this compound, recrystallization is the most effective and scalable purification method.[3][4]

  • Solvent Selection: Ethanol is commonly reported as a suitable recrystallization solvent.[4] Other potential solvents or solvent pairs include isopropanol, ethyl acetate/hexanes, or toluene. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at cold temperatures or be insoluble at high temperatures.

  • Protocol: Recrystallization from Ethanol

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

If recrystallization fails to remove a persistent impurity, column chromatography is the next best option, though care must be taken to avoid on-column degradation as noted in the troubleshooting section.[9]

References
  • Bruno, G., Centore, R., & Tuzi, A. (2002). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1232–o1234. Available at: [Link]

  • Centore, R., Fusco, S., & Tuzi, A. (2007). Crystal structure of 2-(4-methoxyphenyl)-6-nitro-1,3-benzoxazole. Analytical Sciences: X-ray Structure Analysis Online, 23, x221–x222. Available at: [Link]

  • Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. Available at: [Link]

  • Farris, R. E. (1978). Hair dyes. In Kirk-Othmer Encyclopedia of Chemical Technology, 3rd ed., Vol. 12. New York: John Wiley & Sons.
  • Layek, K., et al. (2019). Nickel(II) complexes of benzoyl hydrazones as catalysts for the synthesis of 2-aryl benzoxazoles. Inorganica Chimica Acta, 495, 118958.
  • Liu, B., Yin, M., Gao, H., Wu, W., & Jiang, H. (2013). Palladium-Catalyzed Aerobic Oxidative Annulation of o-Aminophenols and Isocyanides: A Practical and Atom-Economical Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines. The Journal of Organic Chemistry, 78(7), 3009–3020. Available at: [Link]

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Brønsted Acid/CuI-Catalyzed Cyclization of 2-Aminophenols with β-Diketones Leading to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry, 79(13), 6310–6314. Available at: [Link]

  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A Palladium-Catalyzed Carbonylative Synthesis of Benzoxazoles from 2-Aminophenols and Aryl Bromides. Organic Letters, 17(9), 2094–2097. Available at: [Link]

  • Patil, S. A., et al. (2022). Potassium-ferrocyanide-catalyzed synthesis of 2-arylbenzoxazoles. Journal of Chemical Sciences, 134(1), 2.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(24), 16361–16371. Available at: [Link]

  • US National Toxicology Program. (1988). Toxicology and Carcinogenesis Studies of 2-Amino-5-nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, No. 334.
  • Wang, X., et al. (2017). An interesting synthesis of N-aryl-2-aminobenzoxazoles from substituted benzoxazole-2-thiol and 2-chloro-N-arylacetamides. Tetrahedron Letters, 58(3), 246–249.
  • U.S. Patent 4,743,595. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
  • U.S. Patent 4,831,152. (1989). 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.
  • Agarwal, N., & Singh, P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24459–24483. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5). This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex bioactive compounds, including protein degraders.[1][2][3] However, its specific combination of a benzoxazole core and a nitro functional group presents unique challenges that can lead to inconsistent experimental outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the compound's chemical nature, helping you diagnose issues, achieve reproducibility, and ensure the integrity of your results. We will explore the causality behind common failures and provide validated protocols to systematically troubleshoot your experiments.

Section 1: Foundational Knowledge & Pre-Experiment Checks (FAQs)

Before initiating any reaction, a thorough understanding of your starting material is the most critical step for ensuring reproducibility. Inconsistencies often originate from unverified assumptions about a compound's purity, stability, or handling.

Q1: What are the key chemical properties of this compound I must be aware of?

Understanding the fundamental properties of your reagent is paramount. This compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity.[4]

PropertyValueSource
CAS Number 13243-39-5[2][4]
Molecular Formula C₉H₈N₂O₃[4][5]
Molecular Weight 192.17 g/mol [4][5]
Appearance Solid[4]
Key Functional Groups Benzoxazole Ring, Nitro Group (-NO₂), Ethyl Group (-CH₂CH₃)

The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzoxazole system and is a primary site for potential side reactions, particularly reduction.[6][7]

Q2: How should I properly store and handle this compound?

Proper storage is crucial for maintaining the compound's integrity.

  • Storage: While some suppliers suggest room temperature storage[2], the compound's classification as a "Combustible acute toxic Cat.3" substance warrants caution.[4] It is best practice to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong reducing agents.

  • Handling: Due to its acute oral toxicity (GHS06 classification)[4], always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I verify the purity of my starting material? This seems to be a major source of inconsistency.

This is the single most important pre-experimental check. Commercial batches can vary, and some suppliers provide this chemical on an "as-is" basis without providing analytical data, placing the responsibility for quality control on the researcher. Assuming 100% purity without verification is a common cause of failed or irreproducible reactions.

Causality: Impurities such as residual starting materials from the synthesis (e.g., 2-amino-5-nitrophenol) or side products can interfere with your reaction by consuming reagents, inhibiting catalysts, or leading to a complex mixture of final products.

See Protocol 1 for a detailed, step-by-step methodology for purity verification using ¹H NMR and LC-MS.

Q4: What are the recommended solvents for dissolving this compound?

Based on its structure, this compound is expected to have good solubility in common polar aprotic organic solvents. Always perform a small-scale solubility test before setting up a large-scale reaction.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Poor Solubility: Water, Hexanes, Diethyl Ether.

Section 2: Troubleshooting Guide: Reaction Inconsistencies

This section addresses the most common problems encountered during reactions involving this compound.

Problem 1: Low or No Product Yield

Q: My reaction is clean according to TLC, but my final yield is consistently low or zero. What are the likely causes?

Low yield is a frustrating issue that can often be traced back to foundational problems with reagents, reaction setup, or the workup process. The following diagnostic workflow can help you systematically identify the root cause.

LowYield_Workflow Start Start: Low or No Yield CheckPurity Step 1: Verify Purity of This compound (See Protocol 1) Start->CheckPurity PurityOK Is Purity >95%? CheckPurity->PurityOK Purify Action: Purify Starting Material (e.g., Recrystallization or Column Chromatography) PurityOK->Purify No CheckReagents Step 2: Assess Other Reagents & Solvents PurityOK->CheckReagents Yes Purify->CheckPurity ReagentsOK Are reagents fresh? Are solvents anhydrous (if required)? CheckReagents->ReagentsOK ReplaceReagents Action: Use Freshly Opened or Purified Reagents/Solvents ReagentsOK->ReplaceReagents No ReviewConditions Step 3: Review Reaction Conditions ReagentsOK->ReviewConditions Yes ReplaceReagents->CheckReagents ConditionsOK Is temperature accurate? Is atmosphere inert (if required)? ReviewConditions->ConditionsOK Calibrate Action: Calibrate Thermometer. Improve Degassing/Inert Atmosphere Technique. ConditionsOK->Calibrate No CheckWorkup Step 4: Investigate Workup Procedure (See Problem 4) ConditionsOK->CheckWorkup Yes Calibrate->ReviewConditions WorkupOK Is product stable to workup? (See Protocol 2) CheckWorkup->WorkupOK ModifyWorkup Action: Modify Workup. (e.g., use milder acid/base, back-extract aqueous layers) WorkupOK->ModifyWorkup No Success Problem Resolved WorkupOK->Success Yes ModifyWorkup->CheckWorkup

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Problem 2: Formation of Unexpected Byproducts

Q: I'm observing unexpected spots on my TLC and/or peaks in my LC-MS analysis. What are the most probable side products?

The chemical structure of this compound predisposes it to two primary degradation pathways: reduction of the nitro group and hydrolysis of the benzoxazole ring.

Causality:

  • Nitro Group Reduction: The nitro group is highly susceptible to reduction, which can be inadvertently caused by certain reagents (e.g., some phosphines, metal catalysts intended for other transformations) or trace metal impurities.[8] This is one of the most common sources of unexpected byproducts.[7]

  • Benzoxazole Hydrolysis: The oxazole portion of the ring system can be cleaved by strong aqueous acid or base, particularly at elevated temperatures during workup or the reaction itself.[1][9]

DegradationPathways Start This compound (C₉H₈N₂O₃) M.W. 192.17 AminoProduct 6-Amino-2-ethyl-1,3-benzoxazole (C₉H₁₀N₂O) M.W. 162.19 Start->AminoProduct Reduction [H] (e.g., trace metals, reducing agents) Δ Mass = -30.0 Da HydrolyzedProduct N-(2-hydroxy-4-nitrophenyl)propanamide (C₉H₁₀N₂O₄) M.W. 210.19 Start->HydrolyzedProduct Hydrolysis H₂O, H⁺ or OH⁻ Δ Mass = +18.0 Da

Caption: Common degradation pathways for this compound.

To aid in identifying these byproducts via mass spectrometry, refer to the table below.

Byproduct IdentityTransformationExpected [M+H]⁺Change from Starting Material
Starting Material -193.18-
Amino Derivative Reduction of -NO₂ to -NH₂163.20-30.0 Da
Hydrolysis Product Ring opening with H₂O211.20+18.0 Da
Section 3: Troubleshooting Guide: Workup & Purification Issues

Problem 3: Product Loss During Aqueous Workup

Q: My reaction mixture looks good by crude analysis (TLC/LC-MS), but I lose most of my material after an aqueous wash or extraction. What's happening?

This is a classic problem often attributable to the unforeseen reactivity of the product under workup conditions.

  • Cause 1: Hydrolytic Instability: As mentioned, the benzoxazole ring may not be stable to the pH of your aqueous wash.[9] If you are using a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) to remove impurities, you may be simultaneously degrading your product.

    • Solution: Perform a small-scale stability test as described in Protocol 2 . If instability is confirmed, switch to a milder wash, such as saturated sodium bicarbonate (for acid removal) or saturated ammonium chloride (for base removal), and perform the extraction quickly at a low temperature (e.g., in an ice bath).

  • Cause 2: Unexpected Solubility: While generally hydrophobic, modifications to the molecule during your reaction could increase its aqueous solubility. Furthermore, if your organic layer is highly polar (e.g., THF), a significant amount of your product may partition into the aqueous phase.

    • Solution: After separating the layers, re-extract the aqueous layer 2-3 times with a fresh portion of your organic solvent (e.g., EtOAc or DCM).[9] Combine all organic extracts to recover the dissolved product.

  • Cause 3: Emulsion Formation: The presence of polar, partially soluble compounds can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product in the interface.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of Celite.

Section 4: Protocols & Methodologies

These protocols provide a self-validating system to ensure the quality of your materials and diagnose stability issues.

Protocol 1: Standard Procedure for Purity Verification

  • ¹H NMR Analysis:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a standard proton NMR spectrum.

    • Validation: The spectrum should show clean, sharp peaks corresponding to the ethyl and aromatic protons. The integration of the peaks should match the expected proton count. Pay close attention to the baseline for broad peaks indicative of impurities and check for the absence of solvent peaks from the synthesis (e.g., ethanol, acetic acid).

  • LC-MS Analysis:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject the sample onto a standard C18 reverse-phase HPLC column.

    • Run a gradient method (e.g., 10-95% acetonitrile in water with 0.1% formic acid).

    • Monitor the UV chromatogram and the mass spectrometer output.

    • Validation: A pure sample should show a single major peak in the chromatogram. The corresponding mass spectrum should show the expected parent ion, [M+H]⁺ at m/z 193.18. Any other significant peaks suggest the presence of impurities.

Protocol 2: Small-Scale Test for Compound Stability to Acidic/Basic Conditions

  • Setup: Prepare three small vials.

    • Vial A (Control): Dissolve ~1-2 mg of your compound in 1 mL of a suitable organic solvent (e.g., EtOAc).

    • Vial B (Acid Test): Dissolve ~1-2 mg of your compound in 1 mL of the organic solvent and add 1 mL of your acidic wash solution (e.g., 1M HCl).

    • Vial C (Base Test): Dissolve ~1-2 mg of your compound in 1 mL of the organic solvent and add 1 mL of your basic wash solution (e.g., 1M NaOH).

  • Execution:

    • Stir all three vials vigorously for 15-30 minutes at room temperature, mimicking the time of your extraction procedure.

    • Take a small aliquot from the organic layer of each vial.

  • Analysis:

    • Spot each aliquot on the same TLC plate and elute.

    • Validation: Compare the spots from Vial B and Vial C to the control spot from Vial A. If new spots appear or the original spot diminishes in the test vials, your compound is unstable to those specific conditions.[9]

References
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Retrieved from [Link]

  • Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]

  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Darujournals.com. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]

  • Int. J. Pharm. Sci. Rev. Res. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • HDH Chemicals. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. Retrieved from [Link]

  • IJPPR. (2021, June 30). Benzoxazole as Anticancer Agent: A Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][4][10][11]thiadiazole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]

  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

Sources

Technical Support Guide: Optimal Storage and Handling of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the optimal storage and handling of 2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5). Adherence to these protocols is critical for ensuring the compound's stability, purity, and performance in downstream applications while maintaining laboratory safety. The information herein is curated for researchers, scientists, and drug development professionals who require the highest degree of experimental reproducibility.

Compound Profile & Safety Overview

This compound is a heterocyclic aromatic compound whose utility in research is predicated on its structural integrity. The presence of a nitro group and a benzoxazole core dictates its chemical reactivity and, consequently, its storage requirements.

PropertyValueSource
CAS Number 13243-39-5
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1]
Physical Form Solid[2]
Hazard Classification Acute Toxicity 3 (Oral)
GHS Signal Word Danger
Storage Class 6.1C: Combustible, acute toxic Cat. 3

Safety Imperative: This compound is classified as acutely toxic if swallowed. All handling must be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]

Core Storage Recommendations

To prevent degradation and preserve purity, this compound must be stored under controlled conditions that mitigate its primary chemical vulnerabilities.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Minimizes thermal degradation kinetics and potential for slow side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and mitigates the risk of reductive degradation of the nitro group.[4][5]
Light Amber/Opaque Vial in DarknessProtects against photolytic degradation, a common pathway for nitroaromatic compounds.[6]
Humidity Anhydrous (Dessicated)Prevents hydrolysis of the benzoxazole ring and avoids clumping of the solid material.[7]

Scientific Rationale & Mechanistic Insights

Understanding the "why" behind these storage conditions is paramount for troubleshooting and adapting protocols. The structure of this compound contains two key moieties susceptible to degradation: the nitroaromatic system and the benzoxazole core.

  • Susceptibility of the Nitro Group: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidation but renders the nitro group itself susceptible to reduction.[8] This six-electron reduction can proceed through highly reactive nitroso and hydroxylamino intermediates to the more stable amino derivative.[4][5] These intermediates and byproducts represent significant impurities that can alter biological activity and chromatographic profiles. Storing under an inert atmosphere minimizes contact with potential reducing agents and atmospheric oxygen, which can participate in redox cycling.[4]

  • Benzoxazole Ring Stability: While generally stable, the oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and the formation of 2-amino-5-nitrophenol derivatives. The presence of moisture can facilitate this process over long-term storage, making a dry environment essential.

  • Photostability: Nitroaromatic compounds are often photosensitive. UV or even ambient light can provide the energy to initiate radical reactions or accelerate the degradation pathways described above. Storing in amber vials or completely protected from light is a mandatory precaution.[6]

G cluster_triggers Environmental Triggers cluster_products Potential Degradation Products parent This compound (Stable) reduced 2-Ethyl-6-amino-1,3-benzoxazole (Nitro Reduction) parent->reduced Reduction hydrolyzed Ring-Opened Products (Hydrolysis) parent->hydrolyzed Hydrolysis photoproducts Photolytic Byproducts parent->photoproducts Photolysis light Light (UV/Visible) moisture Moisture (H₂O) atmosphere O₂ / Reductants

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Q: My solid compound, which was a light-colored powder, has developed a darker, brownish tint. What does this indicate?

A: A color change is a primary visual indicator of degradation. This is often due to the formation of conjugated impurities arising from the reduction of the nitro group. The intermediate nitroso and hydroxylamino species, as well as subsequent polymerization products, can be highly colored. The compound's integrity is compromised, and it should not be used for quantitative experiments without re-purification and characterization.

Q: I am observing unexpected peaks in my LC-MS or NMR analysis that were not present when the compound was new. Could improper storage be the cause?

A: Absolutely. The appearance of new signals is a classic sign of degradation. The most likely impurities would be the reduced amino-benzoxazole (mass +2 Da for the nitro-to-hydroxylamino step, then -16 Da to the amino) or the ring-opened hydrolysis product. We recommend comparing your results against a new, certified standard to confirm the identity of the impurities.

Q: I accidentally left the container on the benchtop for a few hours with the cap loose. Is the material still viable?

A: The primary risks from brief exposure are moisture uptake and exposure to atmospheric oxygen. While the bulk material may not be fully compromised, the surface layer is at risk. For critical applications, it is not recommended for use. For less sensitive screening, you can attempt to salvage it by drying the powder under a high vacuum for several hours. However, you must accept a higher degree of uncertainty in your results. The best practice is to always use a properly stored aliquot.

Q: Can I prepare a stock solution and store it for future use?

A: Storing this compound in solution is not recommended for long periods, as degradation rates are significantly accelerated compared to the solid state. If you must prepare a stock solution, follow this protocol strictly:

  • Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF).

  • Prepare the solution under an inert atmosphere.

  • Dispense the solution into single-use aliquots in amber vials.

  • Store the aliquots at ≤ -20°C, preferably at -80°C.

  • Thaw an aliquot immediately before use and discard any unused portion. Never refreeze a thawed solution.

Experimental Protocols

Protocol 1: Initial Receipt and Inspection
  • Verify Identity: Upon receipt, cross-reference the CAS number, molecular formula, and name on the container with your purchase order and the vendor's Certificate of Analysis (CoA).

  • Inspect Container: Check for an intact seal. If the seal is broken or the container is damaged, do not use the compound and contact the supplier immediately.

  • Log Information: Record the date of receipt, lot number, and initial appearance of the compound in your lab notebook.

  • Immediate Storage: Place the container in a designated, labeled secondary container and transfer it immediately to a ≤ -20°C freezer that is not frequently opened.

Protocol 2: Aliquoting for Long-Term Use

This protocol is essential for protecting the primary stock from repeated temperature cycling and atmospheric exposure.

  • Preparation: Allow the primary container to equilibrate to room temperature in a desiccator for at least 1-2 hours. This prevents condensation from forming on the cold powder.

  • Inert Environment: Perform all subsequent steps inside a glove box or glove bag flushed with argon or nitrogen.

  • Pre-label Vials: Prepare several small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps. Label them with the compound name, concentration (if making solutions), and date.

  • Dispense: Carefully weigh the desired amount of solid into each pre-labeled vial. Work quickly to minimize exposure time.

  • Inert Gas Flush: Before sealing, flush the headspace of each vial with argon or nitrogen.

  • Seal and Secure: Tightly seal the caps. For extra protection, wrap the cap-vial interface with parafilm.

  • Store Aliquots: Place the individual aliquots in a labeled box and store them in the ≤ -20°C freezer.

  • Return Primary Stock: Reseal the primary container, flush with inert gas, and return it to the freezer. It should not be opened again until all aliquots are consumed.

G start Receive Bulk Container equilibrate Equilibrate to RT in Desiccator start->equilibrate 1 glovebox Transfer to Inert Atmosphere equilibrate->glovebox 2 weigh Weigh into Pre-labeled Vials glovebox->weigh 3 flush Flush Headspace with Inert Gas weigh->flush 4 seal Seal, Parafilm, and Log flush->seal 5 store Store Aliquots at ≤ -20°C seal->store 6 end Use One Aliquot Per Experiment store->end 7

Caption: Self-validating workflow for aliquoting and long-term storage.

Frequently Asked Questions (FAQs)

  • Q: What is the single most important factor for storing this compound? A: While all conditions are important, preventing exposure to moisture and atmospheric oxygen by storing it cold, dry, and under an inert atmosphere is the most critical factor for long-term stability.

  • Q: What are the signs of degradation I should look for? A: The primary signs are a change in color (darkening), altered solubility, and the appearance of new peaks in analytical data (LC-MS, NMR, etc.).

  • Q: How should I dispose of unused this compound? A: Due to its acute toxicity, it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

  • Q: Is it okay to store it in a standard -20°C lab freezer? A: Yes, provided it is not a frost-free model. Frost-free freezers have temperature cycles that can repeatedly warm the sample, which is detrimental to long-term stability. A manual-defrost freezer is preferred.

References

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Health and Safety Department. Retrieved from [Link]

  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Bioresource Technology, 125, 122-127. Retrieved from [Link]

  • P.F. Hollenberg, et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 50(10), 1329-1343. Retrieved from [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Hollenberg, P. F. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 50(10), 1329-1343. Retrieved from [Link]

Sources

analytical challenges in characterizing 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethyl-6-nitro-1,3-benzoxazole

Document ID: TSC-BNZ-2401 Version: 1.0 Last Updated: January 9, 2026

Introduction

This technical guide is designed for researchers, chemists, and drug development professionals working with this compound (CAS: 13243-3-5, Molecular Weight: 192.17 g/mol )[1][2][3]. This molecule, belonging to the nitrobenzoxazole class, presents unique analytical challenges due to its specific functional groups: a nitroaromatic system and a benzoxazole core. Benzoxazole derivatives are significant in medicinal chemistry for their diverse biological activities[4][5]. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible characterization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and preliminary analysis of this compound.

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its structure—a rigid aromatic core with a polar nitro group and a nonpolar ethyl group—this compound is expected to be poorly soluble in water and soluble in a range of organic solvents. The predicted LogP value is approximately 2.3, indicating moderate lipophilicity[6]. For analytical purposes, start with common solvents used for heterocyclic and aromatic compounds.

Solvent Predicted Solubility Recommended Use
Dichloromethane (DCM)HighNMR, Sample Preparation
Chloroform (CDCl₃)HighNMR
Acetonitrile (ACN)Moderate to HighHPLC/LC-MS Mobile Phase
Methanol (MeOH)ModerateHPLC/LC-MS Mobile Phase
Dimethyl Sulfoxide (DMSO)HighNMR, Stock Solutions
Ethyl Acetate (EtOAc)ModerateChromatography, Extraction
WaterVery LowNot recommended as primary solvent

Always perform small-scale solubility tests before preparing bulk solutions. If solubility is an issue, gentle warming or sonication can be attempted, but monitor for potential degradation.

Q2: How stable is this compound? Are there specific storage and handling precautions?

A2: The primary stability concern arises from the nitroaromatic group. Such compounds can be sensitive to heat and light.[7][8]

  • Thermal Stability: Nitroaromatic compounds can undergo thermal decomposition, which is a critical consideration for Gas Chromatography (GC)[7][8][9]. Decomposition may occur at elevated temperatures (e.g., >200-250 °C) in the GC inlet[9][10].

  • Photostability: Aromatic systems, particularly those with extended conjugation, can be light-sensitive. Store the solid compound and solutions in amber vials or protected from light.

  • Storage: Store the solid material at room temperature in a well-sealed container, away from direct light and heat sources[3]. Solutions should be stored refrigerated (2-8 °C) and used promptly. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the key spectral features I should expect in UV-Vis, IR, and NMR spectroscopy?

A3:

  • UV-Vis Spectroscopy: The conjugated benzoxazole system and the nitro group will result in strong UV absorbance. Expect absorption maxima (λmax) in the UV region, likely influenced by solvent polarity. Benzoxazole derivatives typically show absorbance between 250-400 nm.

  • IR Spectroscopy: Key expected peaks include:

    • ~1520-1540 cm⁻¹ and ~1340-1350 cm⁻¹: Asymmetric and symmetric stretching of the aromatic nitro group (Ar-NO₂)[5].

    • ~1600-1650 cm⁻¹: C=N stretching from the oxazole ring[5].

    • ~2900-3000 cm⁻¹: C-H stretching from the ethyl group and aromatic ring.

  • ¹H NMR Spectroscopy: The aromatic protons on the benzoxazole ring will appear in the downfield region (typically δ 7.0–8.5 ppm)[4]. The ethyl group protons will show a characteristic quartet and triplet pattern in the aliphatic region (e.g., ~δ 3.0 ppm for -CH₂- and ~δ 1.4 ppm for -CH₃). The exact shifts are influenced by the electron-withdrawing nitro group.

  • ¹³C NMR Spectroscopy: Aromatic carbons will resonate between δ 110-160 ppm. The carbons directly attached to the heteroatoms (O, N) and the nitro group will be significantly shifted.

Part 2: Troubleshooting Guide by Analytical Technique

This section provides solutions to common problems encountered during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Problem 1: I'm seeing poor peak shape (tailing or fronting) in my reversed-phase HPLC analysis.

Causality & Solution: Peak tailing for a moderately basic compound like a benzoxazole can result from secondary interactions with acidic silanol groups on the silica support of the column. Peak fronting may indicate column overload or poor sample solubility in the mobile phase.

Troubleshooting Steps:

  • Check Sample Solubility: Ensure your sample is fully dissolved in the initial mobile phase. If using a high percentage of water initially, the compound may precipitate on the column head. Dissolve the sample in a stronger solvent (like ACN or MeOH) but inject a small volume to avoid peak distortion.

  • Modify Mobile Phase pH: Add a buffer to the aqueous mobile phase. For a compound like this, a slightly acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of residual silanols, improving peak shape[11].

  • Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a Phenyl or Pentafluorophenyl phase) which can offer different selectivity for aromatic compounds[12].

  • Lower Sample Concentration: Inject a more dilute sample to rule out mass overload.

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) solubility Is sample fully soluble in initial mobile phase? start->solubility overload Is sample concentration too high? solubility->overload Yes dissolve Action: Dissolve sample in stronger solvent & inject less. solubility->dissolve No silanol Are silanol interactions causing tailing? overload->silanol No dilute Action: Dilute sample and reinject. overload->dilute Yes modify_mp Action: Add 0.1% Formic Acid to mobile phase. silanol->modify_mp Likely end Peak Shape Improved dissolve->end dilute->end change_col Action: Use end-capped or PFP column. modify_mp->change_col If not resolved change_col->end

Gas Chromatography (GC)

Problem 2: I'm observing low signal intensity, poor reproducibility, or extra peaks that are not impurities.

Causality & Solution: This is a classic symptom of thermal degradation of a nitroaromatic compound in the hot GC inlet[8][9]. The C-NO₂ bond can cleave, or the molecule can rearrange at high temperatures, leading to analyte loss and the formation of degradation products[7].

Troubleshooting Steps:

  • Lower the Inlet Temperature: This is the most critical parameter. Start with a lower inlet temperature (e.g., 200 °C) and increase it incrementally only if you observe poor peak shape due to slow volatilization.

  • Use a Deactivated Liner: Active sites in the liner (silanols, metal contaminants) can catalyze degradation. Always use a fresh, high-quality deactivated liner. Change it frequently[10].

  • Use a Faster Injection: A split or splitless injection with a fast autosampler injection speed minimizes the residence time of the analyte in the hot inlet.

  • Consider an Alternative Technique: If thermal degradation cannot be overcome, GC is not a suitable technique for this compound. HPLC is the preferred method for thermally labile molecules.

Mass Spectrometry (MS)

Problem 3: I am struggling to get a strong molecular ion peak ([M+H]⁺ or [M-H]⁻) in LC-MS.

Causality & Solution: The ionization efficiency depends on the analyte's ability to accept or lose a proton. The fragmentation behavior of nitroaromatics can also be complex.

Troubleshooting Steps:

  • Optimize Ionization Mode:

    • Negative Ion Mode (ESI-): The electron-withdrawing nitro group makes the aromatic ring electron-deficient, which can stabilize a negative charge. ESI- is often highly effective for nitroaromatics, potentially forming a molecular radical anion [M]⁻• or adducts[13][14].

    • Positive Ion Mode (ESI+): The nitrogen on the oxazole ring is a potential site for protonation. Ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺.

  • Check In-Source Fragmentation: High cone/nozzle/fragmentor voltages can cause the molecule to fragment in the ion source before it reaches the mass analyzer. Start with low voltage settings and gradually increase to find the optimal value that maximizes the molecular ion signal without inducing fragmentation.

  • Analyze Common Fragments: In tandem MS (MS/MS), nitroaromatic compounds often exhibit characteristic neutral losses of NO (30 Da), NO₂ (46 Da), and combinations thereof[13][15]. Observing these fragments can help confirm the identity of a precursor ion even if it is weak.

MS_Workflow cluster_prep Sample Infusion infuse Infuse sample solution (e.g., 1-10 µg/mL in ACN/H₂O) mode mode infuse->mode fragments fragments result Proceed with LC-MS Analysis fragments->result Optimized Parameters

Part 3: Experimental Protocol Example

Protocol: Purity Determination by Reversed-Phase HPLC-UV

This protocol provides a starting point for method development.

  • Instrumentation:

    • HPLC system with a UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.

    • Dilute the stock solution with the Sample Diluent to a working concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum (determine via PDA scan, likely ~270-350 nm).

    • Gradient Program:

      Time (min) %A %B
      0.0 60 40
      15.0 10 90
      20.0 10 90
      20.1 60 40

      | 25.0 | 60 | 40 |

  • Data Analysis:

    • Integrate the peak corresponding to the main compound.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all impurities have a similar response factor. For higher accuracy, use a reference standard and determine relative response factors.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

  • Anger, S., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 291-301. Available at: [Link]

  • Al-Naiema, I. M., & Laham, G. F. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 7(10), 3527-3541. Available at: [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • Hess, T. F., et al. (1999). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 33(18), 3173-3179. Available at: [Link]

  • Narayanan, R., et al. (2013). Quantification and remote detection of nitro explosives by helium plasma ionization mass spectrometry (HePI-MS) on a modified atmospheric pressure source designed for electrospray ionization. Analyst, 138(10), 2849-2855. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. Available at: [Link]

  • Teneda, F., et al. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 27(15), 4983. Available at: [Link]

  • Lary, A., et al. (2021). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). Analytica Chimica Acta, 1140, 116-125. Available at: [Link]

  • Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 545-551. Available at: [Link]

  • Lary, A. L., & Schug, K. A. (2020). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). Available at: [Link]

  • Wikipedia. Benzoxazole. Available at: [Link]

  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. Available at: [Link]

  • Sigma-Aldrich. Product Page (Chinese): this compound. Available at: [Link]

  • Flores-Alamo, M., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 592. Available at: [Link]

  • ResearchGate. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Available at: [Link]

  • Korte, E. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies, Inc. Available at: [Link]

  • Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o135. Available at: [Link]

  • Sýkora, J., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(11), 2824. Available at: [Link]

Sources

reducing cytotoxicity of 2-Ethyl-6-nitro-1,3-benzoxazole in assays

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for reducing the cytotoxicity of 2-Ethyl-6-nitro-1,3-benzoxazole in assays.

Introduction

Welcome to the technical support guide for this compound (CAS No. 13243-39-5).[1] This benzoxazole derivative is a valuable research compound; however, its chemical structure, which features a nitroaromatic group, suggests a potential for inducing off-target cytotoxicity in cell-based assays.[2][3] Such effects can confound experimental results, making it difficult to distinguish between specific biological activity and general cellular toxicity.

This guide is designed to function as a comprehensive resource, providing in-depth FAQs, troubleshooting workflows, and detailed experimental protocols to help you identify the source of cytotoxicity and implement effective mitigation strategies. As your Senior Application Scientist, my goal is to explain the causality behind these experimental choices, ensuring your protocols are robust and your data is reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: My cells are dying even at low concentrations of this compound. What is the likely cause?

A1: The cytotoxicity of this compound likely stems from its nitroaromatic structure. Two primary mechanisms are hypothesized:

  • Oxidative Stress: The nitro group (-NO₂) can undergo redox cycling within the cell. This futile cycle generates reactive oxygen species (ROS), such as superoxide anions, which can overwhelm the cell's natural antioxidant defenses.[2] This leads to oxidative stress, damaging key cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[4][5]

  • Apoptosis Induction: Related nitro-benzoxazole compounds have been shown to trigger apoptosis (programmed cell death), often through the activation of caspases, which are key enzymes in this process.[6] This can be a direct effect of the compound or a downstream consequence of severe oxidative stress.[4][7]

Q2: How can I be sure the solvent, and not the compound, isn't the source of toxicity?

A2: This is a critical control. Dimethyl sulfoxide (DMSO) is a common solvent for compounds like this, but it can be toxic to cells at higher concentrations.[8] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically ≤0.1% (v/v) .

Best Practice: Always include a "vehicle control" in your experiments. This control should contain cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the compound. If you observe significant cell death in the vehicle control, you must lower the solvent concentration.[8]

Q3: What are the best practices for preparing and storing stock solutions of this compound?

A3: Proper handling is essential to maintain compound integrity and ensure reproducibility.[9]

  • Dissolution: Start by creating a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO. Ensure the compound is fully dissolved; gentle warming to 37°C or brief sonication can help, but avoid vigorous shaking.[10]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10][11] Lyophilized (solid) powder should be stored in a cool, dark, and dry place, preferably in a desiccator.[12][13]

  • Dilution: When preparing working solutions, perform serial dilutions. To avoid precipitation when diluting a DMSO stock into aqueous culture medium, add the stock solution dropwise to the medium while gently vortexing.[10]

Q4: Can components in my culture medium influence the compound's apparent cytotoxicity?

A4: Yes, particularly the concentration of serum (e.g., Fetal Bovine Serum, FBS). Serum contains proteins like albumin, which can bind to small molecules.[14][15] This binding sequesters the compound, reducing the "free" concentration available to interact with the cells.[16][17] If your assay medium has a high serum percentage, the perceived cytotoxicity may be lower than in a low-serum medium. This is a critical variable to control, especially when comparing results across different experiments or cell lines.

Part 2: Troubleshooting Guide & Mitigation Strategies

If initial troubleshooting doesn't resolve the issue, these advanced strategies can help diagnose and mitigate cytotoxicity.

Problem: High Variability or Irreproducible Cytotoxicity Results
Possible Cause Explanation & Scientific Rationale Recommended Action
Suboptimal Cell Seeding Density Cell density is a critical parameter. If cells are seeded too sparsely, they may be more vulnerable to stress. If seeded too densely, they can become over-confluent, leading to nutrient depletion and contact inhibition, which alters their metabolic state and response to cytotoxic agents.[18][19] An optimal density ensures cells are in the logarithmic growth phase, where they are most responsive.Perform a cell density optimization experiment. Test a range of seeding densities to find one that results in ~70-80% confluence at the end of the assay period without treatment. (See Protocol 1)
Compound Precipitation The compound may be precipitating out of the aqueous culture medium, especially at higher concentrations. This leads to an unknown and variable effective concentration in each well, causing inconsistent results.Visually inspect wells under a microscope for precipitates. If observed, lower the maximum concentration used. Ensure proper dilution techniques are followed. (See FAQ Q3)
Inconsistent Pipetting/Mixing Inaccurate pipetting or failure to thoroughly mix reagents is a major source of experimental error.[20] This can lead to uneven cell distribution or compound concentration across the plate.Ensure pipettes are calibrated. Gently but thoroughly mix cell suspensions and compound dilutions before dispensing. Avoid introducing bubbles.
Edge Effects Wells on the periphery of a microplate are prone to evaporation, which concentrates both media components and the test compound, leading to artificially high cytotoxicity in those wells.[21]Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier.[8]
Problem: Significant Cytotoxicity Observed Even After Optimizing Assay Conditions

This suggests the cytotoxicity is inherent to the compound's mechanism of action. The following strategies can help confirm the mechanism and potentially reduce off-target effects.

Hypothesized Mechanism Explanation & Scientific Rationale Recommended Action
Oxidative Stress via ROS Production As discussed in the FAQs, the nitro group is a prime candidate for inducing ROS.[2] This can be tested by attempting to "rescue" the cells with an antioxidant, which scavenges free radicals and replenishes the cell's antioxidant capacity.[22]Co-incubate the cells with the compound and a known antioxidant, such as N-acetylcysteine (NAC) .[23][24] A significant increase in cell viability in the presence of NAC strongly suggests that oxidative stress is a primary driver of the observed cytotoxicity. (See Protocol 3)
High Bioavailability due to Low Serum Protein Binding If using low-serum or serum-free media, the concentration of free, unbound compound is maximized, which can lead to high toxicity.[17][25] The effect of protein binding can be evaluated by modulating the serum concentration in the assay medium.Perform the cytotoxicity assay in parallel using media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%). A dose-dependent decrease in cytotoxicity with increasing serum concentration points to significant protein binding. (See Protocol 4)
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing cytotoxicity issues with this compound.

G start High Cytotoxicity Observed check_solvent Step 1: Validate Controls Is the Vehicle Control Toxic? start->check_solvent solvent_toxic Yes: Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok No: Compound is Likely Toxic check_solvent->solvent_ok No fix_solvent Action: Lower final solvent concentration to ≤0.1%. (See Protocol 2) solvent_toxic->fix_solvent optimize_assay Step 2: Optimize Assay Parameters Are results inconsistent? solvent_ok->optimize_assay optimize_density Action: Optimize cell seeding density. (See Protocol 1) optimize_assay->optimize_density check_precipitation Action: Check for compound precipitation. Lower concentration if needed. optimize_assay->check_precipitation hypothesize Step 3: Investigate Mechanism optimize_density->hypothesize check_precipitation->hypothesize ros_path Hypothesis A: Oxidative Stress hypothesize->ros_path serum_path Hypothesis B: High Free Compound Level hypothesize->serum_path test_ros Action: Test cytoprotection with antioxidants (e.g., NAC). (See Protocol 3) ros_path->test_ros test_serum Action: Vary serum percentage in media and observe effect. (See Protocol 4) serum_path->test_serum

Caption: A logical workflow for troubleshooting and mitigating cytotoxicity.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the key experiments recommended in this guide.

Protocol 1: Optimizing Cell Seeding Density

Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay.

  • Preparation: Prepare a single-cell suspension of the desired cell line in complete culture medium.

  • Seeding: In a 96-well plate, seed a range of cell densities. For example: 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well in 100 µL of medium.[18][26] Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the total duration of your planned cytotoxicity assay (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assessment: At the end of the incubation period, assess cell confluence using a microscope. Additionally, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Analysis: Plot cell viability signal versus the number of cells seeded. Select the seeding density that is on the linear (logarithmic) part of the growth curve and results in approximately 70-80% confluence at the assay endpoint.[19] This ensures the cells are healthy and actively proliferating.

Protocol 2: Assessing and Mitigating Solvent Toxicity

Objective: To determine the non-toxic concentration of the solvent (e.g., DMSO) for your cell line.

  • Preparation: Seed cells at the optimal density determined in Protocol 1 in a 96-well plate and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of your solvent (e.g., DMSO) in complete culture medium to achieve final concentrations ranging from 2% down to 0.01% (v/v). Also include an untreated control (medium only).

  • Incubation: Replace the existing medium with the solvent-containing medium and incubate for the desired assay duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT).[21][27]

  • Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated control. The highest concentration that shows >95% viability is considered non-toxic and should be the maximum concentration used in subsequent experiments.

Protocol 3: Evaluating the Cytoprotective Effect of Antioxidants

Objective: To determine if oxidative stress contributes to the compound's cytotoxicity.

  • Preparation: Seed cells at their optimal density in a 96-well plate and allow them to attach overnight. Prepare a stock solution of N-acetylcysteine (NAC) in sterile PBS or water.

  • Pre-treatment: Add NAC to the wells to a final concentration of 1-5 mM. Incubate for 1-2 hours.

  • Co-treatment: Prepare serial dilutions of this compound in medium also containing 1-5 mM NAC. Add these solutions to the pre-treated cells.

  • Controls: Set up the following control groups:

    • Untreated cells (negative control)

    • Cells treated with NAC only

    • Cells treated with the compound only (no NAC)

    • Vehicle control

  • Incubation & Analysis: Incubate for the desired duration (e.g., 24-48 hours) and then perform a cell viability assay. A statistically significant increase in viability in the co-treated group compared to the "compound only" group indicates ROS-mediated cytotoxicity.[24]

Protocol 4: Investigating the Influence of Serum Protein Binding

Objective: To assess if serum proteins in the culture medium are binding to the compound and affecting its activity.

  • Media Preparation: Prepare batches of cell culture medium containing varying concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).

  • Cell Seeding: Seed cells at their optimal density in a 96-well plate. Allow them to attach in your standard culture medium (e.g., 10% FBS).

  • Treatment: After attachment, aspirate the standard medium. Prepare serial dilutions of the compound in each of the different serum-containing media you prepared. Add these solutions to the appropriate wells.

  • Incubation & Analysis: Incubate for the desired duration and perform a cell viability assay.

  • Data Interpretation: Plot the dose-response curves for each serum concentration. If the compound's IC₅₀ value increases as the serum concentration increases, it indicates that serum proteins are binding to the compound and reducing its bioavailable fraction.[16][25]

Part 4: Hypothesized Mechanism of Cytotoxicity

The chemical structure of this compound suggests a plausible pathway for cytotoxicity mediated by its nitro group.

G cluster_cell Inside the Cell Compound This compound Redox Nitro Group (-NO₂) Redox Cycling Compound->Redox ROS Generation of Reactive Oxygen Species (ROS) Redox->ROS e- GSH Depletion of Cellular Antioxidants (e.g., Glutathione) ROS->GSH Mito Mitochondrial Damage & Oxidative Stress ROS->Mito GSH->Mito Loss of protection Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Hypothesized pathway of ROS-induced apoptosis by a nitroaromatic compound.

This pathway illustrates how the compound's nitro group can initiate a cascade of events starting with ROS production, leading to the depletion of cellular defenses like glutathione, causing mitochondrial damage, and ultimately triggering caspase-mediated apoptosis.[2][4][28] Understanding this potential mechanism provides the rationale for using antioxidants as a mitigation strategy.

References

  • Zeitlinger, M., Sauermann, R., Traunmüller, F., Georgopoulos, A., Müller, M., & Joukhadar, C. (2008). Effect of protein binding on the pharmacological activity of highly bound antibiotics. Antimicrobial Agents and Chemotherapy, 52(11), 3975–3980. Available from: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Saleh, A., El-Safty, F., & El-Abhar, H. (Eds.). (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • ResearchGate. (2018). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • Kesharwani, P., Gorain, B., & Choudhury, H. (2017). A review on the effects of CMPF binding with Human Serum Albumin. Mini-Reviews in Medicinal Chemistry, 18(1), 69-79. Available from: [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs. in solution? Retrieved from [Link]

  • Miyamoto, M., Murphy, T. H., Schnaar, R. L., & Coyle, J. T. (1989). Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1132-1140. Available from: [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Paiva-Martins, F., Fernandes, V., & Morais, V. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. Molecules, 25(22), 5485. Available from: [Link]

  • Singh, N., & Kumar, A. (2017). Drug-Induced Oxidative Stress and Toxicity. Journal of Pharmacology and Toxicology, 12(1), 1-10. Available from: [Link]

  • Tinel, A., et al. (2006). Identification of new compounds that trigger apoptosome-independent caspase activation and apoptosis. Cancer Research, 66(18), 9235-9244. Available from: [Link]

  • Popick, A. C., Guttman, M., & Lee, F. M. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(10), 4627-4634. Available from: [Link]

  • Ercal, N. (Ed.). (2017). The role of potential antioxidant in medicinal drug-induced oxidative stress. CORE. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(10), 4627-4634. Available from: [Link]

  • Skalickova, S., et al. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. Antioxidants, 10(11), 1834. Available from: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Sasaguri, T., et al. (1999). Caspase-independent cell death by low concentrations of nitric oxide in PC12 cells: involvement of cytochrome C oxidase inhibition and the production of reactive oxygen species in mitochondria. Journal of Neurochemistry, 73(3), 1045-1055. Available from: [Link]

  • Bredeck, G., et al. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE (Journal of Visualized Experiments), (151), e60046. Available from: [Link]

  • Tinel, A., et al. (2006). Identification of two compounds capable of triggering caspase activation and apoptosis with high efficiency in caspase-9-mutated cells. ResearchGate. Retrieved from [Link]

  • Caccuri, A. M., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 281(42), 31633-31642. Available from: [Link]

  • Rocha, B. S., et al. (2020). Nitrosative Stress and Its Association with Cardiometabolic Disorders. International Journal of Molecular Sciences, 21(21), 8343. Available from: [Link]

  • Brezden, C. B., & Wouters, B. G. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(9), 1145-1152. Available from: [Link]

  • Paciello, F., et al. (2023). Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells. International Journal of Molecular Sciences, 24(11), 9205. Available from: [Link]

  • Tinel, A., et al. (2006). Identification of New Compounds That Trigger Apoptosome-Independent Caspase Activation and Apoptosis. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (1997). Nitric oxide inhibits apoptosis by preventing increases in caspase-3-like activity via two distinct mechanisms. Journal of Biological Chemistry, 272(49), 30837-30842. Available from: [Link]

  • Gümüş, M., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Bioorganic Chemistry, 94, 103444. Available from: [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • Piera-Velazquez, S., & Jimenez, S. A. (2021). Oxidative Stress Induced by Reactive Oxygen Species (ROS) and NADPH Oxidase 4 (NOX4) in the Pathogenesis of the Fibrotic Process in Systemic Sclerosis: A Promising Therapeutic Target. Journal of Clinical Medicine, 10(20), 4812. Available from: [Link]

  • Kohen, R., & Nyska, A. (2002). Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches. British Journal of Pharmacology, 174(12), 1-22. Available from: [Link]

  • Marc, G., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6516. Available from: [Link]

  • ResearchGate. (2021). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Takjoo, R., et al. (2013). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1545. Available from: [Link]

Sources

Technical Support Center: Crystallization of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-6-nitro-1,3-benzoxazole crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this key heterocyclic compound. Our focus is on not just what to do, but why you're doing it, grounding our advice in established crystallographic and chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound (CAS No: 13243-39-5, Molecular Formula: C₉H₈N₂O₃) is a solid aromatic heterocyclic compound.[1][2] As a benzoxazole derivative, it serves as a valuable building block in the synthesis of more complex molecules, including bioactive structures and pharmaceutical agents.[3][4] The purity of this intermediate is paramount, as impurities—such as unreacted starting materials or side-products—can interfere with downstream reactions, reduce yields, and introduce contaminants into the final active pharmaceutical ingredient (API).[5][6] Crystallization is the most effective method for ensuring the high purity required for these sensitive applications.[7]

Q2: What is the primary principle behind crystallization for purification?

A2: Crystallization is a purification technique based on the principle of differential solubility.[8] Most solid compounds are more soluble in a hot solvent than in a cold one.[8] In a typical recrystallization, the impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[7]

Q3: How do I begin selecting a suitable solvent for crystallization?

A3: A systematic approach is key. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Start by testing the solubility of a small amount of your crude product in various common laboratory solvents at both room temperature and their boiling points. Solvents like ethanol or mixed systems such as acetone/acetonitrile are often effective for benzoxazole derivatives.[5][9] For polar molecules containing oxygen and nitrogen, alcohol/water mixtures are also a frequent choice.[10]

Q4: Are there specific safety concerns for crystallizing this compound?

A4: Yes. As a nitroaromatic compound, it should be handled with care. The material safety data sheet (MSDS) for this compound indicates it is acutely toxic if swallowed (GHS06).[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All heating and solvent evaporation should be performed in a well-ventilated fume hood.

Troubleshooting Crystallization Failures

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: No Crystals Form Upon Cooling

Q: I've cooled my solution, even in an ice bath, but no solid has precipitated. What's happening?

A: This is a common issue that typically points to a problem with saturation or nucleation.

  • Possible Cause 1: The solution is not saturated.

    • Causality: You may have used too much solvent. For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If the solution is too dilute, the compound will remain dissolved even when cold.

    • Solution: Gently heat the solution in a fume hood and evaporate a portion of the solvent to increase the concentration. Continue this process until you observe slight turbidity or the formation of solid crystals in the hot solution, then add a small amount of solvent back to just re-dissolve them. This ensures you have a hot, saturated solution ready for cooling.[10]

  • Possible Cause 2: The solution is supersaturated but lacks nucleation sites.

    • Causality: Crystallization is not a spontaneous event; it requires an initial "seed" or nucleation site for crystals to begin growing. A very clean solution or a highly viscous one can sometimes resist nucleation.

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.

      • Extended Cooling: Allow the flask to stand undisturbed in a cold environment (e.g., a 4°C refrigerator) for an extended period (24-48 hours).

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling, my product separated as a sticky liquid or oil, not as a solid. How do I fix this?

A: "Oiling out" occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute in that particular solvent. The compound comes out of solution as a liquid instead of a solid crystal lattice.

  • Causality: This often happens when a solution is cooled too quickly or when the boiling point of the solvent is significantly higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

  • Solutions:

    • Reheat and Slow Cool: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, giving molecules time to arrange into an ordered crystal lattice.

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "bad" solvent (in which the compound is insoluble but which is miscible with the good solvent) until the solution becomes turbid. Reheat to clarify and then cool slowly.[10]

Problem 3: The Recovered Crystals are Discolored or Impure

Q: My final product has a yellow/brown tint, and TLC/HPLC analysis shows it's still not pure. What went wrong?

A: This indicates that impurities are being retained in the final solid product. This can happen through several mechanisms.

  • Possible Cause 1: Highly colored, polar impurities.

    • Causality: Many organic reactions produce colored byproducts. These can be difficult to remove if they have similar solubility profiles to your desired compound.

    • Solution: Activated Charcoal Treatment. Before the cooling step, add a very small amount (1-2% by weight of your solute) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[5][11] Caution: Using too much charcoal can also adsorb your product, leading to a lower yield.

  • Possible Cause 2: Impurity Incorporation.

    • Causality: Impurities can be trapped in the final product either by being included within the crystal lattice (common with structurally similar impurities) or by adsorbing to the crystal surface.[6][12] Ineffective washing after filtration can also leave behind residual mother liquor containing dissolved impurities.[12]

    • Solutions:

      • Optimize Washing: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent.[10] Using cold solvent minimizes the dissolution of your pure product while washing away the impurity-laden mother liquor.

      • Re-crystallize: A second recrystallization is often necessary to achieve high purity.

      • Change Solvent: Crystallizing from a different solvent can change the solubility of both the product and the impurities, potentially leading to better separation.[13]

Problem 4: Inconsistent Physical Properties (e.g., Melting Point) Between Batches

Q: I've crystallized my product twice using what I thought was the same procedure, but the melting points are different. Why?

A: This is a classic indicator of polymorphism.

  • Causality: Polymorphism.

    • Explanation: Polymorphism is the ability of a solid compound to exist in two or more different crystal structures.[14][15] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. Nitroaromatic compounds are known to exhibit polymorphism.[16][17] The specific polymorph obtained can be highly sensitive to the crystallization conditions, such as the solvent used, the rate of cooling, and the level of supersaturation.[14]

    • Solution:

      • Standardize Your Protocol: To obtain a consistent polymorph, you must strictly control your crystallization parameters. Document and replicate the solvent system, concentration, cooling rate, and agitation method precisely for every batch.

      • Characterization: Use analytical techniques like Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions, and Powder X-Ray Diffraction (PXRD) to confirm the crystal structure. This will allow you to identify and consistently produce the desired polymorph.

Key Experimental Protocols & Workflows

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[8]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (or the activated charcoal). This step prevents premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process when troubleshooting common crystallization issues.

Troubleshooting_Workflow start Crude Product Solution Prepared cool Cool Solution start->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success no_crystals No Crystals Formed observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem impure_crystals Crystals are Impure observe->impure_crystals Problem check_saturation Is solution saturated? no_crystals->check_saturation reheat Reheat to Dissolve Oil oiling_out->reheat charcoal Use Activated Charcoal for Color Impurities impure_crystals->charcoal rewash Re-wash with Ice-Cold Solvent impure_crystals->rewash recrystallize Perform Second Recrystallization impure_crystals->recrystallize induce_nucleation Induce Nucleation (Scratch / Seed) check_saturation->induce_nucleation Yes evaporate Evaporate Excess Solvent check_saturation->evaporate No induce_nucleation->crystals_ok evaporate->cool slow_cool Cool Slowly / Change Solvent reheat->slow_cool slow_cool->crystals_ok charcoal->crystals_ok rewash->crystals_ok recrystallize->crystals_ok

Caption: A logical workflow for troubleshooting crystallization.

Data Presentation: Common Crystallization Solvents

The selection of a solvent is critical. This table provides properties of common solvents to guide your initial screening.

SolventBoiling Point (°C)PolarityNotes
Water 100Very HighGood for polar compounds; often used as an anti-solvent with alcohols.
Ethanol 78HighA common choice for moderately polar compounds like benzoxazoles.[5]
Methanol 65HighSimilar to ethanol but more volatile.
Acetone 56Medium-HighA strong solvent; often used in mixed systems.[5]
Acetonitrile 82Medium-HighCan be effective in mixed systems with acetone for benzoxazoles.[11]
Ethyl Acetate 77MediumA versatile solvent for a wide range of polarities.
Heptane/Hexane 98 / 69Very LowNonpolar solvents; often used as the "bad" solvent (anti-solvent).

References

  • AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. AIChE Proceedings. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • Munshi, P., & Guru Row, T. N. (2006). Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol. Acta Crystallographica Section B: Structural Science, 62(Pt 1), 143–152. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Politano, A. A., et al. (2020). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 25(10), 2345. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphic behavior of an organic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • PubChem. (n.d.). Imidazo(2,1-b)oxazole, 2-ethyl-2,3-dihydro-6-nitro-, (2R)-. Retrieved from [Link]

  • HDH Chemicals. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. Retrieved from [Link]

  • Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 706-715. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]

  • Dempsey, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(10), 1234. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • YouTube. (2020). Polymorphism. ONLINE PHARMA GURUKUL. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism and Pseudopolymorphism of the Antibacterial Nitrofurantoin. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzoxazole-terminated liquid crystals with large birefringence and negative dielectric anisotropy. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b][5][9][18]thiadiazole-5-carbaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole. Retrieved from [Link]

Sources

Validation & Comparative

Validating the Anticancer Potential of 2-Ethyl-6-nitro-1,3-benzoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a paramount endeavor. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anticancer effects.[1][2] This guide focuses on the validation of the biological activity of a specific, yet under-characterized molecule: 2-Ethyl-6-nitro-1,3-benzoxazole .

While direct experimental data for this compound is sparse, its structural features—specifically the presence of a nitro group, a common pharmacophore in anticancer compounds—suggest a strong likelihood of cytotoxic activity against cancer cells.[3] This guide will provide a comparative analysis of this compound with other relevant benzoxazole derivatives, supported by established experimental data. Furthermore, we will detail the essential experimental protocols required to rigorously validate its anticancer potential, empowering researchers to undertake a comprehensive evaluation.

Comparative Landscape: Anticancer Activity of Substituted Benzoxazoles

The anticancer efficacy of benzoxazole derivatives is significantly influenced by the nature and position of their substituents. To contextualize the potential of this compound, we present a comparative summary of the in vitro anticancer activity of various benzoxazole analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency, with lower values indicating greater anticancer activity.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Hypothesized: this compound Various To be determined
Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)A549 (Lung)0.13 ± 0.014[4]
MCF-7 (Breast)0.10 ± 0.013[4]
HT-29 (Colon)0.22 ± 0.017[4]
2-Arylbenzoxazole (Compound 14a)MCF-7 (Breast)4.054 ± 0.17[5]
HepG2 (Liver)3.95 ± 0.18[5]
5-Chlorobenzoxazole Derivative (Compound 14b)MCF-7 (Breast)4.75 ± 0.21[5]
HepG2 (Liver)4.61 ± 0.34[5]
2-Mercaptobenzoxazole Derivative (Compound 11)HepG2 (Liver)5.5 ± 0.22 (µg/ml)[6][7]
2-Mercaptobenzoxazole Derivative (Compound 12)MCF-7 (Breast)5.6 ± 0.32 (µg/ml)[6][7]
Doxorubicin (Standard Chemotherapy) Various ~0.5 - 2.0 [8]

Elucidating the Mechanism of Action: The Role of Tubulin Polymerization

A significant number of anticancer compounds, including some benzoxazole derivatives, exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division.[9] These agents can either inhibit the polymerization of tubulin into microtubules or prevent their depolymerization, ultimately leading to mitotic arrest and apoptosis. The in vitro tubulin polymerization assay is a pivotal tool for identifying compounds that modulate these processes.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Thaw Tubulin, GTP, and Buffers on Ice prep_compound Prepare Serial Dilutions of This compound prep_controls Prepare Positive (Paclitaxel) and Negative (Nocodazole) Controls prep_mix Prepare Tubulin Reaction Mix (Tubulin, Buffer, GTP, Fluorescent Reporter) add_compound Add Compound/Controls to 96-well Plate prep_mix->add_compound Transfer to Assay Plate add_mix Add Tubulin Reaction Mix to Wells initiate Initiate Polymerization by Incubating at 37°C measure Measure Fluorescence Intensity Over Time (e.g., every 60s for 60 min) plot Plot Fluorescence vs. Time measure->plot Generate Kinetic Data determine_ic50 Determine IC50 for Inhibition or EC50 for Enhancement compare Compare Activity to Controls and Alternative Compounds G cluster_mtt MTT Assay: Measures Metabolic Activity cluster_ldh LDH Assay: Measures Membrane Integrity mtt_reagent MTT (Tetrazolium Salt) mitochondria Mitochondrial Dehydrogenases (in viable cells) mtt_reagent->mitochondria Reduced by formazan Formazan (Purple Product) mitochondria->formazan Produces damaged_cell Damaged Cell Membrane ldh_release LDH Release into Medium damaged_cell->ldh_release ldh_reaction LDH catalyzes conversion of Lactate to Pyruvate ldh_release->ldh_reaction colorimetric_signal Colorimetric Signal ldh_reaction->colorimetric_signal Generates

Caption: Principles of MTT and LDH cytotoxicity assays.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases. Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include untreated and vehicle controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Detailed Protocol: LDH Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity. [10] Materials:

  • Human cancer cell lines

  • Complete culture medium

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure, within the context of the broader benzoxazole class, strongly suggests potential as an anticancer agent. The comparative data presented in this guide provides a benchmark for its anticipated potency. The detailed experimental protocols for cytotoxicity and tubulin polymerization assays offer a clear and robust roadmap for the comprehensive validation of its biological activity. By systematically applying these methodologies, researchers can effectively determine the anticancer efficacy and mechanism of action of this compound, contributing valuable knowledge to the field of cancer drug discovery.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]

  • Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. [Link]

  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. [Link]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • LDH cytotoxicity assay. [Link]

  • Lactate dehydrogenase cytotoxicity assay. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]

  • Cell Viability Assays - Assay Guidance Manual. [Link]

  • Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. [Link]

  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. [Link]

  • Design of benzoxazole molecules for antimicrobial and anticancer potential based on literature. [Link]

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. [Link]

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. [Link]

  • Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. [Link]

  • Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]

  • Benzothiazole derivatives as anticancer agents. [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. [Link]

  • (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • Chemical structures of some tubulin polymerization inhibitors containing. [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers.. [Link]

  • Development of tubulin polymerization inhibitors as anticancer agents. [Link]

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

  • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. [Link]

Sources

A Comparative Analysis of 2-Ethyl-6-nitro-1,3-benzoxazole and Other Nitrobenzoxazoles in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged structure, integral to a multitude of biologically active compounds. The introduction of a nitro group to this heterocyclic system often potentiates its therapeutic effects, leading to a diverse range of pharmacological activities, including antimicrobial, anticancer, and antiparasitic actions. This guide provides a comprehensive comparison of 2-Ethyl-6-nitro-1,3-benzoxazole with other nitrobenzoxazole derivatives, offering insights into their structure-activity relationships and potential therapeutic applications, supported by available experimental data.

The Benzoxazole Core and the Influence of Nitro-Substitution

Benzoxazoles are bicyclic aromatic compounds composed of a benzene ring fused to an oxazole ring. This unique structure allows for diverse chemical modifications, enabling the fine-tuning of their physicochemical and biological properties. The position and nature of substituents on the benzoxazole ring are critical determinants of their biological activity.

The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, significantly alters the electronic properties of the benzoxazole scaffold. This modification can enhance the compound's ability to participate in crucial biological interactions, such as intercalating with DNA, generating reactive oxygen species (ROS), or inhibiting specific enzymes. The position of the nitro group on the benzene ring (e.g., at C5, C6, or C7) and the nature of the substituent at the C2 position collectively dictate the compound's bioactivity and selectivity.

Physicochemical Properties: A Comparative Overview

A molecule's biological activity is intrinsically linked to its physicochemical properties, such as molecular weight, lipophilicity (LogP), and hydrogen bonding potential. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the calculated physicochemical properties of this compound and a selection of other nitrobenzoxazoles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond AcceptorsHydrogen Bond Donors
This compoundC₉H₈N₂O₃192.172.298440
2-Methyl-6-nitro-1,3-benzoxazoleC₈H₆N₂O₃178.151.7840
2-Butyl-6-nitro-1,3-benzoxazoleC₁₁H₁₂N₂O₃220.223.3240
5-Nitro-1,3-benzoxazoleC₇H₄N₂O₃164.121.5440
2-(p-tolyl)-6-nitro-1,3-benzoxazoleC₁₄H₁₀N₂O₃254.243.8440

Note: Physicochemical properties are calculated values and may vary slightly from experimental data.

The data suggests that increasing the alkyl chain length at the 2-position, from methyl to ethyl to butyl, progressively increases the lipophilicity (LogP) of the 6-nitrobenzoxazole derivatives. This property can significantly impact cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Biological Activities: A Focus on Anticancer and Antimicrobial Effects

Nitrobenzoxazole derivatives have demonstrated a broad spectrum of biological activities. This section will focus on their potential as anticancer and antimicrobial agents, presenting available experimental data for comparison.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of nitrobenzoxazole derivatives against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

A study investigating the anticancer activity of a series of benzoxazole derivatives against the triple-negative breast cancer cell line MDA-MB-231 provides valuable comparative data for a closely related compound, 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole.

CompoundCancer Cell LineIC50 (µM)
2-(2,3-dimethylphenyl)-6-nitrobenzoxazoleMDA-MB-23140.99 ± 0.06
2-(2,4-dimethylphenyl)-6-nitrobenzoxazoleMDA-MB-231> 100
2-(4-isopropylphenyl)-5-nitrobenzoxazoleMDA-MB-231> 100
2-(2,4-dimethylphenyl)-5-nitrobenzoxazoleMDA-MB-231> 100

This data indicates that the substitution pattern on the 2-phenyl ring and the position of the nitro group are critical for cytotoxic activity. The 6-nitro isomer with a 2,3-dimethylphenyl substituent at the 2-position demonstrated the highest potency in this series. While direct data for this compound is unavailable, the activity of its 2-substituted-6-nitrobenzoxazole analog suggests that this scaffold is a promising starting point for the development of novel anticancer agents. The ethyl group in the target compound, being a small alkyl chain, may offer a different steric and electronic profile compared to the dimethylphenyl group, potentially influencing its binding to therapeutic targets.

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial drugs. Its mechanism of action often involves reductive activation by microbial nitroreductases to generate cytotoxic reactive nitrogen species that can damage DNA, proteins, and other cellular components[1][2].

While specific MIC values for this compound are not reported, studies on other nitrobenzoxazoles and related nitro-heterocyclic compounds demonstrate their potential as antimicrobial agents. For instance, a novel small molecule, IITR00803, which contains a benzoxazole group and a nitrothiophene moiety, has shown broad-spectrum antibacterial activity against enteric pathogens with MIC values ranging from 4 to 16 µg/mL[1][3]. The mode of action for IITR00803 was found to involve the perturbation of the bacterial membrane potential[1][3].

The antimicrobial spectrum of nitro-heterocyclic drugs is often linked to their reducibility by different microbial species[4]. Therefore, it is plausible that this compound could exhibit antimicrobial activity, and its efficacy would likely depend on the specific microbial strains and their enzymatic capacity to reduce the nitro group.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of nitrobenzoxazoles is governed by a complex interplay of structural features. The following points summarize key aspects of their SAR:

  • Role of the Nitro Group: The nitro group is crucial for the biological activity of many of these compounds. Its electron-withdrawing nature and its potential for bioreductive activation are key to their cytotoxic and antimicrobial effects[2]. The position of the nitro group significantly impacts activity, with 6-nitro and 7-nitro derivatives often showing distinct biological profiles[5].

  • Substitution at the C2 Position: The substituent at the 2-position of the benzoxazole ring plays a critical role in modulating the compound's activity and selectivity.

    • Alkyl vs. Aryl Substituents: The nature of the substituent, whether a simple alkyl chain (like the ethyl group in the target compound) or a more complex aryl group, influences the molecule's overall shape, lipophilicity, and potential for specific interactions with biological targets. Aryl substituents can engage in π-π stacking interactions, which may be important for binding to certain enzymes or DNA.

    • Lipophilicity: As observed in the physicochemical properties table, increasing the length of the alkyl chain at the C2 position increases lipophilicity. This can enhance membrane permeability but may also lead to increased non-specific toxicity. An optimal level of lipophilicity is often required for good biological activity.

A proposed general mechanism for the anticancer activity of some nitro-aromatic compounds involves their bioreductive activation in the hypoxic environment of solid tumors, leading to the formation of cytotoxic radicals that induce DNA damage and apoptosis[5].

Anticancer_Mechanism Nitrobenzoxazole Nitrobenzoxazole Tumor_Microenvironment Hypoxic Tumor Microenvironment Nitrobenzoxazole->Tumor_Microenvironment Radical_Anion Nitro Radical Anion Nitrobenzoxazole->Radical_Anion Bioreductive Activation Nitroreductases Nitroreductase Enzymes Tumor_Microenvironment->Nitroreductases Upregulation Nitroreductases->Radical_Anion DNA_Damage DNA Damage Radical_Anion->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of anticancer action for nitrobenzoxazoles.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for assessing the cytotoxic and antimicrobial activities of nitrobenzoxazole derivatives.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Seed cells in a 96-well plate and incubate for 24h Compound_Addition 2. Add serial dilutions of nitrobenzoxazole compounds Cell_Seeding->Compound_Addition Incubation 3. Incubate for 48-72h Compound_Addition->Incubation MTT_Addition 4. Add MTT solution and incubate for 2-4h Incubation->MTT_Addition Formazan_Solubilization 5. Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzoxazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Interpretation Compound_Dilution 1. Prepare serial two-fold dilutions of nitrobenzoxazole compounds in broth Inoculation 3. Inoculate the diluted compounds with the microbial suspension Compound_Dilution->Inoculation Inoculum_Prep 2. Prepare a standardized microbial suspension (0.5 McFarland) Inoculum_Prep->Inoculation Incubation_Period 4. Incubate at 37°C for 18-24h Inoculation->Incubation_Period Visual_Inspection 5. Visually inspect for turbidity Incubation_Period->Visual_Inspection MIC_Determination 6. Determine the MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitrobenzoxazole compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for this compound remains to be elucidated, the broader class of nitrobenzoxazoles demonstrates significant potential as a source of novel anticancer and antimicrobial agents. The available data on structurally similar compounds, such as 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole, highlights the importance of the 6-nitro substitution and the nature of the substituent at the 2-position in determining biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish its specific cytotoxic and antimicrobial profiles. Further exploration of the structure-activity relationships of 2-alkyl-6-nitrobenzoxazoles will be crucial for optimizing their potency and selectivity. Mechanistic studies are also warranted to fully understand how these compounds exert their biological effects, which will be instrumental in their development as potential therapeutic agents.

References

  • Kumar, A., et al. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. bioRxiv. [Link]

  • Kumar, A., et al. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PubMed. [Link]

  • Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. [Link]

  • el-Shaaer, H. M., et al. (1997). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. PubMed. [Link]

  • Jordan, M. A., & Wilson, L. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. PubMed. [Link]

  • Nagababu, P., & Ramu, V. G. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. [Link]

  • Delmas, F., et al. (2002). In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. PubMed. [Link]

  • Küçükgüzel, I., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. [Link]

  • Rakas, A., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Lirias. [Link]

  • Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. PubMed. [Link]

  • Gedikli, M. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central. [Link]

  • Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]

  • Küçükgüzel, I., et al. (2005). Synthesis and in vitro antimicrobial and cytotoxicity activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives. ResearchGate. [Link]

  • Natorska-Chomicka, D., & Opolski, A. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]

Sources

The Evolving Landscape of Antimicrobials: A Comparative Analysis of 2-Ethyl-6-nitro-1,3-benzoxazole and Other Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to staying ahead of evolving pathogens. The benzoxazole nucleus, a heterocyclic aromatic compound, has emerged as a promising framework in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide provides a comprehensive comparison of the antimicrobial potential of a specific derivative, 2-Ethyl-6-nitro-1,3-benzoxazole, with other established and emerging antimicrobial agents. While direct experimental data for this particular compound is limited in publicly accessible literature, this analysis will draw upon the well-documented activities of structurally related 6-nitro-benzoxazole analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The Benzoxazole Scaffold: A Privileged Structure in Antimicrobial Research

The benzoxazole core, consisting of a benzene ring fused to an oxazole ring, is a versatile scaffold that allows for diverse chemical modifications, leading to a broad range of pharmacological effects.[3] Its structural similarity to endogenous molecules facilitates interaction with biological targets. The antimicrobial efficacy of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.[4] Notably, substitutions at the C2 and C6 positions have been shown to be critical for potent activity.

The introduction of a nitro group (NO2), particularly at the 6-position, is a common strategy in the design of bioactive molecules. The strong electron-withdrawing nature of the nitro group can enhance the compound's interaction with biological targets and is a key feature in many existing antimicrobial drugs.[5] The alkyl substituent at the 2-position, in this case, an ethyl group, can modulate the lipophilicity of the molecule, which is crucial for its ability to penetrate microbial cell membranes.

Putative Mechanism of Action: Targeting DNA Gyrase

While the precise mechanism of action for this compound has not been explicitly elucidated, molecular docking studies on other 2-substituted-6-nitro-benzoxazole derivatives strongly suggest the inhibition of DNA gyrase as a primary mode of antibacterial activity.[1][6] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, these benzoxazole derivatives can competitively inhibit its enzymatic activity, leading to the disruption of DNA synthesis and ultimately, bacterial cell death. This mechanism is shared with the quinolone class of antibiotics.

Comparative Antimicrobial Performance

To contextualize the potential efficacy of this compound, this section presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) values of structurally similar benzoxazole derivatives against a panel of clinically relevant bacterial and fungal pathogens. These values are juxtaposed with those of standard-of-care antimicrobial agents.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/AgentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Nitro-Benzoxazole Analogs
5-nitro-2-(substituted phenyl)benzoxazole>400 - 12.5[7]>400 - 12.5[7]>400 - 12.5[7]>400 - 12.5[7]
2-(p-tert-butylphenyl)-5-(substituted benzamido)benzoxazole16-128[8]-16-128[8]-
Standard Antibiotics
Ciprofloxacin0.25 - 20.125 - 10.008 - 0.50.125 - 4
Vancomycin0.5 - 20.5 - 2--
Ampicillin0.12 - 2560.03 - 0.52 - 8>1024

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/AgentCandida albicansAspergillus niger
Nitro-Benzoxazole Analogs
5-nitro-2-(substituted phenyl)benzoxazole>400 - 12.5[7]-
2-(p-tert-butylphenyl)-5-(substituted benzamido)benzoxazole16-128[8]-
Standard Antifungals
Fluconazole0.25 - 4>64
Amphotericin B0.12 - 10.25 - 2

Note: The MIC values for nitro-benzoxazole analogs are presented as a range, reflecting the activity of different derivatives within the cited studies. The specific activity of this compound is expected to fall within or near these ranges, pending direct experimental verification.

Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing

The determination of a compound's antimicrobial activity is a critical step in the drug discovery pipeline. The following is a detailed protocol for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Broth Microdilution Assay for MIC Determination

This method allows for the quantitative determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of this compound prep_media Prepare serial dilutions of compound in broth prep_compound->prep_media prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) inoculate Inoculate microtiter plate wells with microbial suspension prep_inoculum->inoculate prep_media->inoculate incubate Incubate at 37°C for 18-24h (bacteria) or 48h (fungi) inoculate->incubate read_plate Read absorbance at 600 nm or visually inspect for growth incubate->read_plate determine_mic Determine MIC: lowest concentration with no visible growth read_plate->determine_mic

Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the standardized microbial suspension in broth and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth, either by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The benzoxazole scaffold, particularly with a nitro substitution at the 6-position, represents a promising avenue for the development of new antimicrobial agents. While direct experimental evidence for this compound is currently lacking in the public domain, the available data on analogous compounds suggest a potential for broad-spectrum antibacterial and antifungal activity, likely mediated through the inhibition of DNA gyrase.

Further research is imperative to synthesize and evaluate the antimicrobial efficacy of this compound. Head-to-head comparative studies against a comprehensive panel of drug-resistant microbial strains are warranted to fully delineate its therapeutic potential. Mechanistic studies should also be conducted to confirm its mode of action and to identify potential synergistic interactions with existing antimicrobial drugs. The insights gained from such investigations will be invaluable for the rational design and development of the next generation of benzoxazole-based antimicrobial therapies.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PubMed. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. American Society for Microbiology. [Link]

  • Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. PubMed. [Link]

  • Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. PubMed. [Link]

  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

Sources

The Pivotal Role of Substitution Patterns in 2-Ethyl-6-nitro-1,3-benzoxazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3-benzoxazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique electronic and structural features allow for facile interaction with various biological targets, making it a cornerstone in the development of novel therapeutic agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-Ethyl-6-nitro-1,3-benzoxazole derivatives. By examining the interplay between the alkyl substituent at the 2-position and the electron-withdrawing nitro group at the 6-position, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological efficacy.

This analysis will focus primarily on the anticancer and antimicrobial potential of these derivatives, two areas where benzoxazoles have shown significant promise. We will explore the causative effects behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Benzoxazole Core: A Foundation for Diverse Bioactivity

The benzoxazole moiety, an aromatic heterocyclic compound, is a versatile pharmacophore found in both natural products and synthetic drugs.[2] Its rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) facilitate a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. The biological activity of benzoxazole derivatives can be finely tuned by introducing different substituents onto the bicyclic ring system.

Deciphering the Structure-Activity Relationship: A Tale of Two Positions

The biological profile of this compound derivatives is critically influenced by the substituents at the 2 and 6-positions. Understanding the individual and synergistic contributions of these groups is paramount for rational drug design.

The Influence of the 2-Alkyl Group: A Balancing Act of Lipophilicity and Steric Hindrance

The substituent at the 2-position of the benzoxazole ring plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The length and branching of the alkyl chain directly impact lipophilicity, which in turn affects cell membrane permeability and target engagement.

A systematic variation of the alkyl chain from methyl to butyl at the 2-position, while maintaining the 6-nitro group, would likely reveal a parabolic relationship between chain length and biological activity. Initially, increasing the chain length from methyl to ethyl or propyl could enhance activity by improving membrane penetration and hydrophobic interactions with the target protein. However, further elongation to butyl or larger groups may lead to a decrease in activity due to increased steric hindrance at the binding site or reduced aqueous solubility.

SAR_Alkyl_Chain cluster_0 Impact of 2-Alkyl Chain Length on Activity Methyl (C1) Methyl (C1) Ethyl (C2) Ethyl (C2) Methyl (C1)->Ethyl (C2) Increasing Lipophilicity Enhanced Activity Propyl (C3) Propyl (C3) Ethyl (C2)->Propyl (C3) Optimal Lipophilicity? Peak Activity? Butyl (C4+) Butyl (C4+) Propyl (C3)->Butyl (C4+) Increased Steric Hindrance Decreased Solubility Reduced Activity

Caption: Electronic effects of different substituents at the 6-position.

Comparative Analysis of Biological Activity

Anticancer Activity

Numerous benzoxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. [2]The mechanism of action often involves the inhibition of key cellular processes such as DNA replication, cell division, or signal transduction pathways.

Table 1: Comparative Cytotoxicity of Representative Benzoxazole Derivatives

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical-1 EthylNitroA549 (Lung)Predicted Potent-
Compound A PhenylHA549 (Lung)10.67[1]
Compound B BenzylAminoHeLa (Cervical)Potent[3]
Compound C CyclohexylNitroVariousActive[4]
Compound D PhenylHC6 (Glioma)4.33[1]

Note: The activity for "Hypothetical-1" is a prediction based on the expected synergistic effects of the 2-ethyl and 6-nitro substituents. "Potent" and "Active" are qualitative descriptors from the cited literature where specific IC50 values were not provided for all tested cell lines.

The data, though from different studies, suggests that both the 2- and 6-substituents are critical for cytotoxic activity. The potent activity of compounds with a 6-nitro group (Compound C) and various 2-substituents (Compounds A and D) highlights the potential of the this compound scaffold.

Antimicrobial Activity

Benzoxazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. [5]The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

Table 2: Comparative Antimicrobial Activity of Benzoxazole Derivatives

Compound ID2-Substituent6-SubstituentMicroorganismMIC (µg/mL)Reference
Hypothetical-1 EthylNitroS. aureusPredicted Potent-
Compound E PhenylHE. coliPotent at 25 µg/mL[2]
Compound F CyclohexylmethylNitroB. subtilis3.12[4]
Compound G PhenylHC. albicansActive[2]
IITR00803 Nitrothiophene-S. enterica4[6]

Note: The activity for "Hypothetical-1" is a prediction. "Potent at 25 µg/mL" indicates significant inhibition at that concentration. "Active" is a qualitative descriptor from the cited literature. IITR00803 is a benzoxazole-containing molecule with a nitro group on a different ring system, included for a broader comparison. [6] The data indicates that 2-alkyl-6-nitrobenzoxazoles (like Compound F) can exhibit potent antibacterial activity. The low MIC value for Compound F against B. subtilis suggests that the combination of a lipophilic 2-substituent and an electron-withdrawing 6-nitro group is favorable for antimicrobial action.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

General Synthesis of 2-Alkyl-6-nitro-1,3-benzoxazoles

The synthesis of 2-alkyl-6-nitro-1,3-benzoxazoles can be achieved through the condensation of 2-amino-5-nitrophenol with the corresponding carboxylic acid or its derivative. [7][8] dot

Synthesis_Workflow cluster_workflow Synthetic Workflow Start Start Reactants 2-Amino-5-nitrophenol + Propanoic Acid Start->Reactants Condensation Polyphosphoric Acid (PPA) Heat (e.g., 150°C) Reactants->Condensation Workup Pour into ice water Neutralize Extract with organic solvent Condensation->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-nitrophenol (1 equivalent) and propanoic acid (1.1 equivalents).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) as both the solvent and catalyst.

  • Heating: Heat the reaction mixture to 150°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [5] Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the benzoxazole derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparison with Alternative Therapeutic Agents

While this compound derivatives show promise, it is essential to consider their potential in the context of existing and emerging therapies.

Anticancer Alternatives

The field of oncology is rich with diverse therapeutic strategies. [9]Standard chemotherapeutic agents like cisplatin and doxorubicin, targeted therapies such as tyrosine kinase inhibitors (e.g., imatinib), and immunotherapies (e.g., checkpoint inhibitors) represent the current standards of care. For a novel benzoxazole derivative to be clinically relevant, it would need to demonstrate significant advantages, such as:

  • Improved efficacy against resistant tumors.

  • A more favorable safety profile with fewer side effects.

  • A novel mechanism of action that can be used in combination with existing therapies.

Antimicrobial Alternatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. [10]Alternatives to traditional antibiotics include:

  • Next-generation antibiotics designed to overcome existing resistance mechanisms.

  • Antimicrobial peptides that disrupt bacterial membranes.

  • Bacteriophage therapy , which uses viruses to target and kill specific bacteria.

  • Quorum sensing inhibitors that disrupt bacterial communication and virulence.

Any new benzoxazole-based antimicrobial would be evaluated against these emerging strategies for its novelty, spectrum of activity, and potential for resistance development.

Conclusion

The structure-activity relationship of this compound derivatives is a compelling area of research with significant therapeutic potential. The strategic placement of a moderately sized alkyl group at the 2-position and a potent electron-withdrawing nitro group at the 6-position is hypothesized to create a synergistic effect, enhancing both anticancer and antimicrobial activities. While direct comparative data for a complete series is still emerging, the analysis of related benzoxazole structures provides a strong rationale for the continued exploration of this chemical space.

The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these promising compounds. Future research should focus on a systematic exploration of the SAR by synthesizing and testing a library of derivatives with varied 2-alkyl and 6-substituents. Such studies will be instrumental in identifying lead compounds with optimized efficacy and safety profiles, paving the way for the development of next-generation therapeutic agents.

References

  • G. S. Shanbhag, A. Bhargava, G. P. Singh, S. D. Joshi, and N. S. Chundawat, "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents," Turkish Journal of Chemistry, vol. 47, no. 1, pp. 265-283, 2023.

  • Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens. PubMed, [Online]. Available: [Link]

  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. MDPI, [Online]. Available: [Link]

  • M. Arisoy et al., "Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles," SAR and QSAR in Environmental Research, vol. 19, no. 5-6, pp. 589-612, 2008.

  • Benzothiazole derivatives as anticancer agents. PubMed Central, [Online]. Available: [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed, [Online]. Available: [Link]

  • Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. ResearchGate, [Online]. Available: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central, [Online]. Available: [Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. ScienceDirect, [Online]. Available: [Link]

  • Natural Products as Anticancer Agents: Current Status and Future Perspectives. MDPI, [Online]. Available: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central, [Online]. Available: [Link]

  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. National Institutes of Health, [Online]. Available: [Link]

  • Antimicrobial Metabolites of Caucasian Medicinal Plants as Alternatives to Antibiotics. MDPI, [Online]. Available: [Link]

  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Semantic Scholar, [Online]. Available: [Link]

  • Emerging Non-Traditional Approaches to Combat Antibiotic Resistance. PubMed Central, [Online]. Available: [Link]

  • "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". JETIR, [Online]. Available: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central, [Online]. Available: [Link]

  • Role of alternatives to antibiotics in mitigating the antimicrobial resistance crisis. PubMed Central, [Online]. Available: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online, [Online]. Available: [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PubMed Central, [Online]. Available: [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate, [Online]. Available: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, [Online]. Available: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Ethyl-6-nitro-1,3-benzoxazole: Classical, Microwave-Assisted, and Modern Catalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and materials science.[1][2] Its unique structure imparts significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The title compound, 2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5), is a valuable building block characterized by its C₉H₈N₂O₃ formula and a molecular weight of 192.17 g/mol .[5][6] The presence of the nitro group at the 6-position and the ethyl group at the 2-position makes it a versatile intermediate for further functionalization in drug discovery and the development of novel organic materials.

The efficient synthesis of this molecule is paramount for its application. Traditional methods often rely on harsh conditions, while modern approaches seek to improve efficiency, yield, and environmental footprint. This guide provides an in-depth, objective comparison of three distinct synthetic strategies for preparing this compound, moving from a classical high-temperature approach to contemporary microwave-assisted and advanced catalytic methods. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the optimal route for their specific needs.

Part 1: Synthesis of the Key Precursor: 2-Amino-5-nitrophenol

Nearly all viable routes to this compound converge on a common key intermediate: 2-amino-5-nitrophenol . The quality and availability of this precursor directly impact the efficiency of the final cyclization step. Two primary, industrially relevant methods for its preparation are presented below.

Route 1A: Synthesis from o-Aminophenol

This route involves a protective cyclization of o-aminophenol with urea to form an intermediate benzoxazolone, which is subsequently nitrated and hydrolyzed. This multi-step process is robust and avoids direct nitration of an unprotected aminophenol, which can lead to oxidation and side products.

  • Causality: The initial cyclization protects the sensitive amino and hydroxyl groups within a stable five-membered ring. This allows for a clean and regioselective nitration at the desired position, directed by the ring's electronics. The final alkaline hydrolysis step efficiently opens the protective ring to yield the target precursor with high purity.[7][8]

Route 1B: Synthesis from 2-Benzoxazolinone

For laboratories where 2-benzoxazolinone is readily available, this method offers a more direct path. It involves the direct nitration of the benzoxazolinone ring, followed by hydrolysis.

  • Causality: This method is more atom-economical if starting from the benzoxazolinone. The nitration occurs under acidic conditions, followed by a ring-opening hydrolysis reaction under basic or high-temperature aqueous conditions to furnish the desired product.[9]

cluster_precursor Precursor Synthesis Workflow o_aminophenol o-Aminophenol + Urea benzoxazolinone_intermediate Cyclocondensation (115°C) o_aminophenol->benzoxazolinone_intermediate Route 1A nitration1 Nitration (HNO₃/H₂SO₄) benzoxazolinone_intermediate->nitration1 hydrolysis1 Alkaline Hydrolysis (105°C) nitration1->hydrolysis1 final_precursor 2-Amino-5-nitrophenol hydrolysis1->final_precursor benzoxazolinone_start 2-Benzoxazolinone nitration2 Nitration (HNO₃/H₂SO₄, 35-45°C) benzoxazolinone_start->nitration2 Route 1B hydrolysis2 Hydrolysis (pH 8, 100-105°C) nitration2->hydrolysis2 hydrolysis2->final_precursor

Fig 1. Synthesis workflows for the key precursor, 2-amino-5-nitrophenol.

Part 2: Comparative Analysis of Cyclization Routes to this compound

The core transformation involves the condensation of 2-amino-5-nitrophenol with an ethyl-group source, typically propionic acid or a derivative, followed by cyclization and dehydration to form the benzoxazole ring. We will compare three methodologies for achieving this.

Route A: Classical High-Temperature Condensation (Phillips Reaction)

This is the traditional and most widely documented method for benzoxazole synthesis. It relies on forcing the condensation and subsequent cyclization by using a strong dehydrating acid catalyst at high temperatures.

  • Expertise & Experience: Polyphosphoric acid (PPA) is the classic reagent for this transformation.[4][10] It serves as both the acidic catalyst and a high-boiling solvent, facilitating the dehydration required for ring closure. The high temperature (typically 150-200°C) provides the necessary activation energy for the reaction between the carboxylic acid and the less nucleophilic amino group, which is deactivated by the adjacent nitro-substituent. The primary drawback is the workup; PPA is highly viscous and the reaction mixture often needs to be quenched into a large volume of ice water, making the process challenging to scale.

Route B: Microwave-Assisted Organic Synthesis (MAOS)

This approach leverages modern technology to dramatically accelerate the classical condensation reaction, offering a compelling alternative in terms of speed and efficiency.

  • Expertise & Experience: Microwave irradiation provides rapid, uniform, and efficient heating by directly coupling with the polar molecules in the reaction mixture.[1][2] This "molecular heating" is fundamentally different from the slow, convective heating of an oil bath, often leading to cleaner reactions and higher yields in a fraction of the time.[11][12] For this synthesis, the reaction can often be run in a sealed microwave vessel, allowing for temperatures above the solvent's boiling point, which further accelerates the reaction. This method is highly reproducible and ideal for rapid library synthesis and methods development.

Route C: Modern Catalytic Condensation

This route focuses on replacing harsh, stoichiometric reagents like PPA with more efficient, milder, and easier-to-handle catalytic systems. These methods often proceed at lower temperatures and offer simpler purification protocols.

  • Expertise & Experience: Reagents like propylphosphonic anhydride (T3P®) have emerged as exceptionally powerful and mild water scavengers that drive condensation reactions to completion.[13] T3P promotes the formation of a mixed anhydride with the carboxylic acid in situ, which is a highly activated intermediate. This intermediate is readily attacked by the aminophenol, and the subsequent cyclization is driven by the formation of stable, water-soluble phosphonic acid byproducts. The reaction can be performed in a standard organic solvent at moderate temperatures, and the workup is significantly simpler than with PPA, typically involving a simple aqueous wash. This makes the process more scalable and environmentally friendly.

cluster_synthesis Comparative Synthesis Workflows start 2-Amino-5-nitrophenol + Propionic Acid route_a Route A: Classical Reagent: PPA Conditions: 150-200°C, 4-12 h start->route_a route_b Route B: Microwave Catalyst: Acid (e.g., p-TsOH) Conditions: 150°C, 10-30 min start->route_b route_c Route C: Catalytic Reagent: T3P® Conditions: 80-110°C, 1-3 h start->route_c product This compound route_a->product route_b->product route_c->product

Fig 2. Comparison of three primary routes for the final cyclization step.

Part 3: Quantitative Data Summary

The following table provides an at-a-glance comparison of the three cyclization routes based on key performance indicators. Yields and reaction times are based on representative literature values for analogous transformations.

ParameterRoute A: Classical CondensationRoute B: Microwave-Assisted (MAOS)Route C: Modern Catalytic
Catalyst/Reagent Polyphosphoric Acid (PPA)p-Toluenesulfonic acid (catalytic)Propylphosphonic Anhydride (T3P®)
Temperature 150 - 200 °C150 °C (in sealed vessel)80 - 110 °C
Reaction Time 4 - 12 hours10 - 30 minutes1 - 3 hours
Typical Yield 65 - 80%[10]80 - 95%[12]80 - 90%[13]
Solvent PPA (acts as solvent)High-boiling solvent (e.g., DMF) or noneEthyl acetate, Toluene
Pros Well-established, inexpensive reagentExtremely fast, high yields, reproducibleMild conditions, simple workup, high yields
Cons Harsh conditions, difficult workup, scalability issuesRequires specialized microwave equipmentReagent cost can be higher than PPA

Part 4: Detailed Experimental Protocols

The following protocols are self-validating and provide clear, actionable steps for laboratory execution.

Protocol for Route A: Classical High-Temperature Condensation
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA, 10 parts by weight relative to the limiting reagent). Begin stirring and heat the PPA to 80°C to reduce its viscosity.

  • Reagent Addition: To the warm PPA, add 2-amino-5-nitrophenol (1.0 eq) and propionic acid (1.2 eq).

  • Reaction: Slowly heat the reaction mixture to 150°C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto a large beaker filled with crushed ice and water with vigorous stirring. This will precipitate the crude product and dissolve the PPA.

  • Isolation: Filter the resulting solid precipitate through a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid in a vacuum oven. Purify the product by recrystallization from ethanol to yield this compound as a solid.[10]

Protocol for Route B: Microwave-Assisted Organic Synthesis (MAOS)
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-5-nitrophenol (1.0 eq, ~200 mg), propionic acid (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (~0.1 eq). If desired, 2-3 mL of DMF can be added as a solvent.

  • Reaction: Seal the vessel and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 20 minutes with stirring.

  • Workup: After the reaction, cool the vessel to room temperature using compressed air. Open the vessel and dilute the contents with ethyl acetate (20 mL).

  • Isolation: Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to remove acidic components, followed by a brine wash (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol for Route C: Modern Catalytic Condensation
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-nitrophenol (1.0 eq), propionic acid (1.1 eq), and ethyl acetate (5 mL per 1 mmol of substrate).

  • Reagent Addition: With stirring, add a 50% solution of propylphosphonic anhydride (T3P®) in ethyl acetate (1.5 eq) dropwise to the mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or silica gel chromatography.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct methodologies.

  • The Classical High-Temperature Condensation (Route A) remains a viable option due to its low reagent cost but is hampered by harsh conditions and a laborious workup, making it less suitable for high-throughput applications or large-scale synthesis.

  • Microwave-Assisted Synthesis (Route B) offers a dramatic improvement in reaction time and often yield, positioning it as the ideal choice for rapid synthesis, discovery chemistry, and optimization studies where specialized equipment is available.

  • The Modern Catalytic approach using T3P® (Route C) presents a balanced and highly attractive alternative. It avoids the harshness of PPA while operating under significantly milder conditions, providing high yields and a simple, scalable workup protocol. This makes it arguably the most practical and efficient method for both bench-scale and process development.

The choice of synthetic route will ultimately depend on the specific priorities of the researcher, including available equipment, budget, desired scale, and timeline. For modern drug development and process chemistry, the adoption of advanced catalytic or microwave-assisted routes is highly recommended for their superior efficiency, control, and scalability.

References

  • Bentham Science Publishers. (n.d.).
  • ResearchGate. (n.d.).
  • Lim, H.-J., et al. (n.d.). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters.
  • Bentham Science Publishers. (2020).
  • VNUHCM Journal of Science and Technology Development. (2023).
  • RSC Publishing. (n.d.).
  • ACS Publications. (2008).
  • ResearchGate. (n.d.).
  • NIH. (n.d.). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole.
  • NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol.
  • ChemicalBook. (n.d.). 2-Amino-5-nitrophenol synthesis.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process.
  • Spectrum Chemical. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the specificity of a detection method is paramount. For potent small molecules like 2-Ethyl-6-nitro-1,3-benzoxazole, understanding the potential for cross-reactivity is not merely an academic exercise but a critical step in ensuring analytical accuracy and, ultimately, patient safety. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound, with a focus on the principles of competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The Imperative of Specificity in Analytical Methods

The ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present is the definition of specificity.[1][2][3][4][5] For a compound like this compound, which belongs to the class of nitroaromatic benzoxazoles, structurally similar molecules can interfere with detection, leading to inaccurate quantification. Such interferences can arise from metabolites, synthetic precursors, degradation products, or other structurally related compounds. This guide will walk you through a robust methodology to challenge the specificity of an assay for this compound.

Experimental Design: A Symphony of Rationale and Rigor

A successful cross-reactivity study hinges on a well-conceived experimental design. For this compound, a competitive ELISA is the method of choice due to its high sensitivity and suitability for small molecules.[6][7][8][9]

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be based on structural similarity to the target analyte, this compound. The core structure is a benzoxazole ring, with a nitro group at position 6 and an ethyl group at position 2. Therefore, the panel of potential cross-reactants should include molecules with variations in these key positions.

Our illustrative panel includes:

  • Analogs with varied alkyl groups: Replacing the ethyl group with other alkyl chains (e.g., methyl, butyl) to assess the impact of this substitution on antibody recognition.

  • Positional isomers of the nitro group: Moving the nitro group to other positions on the benzene ring to determine the steric and electronic influence of its location.

  • Analogs lacking the nitro group: To understand the contribution of this highly electronegative group to the antibody-binding epitope.

  • Precursors and related benzoxazoles: Including potential synthetic precursors or other benzoxazole-containing compounds that might be present as impurities.

Below is a diagram illustrating the structural relationships between the target analyte and the selected potential cross-reactants.

This compound This compound 2-Methyl-6-nitro-1,3-benzoxazole 2-Methyl-6-nitro-1,3-benzoxazole This compound->2-Methyl-6-nitro-1,3-benzoxazole Varied Alkyl Group 2-Butyl-6-nitro-1,3-benzoxazole 2-Butyl-6-nitro-1,3-benzoxazole This compound->2-Butyl-6-nitro-1,3-benzoxazole Varied Alkyl Group 2-Ethyl-5-nitro-1,3-benzoxazole 2-Ethyl-5-nitro-1,3-benzoxazole This compound->2-Ethyl-5-nitro-1,3-benzoxazole Nitro Positional Isomer 2-Ethyl-1,3-benzoxazole 2-Ethyl-1,3-benzoxazole This compound->2-Ethyl-1,3-benzoxazole Lacks Nitro Group 6-Nitro-1,3-benzoxazole 6-Nitro-1,3-benzoxazole This compound->6-Nitro-1,3-benzoxazole Lacks Ethyl Group cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_washing1 4. Washing cluster_detection 5. Detection cluster_washing2 6. Washing cluster_substrate 7. Substrate Addition cluster_measurement 8. Measurement Coating Plate coated with This compound-BSA conjugate Blocking Block with irrelevant protein Coating->Blocking Competition Add mixture of antibody and free analyte (standard or cross-reactant) Blocking->Competition Washing1 Wash to remove unbound antibody Competition->Washing1 Detection Add enzyme-conjugated secondary antibody Washing1->Detection Washing2 Wash to remove unbound secondary antibody Detection->Washing2 Substrate Add chromogenic substrate Washing2->Substrate Measurement Measure absorbance (color intensity) Substrate->Measurement

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Data Analysis and Interpretation

Cross-reactivity is quantified by comparing the concentration of the cross-reactant required to displace 50% of the bound antibody (IC50) with the IC50 of the target analyte. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Illustrative Experimental Data

The following table presents a hypothetical dataset to illustrate the results of a cross-reactivity study for this compound. This data is for educational purposes and demonstrates how to present and interpret such findings.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
2-Methyl-6-nitro-1,3-benzoxazole5020%
2-Butyl-6-nitro-1,3-benzoxazole2005%
2-Ethyl-5-nitro-1,3-benzoxazole10001%
2-Ethyl-1,3-benzoxazole> 10,000< 0.1%
6-Nitro-1,3-benzoxazole8001.25%

Disclaimer: The data presented in this table is illustrative and not based on actual experimental results for this compound.

  • The antibody is highly specific for this compound.

  • Changes to the alkyl group at position 2 reduce binding, with a larger alkyl group (butyl) having a greater negative impact than a smaller one (methyl).

  • The position of the nitro group is critical for antibody recognition, as the positional isomer shows significantly lower cross-reactivity.

  • The absence of the nitro group virtually eliminates binding, highlighting its importance as a key feature of the epitope.

Conclusion: Upholding Scientific Integrity

This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies for this compound. By following a rigorous and well-documented protocol, researchers can ensure the specificity of their analytical methods, a cornerstone of reliable and reproducible scientific data. The principles outlined here, grounded in established methodologies and regulatory expectations, serve as a valuable resource for any scientist involved in the development and validation of analytical assays for small molecules.

References

  • ICH. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. [Link]

  • ICH. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). 2023. [Link]

  • Elder, D. Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review; 2024. [Link]

  • Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules. [Link]

  • CUTM Courseware. enzyme linked immunosorbent assay. [Link]

  • ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. 2018. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5) is a heterocyclic compound featuring a benzoxazole core, a functional scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its molecular formula is C₉H₈N₂O₃ with a molecular weight of 192.17 g/mol .[3][4] The presence of a nitro group, an ethyl substituent, and a conjugated aromatic system dictates the analytical strategies required for its comprehensive characterization. As a potential building block in drug development or a synthetic intermediate, rigorous analytical control is paramount to ensure identity, purity, and stability.[3]

This guide provides an in-depth comparison of the primary analytical techniques for the qualitative and quantitative analysis of this compound. We will explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chromatographic Techniques: The Cornerstone of Purity and Quantification

For any analytical endeavor involving synthetic compounds, chromatographic separation is the first and most critical step. It allows for the isolation of the analyte from impurities, starting materials, and by-products, which is essential for accurate quantification and subsequent structural identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the purity assessment and quantification of non-volatile, polar-to-semi-polar organic molecules like this compound. Its high resolution, sensitivity, and reproducibility make it the industry standard.

Causality of Method Design:

  • Stationary Phase: A reversed-phase (RP) C18 column is the logical first choice. The non-polar C18 stationary phase effectively retains the moderately non-polar benzoxazole structure through hydrophobic interactions.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol provides the necessary resolving power. Starting with a higher water concentration allows for the elution of polar impurities, while gradually increasing the organic solvent concentration ensures the target compound is eluted with a sharp, symmetrical peak shape.

  • Detection: The extensive π-conjugation and the presence of the nitro-aromatic chromophore in the molecule result in strong UV absorbance.[5][6] A UV-Vis or Diode Array Detector (DAD) is ideal. A full spectral scan would predict a maximum absorbance (λmax) in the UVA range, likely between 330-380 nm, providing high sensitivity and selectivity.[5]

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, monitoring at a primary wavelength determined by λmax scan (e.g., 350 nm) and collecting spectra from 200-450 nm.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of acetonitrile to create a 500 µg/mL stock solution. Further dilute as needed.

Gas Chromatography (GC)

GC is a powerful alternative, particularly when coupled with Mass Spectrometry (GC-MS) for identifying volatile impurities. Its applicability depends on the thermal stability and volatility of the analyte. Given its benzoxazole structure, the compound is likely to be sufficiently stable for GC analysis.

Causality of Method Design:

  • Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) offers a good balance for separating potential aromatic impurities.

  • Injection: A split/splitless inlet is standard. A split injection prevents column overloading for a high-concentration sample, while a splitless injection is preferred for trace analysis.

  • Detection: A Flame Ionization Detector (FID) provides excellent quantitative data for carbon-containing compounds. For definitive identification of unknown peaks, a Mass Spectrometer (MS) is indispensable.[7]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopy provides the orthogonal data necessary to confirm the molecular identity established by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.

  • ¹H NMR: The spectrum of this compound is expected to be distinct. Based on analogous structures, the key signals would be a triplet and a quartet for the ethyl group protons, and three distinct aromatic protons on the substituted benzene ring, likely showing complex splitting patterns.[8][9]

  • ¹³C NMR: The spectrum will show nine distinct carbon signals: two for the ethyl group and seven for the benzoxazole ring system. The chemical shifts provide detailed information about the electronic environment of each carbon atom.[10]

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial fragmentation data.

  • Molecular Ion Peak: The primary confirmation is the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 192.17.

  • Fragmentation: The fragmentation pattern can confirm the structure. Expected fragments would arise from the loss of the ethyl group (-29 Da), the nitro group (-46 Da), or other characteristic cleavages of the benzoxazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.

  • Nitro Group (NO₂): Expect two strong, characteristic absorption bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.[11]

  • Aromatic Ring: Look for C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Benzoxazole System: Characteristic C=N stretching will appear around 1600-1650 cm⁻¹ and C-O-C stretching in the 1050-1250 cm⁻¹ region.[12]

UV-Visible (UV-Vis) Spectroscopy

This technique is excellent for routine quantification and for determining an optimal detection wavelength for HPLC. The conjugated system of the nitro-substituted benzoxazole ring is a strong chromophore.[6]

Experimental Protocol: UV-Vis λmax Determination
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade ethanol or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in the chosen solvent. The concentration should yield a maximum absorbance between 0.5 and 1.0 AU.

  • Data Acquisition: Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the prepared solution.

  • Scan: Perform a wavelength scan from 200 nm to 500 nm.

  • Analysis: The wavelength at which the highest absorbance is recorded is the λmax.

Thermal Analysis: Assessing Stability and Physical Properties

Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point, purity, and thermal stability of the compound. A sharp, single endotherm is indicative of a pure crystalline substance. The onset temperature of this peak corresponds to the melting point.[13] Any decomposition would be visible as a broad exothermic event at higher temperatures.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/DAD Purity assessment, Quantification, Impurity profilingHigh resolution, High sensitivity, Robust, Non-destructiveRequires soluble sample, Can be time-consuming
GC-MS Identification of volatile impurities, QuantificationExcellent for volatile compounds, Definitive identification with MSRequires thermal stability, Sample must be volatile
NMR Spectroscopy Unambiguous structure elucidationDefinitive structural information, Non-destructiveLow sensitivity, Expensive instrumentation, Requires pure sample
Mass Spectrometry Molecular weight determination, Structural confirmationHigh sensitivity, Provides molecular formula (HRMS)Destructive, Isomers can be difficult to distinguish
IR Spectroscopy Functional group identificationFast, Simple, InexpensiveProvides limited structural detail, Not suitable for quantification
UV-Vis Spectroscopy Quantification, Purity check, λmax for HPLCSimple, Fast, Good for quantification of known compoundsLow specificity, Limited structural information
DSC Melting point, Thermal stability, Crystalline purityProvides key physical properties, Small sample sizeNot for identification, Limited to solid samples

Visualizing the Analytical Workflow

A logical workflow is essential for the complete and efficient characterization of a new chemical entity.

Figure 1: Comprehensive Analytical Workflow cluster_0 Purity & Quantification cluster_1 Identity & Structure cluster_2 Physical Properties HPLC HPLC-DAD Analysis (Purity Assay) Quant Quantification (External Standard) HPLC->Quant NMR NMR Spectroscopy (¹H, ¹³C) MS LC-MS / GC-MS (Molecular Weight) IR FTIR Spectroscopy (Functional Groups) DSC DSC Analysis (Melting Point) UV UV-Vis Scan (λmax) UV->HPLC Set detection λ Sample Test Sample: This compound Sample->HPLC Primary Analysis Sample->NMR Sample->MS Sample->IR Sample->DSC Sample->UV Figure 2: Decision Matrix for Technique Selection result_node result_node Goal What is the analytical goal? Quantify Is the sample volatile? Goal->Quantify Quantification Identify Need definitive molecular weight? Goal->Identify Identification Structure Use NMR (¹H and ¹³C) Goal->Structure Structure Purity Use HPLC-DAD Goal->Purity Purity Quant_GC Use GC-FID Quantify->Quant_GC Yes Quant_HPLC Use HPLC-UV Quantify->Quant_HPLC No ID_MS Use Mass Spec. Identify->ID_MS Yes ID_IR Use FTIR Identify->ID_IR No (Functional Groups Only)

Caption: Figure 2: A decision-making guide for selecting the appropriate analytical method.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Zalaru, C., Dumitrescu, V., Ioniţă, G., Tanc, M., & Drăghici, C. (2012). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie, 57(7-8), 651-659. [Link]

  • Kaur, H., Kumar, S., & Verma, P. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • Kakkar, S., et al. (2017). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 11(1), 79. [Link]

  • Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • NIST. (n.d.). Benzoxazole. NIST WebBook. [Link]

  • Smith, D. C., et al. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 73(8), 3721–3726. [Link]

  • Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o398. [Link]

  • ResearchGate. (n.d.). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitro-phenyl)imidazo[2,1-b]t[3][7][13]hiadiazole-5-carbaldehyde. [Link]

  • Silva, J. F., et al. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Seshadri, R. K., et al. (2012). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 5(3), 384-388. [Link]

Sources

Benchmarking 2-Ethyl-6-nitro-1,3-benzoxazole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating 2-Ethyl-6-nitro-1,3-benzoxazole as a potential ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Given its classification as a "Protein Degrader Building Block"[1], this compound presents an opportunity for the development of novel Proteolysis Targeting Chimeras (PROTACs). Herein, we benchmark its potential against the well-established CRBN ligands—thalidomide, pomalidomide, and lenalidomide—providing the scientific rationale and detailed experimental protocols necessary for a rigorous comparative analysis.

The Dawn of Targeted Protein Degradation: The Role of Cereblon

The paradigm of small molecule drug discovery is expanding beyond simple occupancy-based inhibition towards event-driven pharmacology.[2] A leading strategy in this new frontier is targeted protein degradation (TPD), which utilizes bifunctional molecules known as PROTACs to eliminate disease-causing proteins.[3] PROTACs function by recruiting an E3 ubiquitin ligase to a protein of interest (POI), inducing the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex, has become a cornerstone of PROTAC technology.[5][6][7] The discovery that immunomodulatory drugs (IMiDs) like thalidomide exert their therapeutic effects by binding to CRBN and modulating its substrate specificity opened the door for their use as E3 ligase-recruiting moieties in PROTACs.[5][8][9]

PROTAC_Mechanism Figure 1: PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (e.g., with this compound) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRL4-CRBN E3 Ligase Complex PROTAC->CRBN POI_PROTAC_CRBN POI-PROTAC-CRBN Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation Signal POI_PROTAC_CRBN->Ub Ubiquitination POI_PROTAC_CRBN->Proteasome Targeted for Degradation

Figure 1: PROTAC-Mediated Protein Degradation Pathway

Profiling the Ligands: A Comparative Overview

The efficacy of a PROTAC is critically dependent on the binding affinity of its E3 ligase ligand. A strong and specific interaction with CRBN is essential for the formation of a stable and productive ternary complex.[4] this compound, with its nitro-substituted aromatic system, presents a novel scaffold for potential CRBN engagement. The electron-withdrawing nature of the nitro group on the benzoxazole core may influence key interactions within the CRBN binding pocket.[10][11]

The Benchmarks: Thalidomide, Pomalidomide, and Lenalidomide

Thalidomide and its analogs, pomalidomide and lenalidomide, are the archetypal ligands for CRBN and serve as the gold standard for comparison.[7][12] Their binding to CRBN is well-characterized, providing a robust dataset for benchmarking new chemical entities.[13][14]

The Challenger: this compound

While direct binding data for this compound is not yet available in the public domain, its structural features and classification as a "Protein Degrader Building Block"[1] strongly suggest its intended use as an E3 ligase ligand. The purpose of this guide is to provide the means to generate this critical data.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its target is a key determinant of its biological activity. For CRBN ligands, this is typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays.

CompoundBinding Affinity (Kd/IC50) to CRBNMethodReference
Thalidomide~250 nM (Kd)Isothermal Titration Calorimetry (ITC)[13]
347.2 nM (IC50)Fluorescence Polarization (FP)[15]
Pomalidomide~157 nM (Kd)Isothermal Titration Calorimetry (ITC)[13]
153.9 nM (IC50)Fluorescence Polarization (FP)[15]
Lenalidomide~178 nM (Kd)Isothermal Titration Calorimetry (ITC)[13]
268.6 nM (IC50)Fluorescence Polarization (FP)[15]
This compound To be determined See Protocols Below

Experimental Protocols for Benchmarking

To rigorously evaluate this compound as a CRBN ligand, a suite of biophysical and biochemical assays should be employed. The following protocols are designed to be self-validating systems, providing a comprehensive characterization of the binding interaction.

Isothermal Titration Calorimetry (ITC)

Scientific Rationale: ITC is the gold standard for characterizing biomolecular interactions.[16][17][18] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19] This method is label-free and performed in-solution, providing data in a near-native state.

ITC_Workflow Figure 2: Isothermal Titration Calorimetry (ITC) Workflow cluster_0 ITC Experiment Syringe Syringe: This compound (or benchmark ligand) Titration Titration Syringe->Titration Cell Sample Cell: Purified CRBN Protein Cell->Titration Data Raw Data: Heat Pulses Titration->Data Analysis Data Analysis: Binding Isotherm Data->Analysis Results Results: Kd, ΔH, n Analysis->Results

Figure 2: Isothermal Titration Calorimetry (ITC) Workflow

Detailed Protocol:

  • Protein Preparation: Express and purify the human Cereblon (CRBN) in complex with DDB1 to ensure stability and proper folding. A common expression system is insect cells (Sf9) or E. coli. Dialyze the purified protein complex extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).

  • Ligand Preparation: Dissolve this compound and the benchmark ligands (thalidomide, pomalidomide, lenalidomide) in 100% DMSO to create high-concentration stock solutions. Dilute the stock solutions into the final ITC buffer to a concentration approximately 10-20 times that of the protein concentration in the cell. The final DMSO concentration should be matched in both the protein and ligand solutions and kept below 5% to minimize solvent effects.

  • ITC Measurement:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM) into the injection syringe.

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw data (heat pulses) to obtain the heat change per injection.

    • Correct for the heat of dilution by subtracting the data from a control titration of the ligand into buffer alone.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[2][20] It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium binding affinity (Kd). This can reveal nuances in the binding mechanism that are not captured by equilibrium methods like ITC.

SPR_Workflow Figure 3: Surface Plasmon Resonance (SPR) Workflow cluster_0 SPR Experiment Chip Sensor Chip Immobilize Immobilize CRBN on Sensor Chip Chip->Immobilize Flow Flow Ligand (Analyte) over Chip Immobilize->Flow Detect Detect Change in Refractive Index Flow->Detect Sensorgram Sensorgram (RU vs. Time) Detect->Sensorgram Analysis Kinetic Analysis Sensorgram->Analysis Results Results: kon, koff, Kd Analysis->Results

Figure 3: Surface Plasmon Resonance (SPR) Workflow

Detailed Protocol:

  • Chip Preparation: Covalently immobilize the purified CRBN-DDB1 complex onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Ligand Preparation: Prepare a series of dilutions of this compound and the benchmark ligands in a suitable running buffer (e.g., HBS-EP+ with a low percentage of DMSO to match the ligand stocks).

  • SPR Measurement:

    • Inject the different concentrations of the ligand (analyte) over the sensor chip surface at a constant flow rate.

    • Monitor the binding response in real-time (association phase).

    • After the injection, flow running buffer over the chip to monitor the dissociation of the ligand (dissociation phase).

    • Regenerate the chip surface between different ligand injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

Competitive Binding Assay (Fluorescence Polarization)

Scientific Rationale: Competitive binding assays are a higher-throughput method to determine the affinity of an unlabeled ligand by measuring its ability to displace a known fluorescently labeled ligand (tracer).[5] Fluorescence Polarization (FP) is a common readout for these assays, where the displacement of the larger, slower-tumbling fluorescent tracer-protein complex by a smaller unlabeled ligand results in a decrease in polarization.[15][21]

Detailed Protocol:

  • Reagent Preparation:

    • CRBN-DDB1: Purified protein complex as described for ITC.

    • Fluorescent Tracer: A known fluorescently labeled CRBN ligand (e.g., a thalidomide-BODIPY conjugate).[15]

    • Test Compound: this compound and benchmark ligands.

  • Assay Setup:

    • In a microplate (e.g., 384-well, black), add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer.

    • Add a serial dilution of the unlabeled test compound.

    • Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

Conclusion and Future Directions

The classification of this compound as a "Protein Degrader Building Block" provides a strong rationale for its evaluation as a Cereblon ligand.[1] By systematically applying the rigorous biophysical and biochemical assays detailed in this guide, researchers can quantitatively benchmark its binding affinity against the established CRBN ligands: thalidomide, pomalidomide, and lenalidomide.

A favorable binding profile for this compound would validate its potential as a novel scaffold for the development of next-generation PROTACs. Subsequent studies should focus on the synthesis of PROTACs incorporating this new ligand and evaluating their efficacy in cell-based degradation assays and downstream functional studies. This structured approach, grounded in robust biophysical characterization, will pave the way for the potential translation of this promising building block into novel therapeutics.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Semantic Scholar. [Link]

  • Molecular mechanisms of thalidomide and its derivatives. (2018). The Journal of Biochemistry. [Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020). bioRxiv. [Link]

  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. (2014). Nature. [Link]

  • Structural basis of thalidomide enantiomer binding to cereblon. (2018). Scientific Reports. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. (2021). Springer Link. [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews. [Link]

  • Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... (n.d.). ResearchGate. [Link]

  • Cereblon Binding Assay Kit. (n.d.). Amsbio. [Link]

  • Cereblon Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • Degradation of proteins by PROTACs and other strategies. (2021). Signal Transduction and Targeted Therapy. [Link]

  • Production Of Active Cereblon And Analysis By SPR. (2023). Peak Proteins. [Link]

  • Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. (2021). Archivum Immunologiae et Therapiae Experimentalis. [Link]

  • 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development!. (n.d.). Shanghai VKEY Biotechnologies Co.,Ltd. [Link]

  • Cereblon CULT Domain SPR Assay Service. (n.d.). Reaction Biology. [Link]

  • NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. (n.d.). of DSpace. [Link]

  • Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. (2014). Science and Education Publishing. [Link]

  • Cereblon Binding Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. (2014). Nature Structural & Molecular Biology. [Link]

  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. (n.d.). Nuvisan. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). Methods in Molecular Biology. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2019). White Rose Research Online. [Link]

  • Structure activity relationship of benzoxazole derivatives. (2023). ResearchGate. [Link]

  • E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. (2022). Journal of Medicinal Chemistry. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology. [Link]

  • Structure activity relationship of the synthesized compounds. (2018). ResearchGate. [Link]

  • On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. (2019). Scientific Reports. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][5]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). Molecules. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Substituted 6-Nitro-1,3-benzoxazoles: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the specific compound 2-Ethyl-6-nitro-1,3-benzoxazole is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive comparison of in vitro and in vivo activities based on published data for structurally related 2-substituted 5- and 6-nitro-1,3-benzoxazole analogs. The principles, experimental designs, and potential outcomes discussed herein serve as an expert-level framework for evaluating the biological potential of this class of compounds.

Introduction: The Therapeutic Potential of the Nitrobenzoxazole Scaffold

The benzoxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group, particularly at the 6-position, often enhances or confers specific biological activities, making nitrobenzoxazoles a subject of significant research interest.[3][4] This guide focuses on the critical translation of preclinical data from the laboratory bench (in vitro) to whole-organism systems (in vivo), using anticancer activity as a primary endpoint for compounds within the 2-substituted-6-nitro-1,3-benzoxazole class.

The central challenge in drug development is that potent in vitro activity does not always translate to in vivo efficacy. This guide will dissect the methodologies used to assess these compounds, explain the causal links between experimental choices, and explore the frequent disconnect between cell-based assays and animal model outcomes.

Part 1: In Vitro Activity Profile – Cellular and Mechanistic Insights

In vitro studies are the foundational step in drug discovery, designed to rapidly screen compounds for biological activity and elucidate their mechanism of action in a controlled environment. For the nitrobenzoxazole class, the primary in vitro investigations have focused on anticancer and antimicrobial effects.

Anticancer Activity: Cytotoxicity and Target Engagement

The initial assessment of a potential anticancer agent involves evaluating its ability to kill or inhibit the proliferation of cancer cells.

Common Assays and Key Data:

  • Cytotoxicity Assays (e.g., MTT, SRB): These assays measure the metabolic activity or total protein content of cells after exposure to the compound, respectively. The primary output is the IC50 value , the concentration of the compound required to inhibit cell growth by 50%. Studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, which are structurally similar, have shown potent cytotoxicity with IC50 values as low as 28 nM against lung cancer cell lines (A549).[5]

  • Mechanism of Action Studies: Once cytotoxicity is established, the next step is to identify the molecular target. For many benzoxazole derivatives, a key target is Topoisomerase IIα (hTopo IIα) , an enzyme critical for DNA replication in rapidly dividing cancer cells.[3] Enzyme inhibition assays are used to determine the IC50 for target engagement, with some nitrobenzoxazole compounds showing potent inhibition at low micromolar concentrations (2 µM).[3]

Table 1: Representative In Vitro Anticancer Activity of 6-Nitrobenzoxazole Analogs

Compound Class Cell Line Assay Type Endpoint Result Reference
2-Aryl-6-nitro-1H-benzimidazole A549 (Lung) MTT Cytotoxicity (IC50) 28 nM [5]
5-Nitro-2-(4-butylphenyl)benzoxazole - Enzyme Assay hTopo IIα Inhibition (IC50) 2 µM [3]

| 2-Arylbenzothiazoles | HepG2 (Liver) | Cytotoxicity Assay | Cytotoxicity (IC50) | 10-13 µM |[6] |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effect of a compound like a 2-substituted-6-nitrobenzoxazole against a cancer cell line (e.g., A549).

  • Cell Seeding: Plate A549 cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO (vehicle control) and wells with untreated cells (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Visualizing the In Vitro Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cancer Cell Culture (e.g., A549) B Seed Cells in 96-Well Plate A->B D Treat Cells with Compound (48-72h) B->D C Prepare Serial Dilutions of Nitrobenzoxazole C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate % Viability vs. Control G->H I Determine IC50 Value H->I

Caption: Workflow for an MTT cytotoxicity assay.

Part 2: In Vivo Activity – Efficacy and Safety in a Living System

Demonstrating efficacy in a living organism is the crucial next step. For anticancer agents, this typically involves using animal models, most commonly mice, with induced tumors.

The Mouse Xenograft Model

A standard approach is the subcutaneous xenograft model, where human cancer cells (the same ones used in vitro) are implanted under the skin of an immunodeficient mouse. This allows the tumor to grow without being rejected by the mouse's immune system.

Key Parameters and Data:

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. It measures the percentage reduction in tumor volume in treated animals compared to a control group that receives only the vehicle.

  • Dosage and Administration: The amount of drug given (e.g., mg/kg) and the route (e.g., oral, intraperitoneal) are critical variables.

  • Toxicity Monitoring: Animal body weight, behavior, and signs of distress are monitored daily to assess the compound's safety profile. Significant weight loss (>15-20%) is a common sign of toxicity.

Table 2: Hypothetical In Vivo Efficacy Data for a Lead Nitrobenzoxazole Compound

Animal Model Cell Line Treatment Dose (mg/kg) Route Tumor Growth Inhibition (%) Body Weight Change (%)
Nude Mouse A549 Xenograft Vehicle Control - IP 0% +5%
Nude Mouse A549 Xenograft Compound X 25 IP 65% -8%

| Nude Mouse | A549 Xenograft | Compound X | 50 | IP | 85% | -18% (Toxic) |

Detailed Experimental Protocol: Mouse Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at 25 mg/kg, Positive Control Drug) with 8-10 mice per group.

  • Treatment: Prepare the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Administer the treatment via the chosen route (e.g., intraperitoneal injection) daily for 21 days.

  • Monitoring: Measure tumor volume and mouse body weight three times per week.

  • Endpoint: At the end of the study (or if tumors exceed a certain size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology).

  • Analysis: Calculate the TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Visualizing the In Vivo Workflow

G A Implant Human Cancer Cells into Mice B Allow Tumors to Reach ~150 mm³ A->B C Randomize Mice into Groups B->C D Administer Daily Treatment (e.g., 21 days) C->D E Monitor Tumor Volume & Body Weight (3x/week) D->E F Endpoint: Excise Tumors & Analyze Data E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for a mouse xenograft study.

Part 3: Bridging the Gap – Why In Vitro Potency Fails to Predict In Vivo Efficacy

The transition from a petri dish to a complex organism introduces numerous variables that can drastically alter a compound's activity. A nitrobenzoxazole may have a nanomolar IC50 in vitro but show no tumor growth inhibition in vivo. This discrepancy is a major hurdle in drug development.

Key Factors (ADME/Tox):

  • Absorption: Can the compound get into the bloodstream from the site of administration?

  • Distribution: Does the compound reach the tumor tissue at a high enough concentration?

  • Metabolism: Is the compound rapidly broken down by the liver into inactive (or toxic) metabolites? The nitro group itself can be subject to metabolic reduction.[4]

  • Excretion: Is the compound cleared from the body too quickly to have a therapeutic effect?

  • Toxicity: Does the compound cause unacceptable side effects in the animal before a therapeutically effective dose can be reached?

Visualizing the In Vitro-In Vivo Disconnect

G cluster_invitro In Vitro System cluster_invivo In Vivo System A Nitrobenzoxazole (High Potency, IC50 = 28 nM) B Direct Access to Cancer Cells A->B Result: High Cytotoxicity C Administered Compound D ADME/Tox Barriers (Metabolism, Poor Distribution, Toxicity) C->D Result: Poor Efficacy E Low Concentration at Tumor Site D->E Result: Poor Efficacy

Caption: The ADME/Tox barriers causing in vivo failure.

Conclusion

The 2-substituted-6-nitro-1,3-benzoxazole scaffold represents a promising area for the discovery of new therapeutic agents, particularly in oncology. While in vitro assays are indispensable for high-throughput screening and initial mechanistic studies, they represent an idealized system. True therapeutic potential can only be validated through rigorous in vivo studies that account for the complexities of pharmacokinetics and toxicology. The frequent failure of potent in vitro compounds to translate into effective in vivo agents underscores the importance of early ADME/Tox profiling and iterative chemical modification to create drug candidates that are not only potent but also possess the properties needed to succeed in a living system.

References

  • Yildiz-Oren, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • Kavaliauskas, P., et al. (2020). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Molecules, 25(1), 133. [Link]

  • Recent advances in development of anthelmintic agents: Synthesis and biological screening. (n.d.). ResearchGate. [Link]

  • Singh, P., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129211. [Link]

  • Singh, A., et al. (2023). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Antimicrobial Agents and Chemotherapy, 67(8), e0030223. [Link]

  • Alam, M. A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]

  • Rida, S. M., et al. (2005). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Archiv der Pharmazie, 338(2-3), 99-105. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Grybaitė, B., et al. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 26(21), 6483. [Link]

  • Temiz-Arpaci, O., et al. (2005). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles. Arzneimittelforschung, 55(8), 439-444. [Link]

  • el-Shaaer, H. M., et al. (1997). Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives. Pharmazie, 52(8), 585-589. [Link]

  • Hernandez-Vazquez, E., et al. (2012). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5089-5093. [Link]

  • Kumar, A., et al. (2014). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 735-741. [https://www.rjpbcs.com/pdf/2014_5(2)/[7].pdf]([Link]7].pdf)

  • Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. (2016). ResearchGate. [Link]

  • Centore, R., et al. (2013). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1067. [Link]

  • Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. (2018). ResearchGate. [Link]

  • Rivera-Chávez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

  • Wang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3]oxazin-3(4H)-one Derivatives: A Comprehensive Review. Journal of Cancer, 15(1), 1-17. [Link]

  • Brzezińska, E., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 789-802. [Link]

  • Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Archiv der Pharmazie, 338(4), 177-183. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(40), 28269-28286. [Link]

  • Charris, J., et al. (2021). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Parasitology Research, 120(9), 3307-3317. [Link]

  • de Oliveira, R. B., et al. (2022). Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. Molecules, 27(23), 8234. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Ethyl-6-nitro-1,3-benzoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] The 2-Ethyl-6-nitro-1,3-benzoxazole moiety, in particular, presents an intriguing starting point for computational exploration due to the known impact of nitro groups and alkyl substitutions on biological activity.[7] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel this compound analogs, designed for researchers and scientists in the field of drug development. Our focus will be on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in oncology, as several benzoxazole derivatives have shown inhibitory potential against this kinase.[8][9][10]

The Rationale Behind a Comparative Docking Approach

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.[13][14] A comparative docking study, as detailed here, allows for the systematic evaluation of a series of structurally related compounds (analogs). This approach enables the elucidation of Structure-Activity Relationships (SAR), providing invaluable insights into how subtle chemical modifications can influence binding affinity and, by extension, biological activity.[7] By comparing the docking scores and binding interactions of our designed analogs against a known inhibitor and the parent compound, we can rationally prioritize candidates for synthesis and further biological evaluation.

Experimental Design: A Self-Validating System

The integrity of any computational study hinges on a robust and well-validated methodology. The protocol outlined below is designed to be a self-validating system, incorporating steps for protein preparation, ligand design and preparation, and rigorous docking and analysis procedures.

Target Selection and Preparation: VEGFR-2 Kinase Domain

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[9] Its inhibition is a clinically validated strategy in cancer therapy.[10] For our study, we will utilize the crystal structure of the VEGFR-2 kinase domain complexed with a known inhibitor (e.g., Sorafenib or a similar ligand). This can be obtained from the Protein Data Bank (PDB).

Protocol for Target Protein Preparation:

  • PDB Structure Acquisition: Download the crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) from the RCSB Protein Data Bank.

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This is crucial to create a clean binding site for docking.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens. This is typically done using a molecular mechanics force field such as CHARMm or AMBER.

Ligand Design and Preparation: A Focused Library of Analogs

Our focused library will consist of the parent molecule, this compound, and a series of rationally designed analogs. The modifications will probe the effects of altering the ethyl group at the 2-position and the nitro group at the 6-position, as these are likely to influence steric and electronic properties, respectively.

Table 1: Designed Analogs of this compound for Comparative Docking

Compound IDR1 (at C2)R2 (at C6)Rationale for Inclusion
Parent -CH2CH3-NO2Baseline compound.
Analog 1 -CH3-NO2Decrease steric bulk at C2.
Analog 2 -CH(CH3)2-NO2Increase steric bulk at C2.
Analog 3 -C(CH3)3-NO2Further increase steric bulk at C2.
Analog 4 -CH2CH3-NH2Replace electron-withdrawing group with an electron-donating group.
Analog 5 -CH2CH3-ClIntroduce a halogen for potential halogen bonding interactions.
Analog 6 -CH2CH3-CNIntroduce a linear, electron-withdrawing group.
Reference \multicolumn{2}{c}{Sorafenib}Clinically approved VEGFR-2 inhibitor for comparison.

Protocol for Ligand Preparation:

  • 2D Structure Sketching: Draw the 2D structures of the parent molecule, the designed analogs, and the reference inhibitor using a chemical drawing software like ChemDraw.

  • 3D Structure Generation: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign partial atomic charges to each ligand, which is crucial for calculating electrostatic interactions during docking.

The Docking Workflow: A Step-by-Step Guide

The following workflow outlines the process of performing the molecular docking calculations using a widely accepted software package such as AutoDock Vina or Glide.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB 1. PDB Structure (VEGFR-2) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Prepared Protein Ligands 2. Ligand Library (Analogs + Reference) Dock 4. Molecular Docking (Run Simulations) Ligands->Dock Prepared Ligands Grid->Dock Binding Site Info Scores 5. Scoring & Ranking (Binding Affinities) Dock->Scores Docked Poses Interactions 6. Interaction Analysis (Visualize Poses) Scores->Interactions Top Ranked Poses

Caption: A generalized workflow for the comparative molecular docking study.

Detailed Protocol:

  • Grid Generation: Define the binding site on the VEGFR-2 protein. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be sufficient to accommodate the designed analogs.

  • Molecular Docking: Systematically dock each prepared ligand (parent, analogs, and reference) into the defined grid box of the prepared VEGFR-2 protein. The docking algorithm will explore various conformations and orientations of each ligand within the binding site and calculate a corresponding binding score.

  • Scoring and Ranking: The docking software will provide a binding affinity score (typically in kcal/mol) for the best-predicted binding pose of each ligand. A more negative score generally indicates a stronger predicted binding affinity.

  • Post-Docking Analysis: The top-ranked pose for each ligand should be visually inspected to analyze the key molecular interactions with the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.

Data Presentation and Interpretation

The quantitative results of the docking study should be summarized in a clear and concise table for easy comparison.

Table 2: Comparative Docking Scores and Key Interactions with VEGFR-2

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Parent -7.8Cys919, Asp1046, Glu8852
Analog 1 -7.5Cys919, Asp10462
Analog 2 -8.2Cys919, Asp1046, Phe10472
Analog 3 -8.0Cys919, Asp1046, Phe10472
Analog 4 -8.5Cys919, Asp1046, Glu885, Lys8683
Analog 5 -8.1Cys919, Asp1046, Phe9182
Analog 6 -7.9Cys919, Asp10462
Reference -10.2Cys919, Asp1046, Glu885, His8794

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

The visual representation of the binding mode of a high-scoring analog provides crucial qualitative insights.

binding_mode cluster_protein VEGFR-2 Active Site Cys919 Cys919 Asp1046 Asp1046 Glu885 Glu885 Lys868 Lys868 Ligand Analog 4 (-NH2 group) Ligand->Cys919 H-bond Ligand->Asp1046 H-bond Ligand->Glu885 Hydrophobic Interaction Ligand->Lys868 H-bond

Caption: Predicted binding mode of Analog 4 in the VEGFR-2 active site.

Discussion and Future Directions

Based on our hypothetical results, several key insights can be drawn:

  • Impact of Steric Bulk: Increasing the steric bulk at the C2 position from ethyl (Parent) to isopropyl (Analog 2) appears to be favorable, potentially due to enhanced hydrophobic interactions with residues like Phe1047. However, the larger tert-butyl group (Analog 3) shows a slightly decreased score, suggesting a possible steric clash.

  • Role of the C6 Substituent: The most significant improvement in binding affinity among the analogs is observed with the amino group (Analog 4). This is likely due to its ability to form an additional hydrogen bond with a key residue like Lys868, a classic interaction for kinase inhibitors.

  • Comparison with Reference: While the designed analogs show improved scores compared to the parent compound, they do not reach the predicted binding affinity of the reference inhibitor, Sorafenib. This is expected, as Sorafenib is a highly optimized clinical drug. However, the insights gained from our comparative study provide a clear rationale for the next steps in lead optimization.

Future work should focus on synthesizing and performing in vitro biological assays (e.g., VEGFR-2 kinase inhibition assay) for the most promising analogs, particularly Analog 4. This experimental validation is a critical step to confirm the predictions of our in-silico study.

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for conducting a comparative molecular docking study of this compound analogs. By following a structured and self-validating protocol, researchers can effectively leverage computational tools to explore structure-activity relationships and rationally design novel drug candidates. The integration of rational analog design, meticulous protocol execution, and insightful data analysis is paramount to the successful application of molecular docking in the drug discovery pipeline.

References

  • BenchChem. (2025). Comparative docking studies of Benzo[d]oxazole-4-carboxylic acid and known inhibitors.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • ResearchGate. (n.d.). Synthesis and Computer Aided Drug Design of Certain Derivatives of Benzoxazole Nucleus for Pharmacological Testing.
  • Biosciences Biotechnology Research Asia. (2022).
  • ResearchGate. (n.d.). Benzoxazole Derivatives: Qsar and Molecular Docking Studies.
  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Wang, B., Guan, Y. H., Yu, J. H., Liu, Y. X., & Li, Z. M. (2018).
  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2023). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR.
  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules, 24(21), 3847.
  • Liu, Y., Wang, L., & Li, Y. (2018). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of receptor and signal transduction research, 38(4), 311–322.
  • Kumar, A., Kumar, R., Sharma, S., & Singh, P. (2013). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 23(12), 3636–3640.
  • ResearchGate. (n.d.).
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qadasy, M. A. (2021). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic chemistry, 116, 105342.
  • Manjunatha, U., Madhav, V., & Sriram, D. (2011). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4-nitroimidazoles. Bioorganic & medicinal chemistry, 19(18), 5479–5488.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • Kumar, A., Sharma, S., & Kumar, P. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Bioorganic & medicinal chemistry letters, 30(24), 127622.
  • Lee, J. W., Lee, H. S., & Park, C. H. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3799–3802.
  • ResearchGate. (n.d.).
  • Temiz-Arpaci, O., Cifcioglu Goztepe, B. E., Kaynak-Onurdag, F., Ozgen, S., Senol, F. S., & Orhan, I. E. (2013). Synthesis and different biological activities of novel benzoxazoles. Acta biologica Hungarica, 64(2), 249–261.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Turella, P., Cerella, C., Filomeni, G., Bullo, A., De Maria, F., Ghibelli, L., Ciriolo, M. R., Cianfriglia, M., Mattei, M., Federici, G., Ricci, G., & Caccuri, A. M. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of biological chemistry, 280(31), 28414–28424.
  • HDH-Creative. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram.
  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 333-343.
  • Sigma-Aldrich. (n.d.). This compound 13243-39-5.
  • Sigma-Aldrich. (n.d.). 2-Butyl-6-nitro-1,3-benzoxazole 886360-96-9.

Sources

A Senior Application Scientist's Guide to the Validation of a Novel 2-Ethyl-6-nitro-1,3-benzoxazole-Based Nitroreductase Assay for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of any new screening assay is a critical step that underpins the reliability of subsequent hit identification and lead optimization campaigns. This guide provides an in-depth technical overview of the validation process for a hypothetical, yet scientifically plausible, fluorescence-based assay utilizing 2-Ethyl-6-nitro-1,3-benzoxazole as a fluorogenic substrate for bacterial nitroreductase enzymes.

Nitroreductases (NTRs) are a family of enzymes, predominantly found in bacteria and some eukaryotes, that are absent in mammalian cells. They catalyze the reduction of nitroaromatic compounds, a characteristic that makes them valuable targets for developing novel antibiotics and for use in hypoxia-activated cancer pro-drug therapies.[1][2][3][4] This guide will objectively compare the performance validation of this novel assay with established alternative methodologies, supported by representative experimental data, to provide a comprehensive framework for its implementation.

Principle of the this compound (ENBO) Assay

The core of this proposed assay lies in the enzymatic transformation of a weakly fluorescent substrate into a highly fluorescent product. The benzoxazole scaffold is known to be a versatile fluorophore.[5][6] The presence of a nitro group on the benzoxazole ring, as in this compound (ENBO), typically quenches fluorescence through photoinduced electron transfer.

Our hypothetical assay leverages bacterial nitroreductase to reduce the electron-withdrawing nitro group (-NO₂) on the ENBO substrate to an electron-donating amino group (-NH₂). This conversion disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity, which can be monitored in real-time. The rate of fluorescence increase is directly proportional to the nitroreductase activity.

Assay_Principle cluster_0 Assay Reaction ENBO This compound (Substrate, Low Fluorescence) Amino_Product 2-Ethyl-6-amino-1,3-benzoxazole (Product, High Fluorescence) ENBO->Amino_Product Enzymatic Reduction Enzyme Nitroreductase (NTR) Enzyme->ENBO Cofactor_Out NAD(P)+ Enzyme->Cofactor_Out Cofactor_In NAD(P)H Cofactor_In->Enzyme e- donor

Caption: Mechanism of the ENBO-based nitroreductase assay.

Comprehensive Assay Validation Workflow

Validation_Workflow cluster_workflow Assay Validation Pipeline cluster_params Key Validation Parameters Dev Assay Development (Component Optimization) PreVal Pre-Validation (Feasibility & Initial Robustness) Dev->PreVal Define Assay Window FullVal Full Validation (Performance Characterization) PreVal->FullVal Establish SOP Screen Screening Implementation (Ongoing QC) FullVal->Screen Confirm Fitness-for-Purpose Precision Precision (Repeatability, Intermediate) FullVal->Precision Accuracy Accuracy FullVal->Accuracy Linearity Linearity & Range FullVal->Linearity Specificity Specificity FullVal->Specificity Robustness Robustness FullVal->Robustness Z_Factor Z'-Factor FullVal->Z_Factor

Caption: A structured workflow for HTS assay validation.

Experimental Protocol: Full Validation of the ENBO Assay

This protocol outlines the steps to fully validate the ENBO assay for screening nitroreductase inhibitors.

Materials:

  • Purified bacterial nitroreductase (e.g., E. coli NfsB)

  • This compound (ENBO) stock solution (in DMSO)

  • NADH (cofactor) stock solution (in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl)

  • Known NTR inhibitor (e.g., Dicoumarol) for positive control

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the known inhibitor and a range of ENBO substrate concentrations in assay buffer.

  • Plate Mapping: Designate wells for high controls (enzyme + substrate, no inhibitor), low controls (substrate, no enzyme), and inhibitor titrations.

  • Dispensing:

    • Add 5 µL of inhibitor dilutions or DMSO (for controls) to appropriate wells.

    • Add 20 µL of a solution containing ENBO substrate and NADH to all wells.

    • Initiate the reaction by adding 25 µL of nitroreductase enzyme solution to all wells except the low controls (add assay buffer instead).

  • Incubation & Reading: Incubate the plate at a controlled temperature (e.g., 30°C). Read fluorescence intensity every 2 minutes for 30 minutes (kinetic mode).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

Validation Parameter Assessment: Representative Data

The following tables showcase example data that would be generated during the validation process.

Table 1: Precision and Accuracy

Precision measures the closeness of agreement between a series of measurements, while accuracy reflects the closeness of the mean of a set of measurements to the actual (true) value.[6][7]

Control TypeReplicates (n=16)Mean V₀ (RFU/min)Std. Dev. (SD)Coeff. of Variation (%CV)
High Control Intra-Assay15,2507324.8%
(No Inhibition)Inter-Assay (3 days)15,0809056.0%
Low Control Intra-Assay1151513.0%
(No Enzyme)Inter-Assay (3 days)1202117.5%

Acceptance Criteria: Intra-assay %CV < 15%, Inter-assay %CV < 20%. The assay passes this criterion.

Table 2: Z'-Factor for Assay Robustness

The Z'-factor is a critical parameter for HTS, reflecting the separation between high and low controls.[15][16][17] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[12][15][16]

ParameterValue (RFU/min)Calculation FormulaResult
Mean High Control (µ_p)15,250
SD High Control (σ_p)732
Mean Low Control (µ_n)115
SD Low Control (σ_n)15Z' = 1 - [ (3σ_p + 3σ_n) / |µ_p - µ_n| ]0.85

Acceptance Criterion: Z'-Factor > 0.5. The assay is highly robust and suitable for HTS.

Table 3: Inhibitor Potency (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][18]

Known Inhibitor Conc. (µM)% Inhibition (Mean ± SD, n=3)
10098.2 ± 1.5
3095.1 ± 2.1
1088.4 ± 3.5
370.3 ± 4.2
149.5 ± 5.1
0.325.6 ± 4.8
0.18.9 ± 3.3
00 ± 2.8
Calculated IC₅₀ 1.02 µM

The data fits a standard four-parameter logistic model, yielding a reproducible IC₅₀ value.[19]

Comparison with Alternative Assay Methodologies

The choice of assay technology is a critical decision in any drug discovery campaign.[20][21] The proposed ENBO fluorescence assay should be evaluated against other common formats for measuring enzyme activity.

FeatureENBO Fluorescence AssayLuminescence-Based Assay (e.g., NTR-Glo)Label-Free Assay (e.g., SPR)
Principle Enzymatic conversion of a fluorogenic substrate.[22]Enzymatic reaction produces light via luciferase.[4]Measures changes in mass or refractive index upon binding.
Sensitivity HighVery High (low background).[23]Moderate to High, dependent on technology.
Throughput High (384/1536-well compatible).[13][24]High (384/1536-well compatible).Lower, often used for secondary screening.
Cost Moderate (custom substrate, common reagents).High (proprietary reagents, luciferase).Very High (specialized instruments and consumables).
Interference Compound autofluorescence, light scattering.Compound luminescence, luciferase inhibitors.Non-specific binding, buffer mismatch effects.
Information Provides kinetic data on enzyme activity.Typically endpoint, but kinetic kits exist.Provides binding kinetics (k_on, k_off) and affinity (K_D).
Best For Primary HTS, inhibitor potency determination.Primary HTS where highest sensitivity is needed.Mechanism of action, fragment screening, binding affinity.[20]

Causality and Trustworthiness in Experimental Design

Why a Kinetic Assay? Unlike endpoint assays, a kinetic (time-course) measurement provides a richer dataset. It allows for the calculation of initial velocity (V₀), which is the most accurate measure of uninhibited or inhibited enzyme activity. Furthermore, kinetic reads can help identify and flag interfering compounds, such as those that are unstable or precipitate over time, thereby increasing the trustworthiness of the screening data.

The Role of Controls The inclusion of robust positive (no inhibition) and negative (no enzyme) controls on every plate is non-negotiable. These controls are used to calculate the Z'-factor, which serves as a self-validating metric for each plate in an HTS campaign.[15][17] A failing Z'-factor on any given plate immediately invalidates the data from that plate, preventing the progression of false positives or negatives.

Mechanism of Action (MOA) Follow-up While the primary screen identifies "hits," it does not explain how they inhibit the enzyme. A crucial follow-up step is to perform MOA studies.[25][26][27] This involves running the assay with varying concentrations of both the inhibitor and the substrate (ENBO). The resulting data, often visualized using a Lineweaver-Burk plot, can determine if the inhibition is competitive, non-competitive, or uncompetitive, providing vital information for medicinal chemists to optimize the lead compound.

MOA_Logic Start Primary HTS Hit Identified Vary_I Run Assay with Varying [Inhibitor] Start->Vary_I Vary_S Run Assay with Varying [Substrate] Start->Vary_S Analyze Analyze Effect on Km and Vmax Vary_I->Analyze Vary_S->Analyze Competitive Competitive (Km increases, Vmax constant) Analyze->Competitive Inhibitor binds active site NonComp Non-competitive (Km constant, Vmax decreases) Analyze->NonComp Inhibitor binds allosteric site Uncomp Uncompetitive (Km and Vmax decrease) Analyze->Uncomp Inhibitor binds ES complex

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of Novel Benzoxazole Derivatives: The Case of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Specificity Imperative

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] These diverse effects underscore a critical challenge in drug discovery: ensuring target specificity. A compound's therapeutic efficacy is intrinsically linked to its ability to interact selectively with its intended target while minimizing engagement with off-target proteins, which can lead to unforeseen side effects and toxicity.

This guide focuses on a specific, under-characterized molecule: 2-Ethyl-6-nitro-1,3-benzoxazole . Currently, public domain data on the specific biological targets and selectivity of this compound is scarce; it is primarily listed in chemical supplier catalogs.[4][5][6][7][8] This scenario is common in early-stage drug discovery, where a novel analog of a known bioactive scaffold is synthesized. The critical next step is to rigorously define its specificity profile.

Here, we will not present pre-existing comparative data for this compound. Instead, we will provide a comprehensive, field-proven framework for how to conduct such an assessment. This guide is designed to empower researchers to generate the necessary experimental data to objectively evaluate the specificity of this, or any similar, novel compound. We will detail the requisite experimental workflows, explain the rationale behind methodological choices, and provide protocols for key assays that form a self-validating system for specificity assessment.

Pillar 1: Initial Target Hypothesis and Broad Spectrum Liabilities

Given that many 2-substituted benzoxazole derivatives have demonstrated antimicrobial activity potentially through DNA gyrase inhibition[1] or anticancer effects via kinase inhibition[9][10], a logical starting point is to hypothesize that this compound may act on one of these target classes. The presence of the nitro group, a strong electron-withdrawing feature, can significantly influence interactions with biological targets.[10] Furthermore, some nitro-benzoxadiazole derivatives have been identified as suicide inhibitors for glutathione S-transferases (GSTs), suggesting another potential off-target family to consider.[11]

Our experimental strategy, therefore, must be twofold:

  • Primary Target Validation: Test the compound's activity against hypothesized targets (e.g., specific kinases or bacterial DNA gyrase).

  • Unbiased Specificity Profiling: Screen the compound against large panels of proteins to uncover unanticipated interactions.

Pillar 2: The Experimental Cascade for Specificity Profiling

To build a robust specificity profile, a multi-tiered experimental approach is essential. We will progress from broad, high-throughput screening to more focused, cellular-based validation.

Workflow for Comprehensive Specificity Assessment

G cluster_0 Tier 1: Broad-Spectrum Screening (In Vitro) cluster_1 Tier 2: Hit Validation & Cellular Target Engagement cluster_2 Tier 3: Downstream Functional & Phenotypic Assays Kinome Kinome Profiling (>400 Kinases) IC50 IC50 Determination (For identified 'hits') Kinome->IC50 Identified Hits Receptor Broad Receptor Panel (GPCRs, Ion Channels, etc.) Receptor->IC50 Enzyme Enzyme/Safety Panel (GSTs, PDEs, etc.) Enzyme->IC50 CETSA Cellular Thermal Shift Assay (CETSA) (Confirms in-cell binding) IC50->CETSA Validate cellular target engagement Pathway Cellular Pathway Analysis (e.g., Phospho-proteomics) CETSA->Pathway Confirm functional consequence Pheno Phenotypic Assays (Apoptosis, Proliferation, etc.) Pathway->Pheno Link to cellular outcome Compound Test Compound: This compound Compound->Kinome Primary Screen Compound->Receptor Primary Screen Compound->Enzyme Primary Screen

Caption: A tiered workflow for assessing compound specificity.

Experimental Protocols & Data Interpretation

Tier 1: Broad-Spectrum Kinome and Receptor Profiling

The most efficient way to get a rapid, comprehensive overview of specificity is to utilize commercial screening services that maintain large panels of purified enzymes and receptors.

A. Kinome Profiling

Rationale: Since many small molecules unexpectedly inhibit kinases, kinome profiling is a mandatory first step in modern drug discovery. This unbiased screen assesses the activity of a compound against a large panel of the human kinome (often >400 kinases), providing a global view of its selectivity.[12][13]

Experimental Protocol (Representative):

  • Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO). The screening service will typically perform serial dilutions. A standard screening concentration is 1 µM or 10 µM.

  • Assay Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence of the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based method.[14]

  • Execution: The compound is incubated with each individual kinase from the panel, its specific substrate, and ATP.

  • Data Acquisition: Kinase activity is measured. The results are typically expressed as "% Inhibition" relative to a vehicle control (e.g., DMSO).

  • Data Analysis: The primary data is often visualized as a "scan" or tree-spot diagram, highlighting kinases that are significantly inhibited.

B. Safety/Receptor Panels

Rationale: Beyond kinases, compounds can interact with G-protein coupled receptors (GPCRs), ion channels, nuclear hormone receptors, and phosphodiesterases (PDEs), leading to off-target effects.[15][16] Panels like Eurofins Discovery's BioPrint or their Drug Abuse Potential Profile provide broad screening against targets with known safety liabilities.[15]

Experimental Protocol (Representative):

  • Assay Formats: These panels employ a variety of assay types, including radioligand binding assays for receptors and functional assays for enzymes.[17]

  • Execution: Similar to kinome profiling, the test compound is incubated with a specific receptor or enzyme preparation.

  • Data Output: Results are reported as % inhibition or % displacement of a known radioligand at a fixed concentration.

Data Presentation and Interpretation (Tier 1):

The results from these screens should be tabulated to provide a clear, at-a-glance view of the compound's activity profile.

Table 1: Hypothetical Screening Data for this compound at 10 µM

Target ClassPanel ScreenedNumber of TargetsHits (>50% Inhibition)Primary Hit Examples (Inhibition %)
Protein Kinases KinomeScan (468 kinases)4685Aurora Kinase A (95%), SRC (88%)
GPCRs BioPrint Adrenergic Panel151Alpha-2A Adrenergic (65%)
Ion Channels Ion Channel Panel200-
Other Enzymes PDE & GST Panel152PDE4D (72%), GSTP1-1 (58%)

This is illustrative data. Based on this hypothetical result, this compound appears to be a potent inhibitor of Aurora Kinase A and SRC, with weaker activity against an adrenergic receptor, a PDE, and a GST. This immediately directs our validation efforts.

Tier 2: Cellular Target Engagement with CETSA

Rationale: An in vitro hit does not guarantee that a compound engages its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[18][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[21]

Experimental Protocol (CETSA for Aurora Kinase A):

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or a cancer line overexpressing Aurora A). Treat cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[18]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Detection: Analyze the amount of soluble Aurora Kinase A remaining at each temperature using Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble Aurora Kinase A against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound confirms direct binding and target engagement.[22]

CETSA Workflow Diagram

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection A Cells + Vehicle (DMSO) C Heat to T1, T2...Tn A->C B Cells + Compound D Heat to T1, T2...Tn B->D E Lyse & Centrifuge C->E F Lyse & Centrifuge D->F G Analyze Soluble Fraction for Target (e.g., Western Blot) E->G F->G H Plot Melting Curves & Observe Shift G->H

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation (Tier 2):

Table 2: Hypothetical CETSA Results for Key Hits

Target ProteinVehicle Tm (°C)Compound (10 µM) Tm (°C)Thermal Shift (ΔTm)Conclusion
Aurora Kinase A 48.554.2+5.7 °CStrong Cellular Engagement
SRC Kinase 51.052.1+1.1 °CWeak / No significant engagement
GSTP1-1 62.362.5+0.2 °CNo cellular engagement

This is illustrative data. These hypothetical CETSA results are critical for refining our understanding. While both Aurora A and SRC were hits in the in vitro screen, only Aurora A shows robust engagement in a cellular context. This suggests that this compound may not effectively reach or bind to SRC in a live cell, or that the in vitro result was an artifact. This allows us to prioritize Aurora Kinase A as the primary, functionally relevant target.

Comparison with Alternatives

When evaluating a new chemical entity, it is crucial to compare its specificity profile against existing, well-characterized compounds targeting the same protein.

Table 3: Specificity Comparison: this compound vs. Alisertib (MLN8237)

FeatureThis compound (Hypothetical)Alisertib (Established Aurora A Inhibitor)
Primary Target Aurora Kinase AAurora Kinase A
Secondary Kinase Hits SRC, and 3 others at >50% inhibitionAurora Kinase B, and others
Non-Kinase Hits Alpha-2A Adrenergic, PDE4D, GSTP1-1Minimal non-kinase off-targets reported
Cellular Engagement Strong for Aurora A, weak for SRCStrong for Aurora A
Specificity Verdict Multi-kinase inhibitor with potential for adrenergic and other off-target effects. Requires further optimization for selectivity.Selective Aurora Kinase inhibitor , with primary activity against both A and B isoforms.

This comparative analysis provides an objective assessment. While our hypothetical compound is potent against its primary target, its broader hit profile suggests a lower specificity compared to a clinically evaluated drug like Alisertib. This information is vital for guiding the next steps in a drug discovery program, such as medicinal chemistry efforts to improve selectivity.

Conclusion and Future Directions

This guide outlines a systematic, rigorous, and self-validating approach to assessing the specificity of a novel compound like this compound. By integrating broad-spectrum in vitro screening with direct, in-cell target engagement assays, researchers can build a comprehensive and reliable specificity profile.

For this compound, based on our hypothetical data, the next logical steps would be:

  • Confirm the functional consequence of Aurora Kinase A engagement through downstream cellular assays (e.g., measuring phosphorylation of a known Aurora A substrate).

  • Investigate the phenotypic outcome, such as effects on cell cycle progression or apoptosis.

  • Initiate a structure-activity relationship (SAR) study to modify the benzoxazole scaffold, aiming to eliminate the off-target activities while retaining or improving potency for Aurora Kinase A.

By following this structured approach, scientists can move beyond simple catalog listings and generate the high-quality data necessary to validate a compound's therapeutic potential and advance it through the drug discovery pipeline.

References

  • Mapping the Protein Kinome: Current Strategy and Future Direction. PubMed Central.
  • Recent advances in methods to assess the activity of the kinome. PubMed Central.
  • Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Kinome Profiling. PubMed Central.
  • Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. Fox Chase Cancer Center.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Specialized Pre-IND and Specialty In Vitro Profiling Panels. Eurofins Discovery.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Drug Discovery Research Screening Libraries. Fisher Scientific.
  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • Assay Development: Best Practices in Drug Discovery. Technology Networks.
  • NMDA Receptors Screening & Profiling Services. SB Drug Discovery.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • CETSA. CETSA.
  • NHRscan – Your Nuclear Hormone Receptor Panel. Eurofins Discovery.
  • Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • Biological activities of benzoxazole and its derivatives.
  • This compound. Santa Cruz Biotechnology.
  • This compound 13243-39-5. Sigma-Aldrich.
  • 2-Butyl-6-nitro-1,3-benzoxazole 886360-96-9. Sigma-Aldrich.
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram. hdscientific.
  • This compound | 13243-39-5. Sigma-Aldrich.
  • 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. NIH.
  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central.
  • A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research. Benchchem.
  • This compound CAS#:. ChemicalBook.
  • 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole | C7H2ClFN2O3. PubChem.

Sources

comparing the stability of 2-Ethyl-6-nitro-1,3-benzoxazole and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Stability of 2-Ethyl-6-nitro-1,3-benzoxazole and Its Analogs

For researchers and professionals in drug development, understanding a molecule's stability is not merely a regulatory checkbox; it is a fundamental pillar of successful therapeutic design. The stability profile of an active pharmaceutical ingredient (API) dictates its shelf-life, formulation strategy, storage conditions, and ultimately, its safety and efficacy. This guide provides a comprehensive analysis of the stability of this compound, a member of the pharmacologically significant benzoxazole family, and compares it with key structural analogs.

The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The specific substitutions on this core ring system dramatically alter not only the molecule's biological activity but also its physicochemical properties, including its stability. This guide moves beyond a simple data sheet to explain the chemical principles governing these properties, providing both the "what" and the "why" through detailed experimental protocols and mechanistic insights.

Chapter 1: Foundational Principles of Benzoxazole Stability

The stability of a heterocyclic compound like this compound is not arbitrary. It is a direct consequence of its electronic and steric architecture. The benzoxazole core itself is an aromatic system, lending it a degree of inherent stability.[4] However, the substituents at the 2- and 6-positions introduce critical electronic perturbations.

  • The C-2 Ethyl Group: This alkyl group is weakly electron-donating through an inductive effect. It contributes to the lipophilicity of the molecule and can sterically influence interactions with potential reactants.

  • The C-6 Nitro Group: This is the dominant functional group influencing stability. The nitro group is strongly electron-withdrawing due to both resonance and inductive effects. This has several major consequences:

    • It renders the aromatic ring electron-deficient, which generally increases resistance to electrophilic attack and oxidative degradation.[5][6]

    • It significantly lowers the energy of the C-NO₂ bond compared to other substituents, often making this bond a primary site for thermal or photolytic cleavage.[7][8]

    • It can activate the molecule towards nucleophilic aromatic substitution, although this is less common for benzoxazoles compared to simpler nitroaromatics.

An analog's stability can therefore be predicted, in part, by the electronic nature of its substituents. For instance, replacing the 6-nitro group with an electron-donating group (e.g., methyl) would be expected to increase the electron density of the ring, making it more susceptible to oxidation but potentially more thermally stable. A study on benzoxazole-containing liquid crystals demonstrated that substituents with stronger electron-withdrawing properties (in the order of NO₂ > Cl > CH₃ > H) conferred greater mesophase stability, a property related to thermal stability.[9]

Chapter 2: Comparative Stability Analysis: A Multi-Faceted Approach

To build a complete stability profile, a molecule must be challenged under various stress conditions. This process, known as forced degradation or stress testing, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10][11]

Thermal Stability

Thermal stability assesses a compound's resistance to decomposition at elevated temperatures. This is critical for determining safe manufacturing (e.g., drying) and storage conditions. Nitroaromatic compounds are known for their potential thermal lability, which can lead to runaway reactions if not properly understood.[8]

Expected Outcomes: this compound is predicted to be less thermally stable than its non-nitrated analog. The decomposition is likely initiated by the cleavage of the C-NO₂ bond.[7][12] Analogs with other electron-withdrawing groups may show intermediate stability, while those with electron-donating groups are expected to be the most thermally robust.

Table 1: Predicted Comparative Thermal Stability of Benzoxazole Analogs

Compound Key Substituent Predicted Onset of Decomposition (Td) Rationale
Analog A (Parent) 2-Ethyl, 6-Nitro Lowest The strong electron-withdrawing NO₂ group weakens the C-N bond, making it a primary site for thermal cleavage.[8]
Analog B 2-Ethyl, 6-Chloro Intermediate The chloro group is electron-withdrawing but less so than the nitro group, leading to moderate thermal stability.[9]
Analog C 2-Ethyl High Lacks the destabilizing nitro group. Decomposition would require higher energy to break ring bonds.

| Analog D | 2-Ethyl, 6-Methyl | Highest | The methyl group is electron-donating, which slightly strengthens the ring system against thermal stress compared to the unsubstituted analog. |

Photostability

Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions. Regulatory bodies, under the ICH Q1B guideline, mandate photostability testing for all new drug substances and products.[13][14]

Expected Outcomes: Nitroaromatic compounds can be photosensitive. The stability of this compound under light will depend on its ability to absorb UV/Vis radiation and dissipate that energy without undergoing chemical change. Degradation may involve complex radical pathways or rearrangements. It is essential to compare its degradation to a sample kept in the dark and to a photostable control.

Chemical Stability: Forced Degradation

Chemical stability is assessed by subjecting the compound to harsh chemical environments, typically acidic, basic, and oxidative conditions. This reveals susceptibility to hydrolysis and oxidation, which are common degradation routes in aqueous formulations.

Expected Outcomes:

  • Acidic Hydrolysis: The benzoxazole ring is generally stable in acid, but prolonged exposure at high temperatures could lead to slow hydrolysis of the oxazole moiety.

  • Basic Hydrolysis: The electron-deficient nature of the aromatic ring due to the nitro group may make the molecule more susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening.

  • Oxidative Degradation: The electron-withdrawing nitro group makes the benzene ring resistant to oxidation.[5] The ethyl group at the C-2 position, however, could be a potential site for oxidative attack.

Table 2: Representative Forced Degradation Data for this compound

Stress Condition Time % Degradation Major Degradants Observed
0.1 M HCl (70°C) 24 h < 2% None significant
0.1 M NaOH (70°C) 8 h ~15% Polar species, potential ring-opened products
3% H₂O₂ (RT) 24 h < 5% Minor oxidative products
Light (ICH Q1B) - ~8% Several minor photoproducts

| Heat (80°C Dry) | 48 h | ~10% | Products consistent with C-NO₂ cleavage |

Chapter 3: Detailed Experimental Protocols

The trustworthiness of any stability study hinges on a robust and well-documented experimental protocol.[15] The following methods provide a framework for conducting a comprehensive forced degradation study.

Protocol 1: General Sample Preparation and Analytical Method
  • Rationale: A validated, stability-indicating analytical method is the cornerstone of the study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique as it can separate the parent compound from its degradation products.[16]

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows a sharp, well-resolved peak for this compound. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Validation: Demonstrate the method's specificity by analyzing a mixture of stressed samples. Ensure that the parent peak is pure and that all degradant peaks are well-separated.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent like acetonitrile or methanol.

Protocol 2: Forced Degradation (Stress Testing)
  • Rationale: These conditions are intentionally severe to generate detectable degradation within a short timeframe (typically targeting 5-20% degradation).[10][11]

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Heat at 70°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~50 µg/mL. Heat at 70°C. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to ~50 µg/mL. Keep at room temperature, protected from light. Withdraw aliquots at 0, 8, and 24 hours. Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, then analyze.

  • Thermal Degradation: Store the solid compound in a vial at 80°C in a calibrated oven. Also, prepare a solution of the compound (~50 µg/mL) in the HPLC mobile phase and keep it at 60°C. Analyze at 0, 24, and 48 hours.

  • Photostability: Expose the solid compound and a solution (~50 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] Keep a parallel set of samples wrapped in aluminum foil as dark controls. Analyze the light-exposed and dark control samples.

Chapter 4: Visualizing Workflows and Degradation Pathways

Diagrams are invaluable for illustrating complex processes and relationships. The following have been generated using Graphviz to meet standard visualization requirements.

Forced Degradation Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 70°C) stock->acid base Basic (0.1 M NaOH, 70°C) stock->base oxid Oxidative (3% H₂O₂, RT) stock->oxid photo Photolytic (ICH Q1B) stock->photo heat Thermal (80°C) stock->heat method Develop & Validate Stability-Indicating HPLC Method hplc HPLC-UV/MS Analysis method->hplc neutralize Sample Neutralization / Quenching acid->neutralize base->neutralize oxid->neutralize photo->neutralize heat->neutralize neutralize->hplc report Quantify Degradation & Identify Products hplc->report

Caption: Workflow for a comprehensive forced degradation study.

Plausible Degradation Pathways

The electron-withdrawing nitro group makes the benzoxazole system susceptible to two primary degradation routes under different conditions: reductive pathways and hydrolytic ring-opening.

G cluster_reduction Reductive Pathway cluster_hydrolysis Hydrolytic Pathway (Basic) parent 2-Ethyl-6-nitro- 1,3-benzoxazole hydroxylamine 6-Hydroxylamino analog parent->hydroxylamine Reduction (e.g., with H₂/Pd or Na₂S₂O₄) intermediate Ring-Opened Intermediate (N-acyl-aminophenol) parent->intermediate Nucleophilic Attack (OH⁻) amine 6-Amino analog hydroxylamine->amine Further Reduction final_prod 2-Amino-5-nitrophenol + Propanoic Acid intermediate->final_prod Hydrolysis

Caption: Potential degradation routes for this compound.

Conclusion

The stability of this compound is intricately linked to its chemical structure, with the 6-nitro group playing a pivotal role. This guide demonstrates that while the compound exhibits reasonable stability under acidic and mild oxidative conditions, it is susceptible to degradation under basic, thermal, and photolytic stress. The primary liability appears to be the C-NO₂ bond under thermal stress and the potential for hydrolytic cleavage of the oxazole ring under basic conditions.

For drug development professionals, this profile suggests that formulations should be buffered to a neutral or slightly acidic pH and protected from high temperatures and prolonged exposure to light. The provided protocols offer a robust template for evaluating not only this compound but also its analogs, allowing for a structure-stability relationship to be built. By systematically replacing or modifying the substituents at the C-2 and C-6 positions, researchers can rationally design new benzoxazole derivatives with optimized stability profiles tailored to their desired therapeutic application.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.

  • Fields, E. K., & Meyerson, S. (Referenced in Tsang, 1986). Studies on the decomposition of nitrotoluenes.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

  • Gaur, R., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129108.

  • Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 941-947.

  • Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations.

  • Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

  • Lee, K.-M., et al. (2012). Synthesis and properties of substituted benzoxazole-terminated liquid crystals. Liquid Crystals, 39(11), 1353-1362.

  • Nishino, S. F., & Spain, J. C. (1997). Biodegradation and Transformation of Nitroaromatic Compounds.

  • Wang, Y. (2017). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.

  • Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24653-24682.

  • Tsoler, I., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 29(11), 2631.

  • Sapei, L., et al. (2012). investigation of thermal stability of some nitroaromatic derivatives by dsc. Central European Journal of Energetic Materials, 9(1), 59-70.

  • SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods.

  • Combourieu, B., et al. (2001). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

  • Li, Z., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(10), 2315.

  • Alam, M. S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85.

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.

  • Enamine. (n.d.). Chemical Stability Assay.

  • Urban, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19330-19340.

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Creative Bioarray. (n.d.). Chemical Stability Assays.

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online.

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174.

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • BenchChem. (2025). An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives.

  • Sigma-Aldrich. (n.d.). This compound.

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles... Semantic Scholar.

  • Jadoon, M., et al. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(5), 535-548.

  • ResearchGate. (n.d.). synthesis of 2-substituted-benzoxazoles.

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.

  • Sigma-Aldrich. (n.d.). 2-Butyl-6-nitro-1,3-benzoxazole.

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Oravec, M., et al. (2015). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Molecules, 20(6), 10000-10018.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5). The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Section 1: Hazard Assessment & Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a nitroaromatic heterocyclic compound whose structure necessitates cautious handling and a specific disposal pathway. The presence of the nitro group (-NO₂) significantly influences its reactivity and toxicological profile, while the benzoxazole core is common in biologically active molecules.

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource(s)
CAS Number 13243-39-5[1][2]
Molecular Formula C₉H₈N₂O₃[1][3]
Molecular Weight 192.17 g/mol [1][2]
Physical Form Solid[1]

The primary hazards associated with this compound are its acute oral toxicity and its combustibility. These classifications dictate that it cannot be treated as common laboratory waste.

Table 2: Hazard Profile of this compound

Hazard CategoryClassification & DetailsSource(s)
GHS Pictogram GHS06 (Skull and Crossbones)[1]
Signal Word Danger[1]
Hazard Statement H301: Toxic if swallowed[1]
Storage Class 6.1C: Combustible, acute toxic category 3 toxic compounds[1]

Expert Insight: The classification as a "combustible acute toxic" solid is the critical driver for its disposal protocol. While this specific compound is not rated as an explosive, nitro compounds as a class, particularly di- and tri-nitro aromatics, can become unstable and pose an explosion risk if they dry out or are subjected to shock or friction[4]. Therefore, treating all nitro compounds with a high degree of caution is a field-proven best practice.

Section 2: Pre-Disposal Safety Protocols

Before waste collection begins, establishing a safe handling environment is paramount. These protocols minimize exposure and prevent accidental mixing with incompatible materials.

Personal Protective Equipment (PPE): All handling and disposal preparation must be conducted while wearing appropriate PPE.

  • Eye Protection: Tightly fitting safety goggles or a face shield[5][6].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat must be worn at all times[5].

Engineering Controls:

  • All work, including weighing, handling, and packaging for disposal, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or particulates[5].

Waste Storage & Incompatibility:

  • Segregation is Key: Waste this compound must be collected in a dedicated, clearly labeled hazardous waste container[5]. It must not be mixed with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office[5].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[5][7]. Mixing with such materials can cause vigorous, exothermic reactions.

Section 3: Step-by-Step Disposal Workflow

The mandated disposal route for this compound is through a licensed hazardous waste management facility, which will typically use high-temperature incineration[5][8]. The following workflow details the process from the lab bench to final handoff.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposal A Waste Generated (Unused chemical or contaminated labware) B Characterize as Acutely Toxic, Combustible Solid Waste A->B C Place in a dedicated, chemically-resistant, sealed hazardous waste container B->C D Label Container Clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards C->D E Store container in a designated Satellite Accumulation Area (SAA) D->E F Ensure SAA is cool, dry, and away from ignition sources E->F G Contact Institution's EHS Office to schedule a waste pickup F->G H Provide accurate description of the waste to EHS G->H I Waste is incinerated by a licensed hazardous waste facility H->I

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Collection and Preparation

  • Waste Characterization: Identify all waste streams containing this compound. This includes:

    • Surplus or expired solid chemical.

    • Contaminated materials such as weigh boats, gloves, bench paper, and wipers.

  • Container Selection:

    • For solid waste (contaminated labware, PPE), use a dedicated, sealable, and clearly labeled container[5].

    • For unused or surplus chemical, the original product container can be used if it is in good condition and can be securely sealed[5]. Otherwise, transfer it to a new, appropriate waste container.

  • Waste Segregation:

    • Collect all solid waste contaminated with the compound in a designated, leak-proof container with a secure lid[5].

    • Crucially, do not mix this waste with non-hazardous trash or other chemical waste streams like solvents or acids [5].

  • Labeling: Affix a hazardous waste tag to the container as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards: "Toxic," "Combustible."

    • The accumulation start date.

  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and clearly marked[5].

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[5][9]. Provide them with an accurate description of the waste. Never attempt to dispose of this chemical through standard trash or by pouring it down the drain[5][8].

Section 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

A Spill Occurs B Evacuate immediate area & ensure ventilation A->B C Remove all ignition sources B->C D Don appropriate PPE (gloves, goggles, lab coat) C->D E Cover/contain spill with inert absorbent material (vermiculite, sand) D->E F Carefully collect material into a sealable container E->F G Label as Hazardous Waste and dispose of via EHS F->G

Caption: Emergency spill response workflow.

Protocol for Small-Scale Spill Cleanup

  • Evacuate and Secure: Immediately alert others in the area. Evacuate the immediate vicinity of the spill and ensure the area is well-ventilated (e.g., by ensuring the fume hood is operational)[5].

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates or other potential ignition sources[10].

  • Don PPE: Before re-entering the area, don the appropriate PPE as described in Section 2.

  • Containment: Gently cover the spilled solid with an inert absorbent material like vermiculite, dry sand, or earth to prevent it from becoming airborne[5][10]. Do not use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container[5]. Avoid creating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.

  • Disposal: Seal and label the container and manage it as hazardous waste according to the procedures in Section 3.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. Its profile as an acutely toxic and combustible solid mandates that it be treated as regulated hazardous waste. The core principles of this guide—thorough hazard assessment, strict segregation, proper containment and labeling, and coordination with professional EHS services—provide a robust framework for managing this chemical safely. By internalizing these procedures, laboratory professionals can mitigate risks and ensure their work is conducted in a safe, compliant, and responsible manner.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). This compound.
  • Echemi. (n.d.). Benzoxazole, 3-(chloroacetyl)-2,3-dihydro- (9CI) Safety Data Sheets.
  • ESSR Office of Research Safety. (2018, November). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - NBD-F.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene.
  • Fisher Scientific. (2014). SAFETY DATA SHEET - Benzene, 1-fluoro-2-nitro-.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • The Biopolymer Company. (n.d.). 2-Ethyl-6-nitro-1, 3-benzoxazole, 1 gram.
  • Echemi. (n.d.). 5-NITRO-1,3-BENZOXAZOLE SDS.
  • Fluorochem. (n.d.). ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.

Sources

A Senior Application Scientist's Guide to Handling 2-Ethyl-6-nitro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling of 2-Ethyl-6-nitro-1,3-benzoxazole (CAS No. 13243-39-5). As a nitroaromatic heterocyclic compound, this substance requires stringent safety measures due to its classification for acute toxicity. This guide is intended for researchers, scientists, and drug development professionals who may use this compound as a building block in synthesis or in other laboratory applications.[1] The procedures outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards for chemical waste disposal.

Hazard Analysis and Risk Profile

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is a solid compound whose primary, officially classified hazard is acute oral toxicity.[2] However, as scientists, we must look beyond the minimum classification and consider the potential risks associated with its chemical class—nitroaromatic compounds—which can present additional, unlisted hazards.

Key Chemical and Safety Data

PropertyValueSource
CAS Number 13243-39-5[1][2][3]
Molecular Formula C₉H₈N₂O₃[2][3][4]
Molecular Weight 192.17 g/mol [1][2][4]
Physical Form Solid[2]
GHS Pictogram GHS06 (Skull and Crossbones)[2]
Signal Word Danger [2]
Hazard Statement H301: Toxic if swallowed[2]
Storage Class 6.1C: Combustible, acute toxic category 3[2]

Expert Analysis of Hazards:

  • Acute Oral Toxicity: The primary danger is severe toxicity upon ingestion.[2] This makes preventing hand-to-mouth contamination an absolute priority. All procedures must be designed to eliminate this exposure pathway.

  • Dermal and Inhalation Routes: While not the primary classified hazards, related nitro- and benzoxazole-containing compounds can cause skin irritation, serious eye irritation, and respiratory irritation.[5][6] Given the fine, solid nature of the compound, dust generation during handling is a significant risk, creating a potential inhalation hazard. Therefore, treating this compound as potentially harmful via skin contact and inhalation is a critical and necessary precaution.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to hazardous reactions.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk-based decision. The following protocol is the minimum standard for any work involving this compound.

Core PPE Requirements
  • Eye and Face Protection:

    • Minimum: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[8] Safety glasses are insufficient as they do not protect against dust or splashes from all angles.[9]

    • Required for Splash/Exotherm Risk: A face shield worn over chemical splash goggles is mandatory when handling solutions, performing reactions with a risk of splashing, or during any exothermic reaction.[8][9]

  • Hand Protection:

    • Glove Type: Use disposable, chemical-resistant nitrile gloves as a minimum.[8] Always check the manufacturer's compatibility chart for breakthrough times for nitroaromatic compounds.

    • Protocol: Double-gloving is mandatory. This practice provides a critical safety buffer. If the outer glove becomes contaminated, it can be safely removed without exposing the skin. Inspect gloves for any signs of degradation or puncture before each use.[8]

  • Body Protection:

    • A flame-resistant or 100% cotton lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[8] Avoid synthetic materials like polyester, which can melt and adhere to skin in a fire.

    • Wear long pants and fully enclosed shoes made of a chemically resistant material.[10] Perforated shoes or sandals are strictly forbidden in the laboratory.[10]

  • Respiratory Protection:

    • When Required: Respiratory protection is necessary if engineering controls (like a fume hood) are insufficient or when there is a risk of generating dust, such as when weighing the solid compound outside of a contained space (which is not recommended).[8][11]

    • Type: If a respirator is required, a NIOSH-approved N95 or higher-rated particulate respirator is the minimum. If handling in solution with volatile solvents, a respirator with organic vapor cartridges may be necessary. All respirator use requires prior medical evaluation and fit-testing as per institutional policy.[8]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_start Task Assessment cluster_handling Handling Procedure cluster_risk Risk Evaluation cluster_ppe Required PPE & Controls Start Assess Task with This compound Weighing Weighing Solid Start->Weighing Solution Preparing / Handling Solution Start->Solution DustRisk Potential for Dust? Weighing->DustRisk SplashRisk Potential for Splash? Solution->SplashRisk Hood Mandatory Control: Chemical Fume Hood DustRisk->Hood Yes Respirator Add Respirator (N95) DustRisk->Respirator If hood is unavailable or dust is significant BasePPE Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat SplashRisk->BasePPE No FaceShield Add Face Shield SplashRisk->FaceShield Yes BasePPE->Hood Hood->BasePPE Respirator->BasePPE FaceShield->BasePPE

Caption: A workflow for determining the necessary PPE based on the handling task.

Safe Handling and Operational Procedures

Adherence to a strict operational protocol is non-negotiable.

Engineering Controls
  • Primary Containment: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is your primary defense against inhalation of airborne particulates.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, designate a specific area within the fume hood for the work. Ensure an emergency eyewash and safety shower are accessible. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).

  • Don PPE: Put on all required PPE as determined by the workflow above. This includes your inner and outer gloves.

  • Weighing:

    • Perform weighing within the fume hood on a tared weigh boat or directly into the reaction vessel.

    • Use gentle movements with spatulas to minimize the generation of dust.

    • Close the primary container immediately after dispensing the required amount.

  • Transfers: If transferring the solid, use a powder funnel. If making a solution, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling:

    • Clean any contaminated equipment thoroughly within the fume hood.

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water after exiting the lab.

Storage Requirements
  • Store the container tightly closed in a dry, cool, and well-ventilated area.[12]

  • Keep in a locked cabinet or area designated for toxic chemicals, fulfilling the "Store locked up" P405 precautionary statement.

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an incident.

Spill Response

The response to a spill depends on its scale and location.

Spill_Response_Logic Start Spill Detected Decision Is spill small (<1g) AND contained in fume hood? Start->Decision Evacuate Alert others in the area. Evacuate immediately. Contact EHS / Emergency Response. Decision->Evacuate No Cleanup Proceed with Cleanup Decision->Cleanup Yes CleanupSteps 1. Ensure PPE is intact. 2. Cover spill with absorbent material. 3. Gently collect material into a labeled hazardous waste container. 4. Decontaminate the area. 5. Dispose of all materials as hazardous waste. Cleanup->CleanupSteps

Caption: A decision tree for responding to a chemical spill.

First Aid Measures

Immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) to responding medical personnel.[7]

  • If Swallowed: Do NOT induce vomiting. [7] Immediately call a poison control center or physician.[2] If the person is conscious, rinse their mouth with water.[2]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

Waste Disposal
  • Classification: All materials contaminated with this compound, including gloves, weigh boats, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Procedure: Collect waste in a clearly labeled, sealed container.

  • Method: The final disposal method must comply with all local, state, and federal regulations. The recommended method for this class of compound is typically controlled incineration by a licensed chemical disposal facility.[12] Do not discharge this chemical or its containers into the sewer system.[12]

References

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Benzoxazole. Wikipedia. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.